Product packaging for 2-(4-Methylphenoxy)ethanol(Cat. No.:CAS No. 15149-10-7)

2-(4-Methylphenoxy)ethanol

Cat. No.: B085395
CAS No.: 15149-10-7
M. Wt: 152.19 g/mol
InChI Key: FFWXHQFJNOGDJE-UHFFFAOYSA-N
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Description

2-(4-Methylphenoxy)ethanol (CAS Registry Number: 15149-10-7) is a high-purity chemical compound supplied for industrial and academic research applications . With the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol, it is a clear and colorless to slightly pale liquid under standard conditions . Its key physical properties include a boiling point of approximately 261°C - 264°C and a calculated logP (Kow) of 1.65, indicating moderate lipophilicity . The compound demonstrates a water solubility of about 9407 mg/L at 25°C . This ingredient holds significant research value, primarily as a key material in the development and study of fragrance compounds . It is characterized by a floral, jasmine-like, and slightly animalic odor profile, making it a subject of interest in the formulation and analytical testing of fine fragrances, shampoos, toilet soaps, and other cosmetic toiletries . Its applications also extend to non-cosmetic product research, such as in household cleaners and detergents . The worldwide volume of use for this material in fragrance compounds is estimated to be in the region of 0.01–0.1 metric tons per year . Researchers should handle this material with appropriate safety precautions. The acute oral LD50 has been reported to be 1.1 g/kg in female rats and >2.0 g/kg in male rats . It is recommended to use personal protective equipment and handle the product in a well-ventilated area. This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use and is strictly prohibited for personal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O2 B085395 2-(4-Methylphenoxy)ethanol CAS No. 15149-10-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12O2/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWXHQFJNOGDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

31691-23-3
Record name Polyoxyethylene 4-methylphenyl ether
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DSSTOX Substance ID

DTXSID9065861
Record name 2-(4-Methylphenoxy)ethanol
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Molecular Weight

152.19 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15149-10-7
Record name 2-(4-Methylphenoxy)ethanol
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Record name Ethanol, 2-(4-methylphenoxy)-
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Record name 2-(p-Tolyloxy)ethanol
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Record name Ethanol, 2-(4-methylphenoxy)-
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Record name 2-(4-methylphenoxy)ethanol
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Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Methylphenoxy)ethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Methylphenoxy)ethanol, also known as p-cresoxyethanol or ethylene glycol mono-p-tolyl ether, is an aromatic ether-alcohol with a unique combination of properties that make it a compound of interest in various scientific and industrial domains.[1][2] Belonging to the glycol ether family, its structure features a p-cresol moiety linked via an ether bond to an ethanol group. This arrangement confers a moderate polarity and a balance of hydrophilic and lipophilic characteristics, influencing its solubility and potential as a chemical intermediate. While its primary commercial application has been in the fragrance industry, its functional groups—a primary alcohol and a stable ether linkage—present opportunities for its use as a versatile building block in organic synthesis and, potentially, in the development of novel pharmaceutical agents. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis and reactivity, spectral characterization, and safety considerations, with a focus on its relevance to researchers and professionals in drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₂O₂[1][2]
Molecular Weight 152.19 g/mol [1][2]
CAS Number 15149-10-7[1][2]
IUPAC Name This compound[1]
Synonyms Ethylene glycol mono-p-tolyl ether, p-Cresoxyethanol, 2-(p-Tolyloxy)ethanol[1][2]
Appearance Colorless liquid[3]
Melting Point 39.43 °C (predicted)
Boiling Point 261.19 °C (predicted)
Water Solubility 9,407 mg/L at 25 °C
log Kow (Octanol-Water Partition Coefficient) 1.65

The moderate octanol-water partition coefficient (log Kow) of 1.65 suggests that this compound possesses both hydrophilic and lipophilic characteristics. This amphiphilicity can be advantageous in certain formulation and drug delivery contexts.

Synthesis and Reactivity

The most common and industrially scalable method for the synthesis of this compound is the Williamson ether synthesis.[4][5][6] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of p-cresol (sodium p-cresolate) acts as the nucleophile, attacking an ethylene halohydrin, such as 2-chloroethanol or 2-bromoethanol.

G cluster_0 Williamson Ether Synthesis p-Cresol p-Cresol Sodium p-Cresolate Sodium p-Cresolate p-Cresol->Sodium p-Cresolate + NaOH - H₂O Sodium Hydroxide Sodium Hydroxide (NaOH) This compound This compound Sodium p-Cresolate->this compound + 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol Sodium Chloride Sodium Chloride (NaCl) This compound->Sodium Chloride + NaCl (byproduct)

Caption: General scheme for the Williamson ether synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Williamson ether synthesis.[5]

Materials:

  • p-Cresol

  • Sodium hydroxide (NaOH)

  • 2-Chloroethanol

  • Anhydrous solvent (e.g., ethanol, DMF)

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for reaction, extraction, and distillation

Procedure:

  • Formation of the Alkoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-cresol in the anhydrous solvent.

  • Carefully add an equimolar amount of sodium hydroxide to the solution to form the sodium p-cresolate. The reaction is exothermic and may require cooling.

  • Nucleophilic Substitution: To the solution of sodium p-cresolate, add an equimolar amount of 2-chloroethanol.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • The crude this compound can be purified by vacuum distillation.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by its two functional groups: the primary hydroxyl group and the aromatic ether.

G Start This compound Esterification Esterification Start->Esterification RCOCl or (RCO)₂O Oxidation Oxidation Start->Oxidation Oxidizing Agent (e.g., PCC, TEMPO) Alkylation O-Alkylation/Etherification Start->Alkylation R'-X, Base Aromatic_Substitution Electrophilic Aromatic Substitution Start->Aromatic_Substitution Electrophile (e.g., HNO₃/H₂SO₄)

Caption: Key reaction pathways for this compound.

  • Reactions of the Hydroxyl Group: The primary alcohol moiety can undergo typical alcohol reactions such as esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) and oxidation to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.

  • Reactions of the Ether Group: The ether linkage is generally stable under neutral and basic conditions. However, it can be cleaved under harsh acidic conditions (e.g., with HBr or HI).

  • Reactions of the Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The phenoxy group is an ortho-, para-director, and the methyl group is also an ortho-, para-director, thus substitutions will be directed to the positions ortho and para to these groups.

Applications in Research and Drug Development

While this compound is well-established as a fragrance ingredient, its potential in drug development is an area of growing interest. Its structural relative, phenoxyethanol, is used as a preservative in some pharmaceutical formulations.[3][7][8][9][10] The presence of both a modifiable hydroxyl group and a stable aromatic ether linkage makes this compound a potentially useful scaffold or intermediate in medicinal chemistry.

Derivatives of phenoxyethanol have been investigated for a range of biological activities. For instance, the modification of the hydroxyl group to form esters or other functional groups can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule. The aromatic ring also provides a site for further functionalization to explore structure-activity relationships. While specific applications of this compound in drug development are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. Researchers may consider this molecule as a starting material for the synthesis of novel compounds with potential therapeutic applications.

Spectral Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would be expected to show the following characteristic signals:

  • A singlet for the methyl protons (-CH₃) around 2.3 ppm.

  • A triplet for the methylene protons adjacent to the hydroxyl group (-CH₂OH) around 3.8-4.0 ppm.

  • A triplet for the methylene protons adjacent to the ether oxygen (-OCH₂-) around 4.0-4.2 ppm.

  • A pair of doublets in the aromatic region (around 6.8-7.2 ppm) corresponding to the para-substituted benzene ring.

  • A broad singlet for the hydroxyl proton (-OH), the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would provide further confirmation of the structure with distinct signals for each carbon environment:

  • A signal for the methyl carbon (-CH₃) around 20 ppm.

  • A signal for the methylene carbon adjacent to the hydroxyl group (-CH₂OH) around 60-65 ppm.

  • A signal for the methylene carbon adjacent to the ether oxygen (-OCH₂-) around 65-70 ppm.

  • Four signals in the aromatic region (around 114-157 ppm) corresponding to the carbons of the benzene ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹.[11][12]

  • C-H stretching bands for the aromatic and aliphatic protons just above and below 3000 cm⁻¹, respectively.[11][12]

  • Aromatic C=C stretching bands in the region of 1450-1600 cm⁻¹.

  • A strong C-O stretching band for the ether linkage around 1240 cm⁻¹.[12]

  • A C-O stretching band for the primary alcohol around 1040 cm⁻¹.[12]

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 152.[1] Common fragmentation patterns would include the loss of a hydroxyl radical, water, or cleavage of the ether bond, leading to characteristic fragment ions. The base peak is often observed at m/z = 108, corresponding to the cresol radical cation.[1]

Safety and Handling

This compound is generally considered to be of low toxicity. However, as with any chemical, appropriate safety precautions should be taken in a laboratory or industrial setting.[13][14][15]

  • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13][14][15][16] Avoid inhalation of vapors and contact with skin and eyes.[13][14]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13][14] Keep containers tightly closed.[13][14][15]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[14] Do not allow it to enter drains or waterways.[14][15]

Conclusion

This compound is a valuable chemical with well-defined properties and a straightforward synthetic route. While its current applications are predominantly in the fragrance industry, its chemical structure presents opportunities for its use as a versatile intermediate in organic synthesis. For researchers and professionals in drug development, this compound offers a readily accessible scaffold that can be further modified to explore new chemical space and potentially develop novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and spectral characteristics, as outlined in this guide, is essential for unlocking its full potential in these advanced applications.

References

  • Apollo Scientific. (2023, March 12). 2-(4-Methylphenyl)ethanol Safety Data Sheet.
  • ChemicalBook. (n.d.). Ethanol, 2-[4-[2-(2-hydroxyethoxy)ethoxy]phenoxy]- Safety Data Sheet.
  • Fisher Scientific. (2014, July 25). Safety Data Sheet: Ethanol.
  • Food and Drug Administration. (n.d.). SAFETY DATA SHEET.
  • Maha Asia. (2025, August 14). Phenoxyethanol: What It Is, Benefits & Applications.
  • Merck. (n.d.). SAFETY DATA SHEET.
  • NIST. (n.d.). 2-Ethoxy-4-methylphenol. In NIST Chemistry WebBook.
  • PubChem. (n.d.). 2-(4-Methoxyphenoxy)ethanol.
  • PubChem. (n.d.). Phenoxyethanol.
  • Echemi. (2024, July 16). The Role of Phenoxyethanol in Skin care.
  • Royal Society of Chemistry. (n.d.).
  • Wikipedia. (n.d.). Phenoxyethanol.
  • PubChem. (n.d.). This compound.
  • University of Washington. (n.d.). Ethanol.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • NIST. (n.d.). Ethanol, 2-(4-methylphenoxy)-. In NIST Chemistry WebBook.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Chemistry Steps. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • Google Patents. (n.d.). RU2558329C1 - METHOD OF PRODUCING 2-(4-HYDROXYPHENYL)ETHANOL (n-THYROZOL).
  • Google Patents. (n.d.). WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4.
  • Chemistry Steps. (n.d.). Interpreting IR Spectra.
  • Chemguide. (n.d.). interpreting infra-red spectra.
  • ChemicalBook. (n.d.). 2-(4-Methylphenyl)ethanol(699-02-5) 1H NMR spectrum.
  • University of Calgary. (n.d.). INFRARED SPECTROSCOPY (IR).
  • Google Patents. (n.d.). US10941097B2 - Methods for manufacturing phenoxyethanol.
  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis.

Sources

An In-depth Technical Guide to 2-(4-Methylphenoxy)ethanol (CAS 15149-10-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-(4-Methylphenoxy)ethanol, a synthetic aromatic ether with the CAS number 15149-10-7. While primarily utilized as a fragrance ingredient in the cosmetics and personal care industry, its structural features as an aryl alkyl alcohol warrant a deeper examination for professionals in research and drug development. This document delves into its chemical and physical properties, outlines a detailed synthetic protocol via the Williamson ether synthesis, and presents robust analytical methodologies for its quantification and characterization. Furthermore, it explores the toxicological profile and known biological effects, drawing comparisons with its close analogue, 2-phenoxyethanol, to provide a well-rounded understanding of its potential applications and limitations in a pharmaceutical context.

Introduction and Chemical Identity

This compound, also known by synonyms such as ethylene glycol mono-p-tolyl ether and 2-(p-tolyloxy)ethanol, belongs to the glycol ether family.[1] It is structurally characterized by a p-cresol moiety linked via an ether bond to an ethanol group. This structure confers a moderate polarity, influencing its solubility and interaction with biological systems.[1] Its primary identification details are summarized in the table below.

PropertyValueReference
CAS Number 15149-10-7[2]
Molecular Formula C₉H₁₂O₂[2]
Molecular Weight 152.19 g/mol [2]
IUPAC Name This compound[2]
Synonyms Ethylene glycol mono-p-tolyl ether, 2-(p-Tolyloxy)ethanol, p-Cresoxyethanol[2][3]
SMILES CC1=CC=C(C=C1)OCCO[2]
InChIKey FFWXHQFJNOGDJE-UHFFFAOYSA-N[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in a research setting.

PropertyValueReference
Appearance White to almost white powder or crystal[4]
Melting Point 45 °C[4]
Boiling Point 123 °C at 8 mmHg[4]
Water Solubility 9407 mg/L at 25 °C (estimated)[5]
logP (Octanol-Water Partition Coefficient) 1.5 - 1.65[1][5]
pKa 14.30 ± 0.10 (Predicted)[4]
Vapor Pressure 0.00117 mm Hg at 25 °C[1]

The logP value of approximately 1.6 suggests a balanced hydrophilic and lipophilic character, indicating moderate solubility in both aqueous and organic media.[1] This property is crucial for its potential use in various formulation types.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of p-cresol (sodium p-cresoxide) is reacted with 2-chloroethanol.

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products p_cresol p-Cresol cresoxide Sodium p-cresoxide p_cresol->cresoxide + NaOH (Deprotonation) naoh Sodium Hydroxide (NaOH) naoh->cresoxide chloroethanol 2-Chloroethanol product This compound chloroethanol->product cresoxide->product + 2-Chloroethanol (SN2 Reaction) nacl Sodium Chloride (NaCl)

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a general procedure for the synthesis of this compound in a laboratory setting.

Materials:

  • p-Cresol

  • Sodium hydroxide (NaOH) or Sodium Hydride (NaH)

  • 2-Chloroethanol

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Procedure:

  • Formation of the Alkoxide:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-cresol (1 equivalent) in the anhydrous solvent.

    • Carefully add sodium hydroxide (1.1 equivalents) or sodium hydride (1.1 equivalents) portion-wise to the solution at room temperature. If using NaH, the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture until the p-cresol is completely deprotonated to form the sodium p-cresoxide. This may take 30-60 minutes.

  • Nucleophilic Substitution:

    • To the freshly prepared alkoxide solution, add 2-chloroethanol (1 equivalent) dropwise.

    • Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer sequentially with deionized water and brine solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Analytical Methodologies

Accurate quantification and identification of this compound are crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is effective for the analysis of this compound.

G cluster_workflow HPLC Analysis Workflow start Sample Preparation (Dissolution & Filtration) injection HPLC Injection start->injection separation C18 Reverse-Phase Column Separation injection->separation detection UV/DAD Detection separation->detection quantification Quantification (Peak Area vs. Standard) detection->quantification

Caption: General workflow for HPLC analysis.

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6][7]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 55:45 v/v).[8] For mass spectrometry compatibility, a volatile acid like formic acid can be added.[1]

  • Flow Rate: 1.0 mL/min.[6][7]

  • Detection: UV detector set at a wavelength of approximately 270 nm.[8]

  • Column Temperature: 25 °C.[8]

  • Sample Preparation: Samples should be accurately weighed and dissolved in the mobile phase, followed by filtration through a 0.45 µm filter before injection.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and definitive identification based on the mass spectrum.

Instrumentation and Conditions:

  • Column: A polar capillary column, such as a DB-WAX (30 m x 0.25 mm x 0.25 µm), is suitable.[10]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.3 mL/min).[10]

  • Injector Temperature: 180 °C.[10]

  • Oven Temperature Program: An initial temperature of 50 °C, ramped to 230 °C. A typical program could be: hold at 50 °C for 2 minutes, ramp at 18 °C/min to 204 °C, then ramp at 5 °C/min to 230 °C, and hold for 5 minutes.[10]

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

  • Predicted Mass Spectrum: The mass spectrum is expected to show a molecular ion peak at m/z 152. Key fragment ions would likely include m/z 108 (from cleavage of the ether bond, corresponding to the p-cresol radical cation) and m/z 107 (loss of a hydrogen from the m/z 108 fragment).[2]

Spectral Data for Characterization

Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-substituted ring, the methyl group protons, and the two methylene groups of the ethanol side chain.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons (with symmetry considerations for the para-substitution), the methyl carbon, and the two aliphatic carbons of the ethanol moiety. The carbon attached to the ether oxygen will be shifted downfield.

  • FTIR: The infrared spectrum will exhibit characteristic absorption bands for O-H stretching (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic, around 2850-3100 cm⁻¹), C=C stretching in the aromatic ring (around 1500-1600 cm⁻¹), and C-O stretching of the ether and alcohol (around 1050-1250 cm⁻¹).[3]

  • Mass Spectrometry (MS): As mentioned in the GC-MS section, the EI mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that can be used for identification.[2]

Toxicological Profile and Biological Activity

The toxicological data for this compound is largely based on read-across studies with the structurally similar and well-studied compound, 2-phenoxyethanol (CAS 122-99-6).

  • Genotoxicity: In vitro genotoxicity assays, such as the BlueScreen assay, have shown no evidence of cytotoxicity or mutagenicity for this compound.[1] Read-across data from 2-phenoxyethanol further supports a low genotoxic risk.[1]

  • Acute and Repeated Dose Toxicity: The aryl alkyl alcohol class of compounds, to which this compound belongs, generally demonstrates low acute and subchronic toxicity.[5]

  • Reproductive and Developmental Toxicity: Based on data from 2-phenoxyethanol, no adverse effects on fertility or developmental outcomes are expected at relevant exposure levels.[1]

  • Skin Sensitization: Human sensitization studies on aryl alkyl alcohols indicate a low potential for skin sensitization.[5]

Biological Activity and Potential Applications

The primary known biological activity of phenoxyethanol and its derivatives is their broad-spectrum antimicrobial action against bacteria, yeasts, and molds.[11][12] This property is the basis for their use as preservatives in cosmetics and some pharmaceutical preparations.[13][14] The mechanism of antimicrobial action is believed to involve the disruption of microbial cell membranes.[11]

For drug development professionals, the interest in this compound is likely to be as an excipient (preservative) rather than as an active pharmaceutical ingredient (API). There is currently no significant body of evidence to suggest that it possesses specific pharmacological activity at non-toxic concentrations. Its balanced solubility and low toxicity profile make it a candidate for consideration in various formulations, particularly topical and ophthalmic preparations where microbial contamination is a concern.

Regulatory and Safety Considerations

This compound is pre-registered under the European Union's REACH regulation.[1] Its use in fragrances is subject to the standards set by the International Fragrance Association (IFRA).[1] As with any chemical, appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be used when handling this compound in a laboratory setting.

Conclusion

This compound is a well-characterized aryl alkyl alcohol with established physicochemical properties and a favorable toxicological profile. Its synthesis is straightforward via the Williamson ether synthesis, and robust analytical methods exist for its quantification. While its primary application is in the fragrance industry, its antimicrobial properties, similar to those of 2-phenoxyethanol, suggest its potential utility as a preservative in pharmaceutical formulations. For researchers in drug development, this compound should be considered a potential excipient, with its current known biological activity being primarily antimicrobial. Further research into other potential biological effects is limited, and its role as a pharmacologically active agent is not supported by current data. This guide provides the foundational technical information necessary for its evaluation and potential use in a scientific research and development context.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84804, this compound.
  • The Good Scents Company. (n.d.). methyl phenoxyethanol, 15149-10-7.
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  • Api, A. M., et al. (2012). A toxicological and dermatological assessment of aryl alkyl alcohol simple acid ester derivatives when used as fragrance ingredients. Food and Chemical Toxicology, 50, S269-S313.
  • National Institute of Standards and Technology. (n.d.). Ethanol, 2-(4-methylphenoxy)-. In NIST Chemistry WebBook.
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  • Semantic Scholar. (2018, October 17). figures of merit evaluation of gc/ms method for quantification of 2-phenoxyethanol from ballpoint pen.
  • DCVMN. (n.d.). Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC) method for the quantification of 2-phen.
  • National Center for Biotechnology Information. (2012). A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. PubMed Central.
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An In-depth Technical Guide to the Molecular Structure and Applications of 2-(4-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 2-(4-Methylphenoxy)ethanol. Aimed at researchers, scientists, and professionals in drug development, this document delves into the fundamental chemical properties, detailed spectroscopic analysis, and potential applications of this versatile molecule. The guide offers practical, field-proven insights, including a detailed protocol for its synthesis via the Williamson ether synthesis, and explores its utility as a building block in the development of bioactive compounds.

Introduction: Unveiling the Molecular Architecture

This compound, also known as ethylene glycol mono-p-tolyl ether, is an aromatic ether-alcohol with the chemical formula C₉H₁₂O₂.[1] Its structure is characterized by a p-cresol moiety linked to an ethanol group through an ether bond. This unique combination of a hydroxyl group and a methyl-substituted phenoxy moiety imparts a moderate polarity to the molecule.[2] The presence of both a hydrogen bond donor (the hydroxyl group) and acceptor (the ether oxygen) sites, along with its aromatic character, makes this compound a valuable intermediate in organic synthesis and a molecule of interest in medicinal chemistry.

This guide will provide a detailed exploration of its molecular characteristics, a step-by-step synthesis protocol, in-depth analysis of its spectroscopic signature, and a discussion of its applications, particularly within the realm of drug discovery and development.

Physicochemical Properties and Molecular Identifiers

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and analysis.

PropertyValueSource
Molecular Formula C₉H₁₂O₂[1]
Molecular Weight 152.19 g/mol [1]
CAS Number 15149-10-7[1]
IUPAC Name This compound[1]
Synonyms Ethylene glycol mono-p-tolyl ether, 2-(p-Tolyloxy)ethanol, p-Cresoxyethanol[1]
Melting Point 39.43 °C (predicted)[2]
Boiling Point 261.19 °C (predicted)[2]
Water Solubility 9,407 mg/L at 25°C[2]
Log Kow (Octanol-Water Partition Coefficient) 1.65[2]

Synthesis of this compound: A Practical Protocol

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of p-cresol acts as the nucleophile, attacking an electrophilic 2-carbon synthon.

Reaction Principle

The synthesis proceeds in two main steps:

  • Deprotonation: A strong base is used to deprotonate the hydroxyl group of p-cresol, forming the more nucleophilic p-methylphenoxide ion.

  • Nucleophilic Attack: The phenoxide ion then attacks a suitable electrophile, such as 2-chloroethanol, in an Sₙ2 reaction to form the ether linkage.

WilliamsonEtherSynthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack pCresol p-Cresol Phenoxide p-Methylphenoxide Ion pCresol->Phenoxide Deprotonation Base Base (e.g., KOH) Base->Phenoxide Haloethanol 2-Chloroethanol Product This compound Haloethanol->Product Phenoxide->Product Nucleophilic Attack Byproduct KCl + H₂O

Caption: Workflow for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures.[3][4][5]

Materials:

  • p-Cresol (1.0 eq)

  • Potassium hydroxide (KOH) (1.1 eq)[3][5]

  • 2-Chloroethanol (1.2 eq)

  • Ethanol (solvent)

  • Diethyl ether (for extraction)

  • 1 M Hydrochloric acid (for neutralization)

  • Saturated sodium bicarbonate solution (for washing)

  • Brine (for washing)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-cresol in ethanol.

  • Deprotonation: Slowly add potassium hydroxide pellets to the solution. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the potassium p-methylphenoxide.

  • Addition of Electrophile: Add 2-chloroethanol to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Add water to the residue and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic phase under reduced pressure to yield the crude product.

    • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

  • Aromatic Protons (δ 6.8-7.2 ppm): The protons on the benzene ring will appear in this region. Due to the para-substitution, a characteristic AA'BB' splitting pattern is expected, appearing as two doublets.

  • Methylene Protons (-O-CH₂-CH₂-OH, δ ~4.0 ppm): The two protons adjacent to the ether oxygen will be deshielded and appear as a triplet.

  • Methylene Protons (-O-CH₂-CH₂-OH, δ ~3.8 ppm): The two protons adjacent to the hydroxyl group will also appear as a triplet, slightly upfield from the other methylene protons.

  • Methyl Protons (-CH₃, δ ~2.3 ppm): The three protons of the methyl group on the aromatic ring will appear as a singlet.

  • Hydroxyl Proton (-OH, variable): The chemical shift of the hydroxyl proton is variable and depends on the concentration and solvent. It will typically appear as a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms.

Carbon EnvironmentApproximate Chemical Shift (ppm)
C-O (aromatic)155-160
C (aromatic, substituted with methyl)130-135
CH (aromatic)114-130
-O-C H₂-68-72
-C H₂-OH60-65
-CH₃20-25
Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

  • O-H Stretch (3200-3600 cm⁻¹): A strong, broad absorption in this region is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.[6]

  • C-H Stretch (aromatic, >3000 cm⁻¹): Weak to medium absorptions above 3000 cm⁻¹ indicate the C-H bonds of the aromatic ring.

  • C-H Stretch (aliphatic, <3000 cm⁻¹): Medium to strong absorptions below 3000 cm⁻¹ are due to the C-H bonds of the methylene and methyl groups.

  • C=C Stretch (aromatic, ~1500-1600 cm⁻¹): Several sharp, medium-intensity peaks in this region are characteristic of the aromatic ring.

  • C-O Stretch (ether, ~1250 cm⁻¹): A strong, characteristic absorption for the aryl-alkyl ether linkage will be present.

  • C-O Stretch (alcohol, ~1050 cm⁻¹): A strong absorption corresponding to the C-O bond of the primary alcohol will also be observed.[6]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺, m/z = 152): The peak corresponding to the intact molecule is expected.

  • Key Fragmentation Patterns:

    • Loss of H₂O (m/z = 134): Dehydration of the alcohol is a common fragmentation pathway.

    • Alpha-cleavage: Cleavage of the bond between the two methylene groups can lead to fragments at m/z = 45 ([CH₂OH]⁺) and m/z = 107 ([CH₃C₆H₄O]⁺). The fragment at m/z = 107 is often a prominent peak due to the stability of the phenoxy radical cation.

    • Benzylic cleavage: Cleavage of the ether bond can result in a fragment at m/z = 108 (p-cresol radical cation).

MassSpecFragmentation M [M]⁺˙ m/z = 152 F1 [M - H₂O]⁺˙ m/z = 134 M->F1 - H₂O F2 [CH₂OH]⁺ m/z = 45 M->F2 α-cleavage F3 [CH₃C₆H₄O]⁺ m/z = 107 M->F3 α-cleavage F4 [p-cresol]⁺˙ m/z = 108 M->F4 Benzylic cleavage

Caption: Plausible mass spectrometry fragmentation pathways for this compound.

Applications in Drug Development and Medicinal Chemistry

While this compound is widely used in the fragrance industry, its structural motifs are also of significant interest to medicinal chemists.[1] The phenoxyethanol scaffold serves as a versatile building block for the synthesis of more complex, biologically active molecules.

As a Synthetic Building Block

The hydroxyl group of this compound can be readily functionalized, allowing for its incorporation into larger molecular frameworks. For example, it can be used in the synthesis of various esters, ethers, and carbamates, which are common functional groups in many pharmaceutical agents. Its aromatic ring can also be further substituted to explore structure-activity relationships.

Derivatives with Biological Activity

Derivatives of phenoxyethanol have been investigated for a range of biological activities. For instance, related structures, such as thiazolidinediones bearing a phenoxyethyl moiety, have been explored as potential antidiabetic agents. These compounds can act as ligands for nuclear receptors like peroxisome proliferator-activated receptor-gamma (PPARγ). The general structure of this compound provides a valuable starting point for the design and synthesis of novel ligands for various biological targets.

Safety and Handling

This compound is generally considered to have low toxicity. However, as with all chemicals, appropriate safety precautions should be taken in a laboratory setting.

  • Hazards: May be harmful if swallowed. Causes skin irritation and serious eye irritation.

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a molecule with a well-defined structure and a range of interesting properties. Its straightforward synthesis via the Williamson ether reaction and the presence of readily functionalizable groups make it a valuable tool for organic chemists. The detailed spectroscopic analysis provided in this guide serves as a practical reference for its characterization. Furthermore, its potential as a scaffold in the design of new bioactive molecules underscores its importance for researchers in drug discovery and medicinal chemistry.

References

  • MiraCosta College. (2012, November 14). Chemistry 211 Experiment 4.
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  • Synthesis of bioactive molecules through multicomponent reactions - PMC. (n.d.).
  • Synthesis of Bioactive compounds - SHINDO-KANO LABOR
  • This compound | C9H12O2 | CID 84804 - PubChem - NIH. (n.d.).
  • 1-(2-phenyl ethoxy)-2-(4-methyl phenoxy)ethanol, 72987-59-8 - The Good Scents Company. (n.d.).
  • 2-(4-Methylphenyl)ethanol(699-02-5) 1H NMR spectrum - ChemicalBook. (n.e.).
  • 2-(4-Methylphenyl)ethanol(699-02-5) 13C NMR spectrum - ChemicalBook. (n.d.).
  • NMR Chemical Shifts. (n.d.).
  • 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000108)
  • 2-(4-(Hydroxymethyl)phenoxy)ethanol | C9H12O3 | CID 22256038 - PubChem. (n.d.).
  • Ethanol, 2-(4-methylphenoxy)- - the NIST WebBook. (n.d.).
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  • 12.
  • C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
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  • Synthesis of potentially bioactive compounds and tools for biological studies. (2015, July 17).
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2-(4-Methylphenoxy)ethanol synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-Methylphenoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a glycol ether with significant relevance in chemical synthesis and as a structural analog to pharmacologically active compounds. Designed for the discerning scientific audience, this document delves into its chemical identity, synthesis, physicochemical properties, and its contextual importance in medicinal chemistry, particularly in relation to centrally acting muscle relaxants.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational to all research and development. This compound is known by several synonyms, which can be a source of ambiguity. Its unequivocal identification is established by its IUPAC name and CAS registry number.

The systematic IUPAC name for this compound is This compound [1][2][3]. This name precisely describes an ethanol backbone where one of the hydrogens of the hydroxyl group is substituted by a 4-methylphenoxy group.

For clarity and comprehensive database searching, its various identifiers are summarized below.

Identifier Value Source
IUPAC Name This compound[1][2][3]
CAS Number 15149-10-7[1][2][3][4]
Molecular Formula C₉H₁₂O₂[1][2][4][5]
Molecular Weight 152.19 g/mol [1][2][4][5]
Common Synonyms 2-(p-Tolyloxy)ethanol, Ethylene glycol mono-p-tolyl ether, p-Cresoxyethanol, p-Methylphenyloxyethanol, Ethanol, 2-(4-methylphenoxy)-, β-Hydroxyethyl p-methylphenyl ether[1][2][4][5]
InChI InChI=1S/C9H12O2/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5,10H,6-7H2,1H3[1][2][3]
SMILES CC1=CC=C(C=C1)OCCO[1][5]

Physicochemical Properties

The physical and chemical properties of a molecule dictate its behavior in both chemical reactions and biological systems, influencing everything from solubility and stability to absorption and distribution.

Property Value Source
Melting Point 39.43 °C[5]
Boiling Point 261.19 °C (Predicted)[5]
Water Solubility 9,407 mg/L at 25 °C[5]
log Kow (Octanol-Water Partition Coefficient) 1.65[5]

The moderate log Kow value of 1.65 suggests a balance between hydrophilicity and lipophilicity[5]. This is a critical parameter in drug development, as it implies the potential for the molecule to cross biological membranes while retaining sufficient aqueous solubility for transport.

Synthesis and Manufacturing

The synthesis of this compound is most commonly achieved via a nucleophilic ring-opening of an epoxide or substitution on a halo-alcohol, a variant of the Williamson ether synthesis. The underlying principle involves the generation of a phenoxide from p-cresol, which then acts as a nucleophile.

Causality in Experimental Design : The choice of an alkaline catalyst (e.g., Sodium Hydroxide) is critical for deprotonating the phenolic hydroxyl group of p-cresol. The resulting p-cresolate anion is a potent nucleophile, necessary for efficiently attacking the electrophilic carbon of ethylene oxide or displacing the halide from a 2-haloethanol. The use of a phase-transfer catalyst can be beneficial in biphasic systems to facilitate the reaction between the aqueous phenoxide and the organic electrophile.

Detailed Experimental Protocol: Synthesis via Epoxide Ring-Opening

This protocol describes a robust method for the synthesis of this compound. It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product identity confirmed by standard analytical techniques.

Reagents and Materials:

  • p-Cresol (1.0 eq)

  • Sodium Hydroxide (NaOH) (1.5 eq)

  • Ethylene Oxide (solution in THF or bubbled gas) (1.2 eq) or (S)-(-)-propylene oxide for a related synthesis[6]

  • Toluene

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Chloride solution (Brine)

Procedure:

  • Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve p-cresol (1.0 eq) in toluene.

  • Phenoxide Formation : Add an aqueous solution of sodium hydroxide (1.5 eq) to the flask. Stir the biphasic mixture vigorously for 30 minutes at room temperature to form the sodium p-cresolate.

  • Ethoxylation : Cool the mixture in an ice bath. Slowly add ethylene oxide (1.2 eq) via the dropping funnel. Caution: Ethylene oxide is a toxic and flammable gas; this step must be performed in a well-ventilated fume hood.

  • Reaction : After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60°C. Monitor the reaction by TLC until the starting p-cresol spot has been consumed (typically 4-12 hours).

  • Workup : Cool the reaction mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.

  • Extraction : Separate the organic layer. Wash the organic layer sequentially with 1M HCl to remove excess NaOH, then with deionized water, and finally with brine.

  • Drying and Concentration : Dry the isolated organic layer over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Purification pCresol p-Cresol Formation 1. Phenoxide Formation (Vigorous Stirring) pCresol->Formation NaOH Sodium Hydroxide NaOH->Formation EthyleneOxide Ethylene Oxide Ethoxylation 2. Ethoxylation (50-60°C, TLC Monitoring) EthyleneOxide->Ethoxylation Solvent Toluene/Water Solvent->Formation Formation->Ethoxylation Sodium p-cresolate Quench 3. Aqueous Workup Ethoxylation->Quench Extract 4. Solvent Extraction Quench->Extract Dry 5. Drying (MgSO4) Extract->Dry Concentrate 6. Concentration Dry->Concentrate Purify 7. Purification (Distillation/Recrystallization) Concentrate->Purify Product Pure this compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Relevance in a Pharmacological Context

While this compound is used as a fragrance ingredient, its primary interest to drug development professionals stems from its structural relationship to Mephenesin[1][5][7].

Structural Analogy to Mephenesin: Mephenesin, or 3-(2-methylphenoxy)propane-1,2-diol, is a well-known centrally acting muscle relaxant[8][9]. This compound can be considered a simplified analog of Mephenesin. The key structural modifications are:

  • Isomeric Shift : The methyl group on the phenyl ring is moved from the ortho (2-position) to the para (4-position).

  • Side Chain Simplification : The propane-1,2-diol side chain is replaced with a simpler ethanol side chain.

Rationale for Study : Mephenesin, despite its efficacy, has significant drawbacks, including a short duration of action and a low therapeutic index, with respiratory depression being a major concern[8]. These limitations have driven research into structurally related compounds to identify molecules with an improved pharmacological profile[7]. By synthesizing and evaluating analogs like this compound, researchers can systematically probe the structure-activity relationship (SAR). This allows for an understanding of how changes in steric and electronic properties (ortho vs. para-methyl) and the nature of the hydrophilic side chain affect potency, duration of action, and safety.

Mephenesin is thought to act, in part, as an NMDA receptor antagonist[8][10]. The study of its analogs helps to delineate the precise pharmacophore required for this activity and for its muscle relaxant effects.

Hypothetical Synaptic Mechanism of Action

Pharmacological_Context cluster_synapse Glutamatergic Synapse cluster_receptor NMDA Receptor Presynaptic Presynaptic Terminal Glutamate Glutamate Presynaptic->Glutamate Releases Postsynaptic Postsynaptic Neuron NMDAR Ion Channel NMDAR->Postsynaptic Excitatory Signal (Ca²⁺ Influx) Glutamate->NMDAR Activates Mephenesin Mephenesin (Antagonist) Mephenesin->NMDAR Blocks Analog This compound (Test Compound) Analog->NMDAR Investigate Activity?

Caption: Potential mechanism of Mephenesin and the role of its analogs.

Analytical Characterization

Confirmation of the identity and purity of synthesized this compound is essential. Standard analytical methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR to confirm the chemical structure and connectivity.

  • Infrared (IR) Spectroscopy : To identify functional groups, particularly the O-H stretch of the alcohol and C-O stretches of the ether. IR spectra for this compound are publicly available[1][2][3].

  • Mass Spectrometry (MS) : To confirm the molecular weight and fragmentation pattern[2][3].

  • High-Performance Liquid Chromatography (HPLC) : To determine purity.

Safety and Handling

According to aggregated GHS data, this compound is classified as harmful if swallowed (Acute Toxicity 4, oral)[1]. It is also listed as an irritant. Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). Ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-. National Center for Biotechnology Information.
  • Ludwig, B. J., West, W. A., & Currie, W. E. (1952). Muscle-paralyzing Compounds Related to Mephenesin. Journal of the American Chemical Society, 74(8), 1935.
  • NIST. (n.d.). Ethanol, 2-(4-methylphenoxy)-. NIST Chemistry WebBook.
  • PrepChem. (n.d.). Synthesis of (S)-(+)-1-methyl-2-(4-phenoxyphenoxy)ethanol.
  • The Good Scents Company. (n.d.). 1-(2-phenyl ethoxy)-2-(4-methyl phenoxy)ethanol.
  • CP Lab Safety. (n.d.). 2-(p-Tolyloxy)ethanol, 98% Purity, C9H12O2, 100 grams.
  • NIST. (n.d.). Ethanol, 2-(4-methylphenoxy)-. NIST Chemistry WebBook.
  • Wikipedia. (n.d.). Mephenesin.
  • PubChem. (n.d.). Mephenesin. National Center for Biotechnology Information.
  • Google Patents. (n.d.). CN102180776B - Preparation method for 2-(4-phenoxy phenoxy)ethanol.

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Physical and chemical characteristics of 2-(4-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

2-(4-Methylphenoxy)ethanol: A Comprehensive Technical Profile

Prepared by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic characteristics of this compound (CAS No: 15149-10-7). As a member of the aryl alkyl alcohol and glycol ether families, this compound finds significant application as a fragrance ingredient. This document is structured to provide researchers, chemists, and drug development professionals with a foundational understanding of its molecular identity, synthesis, reactivity, and analytical characterization. We delve into detailed experimental protocols for its synthesis and analysis, underpinned by an explanation of the chemical principles that govern these procedures. All data is supported by authoritative references to ensure scientific integrity.

Chemical Identity and Nomenclature

This compound is systematically named as an ethanol molecule substituted at the 2-position with a 4-methylphenoxy group. Its structure combines a primary alcohol, an ether linkage, and a para-substituted aromatic ring.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Registry Number 15149-10-7[2]
Molecular Formula C₉H₁₂O₂[2]
Molecular Weight 152.19 g/mol [2]
Synonyms Ethylene glycol mono-p-tolyl ether, 2-(p-Tolyloxy)ethanol, p-Cresoxyethanol[1][2]
InChI InChI=1S/C9H12O2/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5,10H,6-7H2,1H3[1]
SMILES CC1=CC=C(C=C1)OCCO[1]

Physical and Thermodynamic Properties

The physical properties of this compound are dictated by its molecular structure, which includes a polar hydroxyl group capable of hydrogen bonding and a moderately nonpolar p-tolyl ether moiety. This duality results in balanced hydrophilicity and lipophilicity.

PropertyValueNotes and Source
Melting Point 39.43 °CPredicted value.
Boiling Point 261.19 °CPredicted value.
Water Solubility 9,407 mg/L at 25 °CHigh solubility for an organic molecule of its size, attributed to the hydroxyl group.
Log Kₒw (Octanol-Water Partition Coefficient) 1.65Indicates a moderate balance between lipid and water solubility.
Vapor Pressure 0.00117 mm Hg at 25 °CLow volatility under standard conditions.

Synthesis via Williamson Ether Synthesis

Causality and Rationale: The most direct and common synthetic route to this compound is the Williamson ether synthesis.[3] This reaction is a classic example of an Sₙ2 nucleophilic substitution.[3] The methodology is ideal because it involves the reaction of a phenoxide, which is an excellent nucleophile, with a primary alkyl halide, which is highly susceptible to backside attack with minimal risk of competing elimination reactions.[3] In this specific synthesis, the nucleophile is the p-cresolate anion, formed by deprotonating p-cresol with a strong base. This anion then displaces a halide from a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol.

cluster_reactants Reactants cluster_process Process p_cresol p-Cresol deprotonation Deprotonation in Solvent p_cresol->deprotonation base Strong Base (e.g., NaOH, KOH) base->deprotonation haloethanol 2-Chloroethanol sn2 Sₙ2 Nucleophilic Substitution haloethanol->sn2 Electrophile deprotonation->sn2 p-Cresolate (Nucleophile) workup Aqueous Workup & Extraction sn2->workup product This compound workup->product

Caption: General workflow for the Williamson ether synthesis of this compound.

See Section 7 for a detailed, step-by-step experimental protocol.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides a distinct fingerprint of the molecule's hydrogen environments.

  • Aromatic Protons (δ ≈ 6.8-7.1 ppm): The para-substituted aromatic ring will show two signals, each integrating to 2H. These will appear as a pair of doublets due to ortho-coupling, characteristic of an AA'BB' system.

  • Ether-linked Methylene Protons (-O-CH₂-, δ ≈ 4.0-4.2 ppm): These protons are deshielded by the adjacent ether oxygen and will appear as a triplet, split by the neighboring hydroxyl-bearing methylene group.

  • Hydroxyl-linked Methylene Protons (-CH₂-OH, δ ≈ 3.8-4.0 ppm): This signal will also be a triplet, coupled to the ether-linked methylene protons. Its chemical shift can be variable and depends on concentration and solvent.

  • Hydroxyl Proton (-OH, variable shift): The hydroxyl proton typically appears as a broad singlet. Its position is highly dependent on solvent, temperature, and concentration. It can be confirmed by D₂O exchange, which causes the signal to disappear.

  • Methyl Protons (-CH₃, δ ≈ 2.3 ppm): The methyl group on the aromatic ring will appear as a sharp singlet, integrating to 3H.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show 7 distinct signals, corresponding to the 7 unique carbon environments in the molecule (note the symmetry of the aromatic ring).

  • Aromatic Carbons (δ ≈ 114-156 ppm): Four signals are expected: C1 (ipso, ether-linked), C2/C6, C3/C5, and C4 (ipso, methyl-linked).

  • Ether-linked Methylene Carbon (-O-CH₂-, δ ≈ 68-70 ppm): Deshielded by the adjacent oxygen.

  • Hydroxyl-linked Methylene Carbon (-CH₂-OH, δ ≈ 60-62 ppm):

  • Methyl Carbon (-CH₃, δ ≈ 20-22 ppm):

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of key functional groups.[4][5][6][7]

  • O-H Stretch (≈ 3200-3550 cm⁻¹): A strong, broad absorption characteristic of a hydrogen-bonded alcohol.[5][6]

  • Aromatic C-H Stretch (≈ 3010-3100 cm⁻¹): Medium to weak absorptions appearing just above 3000 cm⁻¹.[4][7]

  • Aliphatic C-H Stretch (≈ 2850-2960 cm⁻¹): Medium to strong absorptions from the methylene and methyl groups.[4][5]

  • Aromatic C=C Bending (≈ 1500-1600 cm⁻¹): Two or more medium-intensity bands characteristic of the benzene ring.[4]

  • C-O Stretch (Ether & Alcohol) (≈ 1050-1250 cm⁻¹): Strong, distinct bands. The aryl-alkyl ether C-O stretch will be around 1240 cm⁻¹, while the primary alcohol C-O stretch will be near 1050 cm⁻¹.[4]

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 152 , corresponding to the molecular formula C₉H₁₂O₂⁺.[1]

  • Key Fragmentation: The fragmentation pattern is dominated by cleavage of the ether bond. The base peak is typically observed at m/z 108 , resulting from the formation of the stable p-cresol radical cation [CH₃C₆H₄OH]⁺•.[1] This occurs via a rearrangement and loss of ethylene oxide. Another significant peak at m/z 107 corresponds to the benzylic-type cation [CH₃C₆H₄O]⁺, formed by cleavage of the C-C bond alpha to the ring.[1][8] Other observed fragments include m/z 91 (tropylium ion) and m/z 77 (phenyl cation).[1]

Chemical Reactivity

The reactivity of this compound is governed by its two primary functional groups: the primary alcohol and the aryl alkyl ether.

  • Alcohol Group: The primary hydroxyl group can undergo typical alcohol reactions. It can be oxidized to an aldehyde or a carboxylic acid, esterified with carboxylic acids or acyl chlorides, or converted to a better leaving group (e.g., a tosylate) for subsequent nucleophilic substitution.[9]

  • Ether Group: The aryl alkyl ether linkage is generally stable to bases, oxidizing agents, and reducing agents, making it a useful protecting group.[10] However, it can be cleaved under harsh conditions using strong acids like HBr or HI.[10] This cleavage will exclusively yield p-cresol and a 2-haloethanol, as nucleophilic attack on the sp²-hybridized aromatic carbon is disfavored.[10]

Safety, Handling, and Toxicology

Hazard Identification: Aggregated GHS information indicates that this chemical may be harmful if swallowed (Acute Toxicity 4).[1] However, a significant number of reports indicate it does not meet GHS hazard criteria.[1] Handling: Standard laboratory practices should be employed. Use in a well-ventilated area, wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes and avoid inhalation of vapors.[11][12] Toxicology: In vitro genotoxicity testing has shown no evidence of cytotoxicity or mutagenicity. Read-across data from the structurally similar 2-phenoxyethanol further supports a low genotoxic risk. It is used as a fragrance ingredient and is subject to IFRA (International Fragrance Association) standards.

Key Experimental Protocols

The following protocols are provided as self-validating systems for the synthesis and analysis of this compound.

Protocol 1: Synthesis via Williamson Ether Synthesis

Objective: To synthesize this compound from p-cresol and 2-chloroethanol.

Materials:

  • p-Cresol (1.0 eq.)

  • Sodium hydroxide (NaOH) (1.1 eq.)

  • 2-Chloroethanol (1.05 eq.)

  • Ethanol (as solvent)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-cresol (1.0 eq.) and sodium hydroxide (1.1 eq.) in ethanol. Stir at room temperature for 15 minutes to ensure complete formation of the sodium p-cresolate salt.

  • Nucleophilic Substitution: Add 2-chloroethanol (1.05 eq.) to the flask. Attach a reflux condenser and heat the mixture to a gentle reflux.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the p-cresol spot indicates the reaction is nearing completion. This typically takes 4-6 hours.

  • Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Add water to the residue to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Workup - Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove any unreacted p-cresol) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (Optional): If necessary, purify the crude product by column chromatography on silica gel or by vacuum distillation.

Protocol 2: Purity and Identity Confirmation by GC-MS

Objective: To determine the purity and confirm the identity of the synthesized this compound.

Materials:

  • Synthesized product sample

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

  • GC vials with caps

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system with a suitable capillary column (e.g., DB-5ms or equivalent).[13]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in the chosen solvent.[13] Filter if any particulates are present. Transfer the solution to a GC vial.

  • Instrumentation Setup:

    • Injector: Set to a temperature of 250 °C with a split ratio (e.g., 50:1).

    • GC Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes. (This program should be optimized based on the specific instrument and column).

    • MS Detector: Set to scan a mass range of m/z 40-400 in Electron Ionization (EI) mode.

  • Data Acquisition: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Analysis (Self-Validation):

    • Purity Assessment: Analyze the resulting chromatogram. The purity can be estimated by the area percentage of the main peak corresponding to the product. A pure sample should show a single major peak.

    • Identity Confirmation: Analyze the mass spectrum of the main peak. Compare the obtained spectrum with a reference library (e.g., NIST) and with the expected fragmentation pattern (M⁺• at m/z 152, base peak at m/z 108).[1] The retention time and mass spectrum should be consistent with a known standard if available.

cluster_analysis Data Analysis start Synthesized Product prep Prepare Dilute Solution (~1 mg/mL in DCM) start->prep inject Inject 1 µL into GC-MS System prep->inject chromatogram Analyze Chromatogram (Retention Time, Peak Area %) inject->chromatogram mass_spec Analyze Mass Spectrum of Target Peak inject->mass_spec purity Determine Purity (>95%?) chromatogram->purity identity Confirm Identity (Compare m/z to Library) mass_spec->identity purity->identity end Product Verified identity->end

Caption: Workflow for the analytical validation of this compound by GC-MS.

References

  • Melting point determination. University of Calgary.
  • To determine the melting point of given organic compound. MedPharma. (2025). [Link]
  • This compound | C9H12O2 | CID 84804. PubChem, National Institutes of Health.
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  • Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds. Pearson.
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  • 1H and 13C-NMR data of compounds 2 – 4. ResearchGate.
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2-(4-Methylphenoxy)ethanol solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-(4-Methylphenoxy)ethanol in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a diverse range of organic solvents. Intended for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties of the molecule, establishes the theoretical underpinnings of its solubility based on intermolecular forces, and presents a detailed, self-validating experimental protocol for quantitative solubility determination. By synthesizing theoretical principles with practical laboratory methodology, this guide serves as an essential resource for formulation development, reaction engineering, and purification processes involving this compound.

Introduction: The Physicochemical Landscape of this compound

This compound, also known as ethylene glycol mono-p-tolyl ether, is an aromatic ether belonging to the glycol ether family.[1] Its molecular structure, featuring a terminal hydroxyl group, an ether linkage, and a para-substituted toluene ring, imparts a unique amphiphilic character.

Key Molecular and Physical Properties:

  • Molecular Formula: C₉H₁₂O₂[2]

  • Molecular Weight: 152.19 g/mol [1][2]

  • Octanol-Water Partition Coefficient (log Kow): 1.65[1]

  • Water Solubility: 9,407 mg/L at 25°C[1]

The log Kow value of 1.65 indicates a balanced hydrophilicity and lipophilicity.[1] The molecule's significant water solubility is attributed to the terminal hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor.[3] Concurrently, the aromatic ring and ether backbone provide lipophilic character, suggesting favorable interactions with organic solvents. Understanding this dual nature is paramount to predicting its behavior in various solvent systems. The principle of "like dissolves like" dictates that solubility is maximized when the intermolecular forces between the solute and solvent are similar in nature and strength.

Theoretical Framework for Solubility Prediction

While experimental determination is the gold standard, theoretical models provide a valuable predictive framework for solvent screening and selection.[4][5]

Intermolecular Interactions

The solubility of this compound is governed by three primary types of intermolecular forces:

  • Hydrogen Bonding: The terminal hydroxyl group is the dominant site for hydrogen bonding. This allows for strong interactions with protic solvents (e.g., alcohols, carboxylic acids) and polar aprotic solvents that are hydrogen bond acceptors (e.g., ketones, esters).

  • Dipole-Dipole Interactions: The ether linkage (-O-) and the hydroxyl group create a significant molecular dipole moment, promoting solubility in polar solvents (e.g., acetone, ethyl acetate).[3]

  • London Dispersion Forces: The aromatic ring and the overall molecular size contribute to van der Waals forces, which are the primary mode of interaction with non-polar solvents (e.g., hexane, toluene).

The interplay of these forces dictates the solubility profile. It is predicted that this compound will exhibit high solubility in polar protic solvents, moderate to high solubility in polar aprotic solvents, and lower solubility in purely non-polar aliphatic solvents.

solute This compound (Solute) protic Polar Protic Solvent (e.g., Methanol) solute->protic  Dominant:  Hydrogen Bonding aprotic Polar Aprotic Solvent (e.g., Acetone) solute->aprotic  Dominant:  Dipole-Dipole nonpolar Non-Polar Solvent (e.g., Hexane) solute->nonpolar  Dominant:  London Dispersion

Caption: Dominant intermolecular forces governing solubility.

Hansen Solubility Parameters (HSP)

A more quantitative predictive approach involves the use of Hansen Solubility Parameters (HSP).[6][7] This model deconstructs the total Hildebrand solubility parameter (δ) into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[6]

δ² = δd² + δp² + δh²

Experimental Protocol: Quantitative Solubility Determination

The following protocol details the isothermal shake-flask method, a reliable technique for determining the thermodynamic solubility of a compound.[9] The use of UV-Visible spectroscopy for quantification is recommended due to the strong UV absorbance of the aromatic ring in this compound.[10][11]

Causality of Methodological Choices
  • Method: The shake-flask method is chosen because it allows the system to reach thermodynamic equilibrium between the undissolved solid and the saturated solution, providing a true measure of solubility.[9]

  • Quantification: UV-Vis spectroscopy is selected for its high sensitivity, speed, and direct application to aromatic compounds, following the Beer-Lambert law for concentration measurement.[10][12]

  • Validation: The protocol incorporates self-validating steps, such as establishing a multi-point calibration curve and confirming equilibrium by measuring concentration at successive time intervals.

Step-by-Step Methodology

A. Preparation of Calibration Standards

  • Primary Stock Solution: Accurately weigh approximately 100 mg of this compound and dissolve it in a 100 mL volumetric flask using the chosen organic solvent. This creates a ~1 mg/mL stock solution. Record the exact concentration.

  • Serial Dilutions: Perform a series of dilutions from the primary stock solution to create at least five calibration standards of known concentrations spanning the expected solubility range.

  • UV-Vis Measurement: Measure the absorbance of each standard at the predetermined wavelength of maximum absorbance (λ_max) for this compound in the specific solvent.

  • Calibration Curve: Plot absorbance versus concentration. The resulting graph should be linear with a correlation coefficient (R²) > 0.99. The slope of this line is the extinction coefficient, which is crucial for calculating the concentration of unknown samples.

B. Solubility Determination

  • Sample Preparation: Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains at the bottom.

  • Solvent Addition: Add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in an isothermal shaker bath set to a constant temperature (e.g., 25°C). Agitate the vials for a predetermined period (e.g., 24 hours). To ensure equilibrium is reached, take samples at multiple time points (e.g., 24, 48, and 72 hours) and analyze them. Equilibrium is confirmed when the measured concentration no longer increases.

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

  • Filtration: Carefully withdraw an aliquot from the supernatant using a syringe. Attach a solvent-resistant syringe filter (e.g., 0.22 µm PTFE) and filter the solution into a clean vial. This step is critical to remove all undissolved solids.[12]

  • Dilution: If the solution is highly concentrated, perform an accurate dilution with the same solvent to bring the absorbance within the linear range of the calibration curve.

  • Analysis: Measure the absorbance of the final filtered (and diluted, if necessary) solution using the UV-Vis spectrophotometer at the same λ_max.

  • Calculation: Use the equation from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the saturated solution. Remember to account for any dilution factors.

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A1 Prepare Calibration Standards A2 Generate Calibration Curve A1->A2 UV-Vis Analysis C3 Calculate Concentration using Calibration Curve A2->C3 Informs Calculation B1 Add Excess Solute to Solvent B2 Equilibrate at Constant Temp (e.g., 24-72h) B1->B2 B3 Settle & Separate Phases B2->B3 B4 Filter Supernatant (0.22 µm) B3->B4 C1 Dilute Sample (if necessary) B4->C1 C2 Measure Absorbance (UV-Vis) C1->C2 C2->C3

Caption: Experimental workflow for solubility determination.

Data Presentation and Expected Trends

The quantitative solubility data should be summarized in a clear, tabular format to facilitate comparison across different solvent classes.

Table 1: Solubility of this compound in Selected Organic Solvents at 25°C

Solvent ClassSolventPolarity IndexH-BondingSolubility ( g/100 mL)
Polar Protic Methanol5.1Donor/AcceptorExpected High
Ethanol4.3Donor/AcceptorExpected High
Isopropanol3.9Donor/AcceptorExpected High
Polar Aprotic Acetone5.1AcceptorExpected Mod-High
Acetonitrile5.8AcceptorExpected Moderate
Ethyl Acetate4.4AcceptorExpected Moderate
Tetrahydrofuran (THF)4.0AcceptorExpected Moderate
Dimethyl Sulfoxide (DMSO)7.2AcceptorExpected High
Non-Polar Toluene2.4NoneExpected Mod-Low
Dichloromethane3.1NoneExpected Mod-Low
Hexane0.1NoneExpected Low

Note: The qualitative predictions ("Expected High," etc.) are based on the theoretical principles discussed. This table should be populated with experimentally determined values.

Conclusion

The solubility of this compound in organic solvents is a direct consequence of its balanced molecular structure. The presence of a hydrogen-bonding hydroxyl group and a lipophilic aromatic ether moiety results in a broad solubility profile. While theoretical models like Hansen Solubility Parameters offer a valuable predictive tool for initial solvent screening, precise quantitative data requires rigorous experimental determination. The detailed shake-flask protocol provided herein, utilizing UV-Vis spectroscopy, represents a robust and self-validating method for obtaining reliable solubility data. This information is critical for scientists in drug development and chemical research, enabling informed decisions in formulation, purification, and reaction design.

References

  • Spectroscopic Techniques - Solubility of Things.
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  • Cresyl glycidyl ether | 26447-14-3 - Benchchem.
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Public
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  • 1-(2-phenyl ethoxy)-2-(4-methyl phenoxy)ethanol, 72987-59-8 - The Good Scents Company.
  • Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma.
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  • o-CRESYL GLYCIDYL ETHER | C10H12O2 | CID 16640 - PubChem.
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  • Will we ever be able to accur
  • Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles | Chemical Engineering and Industrial Chemistry | ChemRxiv | Cambridge Open Engage.
  • Predicting solubility curves via a thermodynamic cycle and machine learning.
  • Cresyl glycidyl ether CAS#: 26447-14-3 - ChemicalBook.
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  • HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition - ResearchG
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Spectroscopic Profile of 2-(4-Methylphenoxy)ethanol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectral data for 2-(4-Methylphenoxy)ethanol (C₉H₁₂O₂), a significant compound in various research and development applications. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our focus is on not only presenting the data but also elucidating the underlying principles and experimental considerations that enable robust structural confirmation and characterization.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique molecular architecture, incorporating a p-substituted aromatic ring, an ether linkage, and a primary alcohol. This combination of functional groups gives rise to a distinct spectroscopic fingerprint, which we will dissect in the subsequent sections. Understanding these spectral characteristics is paramount for its identification, purity assessment, and the study of its chemical behavior.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; "C1" [label="C"]; "C2" [label="C"]; "C3" [label="C"]; "C4" [label="C"]; "C5" [label="C"]; "C6" [label="C"]; "C7" [label="CH3"]; "O1" [label="O"]; "C8" [label="CH2"]; "C9" [label="CH2"]; "O2" [label="OH"];

"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C4" -- "C7"; "C1" -- "O1"; "O1" -- "C8"; "C8" -- "C9"; "C9" -- "O2"; }

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (0 ppm). Complete dissolution is ensured by gentle vortexing.

¹H and ¹³C NMR Acquisition: The spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at room temperature. For ¹H NMR, standard acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum, with a wider spectral width and a longer relaxation delay (2-5 seconds) to ensure quantitative detection of all carbon signals, including quaternary carbons.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of distinct proton environments, their electronic surroundings, and their connectivity.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
7.08d2HAr-H (ortho to -OCH₂CH₂OH)
6.82d2HAr-H (meta to -OCH₂CH₂OH)
4.09t2H-OCH₂CH₂OH
3.97t2H-OCH₂CH₂OH
2.29s3HAr-CH₃
~2.0 (variable)s (broad)1H-OH

Interpretation:

  • Aromatic Protons: The downfield region of the spectrum is characteristic of aromatic protons. The two doublets at 7.08 and 6.82 ppm, each integrating to two protons, are indicative of a para-substituted benzene ring. The protons ortho to the electron-donating ether group are deshielded and appear further downfield compared to the meta protons.

  • Aliphatic Protons: The two triplets at 4.09 and 3.97 ppm are characteristic of the two methylene (-CH₂-) groups in the ethanol side chain. The protons of the methylene group adjacent to the aromatic ether oxygen (-OCH₂-) are more deshielded (4.09 ppm) due to the electronegativity of the oxygen atom. The adjacent methylene group (-CH₂OH) protons appear slightly upfield (3.97 ppm). The triplet multiplicity arises from the coupling with the neighboring methylene protons (n+1 rule, where n=2).

  • Methyl Protons: The singlet at 2.29 ppm, integrating to three protons, is assigned to the methyl group attached to the aromatic ring. Its singlet nature indicates no adjacent protons.

  • Hydroxyl Proton: The broad singlet around 2.0 ppm is characteristic of the hydroxyl (-OH) proton. Its chemical shift can be variable and is often concentration and solvent-dependent due to hydrogen bonding.

digraph "1H_NMR_Correlations" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Ar_ortho" [label="Ar-H (ortho)\nδ = 7.08 ppm (d)"]; "Ar_meta" [label="Ar-H (meta)\nδ = 6.82 ppm (d)"]; "OCH2" [label="-OCH₂-\nδ = 4.09 ppm (t)"]; "CH2OH" [label="-CH₂OH\nδ = 3.97 ppm (t)"]; "Ar_CH3" [label="Ar-CH₃\nδ = 2.29 ppm (s)"]; "OH" [label="-OH\nδ = ~2.0 ppm (s, broad)"];

"Ar_ortho" -> "Ar_meta" [label="J-coupling"]; "OCH2" -> "CH2OH" [label="J-coupling"]; }

Figure 2: ¹H NMR key correlations for this compound.
¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule.

Chemical Shift (δ) (ppm)Assignment
156.4Ar-C (ipso, attached to -O)
130.1Ar-C (meta to -O)
129.9Ar-C (ipso, attached to -CH₃)
114.5Ar-C (ortho to -O)
69.4-OCH₂CH₂OH
61.5-OCH₂CH₂OH
20.4Ar-CH₃

Interpretation:

  • Aromatic Carbons: The signals in the range of 114-157 ppm correspond to the aromatic carbons. The quaternary carbon attached to the ether oxygen appears most downfield (156.4 ppm) due to the strong deshielding effect of the oxygen. The other aromatic carbons are assigned based on established substituent effects.

  • Aliphatic Carbons: The two signals at 69.4 and 61.5 ppm are assigned to the two methylene carbons of the ethanol side chain. The carbon atom directly bonded to the phenoxy oxygen (-OCH₂-) is more deshielded (69.4 ppm).

  • Methyl Carbon: The upfield signal at 20.4 ppm is characteristic of the methyl carbon attached to the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol: IR Spectroscopy

Sample Preparation: A small amount of neat this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr) for transmission analysis.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or salt plates is first collected and automatically subtracted from the sample spectrum.

IR Spectral Data and Interpretation

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3390 (broad)StrongO-H stretch (alcohol, hydrogen-bonded)
3030, 2920MediumC-H stretch (aromatic and aliphatic)
1510, 1450StrongC=C stretch (aromatic ring)
1240StrongC-O-C stretch (aryl-alkyl ether)
1040StrongC-O stretch (primary alcohol)

Interpretation:

  • O-H Stretch: The most prominent feature is the strong, broad absorption band centered around 3390 cm⁻¹. This is a classic signature of the O-H stretching vibration in a hydrogen-bonded alcohol. The broadness is a direct consequence of the intermolecular hydrogen bonding between the alcohol molecules.[1]

  • C-H Stretches: The absorptions in the 3030-2920 cm⁻¹ region are attributed to the C-H stretching vibrations of both the aromatic ring and the aliphatic side chain.

  • Aromatic C=C Stretches: The strong bands at 1510 and 1450 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic ring, confirming the presence of the phenyl group.

  • C-O Stretches: The spectrum exhibits two strong C-O stretching bands. The band at 1240 cm⁻¹ is assigned to the asymmetric C-O-C stretching of the aryl-alkyl ether linkage. The band at 1040 cm⁻¹ corresponds to the C-O stretching of the primary alcohol. The presence of these two distinct C-O bands is a key diagnostic feature for this molecule.[2][3]

digraph "IR_Functional_Groups" { node [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [color="#34A853"];

"OH_stretch" [label="O-H Stretch\n3390 cm⁻¹"]; "CH_stretch" [label="C-H Stretch\n3030-2920 cm⁻¹"]; "Aromatic_stretch" [label="C=C Stretch\n1510, 1450 cm⁻¹"]; "Ether_stretch" [label="C-O-C Stretch\n1240 cm⁻¹"]; "Alcohol_stretch" [label="C-O Stretch\n~1040 cm⁻¹"];

"OH_stretch" -> "Alcohol"; "CH_stretch" -> "Aromatic & Aliphatic"; "Aromatic_stretch" -> "Aromatic Ring"; "Ether_stretch" -> "Ether Linkage"; "Alcohol_stretch" -> "Primary Alcohol"; }

Figure 3: Key functional group vibrations in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

Ionization Method: Electron Ionization (EI) is a common and effective method for the analysis of relatively small, volatile organic molecules like this compound. In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Instrumentation: The analysis is performed on a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

Mass Spectral Data and Interpretation

The mass spectrum of this compound exhibits a characteristic fragmentation pattern that can be rationalized based on the stability of the resulting fragments.

m/zRelative Intensity (%)Proposed Fragment
15235[M]⁺ (Molecular Ion)
108100[CH₃C₆H₄O]⁺
10750[CH₂C₆H₄O]⁺
9120[C₇H₇]⁺ (Tropylium ion)
7715[C₆H₅]⁺
4540[CH₂CH₂OH]⁺

Interpretation:

  • Molecular Ion: The peak at m/z 152 corresponds to the molecular ion [M]⁺, confirming the molecular weight of the compound. Its moderate intensity is typical for aromatic ethers which can stabilize the molecular ion.[4]

  • Base Peak: The most intense peak in the spectrum, the base peak, is observed at m/z 108. This fragment is formed by the cleavage of the C-O bond between the aromatic ring and the ethoxy side chain, resulting in the stable 4-methylphenoxide radical cation.

  • Other Key Fragments:

    • The peak at m/z 107 is likely due to the loss of a hydrogen atom from the m/z 108 fragment.

    • The fragment at m/z 91 is the tropylium ion, a common and stable fragment in the mass spectra of compounds containing a benzyl group, formed through rearrangement.

    • The peak at m/z 77 corresponds to the phenyl cation.

    • The fragment at m/z 45 is due to the cleavage of the ether bond, resulting in the [CH₂CH₂OH]⁺ fragment.

digraph "Mass_Spec_Fragmentation" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; edge [color="#4285F4"];

"M" [label="[C₉H₁₂O₂]⁺\nm/z = 152"]; "frag108" [label="[CH₃C₆H₄O]⁺\nm/z = 108 (Base Peak)"]; "frag107" [label="[CH₂C₆H₄O]⁺\nm/z = 107"]; "frag91" [label="[C₇H₇]⁺\nm/z = 91"]; "frag45" [label="[CH₂CH₂OH]⁺\nm/z = 45"];

"M" -> "frag108" [label="- •CH₂CH₂OH"]; "M" -> "frag45" [label="- •OC₆H₄CH₃"]; "frag108" -> "frag107" [label="- H•"]; "frag108" -> "frag91" [label="Rearrangement"]; }

Figure 4: Proposed major fragmentation pathways for this compound in EI-MS.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and unequivocal characterization of this compound. Each technique offers a unique and complementary perspective on the molecular structure, from the detailed connectivity provided by NMR to the functional group identification by IR and the molecular weight and fragmentation pattern from MS. This comprehensive spectroscopic analysis serves as a critical reference for scientists and researchers working with this compound, ensuring its accurate identification and facilitating its use in a wide range of scientific endeavors.

References

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
  • Organic Spectroscopy Intern
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST Chemistry WebBook. Ethanol, 2-(4-methylphenoxy)-. [Link]
  • PubChem. This compound. [Link]
  • Doc Brown's Chemistry. Infrared spectrum of ethanol. [Link]
  • Chemistry LibreTexts. Spectroscopy of Ethers. [Link]
  • Chemistry LibreTexts. IR Spectroscopy. [Link]
  • University of California, Los Angeles. IR Absorption Table. [Link]
  • Whitman College. GCMS Section 6.

Sources

An In-depth Technical Guide to the Biological Activity of 2-(4-Methylphenoxy)ethanol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of 2-(4-Methylphenoxy)ethanol and its derivatives. While specific research on the title compound is emerging, this document synthesizes available data on structurally related phenoxyethanol and phenoxyacetic acid analogs to build a predictive framework for its biological profile. We delve into the established antimicrobial, anti-inflammatory, and potential cytotoxic activities of this class of compounds. Detailed experimental protocols for synthesis and biological evaluation are provided to empower researchers to explore this promising chemical space. This guide is intended to be a living document, fostering further investigation into the nuanced structure-activity relationships that govern the efficacy of these versatile molecules.

Introduction: The Therapeutic Potential of Phenoxyethanol Derivatives

Phenoxyethanol and its derivatives are a class of organic compounds characterized by a phenyl ether linked to an ethanol or substituted ethanol moiety. 2-Phenoxyethanol itself is a well-established antimicrobial agent, widely utilized as a preservative in cosmetics and pharmaceutical formulations.[1] Its broad-spectrum activity against bacteria and yeasts, coupled with a favorable safety profile, has made it a staple in various industries.[2] The core structure of phenoxyethanol presents a versatile scaffold for chemical modification, allowing for the fine-tuning of its physicochemical and biological properties.

The introduction of substituents onto the phenyl ring, such as the methyl group in this compound, can significantly influence the compound's lipophilicity, steric hindrance, and electronic properties. These modifications, in turn, are hypothesized to modulate interactions with biological targets, potentially leading to enhanced efficacy or novel biological activities. This guide will explore the known and extrapolated biological activities of this compound and its derivatives, with a focus on their antimicrobial, anti-inflammatory, and cytotoxic potential.

Synthesis and Characterization

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common and efficient method is the Williamson ether synthesis, which involves the reaction of a substituted phenoxide with a haloalkanol.

General Synthesis Protocol for this compound

This protocol outlines the synthesis of the parent compound, which can be adapted for the synthesis of various derivatives by using appropriately substituted phenols and ethanol precursors.

Materials:

  • p-Cresol (4-methylphenol)

  • 2-Chloroethanol or 2-Bromoethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (as solvent)[3]

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Hydrochloric acid (for neutralization)

  • Deionized water

Procedure:

  • Formation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-cresol in ethanol.

  • Slowly add an equimolar amount of NaOH or KOH pellets to the solution while stirring. The reaction is exothermic.

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the sodium or potassium p-cresolate.

  • Etherification: To the phenoxide solution, add a slight excess (1.1-1.2 equivalents) of 2-chloroethanol or 2-bromoethanol.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Add deionized water to the residue and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Confirm the structure and purity of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification & Characterization p_cresol p-Cresol phenoxide Sodium p-cresolate p_cresol->phenoxide Deprotonation naoh NaOH/KOH in Ethanol naoh->phenoxide reflux Reflux (4-6h) phenoxide->reflux haloethanol 2-Haloethanol haloethanol->reflux Williamson Ether Synthesis crude_product Crude Product reflux->crude_product workup Aqueous Work-up & Extraction crude_product->workup column Column Chromatography workup->column pure_product Pure this compound column->pure_product characterization Spectroscopic Analysis (NMR, MS) pure_product->characterization

Caption: General workflow for the synthesis and purification of this compound.

Antimicrobial Activity

The primary biological activity associated with phenoxyethanol derivatives is their antimicrobial effect.[1] The mechanism of action is believed to involve the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular components.[1] The lipophilicity of the molecule plays a crucial role in this process, and the addition of a methyl group in the para position of the phenyl ring is expected to enhance this property.

Expected Antimicrobial Spectrum

Based on the known activity of phenoxyethanol, this compound and its derivatives are anticipated to exhibit broad-spectrum activity against:

  • Gram-positive bacteria: (e.g., Staphylococcus aureus)

  • Gram-negative bacteria: (e.g., Escherichia coli, Pseudomonas aeruginosa)

  • Yeasts: (e.g., Candida albicans)

Quantitative Antimicrobial Data (Hypothetical)
CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)C. albicans (MIC, µg/mL)
Phenoxyethanol1250 - 2500[2]1250 - 2500[2]1250 - 2500[2]>2500[2]
This compound (Predicted) 500 - 1000 500 - 1000 1000 - 2000 1000 - 2000
Positive Control (e.g., Gentamicin)8[5]8[5]8[5]N/A
Positive Control (e.g., Fluconazole)N/AN/AN/A1[5]

Note: The predicted MIC values for this compound are hypothetical and require experimental validation.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The following protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds against a panel of microorganisms.[6]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Positive control antibiotics (e.g., Gentamicin for bacteria, Fluconazole for fungi)

  • Negative control (medium with solvent)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare Stock Solutions: Prepare a stock solution of each test compound and the control antibiotic in DMSO.

  • Serial Dilutions: Dispense 100 µL of sterile broth/medium into all wells of a 96-well plate. Add 100 µL of the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution across the plate.

  • Inoculum Preparation: Dilute the standardized microbial suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the diluted inoculum to each well, except for the sterility control wells.

  • Controls: Include a growth control well (inoculum without compound) and a sterility control well (broth/medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.[6]

  • MIC Determination: Determine the MIC by visual inspection for the lowest concentration that shows no visible growth. Alternatively, a microplate reader can be used to measure absorbance at 600 nm.

Antimicrobial Screening Workflow Diagram

Antimicrobial_Workflow start Start: Synthesized Compound prep_stock Prepare Stock Solution in DMSO start->prep_stock serial_dilution Perform 2-fold Serial Dilutions in 96-well plate prep_stock->serial_dilution inoculate Inoculate Plates serial_dilution->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate (37°C or 35°C) inoculate->incubate read_results Read MIC (Visual or Plate Reader) incubate->read_results end End: Determine Antimicrobial Activity read_results->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Phenolic compounds are known to possess anti-inflammatory properties, often mediated through the inhibition of key inflammatory mediators and signaling pathways. Derivatives of phenoxyacetic acid have shown significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, and reducing the production of prostaglandins (PGE-2) and tumor necrosis factor-alpha (TNF-α).[7] It is plausible that this compound and its derivatives could exhibit similar activities.

Potential Mechanisms of Anti-inflammatory Action
  • Inhibition of Inflammatory Enzymes: Potential inhibition of COX-1 and COX-2, leading to reduced prostaglandin synthesis.

  • Modulation of Cytokine Production: Reduction of pro-inflammatory cytokines such as TNF-α and interleukins.

  • Inhibition of Nitric Oxide (NO) Production: Downregulation of inducible nitric oxide synthase (iNOS) activity.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol describes a method to evaluate the anti-inflammatory potential of the test compounds by measuring their effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[8]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • Griess Reagent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity assessment

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and an LPS-only control.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Cytotoxicity Assessment (MTT Assay):

    • After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate cell viability relative to the vehicle-treated control.

Anti-inflammatory Signaling Pathway

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB MyD88->NF_kB Activates iNOS iNOS NF_kB->iNOS Induces COX2 COX-2 NF_kB->COX2 Induces NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins (PGs) COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation Test_Compound This compound Derivative Test_Compound->NF_kB Inhibits? Test_Compound->iNOS Inhibits? Test_Compound->COX2 Inhibits?

Caption: Postulated anti-inflammatory mechanism of this compound derivatives.

Cytotoxic Activity against Cancer Cell Lines

Some phenolic compounds have demonstrated cytotoxic effects against various cancer cell lines. The potential for this compound and its derivatives to exhibit anticancer activity warrants investigation. The mechanism of cytotoxicity could involve the induction of apoptosis, cell cycle arrest, or disruption of key cellular processes.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[9]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Cytotoxicity Evaluation Workflow Diagram

Cytotoxicity_Workflow start Start: Cancer Cell Line seed_cells Seed Cells in 96-well Plate start->seed_cells treat_compounds Treat with Test Compounds (24-72h) seed_cells->treat_compounds add_mtt Add MTT Reagent (4h) treat_compounds->add_mtt solubilize Solubilize Formazan with DMSO add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate % Viability and IC50 read_absorbance->calculate_ic50 end End: Determine Cytotoxic Activity calculate_ic50->end

Sources

Unlocking Latent Therapeutic Potential: A Technical Guide to 2-(4-Methylphenoxy)ethanol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(4-Methylphenoxy)ethanol, a compound predominantly recognized for its utility within the fragrance and cosmetics industries, presents a compelling yet underexplored profile for potential therapeutic applications. This technical guide diverges from its conventional use-case, offering a forward-looking analysis for researchers, scientists, and drug development professionals. By synthesizing its established physicochemical and toxicological data with a predictive exploration of its bioactivities—grounded in the principles of structure-activity relationships (SAR) and the known therapeutic profiles of its structural analogs—this document aims to catalyze novel research avenues. We will dissect its potential as an antimicrobial, anti-inflammatory, and local anesthetic agent, providing a robust framework for its systematic investigation, from initial in-vitro screening to preclinical evaluation.

Introduction: Beyond the Fragrance

This compound, a member of the aryl alkyl alcohol structural group, is chemically defined by a p-cresol moiety linked to an ethanol group via an ether bond[1]. Its primary commercial application has been as a fragrance ingredient and preservative, where its toxicological and dermatological profiles have been reasonably well-characterized[1]. However, the therapeutic landscape of its parent compound, 2-phenoxyethanol, and other structurally related molecules, suggests that this compound may harbor significant, untapped therapeutic value.

This guide will navigate the theoretical and practical considerations for repurposing this compound as a therapeutic agent. We will construct a scientific narrative that bridges its known attributes with its latent potential, thereby providing a foundational blueprint for its journey from a cosmetic ingredient to a candidate for drug development.

Foundational Profile: Physicochemical Properties and Toxicological Summary

A thorough understanding of a compound's intrinsic properties is paramount for any therapeutic exploration. The established data for this compound provides a solid starting point.

PropertyValue/InformationSource
Molecular Formula C9H12O2[2]
Molecular Weight 152.19 g/mol [2]
Log Kow (Octanol-Water Partition Coefficient) 1.65[3]
Water Solubility 9,407 mg/L at 25°C[3]
Genotoxicity No evidence of mutagenicity in in-vitro assays.[3]
Acute Toxicity Low acute toxicity profile.[1]
Skin Irritation Data available from fragrance safety assessments.[1]

The log Kow of 1.65 indicates a balanced hydrophilic and lipophilic character, a feature that is often desirable in drug candidates for favorable absorption, distribution, metabolism, and excretion (ADME) profiles[3]. The lack of genotoxic potential is a crucial prerequisite for any compound being considered for therapeutic development[3].

Exploring Therapeutic Frontiers: A Structure-Activity Relationship (SAR) Guided Approach

The therapeutic potential of this compound can be inferred from its structural relationship to phenoxyethanol and other aryl alkyl alcohols. The introduction of a methyl group at the para position of the phenyl ring is the key structural modification to consider.

Broad-Spectrum Antimicrobial Activity

The parent compound, 2-phenoxyethanol, is a well-established broad-spectrum preservative effective against a range of gram-positive and gram-negative bacteria, as well as yeasts[1][3][4][5]. Its mechanism of action is believed to involve the disruption of microbial cell membranes.

Hypothesis: The addition of the 4-methyl group to the phenoxyethanol scaffold increases the lipophilicity of the molecule. This enhanced lipophilicity could facilitate greater penetration into the lipid-rich bacterial cell membrane, potentially leading to increased membrane disruption and, consequently, more potent antimicrobial activity compared to the parent compound.

Proposed Investigational Workflow: Antimicrobial Efficacy

G cluster_0 In-Vitro Antimicrobial Screening cluster_1 Mechanism of Action Studies Strain Selection Strain Selection MIC Determination MIC Determination Strain Selection->MIC Determination Gram (+/-) bacteria, yeast MBC Determination MBC Determination MIC Determination->MBC Determination Determine bactericidal/fungicidal effect Membrane Permeability Assay Membrane Permeability Assay MBC Determination->Membrane Permeability Assay Investigate how it kills Biofilm Disruption Assay Biofilm Disruption Assay Membrane Permeability Assay->Biofilm Disruption Assay G cluster_0 In-Vitro Anti-inflammatory Assays Cell Viability Assay Cell Viability Assay NO Production Assay NO Production Assay Cell Viability Assay->NO Production Assay Ensure non-cytotoxic concentrations Cytokine Profiling Cytokine Profiling NO Production Assay->Cytokine Profiling Measure key inflammatory mediators G cluster_0 In-Vitro & Ex-Vivo Evaluation Sodium Channel Blocking Assay Sodium Channel Blocking Assay Ex-Vivo Nerve Block Model Ex-Vivo Nerve Block Model Sodium Channel Blocking Assay->Ex-Vivo Nerve Block Model Confirm physiological effect

Caption: Workflow for assessing local anesthetic properties.

Experimental Protocol: Ex-Vivo Sciatic Nerve Block Model (Conceptual)

  • Nerve Preparation: Isolate the sciatic nerve from a suitable animal model (e.g., rat) and place it in a nerve bath containing oxygenated Ringer's solution.

  • Electrophysiological Recording: Place stimulating and recording electrodes on the nerve to measure the compound action potential (CAP).

  • Compound Application: Apply varying concentrations of this compound to the nerve bath.

  • Data Analysis: Measure the reduction in the amplitude of the CAP over time. A concentration-dependent decrease in CAP amplitude would be indicative of a nerve-blocking effect.

Integrated Preclinical Development Strategy

A logical progression from in-vitro validation to preclinical evaluation is crucial. The following workflow illustrates a potential path for the development of this compound as a therapeutic agent.

G In-Vitro Screening In-Vitro Screening Lead Optimization (SAR) Lead Optimization (SAR) In-Vitro Screening->Lead Optimization (SAR) Identify promising activities In-Vivo Efficacy Models In-Vivo Efficacy Models Lead Optimization (SAR)->In-Vivo Efficacy Models Synthesize and test analogs Preclinical Toxicology Preclinical Toxicology In-Vivo Efficacy Models->Preclinical Toxicology Demonstrate proof-of-concept IND-Enabling Studies IND-Enabling Studies Preclinical Toxicology->IND-Enabling Studies Assess safety profile

Caption: A high-level preclinical development pathway.

Conclusion and Future Directions

While this compound has a well-established role in the cosmetics industry, its structural characteristics and the biological activities of its analogs strongly suggest a potential for therapeutic applications. This guide has outlined a scientifically grounded rationale and a practical experimental framework for exploring its utility as an antimicrobial, anti-inflammatory, and local anesthetic agent. The proposed workflows provide a clear path for researchers to systematically evaluate these hypotheses. Further investigation into its mechanisms of action and in-vivo efficacy is warranted and could unveil a novel therapeutic agent from a seemingly conventional compound.

References

  • Belsito, D., et al. (2012). A toxicologic and dermatologic review of this compound when used as a fragrance ingredient. Food and Chemical Toxicology, 50(Suppl. 1), 33-34.
  • PubChem. (n.d.). 2-Phenoxyethanol. National Center for Biotechnology Information.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Fung, L. S., & Neugebauer, M. (1994). The antimicrobial activity of phenoxyethanol in vaccines. Letters in Applied Microbiology, 18(2), 115-116.
  • Pharmaoffer. (n.d.). Phenoxytol (Phenoxyethanol) API Manufacturers & Suppliers.
  • European Commission. (2016). Opinion on Phenoxyethanol.
  • Tantry, S. J., et al. (2011). Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel alkyl/aryl Substituted Tertiary Alcohols. Molecules, 16(12), 10456-10473.
  • PubMed Central. (2011). Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel Alkyl/Aryl Substituted Tertiary Alcohols. National Center for Biotechnology Information.

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Review of literature on 2-(4-Methylphenoxy)ethanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(4-Methylphenoxy)ethanol

This guide provides a comprehensive overview of the synthesis of this compound, a significant aryl alkyl alcohol used as a fragrance ingredient.[1] We will delve into the prevalent synthetic strategies, focusing on the robust and widely adopted Williamson ether synthesis. This document is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development, offering both theoretical grounding and practical, field-proven insights.

Introduction and Strategic Overview

This compound, also known as ethylene glycol mono-p-tolyl ether, belongs to the glycol ether family.[2] Its molecular structure, featuring a p-cresol moiety linked via an ether bond to an ethanol group, lends it moderate polarity and specific physicochemical properties valuable in various applications.[2][3] The primary challenge in its synthesis is the efficient and clean formation of the aryl-alkyl ether linkage.

The most direct and industrially favored approach is the Williamson ether synthesis. This method is renowned for its reliability, broad scope, and straightforward execution for preparing both symmetrical and asymmetrical ethers.[4][5] The core of this strategy involves the nucleophilic substitution (SN2) reaction between a phenoxide ion and a primary alkyl halide.[4][6]

The overall synthetic workflow can be visualized as a two-step process: deprotonation of the phenol followed by the nucleophilic attack on the electrophile.

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Ssub{N}2 Reaction cluster_2 Step 3: Workup & Purification p_cresol p-Cresol (4-Methylphenol) phenoxide Sodium 4-Methylphenoxide p_cresol->phenoxide Deprotonation base Strong Base (e.g., NaOH, NaH) phenoxide_ref Sodium 4-Methylphenoxide alkyl_halide 2-Chloroethanol or Ethylene Oxide product This compound crude Crude Product Mixture product->crude phenoxide_ref->product Nucleophilic Attack phenoxide_ref->product purified Pure this compound crude->purified Extraction & Distillation/ Chromatography

Caption: General workflow for this compound synthesis.

The Williamson Ether Synthesis: Mechanism and Rationale

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] This reaction is a concerted process, meaning the bond formation and bond breaking occur simultaneously.[4]

Step 1: Deprotonation The reaction is initiated by deprotonating the phenolic hydroxyl group of p-cresol with a suitable base. The acidity of phenols (pKa ≈ 10) allows for the use of moderately strong bases like sodium hydroxide (NaOH) or stronger, non-nucleophilic bases like sodium hydride (NaH) to generate the nucleophilic phenoxide ion.[7] The choice of base is critical; NaH is often preferred in anhydrous conditions as it drives the reaction to completion by releasing hydrogen gas, which bubbles out of the solution.[7]

Step 2: Nucleophilic Attack The resulting 4-methylphenoxide ion acts as a potent nucleophile. It attacks the electrophilic carbon of the alkylating agent (e.g., 2-chloroethanol). For an SN2 reaction to be efficient, the electrophilic carbon must be sterically unhindered.[4][7] Therefore, primary alkyl halides are ideal substrates, as secondary and tertiary halides tend to favor elimination side reactions.[4][6]

Caption: SN2 mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis of this compound from p-cresol and 2-chloroethanol.

Materials and Reagents:

  • p-Cresol (4-methylphenol)

  • Sodium hydroxide (NaOH)

  • 2-Chloroethanol

  • Toluene (solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Saturated Sodium Chloride Solution (Brine)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Phenoxide Formation:

    • In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add p-cresol (e.g., 10.8 g, 0.1 mol).

    • Dissolve the p-cresol in 100 mL of toluene.

    • Prepare a solution of sodium hydroxide (4.4 g, 0.11 mol) in 20 mL of water.

    • Slowly add the NaOH solution to the stirred p-cresol solution at room temperature. The formation of the sodium phenoxide may result in a thicker mixture.

  • Etherification Reaction:

    • Gently heat the mixture to a reflux (approx. 85-90 °C for the toluene-water azeotrope).

    • Once refluxing, add 2-chloroethanol (8.8 g, 0.11 mol) dropwise from the dropping funnel over 30 minutes.

    • Maintain the reaction at reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel. Add 50 mL of water and shake.

    • Separate the organic (toluene) layer.

    • Wash the organic layer sequentially with 50 mL of 5% aqueous NaOH solution (to remove any unreacted p-cresol) and then with 50 mL of saturated brine (to remove residual water and salts).[8]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent.

    • Remove the toluene solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.[8]

Product Characterization

The identity and purity of the synthesized this compound must be confirmed through analytical techniques.

PropertyValueSource
Molecular Formula C₉H₁₂O₂[3]
Molecular Weight 152.19 g/mol [9]
CAS Number 15149-10-7[3][9]
Appearance Solid[2]
Melting Point 39.43 °C (predicted)[2]
Boiling Point 261.19 °C (predicted)[2]
IUPAC Name This compound[3]

Spectroscopic Data:

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band around 3400 cm⁻¹ corresponding to the O-H stretch of the alcohol, C-O-C stretching bands for the ether linkage around 1240 cm⁻¹ and 1050 cm⁻¹, and characteristic peaks for the aromatic ring.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals for the aromatic protons, the methyl group protons on the ring, and the two methylene groups of the ethanol chain, as well as a signal for the hydroxyl proton.

    • ¹³C NMR: Expect distinct signals for the nine carbon atoms in the molecule.

Safety and Handling

As a standard laboratory practice, all procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • p-Cresol: Toxic and corrosive. Avoid skin contact and inhalation.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • 2-Chloroethanol: Highly toxic and flammable. Can be fatal if swallowed, inhaled, or absorbed through the skin.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The Williamson ether synthesis provides a reliable and scalable method for the preparation of this compound. The key to a successful synthesis lies in the careful selection of base and solvent, control of reaction conditions to favor the SN2 pathway, and a thorough purification process. The protocol and mechanistic insights provided in this guide offer a solid foundation for researchers and chemists to produce this compound with high purity and yield.

References

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2-(4-Methylphenoxy)ethanol as a fragrance ingredient.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-Methylphenoxy)ethanol as a Fragrance Ingredient

Introduction and Chemical Identity

This compound is a high-production-volume chemical belonging to the glycol ether family and classified within the aryl alkyl alcohol group of fragrance ingredients.[1] It serves a critical function in the fragrance industry not primarily for its own scent, but as a versatile solvent, carrier, and fixative that enhances the stability, longevity, and performance of complex fragrance compositions.[2][3] Its physicochemical properties, including moderate polarity and low volatility, make it an ideal vehicle for a wide range of aromatic compounds.[4] This guide provides a comprehensive technical overview of its synthesis, quality control, metabolic pathways, and safety profile for researchers and formulation scientists.

Chemical Structure

Below is the chemical structure of this compound.

G start Start: p-Cresol & 2-Chloroethanol step1 Step 1: Deprotonation Add strong base (e.g., NaOH) to p-cresol to form sodium p-methylphenoxide. start->step1 Reactants step2 Step 2: Nucleophilic Attack Add 2-chloroethanol. The phenoxide attacks the primary carbon, displacing chloride. step1->step2 Intermediate Formation step3 Step 3: Workup Neutralize with acid. Perform liquid-liquid extraction to isolate the organic product. step2->step3 Reaction Completion step4 Step 4: Purification Purify the crude product via vacuum distillation. step3->step4 Crude Product Isolation end End Product: This compound step4->end Final Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add p-cresol (1.0 eq) and a suitable solvent such as toluene.

  • Deprotonation: Add sodium hydroxide (1.1 eq) as a concentrated aqueous solution. Heat the mixture to reflux for 1-2 hours to form the sodium p-methylphenoxide and remove water via a Dean-Stark trap.

  • Ether Formation: Cool the mixture slightly and add 2-chloroethanol (1.05 eq) dropwise. Re-heat the reaction to reflux and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Wash the mixture with water to remove inorganic salts. Extract the aqueous layer with toluene or another suitable organic solvent.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil or solid by vacuum distillation to obtain pure this compound.

Analytical Quality Control: RP-HPLC

Purity assessment is critical to ensure the absence of unreacted starting materials or byproducts. A reverse-phase high-performance liquid chromatography (RP-HPLC) method, analogous to those used for similar preservatives like 2-phenoxyethanol, provides a robust system for quality control. [5][6] Protocol: Purity Analysis by RP-HPLC

  • System Preparation: Use an HPLC system equipped with a C8 or C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) and a UV detector set to an appropriate wavelength (e.g., 270 nm).

  • Mobile Phase: Prepare an isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 40:60 v/v). Degas the mobile phase thoroughly before use. Set the flow rate to 1.0 mL/min.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase to a concentration within the calibration range.

  • Analysis: Inject equal volumes (e.g., 10 µL) of the standards and the sample.

  • Quantification: Identify the this compound peak by its retention time compared to the reference standard. Calculate the purity of the sample by comparing its peak area to the calibration curve.

Metabolic Pathways

While specific metabolic studies on this compound are limited, its pathway can be reliably predicted based on the metabolism of analogous ether-containing compounds and primary alcohols. [7][8]Two primary, non-competing metabolic routes are anticipated in humans: oxidation of the primary alcohol and cleavage of the ether bond.

G parent This compound path1_enzyme1 Alcohol Dehydrogenase (ADH) parent->path1_enzyme1 Pathway 1: Oxidation path2_enzyme CYP450-mediated O-Dealkylation parent->path2_enzyme Pathway 2: Ether Cleavage metabolite1 2-(4-Methylphenoxy)acetaldehyde path1_enzyme1->metabolite1 path1_enzyme2 Aldehyde Dehydrogenase (ALDH) metabolite1->path1_enzyme2 metabolite2 2-(4-Methylphenoxy)acetic Acid (Excreted Metabolite) path1_enzyme2->metabolite2 metabolite3 p-Cresol path2_enzyme->metabolite3 metabolite4 Ethylene Glycol path2_enzyme->metabolite4

Caption: Anticipated metabolic pathways of this compound.

  • Alcohol Oxidation: The primary ethanol group is susceptible to oxidation, a common metabolic process for alcohols. [8]This is a two-step process catalyzed by cytosolic enzymes, primarily in the liver. First, alcohol dehydrogenase (ADH) oxidizes the alcohol to its corresponding aldehyde. Subsequently, aldehyde dehydrogenase (ALDH) rapidly converts the aldehyde to a carboxylic acid, which can be excreted.

  • Ether Cleavage (O-Dealkylation): Cytochrome P450 (CYP450) enzymes in the liver can catalyze the cleavage of the ether bond. [7]This O-dealkylation reaction would yield p-cresol and ethylene glycol, both of which are then subject to further metabolism and elimination.

Toxicological and Safety Assessment

The safety of this compound has been thoroughly evaluated, often using a "read-across" approach with its close structural analog, 2-phenoxyethanol (CAS 122-99-6), for which extensive data exists. [9]The Expert Panel for Fragrance Safety has concluded that the material is safe for its intended use in fragrance formulations. [9][10] The compound falls into Cramer Class II under the Threshold of Toxicological Concern (TTC) framework, indicating a low anticipated order of toxicity. [4][9]

Toxicological Endpoint Result/Conclusion Key Findings & Source(s)
Genotoxicity Not Genotoxic Negative in the in vitro BlueScreen assay. Read-across from 2-phenoxyethanol shows no mutagenic activity in Ames tests and no clastogenic effects in in vivo micronucleus assays. [4][9]
Repeated Dose Toxicity Low Risk A No Observed Adverse Effect Level (NOAEL) from a 90-day study on 2-phenoxyethanol was used. The calculated Margin of Exposure (MOE) for this compound is >700,000, far exceeding the safety threshold of 100. [4][9]
Reproductive Toxicity No Adverse Effects Assessments extrapolated from analog data identified no adverse effects on fertility or developmental outcomes at relevant exposure levels. [4]
Skin Sensitization No Safety Concerns Data show no safety concerns for skin sensitization under the current declared levels of use. [9]
Photoirritation No Safety Concerns The material does not present a concern for photoirritation. Photoallergenicity has not been evaluated. [9]

| Environmental Fate | Readily Biodegradable | BIOWIN models predict rapid primary and ultimate degradation. Bioaccumulation potential is low. The Predicted No Effect Concentration (PNEC) indicates negligible ecological risk at current usage volumes. [4]|

Regulatory Status: this compound is pre-registered under REACH in Europe and its use in cosmetic products is governed by the International Fragrance Association (IFRA) standards, which establish safe use levels based on comprehensive risk assessments. [4][11]

Conclusion

This compound is a well-characterized fragrance ingredient with a robust safety profile supported by extensive data and read-across analysis from its structural analog, 2-phenoxyethanol. Its value to the fragrance and cosmetic industry lies in its functional properties as a highly effective solvent, carrier, and fixative. Standard organic synthesis methods allow for its efficient production, while established analytical techniques ensure high purity. Based on current toxicological evidence and its history of use, this compound is considered safe as a fragrance ingredient under the guidelines established by regulatory bodies like IFRA.

References

  • Vulcanchem. This compound - 31691-23-3.
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  • Api, A.M., et al. (2024). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 15149-10-7. Food and Chemical Toxicology, 192.
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  • Analytical Method Summaries. (2022). Various analytical methods.
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  • Matysová, L., et al. (2006). A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. Journal of Pharmaceutical and Biomedical Analysis, 42(3), 304-309.
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  • Google Patents. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
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An In-Depth Technical Guide to the Safety and Hazards of 2-(4-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the safety and hazards associated with 2-(4-Methylphenoxy)ethanol (CAS No. 15149-10-7), a member of the glycol ether family. Primarily utilized as a fragrance ingredient, a thorough understanding of its toxicological profile and handling requirements is paramount for researchers, scientists, and drug development professionals. This document synthesizes available data on its physicochemical properties, toxicological endpoints, and safe handling practices. Due to a notable lack of direct experimental data for this compound, this guide employs a scientifically justified read-across approach, principally from the structurally related and well-studied compound, 2-phenoxyethanol (CAS No. 122-99-6). This guide is intended to be a dynamic resource, encouraging further investigation to fill existing data gaps and ensure the highest standards of safety in its application.

Introduction and Physicochemical Profile

This compound, also known as ethylene glycol mono-p-tolyl ether, is a primary alcohol belonging to the aryl alkyl alcohol structural group.[1][2] Its molecular structure, featuring a hydroxyl group and a methyl-substituted phenoxy moiety, results in moderate polarity.[1] This compound is utilized in the fragrance industry, and its safe application is contingent on a detailed understanding of its chemical and toxicological characteristics.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its environmental fate, potential for absorption, and appropriate handling and storage procedures.

PropertyValueSource
Molecular Formula C9H12O2[3]
Molecular Weight 152.19 g/mol [3]
CAS Number 15149-10-7[3]
Appearance Solid[4]
Melting Point 39.43°C (predicted)[1]
Boiling Point 261.19°C (predicted)[1]
Water Solubility 9,407 mg/L at 25°C[1]
Vapor Pressure 0.00117 mm Hg (low)[1]
log Kow (Octanol-Water Partition Coefficient) 1.65[1]

Table 1: Physicochemical Properties of this compound

The moderate log Kow value of 1.65 suggests a balance between hydrophilicity and lipophilicity, which can influence its absorption and distribution in biological systems.[1] The low vapor pressure indicates that inhalation exposure under ambient conditions is likely to be minimal.[1]

Toxicological Assessment: A Read-Across Approach

Acute Toxicity

Based on notifications to the ECHA C&L Inventory, this compound is classified as Acute Toxicity Category 4 (H302): Harmful if swallowed .[3] This classification is a primary hazard associated with this compound.

While specific LD50 values for this compound are not available, the H302 classification suggests an oral LD50 in the range of 300 to 2000 mg/kg body weight for rats.

Skin and Eye Irritation

Direct experimental data for skin and eye irritation of this compound is limited. A toxicological and dermatologic review has summarized available data on these endpoints.[2] However, for a comprehensive assessment, read-across data from 2-phenoxyethanol is informative. 2-Phenoxyethanol is generally considered to be a mild skin and eye irritant. Given the structural similarity, it is prudent to handle this compound as a potential skin and eye irritant.

Genotoxicity

In vitro genotoxicity testing of this compound using the BlueScreen assay showed no evidence of cytotoxicity or mutagenicity, both with and without metabolic activation.[1] To further substantiate this, read-across data from 2-phenoxyethanol is considered. Ames tests conducted on 2-phenoxyethanol were negative for mutagenic activity.[1][5] Additionally, in vivo micronucleus assays in mice with 2-phenoxyethanol showed no clastogenic effects at doses up to 500 mg/kg.[1] Collectively, these findings suggest a low genotoxic risk for this compound.[1]

Repeated Dose and Reproductive Toxicity

There are no dedicated repeated dose or reproductive toxicity studies available for this compound.[5] In the absence of such data, the Threshold of Toxicological Concern (TTC) framework and read-across data are utilized for risk assessment. The log Kow of 1.65 places this compound in Cramer Class II.[1]

A 90-day OECD 408 study on the read-across substance, 2-phenoxyethanol, established a No Observed Adverse Effect Level (NOAEL) of 5000 ppm (equivalent to 765–948 mg/kg/day in rats).[1] Based on systemic exposure estimates for this compound (0.34 μg/kg/day), the calculated Margin of Exposure (MOE) is well above the safety threshold of 100, suggesting a low concern for systemic toxicity from repeated exposure at current use levels.[1]

Similarly, reproductive toxicity assessments are extrapolated from analog data, which indicate no adverse effects on fertility or developmental outcomes at relevant exposure levels.[1]

Hypothetical Metabolic Pathway

There is no specific data on the metabolism of this compound. However, based on the metabolism of other glycol ethers, a plausible metabolic pathway can be proposed. Glycol ethers are typically metabolized via alcohol and aldehyde dehydrogenases.[6][7]

The proposed pathway would involve the initial oxidation of the primary alcohol group of this compound by alcohol dehydrogenase to form the corresponding aldehyde. This intermediate would then be further oxidized by aldehyde dehydrogenase to form 4-methylphenoxyacetic acid, which would likely be conjugated and excreted.

G cluster_0 Hypothetical Metabolic Pathway of this compound A This compound B 2-(4-Methylphenoxy)acetaldehyde A->B Alcohol Dehydrogenase C 4-Methylphenoxyacetic acid B->C Aldehyde Dehydrogenase D Conjugation and Excretion C->D

Figure 1: A proposed metabolic pathway for this compound.

Safe Handling and Emergency Protocols

Given the GHS classification of "Harmful if swallowed" and its potential as a skin and eye irritant, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. However, as a baseline, the following should be used:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

Handling and Storage
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[4]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Store in a tightly closed container in a cool, dry place away from incompatible materials.[4][8]

First Aid Measures
  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician.

  • If on Skin: Remove contaminated clothing and wash the skin with plenty of soap and water.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]

  • If Inhaled: Move the person into fresh air and keep comfortable for breathing.

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Specific Hazards: Combustion may produce irritating or toxic fumes.[8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[9]

Spills and Disposal
  • Spills: Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable container for disposal.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[8]

Experimental Protocols for Hazard Assessment

To address the existing data gaps for this compound, standardized OECD guidelines for chemical testing should be followed.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to assess the potential of a substance to cause skin irritation or corrosion.

  • Animal Model: A single healthy young adult albino rabbit is typically used for the initial test.

  • Test Substance Application: Approximately 0.5 g of the solid test substance is applied to a small area of clipped skin (about 6 cm²) and covered with a gauze patch and semi-occlusive dressing.

  • Exposure Duration: The exposure period is 4 hours.

  • Observation: After the exposure period, the patch is removed, and the skin is observed for erythema and edema at 1, 24, 48, and 72 hours. Observations may continue for up to 14 days to assess the reversibility of any effects.

  • Scoring: The severity of skin reactions is scored according to a standardized grading system.

G cluster_1 OECD 404 Workflow for Skin Irritation start Start animal_prep Prepare Animal (Clip fur) start->animal_prep apply_substance Apply 0.5g of Substance to 6 cm² skin area animal_prep->apply_substance cover Cover with Gauze and Semi-Occlusive Dressing apply_substance->cover expose 4-hour Exposure cover->expose remove Remove Dressing and Clean Area expose->remove observe Observe and Score at 1, 24, 48, 72 hours (and up to 14 days) remove->observe end End observe->end

Figure 2: Simplified workflow for an acute dermal irritation study.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

  • Animal Model: A single healthy young adult albino rabbit is used for the initial test.

  • Test Substance Application: A single dose of the test substance (e.g., 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

  • Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application. Observations can continue for up to 21 days.

  • Scoring: Ocular lesions are scored using a standardized system to determine the irritation potential.

Bacterial Reverse Mutation Test (Ames Test, Based on OECD Guideline 471)

This in vitro test is used to assess the mutagenic potential of a substance.

  • Test System: At least five strains of Salmonella typhimurium and/or Escherichia coli are used.

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations, with and without an exogenous metabolic activation system (S9 mix).

  • Endpoint: The number of revertant colonies (bacteria that have mutated back to a state where they can grow on an amino acid-deficient medium) is counted.

  • Interpretation: A significant, dose-related increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Conclusion and Future Directions

This compound is classified as harmful if swallowed (Acute Toxicity Category 4). While current data, largely based on read-across from 2-phenoxyethanol, suggests a low potential for genotoxicity, repeated dose toxicity, and reproductive toxicity at current exposure levels, there are significant data gaps. Direct experimental data on acute toxicity (LD50 values), skin and eye irritation, and metabolism are needed for a more definitive risk assessment.

Researchers and professionals working with this compound must adhere to stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls. The information presented in this guide should be used as a foundation for safe handling practices and to encourage further research to fully characterize the toxicological profile of this compound.

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  • Angene Chemical. (2021). Safety Data Sheet.
  • European Chemicals Agency. (n.d.). 2-{2-(2-hydroxyethoxy)ethylamino}ethan-1-ol - Registration Dossier.
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  • PubMed. (2024). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 15149-10-7.
  • Belsito, D., et al. (2012). Fragrance material review on this compound. Food and Chemical Toxicology, 50 Suppl 1, S1-S1.
  • European Chemicals Agency. (n.d.). 2-(2-(2-ethoxyethoxy)ethoxy)ethanol - Registration Dossier.
  • European Chemicals Agency. (n.d.). 2-(2-butoxyethoxy)ethanol - Registration Dossier.
  • European Chemicals Agency. (n.d.). Ethanol - Registration Dossier.
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Foreword: A Mechanistic Approach to Environmental Risk Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Environmental Fate of 2-(4-Methylphenoxy)ethanol

In the field of drug development and chemical safety, understanding a molecule's journey beyond its intended application is paramount. The environmental fate of a compound—its transport, transformation, and ultimate disposition—is not merely a regulatory checkbox but a critical component of responsible lifecycle management. This guide provides a detailed examination of the environmental fate of this compound (CAS: 15149-10-7), a substance utilized in various applications, including as a fragrance ingredient.[1][2] Our approach moves beyond a simple recitation of data, focusing instead on the causal relationships between physicochemical properties and environmental behavior. We will explore the key processes of degradation and partitioning, detail the self-validating experimental systems used to derive these insights, and provide a holistic assessment of the compound's environmental profile.

Core Physicochemical Identity: The Blueprint for Environmental Behavior

A molecule's intrinsic properties are the primary determinants of its environmental distribution and reactivity. For this compound, its structure—an aromatic ether linked to an ethanol moiety—results in a balance of hydrophilicity and lipophilicity that governs its interactions with environmental compartments.[3]

The compound's high water solubility and low vapor pressure suggest that, if released into the environment, it will preferentially partition to the aqueous phase with minimal volatilization into the atmosphere.[3] The octanol-water partition coefficient (Log Kow) of 1.65 indicates a low potential for partitioning into fatty tissues, a crucial factor for assessing bioaccumulation.[3]

PropertyValueSignificance for Environmental FateSource
CAS Number 15149-10-7Unique Chemical Identifier[2]
Molecular Formula C9H12O2Defines Stoichiometry for Degradation Analysis[2][4]
Molecular Weight 152.19 g/mol Influences transport properties[2][4]
Water Solubility 9,407 mg/L (at 25°C)High; indicates preference for aquatic compartments[3]
Log Kow 1.65Low lipophilicity; suggests low bioaccumulation potential[3]
Vapor Pressure 0.00117 mm HgLow; indicates minimal partitioning to the atmosphere[3]
Boiling Point 261.19°C (Predicted)Low volatility under ambient conditions[3]
Melting Point 39.43°C (Predicted)Solid at lower ambient temperatures[3]

Abiotic Degradation: Chemical Transformations in the Environment

Abiotic processes, driven by chemical and physical forces, represent a primary route of transformation for organic compounds in the environment.

Hydrolysis

Hydrolysis is the cleavage of a chemical bond by the addition of water. The structure of this compound, containing an ether and a primary alcohol functional group, is expected to be stable against hydrolysis under environmentally relevant pH conditions (pH 4-9).[3] The ether linkage is notoriously resistant to cleavage without strong acid or base catalysis, conditions not typically found in the natural environment.

Protocol Spotlight: OECD 111 - Hydrolysis as a Function of pH

This protocol is designed to determine the rate of abiotic hydrolysis of a chemical at various pH levels. A self-validating system is established by running the experiment in sterile, buffered aqueous solutions in the dark to preclude microbial degradation and photolysis.

Methodology:

  • Preparation of Sterile Buffers: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Test Substance Addition: Add a known concentration of this compound to each buffer solution. The concentration should be well below its water solubility limit.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

  • Sampling and Analysis: At predetermined intervals, collect samples from each solution. Analyze the concentration of the parent compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Evaluation: Determine the rate constant and half-life of hydrolysis at each pH. A decrease in concentration of less than 10% over the study duration (typically 30 days) indicates that the substance is hydrolytically stable.

Diagram: Workflow for OECD 111 Hydrolysis Study

cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_analysis Analysis Phase A Prepare Sterile Buffers (pH 4, 7, 9) B Add Test Substance (this compound) A->B C Incubate in Dark at Constant Temperature B->C D Periodic Sampling C->D E HPLC Analysis of Parent Compound D->E F Calculate Rate Constant and Half-Life E->F

Caption: Standard workflow for assessing hydrolytic stability.

Photodegradation

Photodegradation, or photolysis, involves the breakdown of molecules by light. In aquatic systems, this can occur through direct absorption of solar radiation or indirect reaction with photochemically generated reactive species like hydroxyl radicals.

While data on direct photolysis is limited, studies on the TiO2-assisted photocatalytic decomposition of this compound have been conducted.[5] This process, relevant in advanced water treatment scenarios, demonstrated that the compound can be degraded. Critically, this study identified the formation of p-cresol (4-methylphenol) in significant quantities as a degradation intermediate.[5] The formation of a more toxic intermediate from a parent compound is a key consideration in environmental risk assessment.

Diagram: Proposed Photocatalytic Degradation Pathway

A This compound B Hydroxyl Radical (•OH) Attack A->B TiO2 / UV Light C Ether Bond Cleavage B->C D p-Cresol (4-Methylphenol) C->D E Ethylene Glycol C->E F Further Oxidation (Ring Opening) D->F slower G CO2 + H2O E->G rapid F->G

Caption: Formation of p-cresol via photocatalysis.

Biotic Degradation: The Microbial Metabolism Pathway

Biodegradation is the breakdown of organic matter by microorganisms and is often the most significant removal mechanism for chemicals in the environment.

Aerobic Biodegradation

Computational models (BIOWIN) predict that this compound is readily biodegradable , indicating that it is likely to be rapidly and completely mineralized by microbial communities in aerobic environments like surface waters and wastewater treatment plants.[3]

This classification is experimentally verified using stringent standardized tests, such as the OECD 301 series.[6][7] These tests expose the chemical to a mixed microbial inoculum in a mineral medium where the test substance is the sole source of organic carbon.[6] Degradation is measured by parameters like oxygen consumption or, more definitively, carbon dioxide evolution.[6]

Test SeriesParameter MeasuredPass Level for "Readily Biodegradable"
OECD 301B CO2 Evolution> 60% of Theoretical CO2
OECD 301D Oxygen Consumption> 60% of Theoretical O2 Demand
OECD 301A/E Dissolved Organic Carbon (DOC) Removal> 70% DOC Removal
Pass levels must be reached within a 10-day window during the 28-day test period.[6]

Protocol Spotlight: OECD 301B - Ready Biodegradability: CO2 Evolution Test

This is the gold standard for assessing ultimate biodegradation (mineralization) to CO2. Its self-validating nature comes from including controls (to measure endogenous respiration of the inoculum), a reference standard (to confirm the viability of the microbial population), and a toxicity control (to ensure the test substance is not inhibiting microbial activity).

Methodology:

  • Inoculum Preparation: Use a mixed microbial population, typically from the effluent of a domestic wastewater treatment plant.

  • Medium Preparation: Prepare a mineral salts medium lacking an organic carbon source.

  • Vessel Setup:

    • Test Vessels: Add medium, inoculum, and this compound (e.g., at 10-20 mg/L of organic carbon).

    • Blank Controls: Add medium and inoculum only.

    • Reference Controls: Add medium, inoculum, and a readily biodegradable reference substance (e.g., sodium benzoate).

    • Toxicity Controls: Add medium, inoculum, the test substance, and the reference substance.

  • Incubation: Incubate all vessels in the dark at 22 ± 2°C for 28 days. Aerate with CO2-free air.

  • CO2 Measurement: Trap the CO2 evolved from each vessel in a barium hydroxide or sodium hydroxide solution and quantify it by titration or with an inorganic carbon analyzer.

  • Validation & Calculation: The test is valid if the reference substance meets the pass level and the blank CO2 evolution is not excessive. Calculate the percentage degradation of the test substance based on the net CO2 produced relative to its theoretical maximum (ThCO2).

Diagram: Proposed Aerobic Biodegradation Pathway

Based on known pathways for similar ether alcohols, a plausible biodegradation route involves initial oxidation of the alcohol moiety, followed by ether cleavage.[8][9][10]

A This compound C 2-(4-Methylphenoxy)acetaldehyde A->C Step 1: Oxidation B Alcohol Dehydrogenase E 2-(4-Methylphenoxy)acetic acid C->E Step 2: Oxidation D Aldehyde Dehydrogenase F Ether Cleavage (O-dealkylation) E->F Step 3 G p-Cresol (4-Methylphenol) F->G H Glycolic Acid F->H I Ring Hydroxylation & Cleavage G->I J TCA Cycle Intermediates H->J I->J K CO2 + H2O + Biomass J->K

Caption: Plausible multi-step aerobic biodegradation pathway.

Environmental Partitioning and Bioaccumulation Potential

Understanding where a chemical will reside and whether it will accumulate in organisms is crucial for assessing exposure and potential risk.

ParameterValueInterpretationSource
Log Kow 1.65Low lipophilicity[3]
Log BCF 3.151 L/kg (Predicted)BCF << 2000 L/kg threshold for bioaccumulation concern[3][11]
PBT Status Not PBTDoes not meet criteria for Persistence, Bioaccumulation, and Toxicity[12]

The low Log Kow and predicted Bioconcentration Factor (BCF) strongly indicate that this compound has a low potential to bioaccumulate in aquatic organisms.[3] Substances with a high bioaccumulation potential typically have a Log Kow > 4.5 and a BCF > 2000 L/kg.[11] The properties of this compound fall well below these thresholds, aligning with its classification as "not Bioaccumulative" under IFRA Environmental Standards.[12]

Integrated Environmental Fate Summary and Conclusion

Synthesizing the available data provides a clear and coherent picture of the environmental fate of this compound.

  • Release and Transport: Upon release to the environment, its high water solubility and low vapor pressure will cause it to partition predominantly into the aqueous phase (surface water, wastewater).[3]

  • Primary Fate Process: The principal removal mechanism is rapid and ultimate biodegradation by microorganisms in aquatic environments and during wastewater treatment.[3]

  • Abiotic Degradation: The compound is stable to hydrolysis. While it can be degraded by advanced photocatalytic processes, this may lead to the formation of the intermediate p-cresol, a substance of higher toxicological concern.[5]

  • Accumulation Potential: The potential for bioaccumulation in organisms and persistence in the environment is low.[3][12]

References

  • This compound - 31691-23-3 - Vulcanchem. (n.d.).
  • Guidance for Reviewing Pesticide Environmental Fate Studies. (2025, July 9). US EPA.
  • Guidance for Reviewing Environmental Fate Studies. (2012, May 17). US EPA.
  • Photocatalytic degradation of this compound over TiO2 spheres. (2017, June 15). PubMed.
  • OECD GUIDELINE FOR TESTING OF CHEMICALS 301: Ready Biodegradability. (1992, July 17). OECD.
  • RIFM fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-, CAS Registry Number 72987-59-8. (2022, July 21). ScienceDirect.
  • Guidance for Reporting on the Environmental Fate and Transport of the Stressors of Concern in Problem Formulations. (2025, January 30). US EPA.
  • OECD GUIDELINE FOR TESTING OF CHEMICALS 310: Ready Biodegradability - CO2 in sealed vessels (Headspace Test). (n.d.). OECD.
  • RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 15149-10-7. (2024, June 25). ScienceDirect.
  • Guidelines for the Testing of Chemicals. (n.d.). OECD.
  • Overview of OECD biodegradation tests. (n.d.). ResearchGate.
  • Fragrance material review on this compound. (n.d.). PubMed.
  • This compound. (n.d.). PubChem.
  • Parallel pathways of ethoxylated alcohol biodegradation under aerobic conditions. (2016, July 1). PubMed.
  • Ethanol, 2-(4-methylphenoxy)-. (n.d.). NIST WebBook.
  • Isolation and characterization of 2-butoxyethanol degrading bacterial strains. (2020, April 30). PMC.
  • ethanol degradation IV. (n.d.). PubChem.

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Methodological & Application

Synthesis of 2-(4-Methylphenoxy)ethanol from p-cresol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 2-(4-Methylphenoxy)ethanol from p-Cresol

Abstract

This application note provides a comprehensive, technically detailed protocol for the synthesis of this compound, a valuable chemical intermediate and fragrance component[1], starting from p-cresol and 2-chloroethanol. The synthesis is achieved via the Williamson ether synthesis, a robust and widely applicable method for preparing asymmetrical ethers.[2][3] This guide is intended for researchers and professionals in organic synthesis and drug development. It elucidates the underlying reaction mechanism, offers a step-by-step experimental protocol, outlines critical safety procedures, and details methods for product characterization and purification. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.

Theoretical Framework: The Williamson Ether Synthesis

The synthesis of this compound from p-cresol is a classic example of the Williamson ether synthesis. This reaction, first developed in 1850, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The overall transformation involves the deprotonation of a weakly acidic alcohol or phenol, followed by the reaction of the resulting alkoxide or phenoxide with an organohalide.[3]

Mechanism:

  • Deprotonation: The reaction is initiated by deprotonating the phenolic hydroxyl group of p-cresol using a strong base, typically sodium hydroxide (NaOH). Phenols are significantly more acidic than aliphatic alcohols, allowing for facile formation of the sodium p-cresoxide salt. This step is crucial as the resulting phenoxide ion is a much stronger nucleophile than the parent phenol.[4]

  • Nucleophilic Attack: The nucleophilic p-cresoxide ion then attacks the primary carbon atom of 2-chloroethanol. This occurs via a concerted SN2 mechanism, involving a backside attack on the carbon bearing the chlorine atom.[3]

  • Displacement: As the new carbon-oxygen bond forms, the carbon-chlorine bond breaks, and the chloride ion is displaced as the leaving group. This step results in the formation of the desired ether product, this compound. For the SN2 reaction to be efficient, a primary alkyl halide is preferred to minimize competing elimination reactions.[3][4]

Caption: Reaction mechanism for the Williamson ether synthesis of this compound.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )CAS No.Key Properties
p-Cresol (4-Methylphenol)C₇H₈O108.14106-44-5Toxic, corrosive solid.[5][6]
2-ChloroethanolC₂H₅ClO80.51107-07-3Flammable, highly toxic liquid.[7][8]
Sodium Hydroxide (NaOH)NaOH40.001310-73-2Corrosive, hygroscopic solid.[9][10]
Diethyl Ether (anhydrous)(C₂H₅)₂O74.1260-29-7Flammable, volatile solvent.
Hydrochloric Acid (HCl)HCl36.467647-01-06M aqueous solution, corrosive.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent.
Deionized WaterH₂O18.027732-18-5Solvent/washing agent.
Equipment
EquipmentPurpose
250 mL Three-neck round-bottom flaskReaction vessel
Reflux condenserTo prevent solvent loss during heating
Addition funnelFor controlled addition of reagents
Magnetic stirrer and stir barFor efficient mixing
Heating mantle with temperature controlTo heat the reaction
Separatory funnel (250 mL)For liquid-liquid extraction
Rotary evaporatorTo remove solvent under reduced pressure
Vacuum distillation apparatusFor final product purification
Standard laboratory glasswareBeakers, graduated cylinders, etc.
pH paper or meterTo check acidity during workup

CRITICAL SAFETY PRECAUTIONS

This synthesis involves highly hazardous materials. All operations must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).

  • p-Cresol: Toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[5][6][11] Avoid inhalation of dust and any skin contact.

  • 2-Chloroethanol: FATAL if swallowed, in contact with skin, or if inhaled.[7][8][12] It is also a flammable liquid.[7] This reagent must be handled with extreme caution, using sealed systems or double containment where possible. Ensure adequate ventilation is failsafe. In case of any exposure, seek immediate medical attention.[7][13]

  • Sodium Hydroxide (NaOH): A strong corrosive that causes severe skin burns and eye damage.[9][14][15] Handle with care, as its dissolution in water is highly exothermic.

  • Diethyl Ether: Highly flammable and can form explosive peroxides. Use away from ignition sources and ensure it is peroxide-free before use.

Detailed Experimental Protocol

This protocol outlines the synthesis on a 0.1 molar scale.

Workflow A 1. Reagent Preparation (NaOH solution & p-Cresol) B 2. Formation of Phenoxide (Combine A in reaction flask) A->B C 3. Alkylation Reaction (Add 2-Chloroethanol, Reflux) B->C D 4. Reaction Workup (Cool, Dilute, Acidify) C->D E 5. Extraction (Isolate product with Diethyl Ether) D->E F 6. Washing & Drying (Remove impurities, Dry organic layer) E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Purification (Vacuum Distillation) G->H I 9. Analysis (NMR, IR, GC/MS) H->I

Caption: Experimental workflow for the synthesis of this compound.

Step 4.1: Preparation of Sodium p-Cresoxide
  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a stopper.

  • In the fume hood, carefully add 4.4 g (0.11 mol, 1.1 equivalents) of sodium hydroxide pellets to 50 mL of deionized water in the flask. Stir until the pellets are fully dissolved. The dissolution is exothermic; allow the solution to cool to near room temperature.

  • Once cooled, add 10.81 g (0.1 mol, 1.0 equivalent) of p-cresol to the NaOH solution.

  • Stir the mixture at room temperature for 15-20 minutes. The p-cresol will dissolve as it reacts with the base to form the water-soluble sodium p-cresoxide. This formation of the phenoxide is essential for the subsequent nucleophilic attack.

Step 4.2: Alkylation Reaction
  • Replace the stopper with an addition funnel containing 8.45 g (0.105 mol, 1.05 equivalents) of 2-chloroethanol.

  • Begin heating the flask using a heating mantle set to achieve a gentle reflux (approximately 100-105 °C).

  • Once the phenoxide solution is gently refluxing, add the 2-chloroethanol dropwise from the addition funnel over a period of 30 minutes. The controlled addition prevents a rapid, exothermic reaction.

  • After the addition is complete, continue to heat the reaction mixture under reflux for an additional 2-3 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC) if desired.

Step 4.3: Reaction Workup and Product Isolation
  • Turn off the heat and allow the reaction mixture to cool to room temperature.

  • Transfer the cooled mixture to a 250 mL separatory funnel and dilute with 50 mL of deionized water.

  • Slowly and carefully acidify the aqueous solution by adding 6M HCl dropwise. Swirl the funnel and vent frequently. Continue adding acid until the solution is acidic to pH paper (pH ~2-3). This step neutralizes any excess NaOH and protonates any unreacted p-cresoxide, converting it back to p-cresol to facilitate its removal from the product.

  • Extract the aqueous layer with 50 mL of diethyl ether. Shake the funnel vigorously, venting frequently to release pressure. Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the extraction of the aqueous layer two more times with 25 mL portions of diethyl ether. Combine all organic extracts in the separatory funnel.

  • Wash the combined organic layer with 30 mL of deionized water, followed by 30 mL of saturated sodium bicarbonate solution to remove any acidic impurities. Finally, wash with 30 mL of brine (saturated NaCl solution) to aid in the removal of water.

Step 4.4: Drying and Purification
  • Drain the washed organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate. Add the drying agent until it no longer clumps together.

  • Filter the dried solution to remove the sodium sulfate, and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

  • The resulting crude oil should be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature for this compound (Literature boiling point: ~261 °C at atmospheric pressure, which will be significantly lower under vacuum). This final step is crucial to separate the product from unreacted p-cresol and any high-boiling side products.

Characterization and Quality Control

The purified product, this compound, should be a colorless to light yellow liquid or a low-melting solid (m.p. ~39 °C)[16]. The expected yield is typically in the range of 70-85%.

TechniqueExpected Result for this compound
¹H NMR Signals corresponding to the aromatic protons (AA'BB' system), the two methylene groups (-OCH₂CH₂OH), the methyl group, and the hydroxyl proton.
¹³C NMR Signals for the 9 unique carbons in the molecule.[17]
IR Spectroscopy Broad absorption for O-H stretch (~3400 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), aromatic C=C stretches (~1500-1600 cm⁻¹), and a prominent C-O-C (ether) stretch (~1240 cm⁻¹).
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 152.19.[17]
Purity (GC/HPLC) A single major peak should be observed, indicating high purity.[18]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Incomplete deprotonation of p-cresol.Ensure the base is not old/degraded. Use a slight excess of NaOH.
Inactive 2-chloroethanol.Use a fresh bottle of the reagent.
Insufficient heating/reaction time.Ensure proper reflux temperature is reached and maintained for the full duration.
Product Contaminated with p-Cresol Incomplete reaction.Increase reflux time or temperature slightly.
Inefficient extraction during workup.Ensure thorough washing with a base (e.g., dilute NaOH or NaHCO₃) after the initial ether extraction to remove acidic p-cresol.
Oily Product That Won't Solidify Presence of impurities or residual solvent.Ensure complete removal of solvent on the rotary evaporator. Re-purify via vacuum distillation.

References

  • Sigma-Aldrich. (n.d.). 2-Chloroethanol - Safety Data Sheet.
  • Flinn Scientific. (2016). Sodium Hydroxide - Safety Data Sheet.
  • Chem-Supply. (n.d.). Sodium Hydroxide 40% - SAFETY DATA SHEET.
  • Penta Chemicals. (2023). p-Cresol - SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Sodium hydroxide ≥98 %, Ph. Eur., USP, BP, pel- lets - Safety Data Sheet.
  • Fisher Scientific. (2010). 2-Chloroethanol - SAFETY DATA SHEET.
  • Chemos GmbH & Co. KG. (n.d.). Sodium hydroxide - Safety Data Sheet.
  • Lab Alley. (n.d.). Sodium-Hydroxide-Solid-Safety-Data-Sheet-SDS.pdf.
  • ITW Reagents. (2025). AQUAMETRIC Working Medium - Safety data sheet.
  • Sigma-Aldrich. (2024). 2-chloroethanol - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). p-Cresol - SAFETY DATA SHEET.
  • BIOCHEM. (2018). 2-CHLOROETHANOL - AR - 52033 - Safety data sheet.
  • CDH Fine Chemical. (n.d.). p-Cresol CAS No 106-44-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Loba Chemie. (2025). p-CRESOL FOR SYNTHESIS - Safety Data Sheet.
  • Spectrum Chemical. (2017). P-CRESOL, HIGH PURITY - SAFETY DATA SHEET.
  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis.
  • MiraCosta College. (2012). Chemistry 211 Experiment 4: Williamson Ether Synthesis.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(4-hydroxyphenoxy)propanoic acid.
  • University of Wisconsin-River Falls. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Google Patents. (2015). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • BenchChem. (2025). Quantitative Analysis of 2-(4-Cyclohexylphenoxy)ethanol in Mixtures: A Comparative Guide to Analytical Methodologies.
  • Feng, Q., et al. (2025). Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. PMC.
  • Organic Syntheses. (n.d.). p-CRESOL.
  • ResearchGate. (2011). An investigation into factors which influence the formation of p-cresol in the methanol alkylation of phenol over MCM-22 and ZSM-5.
  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(4-Cyclohexylphenoxy)ethanol.
  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Elsevier. (2013). Highly selective synthesis of para-cresol by conversion of anisole on ZSM-5 zeolites.
  • ECHEMI. (n.d.). p-cresol and ethanol.
  • NIST. (n.d.). Ethanol, 2-(4-methylphenoxy)-.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Study.com. (n.d.). The reaction of p-cresol with (CH_2=O) resembles the reaction of phenol....
  • Vulcanchem. (n.d.). This compound - 31691-23-3.
  • Chemistry Stack Exchange. (2018). The mechanism of the reaction between 2-chloroethanol and hydroxyl ions in aqueous solution.
  • National Center for Biotechnology Information. (n.d.). 2-(4-Methoxyphenoxy)ethanol. PubChem Compound Database.
  • BenchChem. (n.d.). Application Note & Protocol: Synthesis of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol.

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Application Notes and Protocols for the Synthesis of 2-(4-Methylphenoxy)ethanol via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 2-(4-Methylphenoxy)ethanol, a valuable intermediate in the pharmaceutical and fragrance industries. The protocol detailed herein is grounded in the principles of the Williamson ether synthesis, a robust and versatile method for the formation of ethers. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical guidance to ensure a successful and reproducible synthesis.

Introduction: The Significance of this compound and the Strategic Choice of Williamson Ether Synthesis

This compound, also known as ethylene glycol mono-p-tolyl ether, is a key building block in the synthesis of various biologically active molecules and fragrance compounds.[1][2][3] Its structure, featuring both an ether linkage and a primary alcohol, allows for further functionalization, making it a versatile intermediate.

The Williamson ether synthesis is the chosen method for this preparation due to its reliability and broad scope in forming asymmetrical ethers.[4][5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a deprotonated alcohol (an alkoxide) acts as the nucleophile, attacking an organohalide to form the ether linkage.[5] This method is particularly well-suited for the synthesis of this compound from p-cresol and 2-chloroethanol.

Mechanistic Pathway: A Step-by-Step Look at the SN2 Reaction

The synthesis of this compound via the Williamson ether synthesis involves two primary steps:

  • Deprotonation: The phenolic proton of p-cresol is acidic and is readily abstracted by a strong base, such as sodium hydride (NaH), to form the sodium p-cresolate (a phenoxide). This deprotonation is crucial as it generates a potent nucleophile.

  • Nucleophilic Attack: The resulting phenoxide ion then attacks the electrophilic carbon of 2-chloroethanol, which bears the leaving group (chloride). This occurs in a concerted SN2 fashion, leading to the formation of the ether bond and the displacement of the chloride ion.[5]

Williamson_Ether_Synthesis pCresol p-Cresol pCresolate Sodium p-cresolate pCresol->pCresolate + NaH NaH NaH H2 H₂ (gas) pCresolate_step2 Sodium p-cresolate Chloroethanol 2-Chloroethanol Product This compound NaCl NaCl pCresolate_step2->Product + 2-Chloroethanol

Figure 1: Reaction mechanism for the Williamson ether synthesis of this compound.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierCAS Number
p-CresolReagentPlus®, ≥99%Sigma-Aldrich106-44-5
2-Chloroethanol99%Sigma-Aldrich107-07-3
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich7646-69-7
Anhydrous Dimethylformamide (DMF)≥99.8%Sigma-Aldrich68-12-2
Diethyl EtherAnhydrous, ≥99.7%Sigma-Aldrich60-29-7
Saturated Sodium Bicarbonate Solution---
Brine (Saturated NaCl solution)---
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-Aldrich7487-88-9
Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Protocol

Safety First: This protocol involves the use of sodium hydride, which is a flammable solid and reacts violently with water. All manipulations of sodium hydride should be performed under an inert atmosphere and away from sources of ignition. Personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves, must be worn at all times.

Reaction Setup
  • Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil.

  • Add anhydrous dimethylformamide (DMF) to the flask to create a slurry.

Formation of the Phenoxide
  • In a separate flask, dissolve p-cresol (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Transfer the p-cresol solution to the dropping funnel.

  • Add the p-cresol solution dropwise to the stirred suspension of sodium hydride in DMF at 0 °C (ice bath). The addition should be slow to control the evolution of hydrogen gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium p-cresolate.

Williamson Ether Synthesis
  • Add 2-chloroethanol (1.2 equivalents) to the dropping funnel.

  • Add the 2-chloroethanol dropwise to the reaction mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up and Purification
  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow, dropwise addition of water to decompose any unreacted sodium hydride.

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Expected Results and Characterization

The Williamson ether synthesis of this compound is expected to proceed with a moderate to good yield, typically in the range of 60-80%, depending on the reaction conditions and purification efficiency.[4]

Physical Properties
PropertyValue
Molecular FormulaC₉H₁₂O₂
Molecular Weight152.19 g/mol [1]
AppearanceWhite to off-white solid
Melting Point45-47 °C
Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the methyl group on the aromatic ring, and the two methylene groups of the ethoxy chain, as well as the hydroxyl proton.[1]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule, confirming the carbon framework.[1]

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-O-C ether linkage, the O-H stretch of the alcohol, and the aromatic C-H and C=C bonds.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, ensure that the sodium hydride is fresh and the solvent is anhydrous. The reaction time or temperature may also need to be optimized.

  • Side Reactions: The primary side reaction is the elimination of HCl from 2-chloroethanol to form ethylene oxide, which can be minimized by controlling the reaction temperature.

  • Purification Challenges: If the product is difficult to purify, ensure that the work-up procedure is followed diligently to remove all water-soluble impurities. Column chromatography is highly recommended for obtaining a high-purity product.

Conclusion

The Williamson ether synthesis is a highly effective and reliable method for the preparation of this compound. By following the detailed protocol and considering the key practical aspects outlined in these application notes, researchers can achieve a high yield of the desired product with excellent purity. The versatility of this synthetic intermediate makes it a valuable compound for further applications in drug discovery and the development of new materials.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Royal Society of Chemistry. (n.d.). Supporting information for....
  • Molbase. (n.d.). Ethylene glycol mono-p-tolyl ether.
  • Organic Syntheses. (n.d.). p-Cresol.
  • MiraCosta College. (2012, November 14). Chemistry 211 Experiment 4.
  • Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry.
  • SciSpace. (n.d.). Technological aspects of synthesis of poly(ethylene glycol) mono-1-propenyl ether monomers.
  • Unknown. (n.d.). 12. The Williamson Ether Synthesis.
  • NIST. (n.d.). Ethanol, 2-(4-methylphenoxy)-. NIST Chemistry WebBook.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Organic Syntheses. (n.d.). 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7).
  • ResearchGate. (2025, August 7). Selective synthesis of p-cresol by methylation of phenol.
  • Google Patents. (n.d.). RU2384577C2 - Method of producing 2-(oxiran-2-yl)-ethanol.
  • ResearchGate. (2025, August 10). Synthesis of cresols by alkylation of phenol with methanol on solid acids.
  • Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. SynOpen, 3(1), 124–137. [Link]
  • Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Edubirdie. (n.d.). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Google Patents. (n.d.). CN103910609A - Method for synthesizing cresol.
  • MDPI. (n.d.). An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol.
  • Doubtnut. (2020, April 12). p-cresol reacts with chloroform in alkaline medium to give the compound A which adds. YouTube.
  • Vedantu. (n.d.). pCresol reacts with chloroform in alkaline medium to class 12 chemistry CBSE.
  • Google Patents. (n.d.). CN102115431A - Synthesis method of 2, 2-ethoxyethanol.
  • Google Patents. (n.d.). CN101560202B - Preparation method of 2- (2-thienyl) ethanol p-toluenesulfonate.

Sources

Application Notes and Protocols for the Purification of 2-(4-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylphenoxy)ethanol, a member of the glycol ether family, finds application in various sectors, including the fragrance and cosmetic industries.[1][2] Its utility in these fields necessitates a high degree of purity to ensure product quality, safety, and consistency. This guide provides a comprehensive overview of robust laboratory techniques for the purification of this compound, tailored for researchers and professionals in drug development and chemical synthesis.

The methodologies detailed herein are grounded in fundamental chemical principles and are designed to be self-validating. We will explore purification strategies including recrystallization, flash column chromatography, and vacuum distillation, addressing the nuances of each technique as applied to the target molecule. Understanding the likely impurities stemming from its synthesis is critical for selecting the most effective purification strategy. A common synthetic route to this compound is the Williamson ether synthesis, which involves the reaction of p-cresol with a 2-haloethanol (e.g., 2-chloroethanol) in the presence of a base.[3][4]

Potential Impurities from Synthesis:

  • Unreacted Starting Materials: p-cresol and the 2-haloethanol.

  • By-products: Products of elimination reactions, and potentially small amounts of diphenoxyethane derivatives.

  • Residual Reagents: Inorganic salts from the base used in the reaction.

This guide will provide detailed protocols to effectively remove these and other potential contaminants.

Physicochemical Properties of this compound

A thorough understanding of the physical properties of this compound is fundamental to designing effective purification protocols.

PropertyValueSource
Molecular Formula C₉H₁₂O₂[5]
Molecular Weight 152.19 g/mol [5]
Melting Point 39.43 °C[3]
Boiling Point 261.19 °C (at 760 mmHg)[3]
Water Solubility 9,407 mg/L at 25 °C[3]
log Kow 1.65[3]

The compound's moderate polarity, indicated by its log Kow, and its relatively high boiling point are key considerations for the purification methods described below.[3]

Purification Strategy Workflow

The selection of a purification technique is contingent on the scale of the purification, the nature of the impurities, and the desired final purity. The following diagram outlines a general workflow for the purification of this compound.

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Solid Crude Chromatography Flash Column Chromatography Crude->Chromatography Oily or Complex Mixture Distillation Vacuum Distillation Crude->Distillation Liquid Crude, High Boiling Impurities Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Analysis Chromatography->Analysis Distillation->Analysis Pure Pure Product (>99%) Analysis->Pure Meets Purity Specs

Caption: General workflow for the purification of this compound.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[6] The ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but will have high solubility at elevated temperatures.

Solvent Selection

A preliminary solvent screen is crucial for identifying a suitable recrystallization solvent or solvent system. Given the structure of this compound (an aromatic ether alcohol), solvents of intermediate polarity are a good starting point. A mixed-solvent system is often effective when a single solvent does not provide the desired solubility profile.[7]

Recommended Solvent Systems for Screening:

  • Ethanol/Water[8]

  • Isopropanol/Water

  • Toluene/Hexane

  • Ethyl acetate/Hexane[6]

Protocol for Two-Solvent Recrystallization (Ethanol/Water)

This protocol is particularly useful as this compound is likely to be quite soluble in hot ethanol and poorly soluble in water.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to just dissolve the solid with gentle heating and stirring.[8]

  • Addition of Anti-Solvent: While the solution is still hot, add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.[8]

  • Clarification: Add a few more drops of hot ethanol to just redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same approximate ratio as the final crystallization solution) to remove any adhering impurities.[9]

  • Drying: Dry the purified crystals in a desiccator under vacuum to remove residual solvent.

Recrystallization Start Crude Solid Dissolve Dissolve in minimum hot ethanol Start->Dissolve AddWater Add hot water to cloud point Dissolve->AddWater Redissolve Add a few drops of hot ethanol AddWater->Redissolve Cool Slowly cool to room temperature, then ice bath Redissolve->Cool Filter Vacuum filter to collect crystals Cool->Filter Wash Wash with cold ethanol/water Filter->Wash Dry Dry under vacuum Wash->Dry End Pure Crystals Dry->End

Caption: Step-by-step workflow for two-solvent recrystallization.

Flash Column Chromatography

Flash column chromatography is a versatile technique for purifying compounds from a mixture based on their differential adsorption to a stationary phase.[10] For this compound, a moderately polar compound, normal-phase chromatography using silica gel is a suitable approach.

Thin-Layer Chromatography (TLC) for Method Development

Before performing flash chromatography, it is essential to determine an appropriate solvent system using TLC. The goal is to find a solvent mixture that gives the target compound a retention factor (Rf) of approximately 0.25-0.35.[8]

Procedure for TLC:

  • Spotting: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a shallow pool of the chosen eluent (e.g., a mixture of hexane and ethyl acetate).[11]

  • Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp (if the compound is UV active) and/or by staining with a suitable reagent (e.g., permanganate stain).[12]

  • Optimization: Adjust the polarity of the eluent to achieve the desired Rf value. Increasing the proportion of the more polar solvent (e.g., ethyl acetate) will increase the Rf.[11]

Suggested Starting Solvent Systems for TLC:

  • Hexane:Ethyl Acetate (e.g., from 9:1 to 1:1)[13]

  • Dichloromethane:Methanol (e.g., from 99:1 to 9:1)[14]

Flash Column Chromatography Protocol

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Selected eluent from TLC analysis

  • Glass column with a stopcock

  • Sand

  • Collection tubes

Procedure:

  • Column Packing: Pack the column with silica gel as a slurry in the chosen eluent (wet packing). Ensure the silica bed is well-compacted and level. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and apply gentle pressure (e.g., with a pump or inert gas) to achieve a steady flow.[8]

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Chromatography Start Crude Product TLC Develop TLC method to find optimal eluent (Rf ~0.3) Start->TLC Pack Pack silica gel column TLC->Pack Load Load sample onto column Pack->Load Elute Elute with chosen solvent system Load->Elute Collect Collect fractions Elute->Collect Analyze Analyze fractions by TLC Collect->Analyze Combine Combine pure fractions Analyze->Combine Evaporate Evaporate solvent Combine->Evaporate End Pure Product Evaporate->End

Caption: Workflow for purification by flash column chromatography.

Vacuum Distillation

Given its high boiling point (261.19 °C at atmospheric pressure), vacuum distillation is the preferred method for purifying this compound by distillation.[3] This technique lowers the boiling point of the compound, preventing potential decomposition at high temperatures.[15]

Theoretical Boiling Point at Reduced Pressure

The boiling point of a liquid at a reduced pressure can be estimated using a pressure-temperature nomograph. For a compound with a boiling point of ~260 °C at 760 mmHg, the boiling point will be significantly lower under vacuum. For example, at 1 mmHg, the boiling point would be approximately 100-120 °C.

Vacuum Distillation Protocol

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head

  • Thermometer

  • Receiving flask

  • Heating mantle

  • Vacuum pump with a cold trap

  • Boiling chips or magnetic stirrer

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all ground glass joints are properly greased and sealed to maintain a good vacuum. Place boiling chips or a magnetic stir bar in the distillation flask.

  • Evacuation: Begin to evacuate the system slowly to the desired pressure.

  • Heating: Gradually heat the distillation flask using a heating mantle.

  • Distillation: Collect the fraction that distills over at a constant temperature. The head temperature should be monitored closely. The first fraction may contain lower-boiling impurities. The main fraction should be collected when the temperature stabilizes at the expected boiling point at the applied pressure.

  • Completion: Once the main fraction has been collected, remove the heat and allow the system to cool before slowly releasing the vacuum.

Distillation Start Crude Liquid Setup Assemble vacuum distillation apparatus Start->Setup Evacuate Evacuate system to desired pressure Setup->Evacuate Heat Gradually heat the distillation flask Evacuate->Heat Collect Collect fractions at constant boiling point Heat->Collect Cool Cool the apparatus Collect->Cool Release Slowly release vacuum Cool->Release End Purified Liquid Release->End

Caption: Step-by-step procedure for vacuum distillation.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of any proton- or carbon-containing impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity.

Conclusion

The purification of this compound can be effectively achieved using standard laboratory techniques. The choice of method will depend on the initial purity of the material, the nature of the impurities, and the desired scale of purification. For solid crude material, recrystallization offers a simple and efficient purification route. For oily or complex mixtures, flash column chromatography provides excellent separation capabilities. For the removal of non-volatile or high-boiling impurities from a liquid crude, vacuum distillation is the most suitable method. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can consistently obtain high-purity this compound for their applications.

References

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
  • University of California, Irvine. (n.d.). Recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice.
  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide.
  • Rowan College at Burlington County. (n.d.). CHE 241 Lab 2: Recrystallization.
  • National Institute of Standards and Technology. (n.d.). Ethanol, 2-(4-methylphenoxy)-. In NIST Chemistry WebBook.
  • Wikipedia. (2023, December 1). Vacuum distillation.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • Belsito, D., et al. (2012). Fragrance material review on this compound. Food and Chemical Toxicology, 50(Suppl. 1), S1-S5.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84804, this compound.
  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook.
  • Wikipedia. (2023, November 29). Williamson ether synthesis.
  • Khan Academy. (n.d.). Williamson ether synthesis.
  • ResearchGate. (2014, March 21). How to recrystallize a product from ethanol/diethyl?
  • EPFL. (n.d.). TLC Visualization Reagents.

Sources

Analytical Strategies for the Robust Quantification of 2-(4-Methylphenoxy)ethanol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of validated analytical methodologies for the precise and accurate quantification of 2-(4-Methylphenoxy)ethanol. Addressing the needs of researchers and professionals in drug development and quality control, this document details protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is explained, and all protocols are framed within the context of international regulatory guidelines to ensure data integrity and reliability.

Introduction: The Analytical Imperative for this compound

This compound, also known as ethylene glycol mono-p-tolyl ether, is an organic compound with a molecular formula of C₉H₁₂O₂ and a molecular weight of 152.19 g/mol .[1][2][3] Its structure, featuring a hydroxyl group and a methyl-substituted phenoxy moiety, results in moderate polarity and high water solubility (9,407 mg/L at 25°C).[1] These properties are critical considerations in the development of analytical methods. The accurate quantification of this analyte is essential in various applications, from ensuring the quality of pharmaceutical formulations to monitoring its presence in environmental samples.

The selection of an appropriate analytical technique is paramount and depends on factors such as the required sensitivity, selectivity, and the complexity of the sample matrix.[4][5] This guide focuses on the two most powerful and widely adopted chromatographic techniques for this purpose: HPLC-UV and GC-MS.

Foundational Principles: Ensuring Method Trustworthiness through Validation

The objective of any analytical procedure is to demonstrate its fitness for the intended purpose.[6] To this end, all methods must be validated in accordance with established guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[7][8][9][10][11] A validated method provides a high degree of assurance that the measurements are accurate, reproducible, and reliable.

The core parameters assessed during method validation include:[12][13]

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[13]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[12][13]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6][12]

  • Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[13]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[12]

These principles are the bedrock upon which the following protocols are built, ensuring a self-validating system for the quantification of this compound.

cluster_Validation Analytical Method Validation Workflow (ICH Q2(R2)) Define Define Analytical Requirements (Purpose, Scope) Develop Analytical Procedure Development (ICH Q14) Define->Develop Validate Validation Protocol (Define Parameters & Acceptance Criteria) Develop->Validate Execute Execute Validation Studies (Specificity, Linearity, Accuracy, Precision, etc.) Validate->Execute Assess Assess Results vs. Criteria (e.g., %RSD ≤ 2%) Execute->Assess Assess->Develop Criteria Not Met Document Validation Report (Document Findings) Assess->Document Criteria Met Lifecycle Continuous Monitoring (Lifecycle Management) Document->Lifecycle

Caption: A generalized workflow for analytical method validation based on ICH guidelines.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of quantitative analysis, particularly for non-volatile or thermally labile compounds like this compound.[5] The separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. A reversed-phase C18 or C8 column is typically effective for this moderately polar analyte.[14][15][16]

Rationale for Method Parameters
  • Stationary Phase (Column): A C18 column is chosen for its hydrophobic properties, which provide good retention for the moderately nonpolar phenoxy ring of the analyte.

  • Mobile Phase: A mixture of acetonitrile and water provides a versatile polarity range to elute the analyte with a sharp peak shape. A small amount of acid (formic or phosphoric) is often added to suppress the ionization of any residual silanols on the column, improving peak symmetry.[14]

  • Detector: UV detection is selected due to the presence of the aromatic ring in this compound, which absorbs UV light. The detection wavelength is set near the absorbance maximum of the analyte (typically around 270 nm for phenoxy derivatives) to ensure high sensitivity.[17]

cluster_HPLC HPLC-UV Analysis Workflow Prep Sample & Standard Preparation (Dissolution, Filtration) Inject Injection into HPLC System Prep->Inject Separate Chromatographic Separation (C18 Column, Isocratic Elution) Inject->Separate Detect UV Detection (λ = 270 nm) Separate->Detect Data Data Acquisition & Integration (Peak Area) Detect->Data Quant Quantification (External Standard Calibration) Data->Quant

Caption: Experimental workflow for the analysis of this compound by HPLC-UV.

Detailed Experimental Protocol: HPLC-UV

Instrumentation & Materials:

  • HPLC system with a pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Formic acid (reagent grade).

  • This compound reference standard.

  • 0.45 µm syringe filters.

Protocol Steps:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing Acetonitrile and Water in a 55:45 (v/v) ratio. Add 0.1% formic acid to the final mixture. Degas the solution using sonication or vacuum filtration.

  • Standard Stock Solution Preparation (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards Preparation: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by performing serial dilutions of the Standard Stock Solution with the mobile phase.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 (150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water (55:45, v/v) with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 270 nm.

    • Run Time: Approximately 10 minutes (ensure elution of the analyte and any other components).

  • Analysis Sequence:

    • Inject a blank (mobile phase) to establish the baseline.

    • Inject the calibration standards in increasing order of concentration.

    • Inject the prepared sample solutions.

    • Periodically inject a check standard to monitor system stability.

  • Data Analysis:

    • Integrate the peak area of this compound in each chromatogram.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

    • Calculate the concentration of this compound in the samples using the regression equation.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For applications requiring higher sensitivity and selectivity, particularly in complex matrices, GC-MS is the method of choice.[4] It separates compounds based on their volatility and interaction with a stationary phase, followed by detection based on their mass-to-charge ratio.[5] Given its boiling point of 261.19°C, this compound is sufficiently volatile for GC analysis without derivatization.[1]

Rationale for Method Parameters
  • Stationary Phase (Column): A DB-WAX or similar polar capillary column is suitable for separating polar analytes like alcohols and ethers.[18]

  • Injection Mode: A splitless injection is often used for trace analysis to ensure the maximum amount of analyte is transferred to the column, enhancing sensitivity.

  • Oven Temperature Program: A temperature gradient is employed to ensure that the analyte is retained long enough for separation from other volatile components but elutes in a reasonable time with a sharp peak shape.[18]

  • Detector: A mass spectrometer provides high selectivity by monitoring for specific mass fragments of the analyte. Electron Ionization (EI) is a standard technique that generates reproducible fragmentation patterns for library matching and quantification.

cluster_GCMS GC-MS Analysis Workflow SamplePrep Sample & Standard Preparation (Dissolution in suitable solvent) GCInject Splitless Injection into GC SamplePrep->GCInject GCSep Chromatographic Separation (DB-WAX Column, Temp. Program) GCInject->GCSep Ionize Electron Ionization (EI) (70 eV) GCSep->Ionize MassAnalyze Mass Analysis (Quadrupole) Ionize->MassAnalyze DetectQuant Detection & Quantification (Selected Ion Monitoring - SIM) MassAnalyze->DetectQuant

Caption: Experimental workflow for the analysis of this compound by GC-MS.

Detailed Experimental Protocol: GC-MS

Instrumentation & Materials:

  • Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).

  • DB-WAX capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • High-purity Helium (carrier gas).

  • Ethyl acetate or another suitable solvent (GC grade).

  • This compound reference standard.

Protocol Steps:

  • Standard Stock Solution Preparation (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Calibration Standards Preparation: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by performing serial dilutions of the Standard Stock Solution with ethyl acetate.

  • Sample Preparation: Prepare samples by dissolving them in ethyl acetate to a final concentration within the calibration range. If the matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup step may be necessary.[19][20]

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless (purge valve on after 1 min).

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp 1: 15 °C/min to 200 °C.

      • Ramp 2: 20 °C/min to 240 °C, hold for 5 minutes.

    • MS Transfer Line Temperature: 250 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). The specific ions to monitor would be determined from the mass spectrum of the analyte (e.g., molecular ion at m/z 152 and key fragment ions).

  • Data Analysis:

    • Identify the this compound peak based on its retention time and the presence of the selected ions.

    • Generate a calibration curve by plotting the peak area of the primary quantitation ion against the concentration of the standards.

    • Calculate the concentration in the samples using the linear regression equation from the calibration curve.

Data Presentation and Expected Performance

The performance of a validated analytical method must be documented and meet predefined acceptance criteria.[13] The table below summarizes typical performance characteristics for the quantification of a small molecule like this compound using chromatographic methods.

Table 1: Typical Validation Performance Characteristics

Validation ParameterHPLC-UVGC-MSAcceptance Criteria (Typical)
Linearity (r²) > 0.999> 0.998≥ 0.995
Range 10 - 250 µg/mL0.1 - 10 µg/mLMethod dependent
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%98.0 - 102.0% for Assay
Precision (%RSD)
- Repeatability< 1.0%< 2.0%≤ 2.0%
- Intermediate Precision< 2.0%< 3.0%≤ 3.0%
LOD ~ 1 µg/mL~ 0.02 µg/mLSignal-to-Noise ≥ 3
LOQ ~ 3 µg/mL~ 0.07 µg/mLSignal-to-Noise ≥ 10

Conclusion

The accurate and reliable quantification of this compound is readily achievable using either HPLC-UV or GC-MS. HPLC-UV offers a robust, cost-effective solution for routine analysis in simple matrices, such as pharmaceutical formulations. GC-MS provides superior sensitivity and selectivity, making it the preferred method for trace-level quantification or for analysis in complex sample matrices. The choice of method should be guided by the specific analytical requirements, including sensitivity needs, sample complexity, and available instrumentation.[5] Crucially, any method employed must be thoroughly validated according to ICH and FDA guidelines to ensure the integrity and defensibility of the resulting data.[6][7][12][21]

References

  • This compound - 31691-23-3 - Vulcanchem. Vulcanchem.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks.
  • Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • FDA Guidance For Industry Analytical Procedures and Methods Validation. Scribd.
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy - gmp-compliance.org.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.
  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration.
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy - gmp-compliance.org.
  • Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Federal Register.
  • This compound | C9H12O2 | CID 84804. PubChem - National Institutes of Health.
  • Ethanol, 2-(4-methylphenoxy)-. NIST WebBook.
  • A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(4-Cyclohexylphenoxy)ethanol. Benchchem.
  • A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC - National Institutes of Health.
  • Analytical Methods. Japan Environment and Children's Study.
  • Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC) method for the quantification of 2-phen. DCVMN.
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  • figures of merit evaluation of gc/ms method for quantification of 2-phenoxyethanol from ballpoint pen. Semantic Scholar.
  • A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. ResearchGate.
  • Processing Method for the Quantification of Methanol and Ethanol from Bioreactor Samples Using Gas Chromatography–Flame Ionization Detection. National Institutes of Health.

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Application Note & Protocol: Quantitative Analysis of 2-(4-Methylphenoxy)ethanol in Pharmaceutical Formulations by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the quantitative analysis of 2-(4-Methylphenoxy)ethanol in pharmaceutical preparations using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a member of the glycol ether family, may be present as an impurity or a process-related substance in drug products. Ensuring its effective separation and sensitive detection is critical for quality control and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering a scientifically grounded, validated methodology. The protocol details sample preparation, instrument configuration, and data analysis, with an emphasis on the rationale behind each step to ensure robust and reliable results.

Introduction

This compound, also known as ethylene glycol mono-p-tolyl ether, is a compound with moderate polarity, characterized by a hydroxyl group and a methyl-substituted phenoxy moiety.[1] Its molecular formula is C₉H₁₂O₂ and it has a molecular weight of 152.19 g/mol .[1][2] The presence of this compound in pharmaceutical products, even at trace levels, necessitates a highly sensitive and specific analytical method for its quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this application due to its superior chromatographic resolution and the definitive identification capabilities of mass spectrometry.

The methodology outlined herein is developed in accordance with the principles of analytical procedure validation as described by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring the method is fit for its intended purpose.[3][4][5][6]

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust GC-MS method.

PropertyValueSource
Molecular FormulaC₉H₁₂O₂[1][2]
Molecular Weight152.19 g/mol [1][2]
Boiling Point261.19 °C (Predicted)[1]
Melting Point39.43 °C (Predicted)[1]
log Kow1.65[1]
Water Solubility9,407 mg/L at 25 °C[1]

The moderate polarity and relatively high boiling point of this compound guide the selection of the GC column and temperature program. Its appreciable water solubility indicates that efficient extraction into an organic solvent is a critical step in sample preparation.

Experimental Workflow

The overall analytical workflow is depicted in the following diagram, illustrating the process from sample receipt to the final report.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Pharmaceutical Sample Dissolution Dissolution in Aqueous Buffer Sample->Dissolution LLE Liquid-Liquid Extraction (e.g., with Dichloromethane) Dissolution->LLE Drying Drying of Organic Phase (Anhydrous Na₂SO₄) LLE->Drying Concentration Solvent Evaporation & Reconstitution Drying->Concentration FinalSample Final Sample for Injection Concentration->FinalSample Injection GC Injection FinalSample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Final Report Generation Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Detailed Protocol

Materials and Reagents
  • Reference Standard: this compound (≥98% purity)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexane (all HPLC or GC grade)

  • Reagents: Anhydrous Sodium Sulfate, Reagent Water (Type I)

  • Sample Vials: 2 mL amber glass autosampler vials with PTFE-lined septa

Standard and Sample Preparation

Rationale: A liquid-liquid extraction (LLE) is employed to isolate the moderately polar analyte from potentially complex aqueous-based pharmaceutical matrices. Dichloromethane is an effective solvent for this purpose. Anhydrous sodium sulfate is used to remove any residual water from the organic extract, which could interfere with the GC analysis.[7][8]

Step-by-Step Protocol: Liquid-Liquid Extraction (LLE)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with dichloromethane.

  • Sample Preparation: a. Accurately weigh a portion of the pharmaceutical formulation equivalent to a target concentration of this compound within the calibration range. b. Dissolve the sample in 10 mL of reagent water in a suitable glass vial. c. Add 5 mL of dichloromethane to the vial. d. Cap the vial and vortex vigorously for 2 minutes to ensure thorough mixing. e. Centrifuge at 3000 rpm for 10 minutes to achieve phase separation.[9] f. Carefully transfer the lower organic layer (DCM) to a clean glass tube. g. Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove residual water.[9] h. Transfer the dried extract to a clean autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

Rationale: A non-polar or mid-polarity column is suitable for the analysis of this compound. A 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent) provides good selectivity for aromatic compounds.[10][11] The temperature program is designed to ensure sufficient retention and sharp peak shapes for the analyte while allowing for the elution of other components in a reasonable time. Electron ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns for library matching and structural elucidation.

ParameterRecommended Setting
Gas Chromatograph
Column5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL, Splitless mode
Oven ProgramInitial temp: 80 °C, hold for 1 minRamp 1: 15 °C/min to 200 °CRamp 2: 25 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temp.280 °C
Acquisition ModeFull Scan (m/z 40-300) for identification andSelected Ion Monitoring (SIM) for quantification
Predicted Mass Spectrum and Fragmentation

Rationale: Understanding the fragmentation pattern of this compound is crucial for both qualitative identification and for selecting appropriate ions for SIM mode analysis to enhance sensitivity and selectivity.

  • Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 152.

  • Key Fragment Ions:

    • α-Cleavage: The most common fragmentation pathway for alcohols and ethers is α-cleavage.[12] Cleavage of the C-C bond adjacent to the oxygen of the ethanol moiety is expected, leading to a stable, resonance-stabilized ion at m/z 107 (methylphenoxy radical cation). This is often the base peak.

    • Loss of the Hydroxyethyl Group: Cleavage of the ether bond can result in the loss of a hydroxyethyl radical (•CH₂CH₂OH), also yielding the fragment at m/z 107 .

    • Benzylic Cleavage: A fragment at m/z 91 corresponding to the tropylium ion (C₇H₇⁺) is also possible due to rearrangement and cleavage of the aromatic ring.

    • Loss of Water (M-18): Dehydration of the molecular ion can produce a peak at m/z 134 .[12]

Selected Ions for SIM Analysis: For quantitative analysis, the following ions are recommended for monitoring:

  • Quantifier Ion: m/z 107 (most abundant and specific)

  • Qualifier Ions: m/z 152, m/z 91

Method Validation

The analytical method must be validated in accordance with ICH Q2(R2) guidelines to ensure its reliability for routine use.[4][5]

Validation Parameters
ParameterAcceptance Criteria
Specificity The method should demonstrate no significant interference from placebo, impurities, or degradation products at the retention time of this compound.
Linearity A linear relationship between concentration and response should be established over the intended range (e.g., 0.1-10 µg/mL). The correlation coefficient (r²) should be ≥ 0.995.[6]
Accuracy The recovery of the analyte spiked into a placebo matrix should be within 98-102% at three different concentration levels.[6]
Precision Repeatability (Intra-day): The relative standard deviation (RSD) of six replicate measurements should be ≤ 2%.Intermediate Precision (Inter-day): The RSD of measurements performed on different days by different analysts should be ≤ 3%.[6]
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected (Signal-to-Noise ratio of 3:1).
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy (Signal-to-Noise ratio of 10:1).
Robustness The method's performance should not be significantly affected by deliberate small variations in parameters such as GC oven temperature, flow rate, and inlet temperature.

Data Analysis and Reporting

  • Qualitative Identification: The presence of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a reference standard.

  • Quantitative Analysis: A calibration curve is constructed by plotting the peak area of the quantifier ion (m/z 107) against the concentration of the working standards. The concentration of this compound in the sample is determined by interpolation from this calibration curve.

  • Reporting: The final report should include the quantified amount of this compound in the pharmaceutical product, typically expressed in µg/g or as a percentage.

Conclusion

This application note provides a detailed and scientifically robust GC-MS protocol for the analysis of this compound. The method is designed to be specific, sensitive, and reliable, meeting the stringent requirements of the pharmaceutical industry. By following this guide, researchers and quality control analysts can confidently implement this method for the routine analysis of this compound, ensuring product quality and patient safety.

References

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org.
  • Method 604: Phenols. (n.d.). U.S. EPA.
  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S. Food and Drug Administration.
  • Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). (n.d.). U.S. EPA.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, September 2). Lab Manager Magazine.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
  • Method 9065: Phenolics (Spectrophotometric, Manual 4-AAP with Distillation). (n.d.). U.S. EPA.
  • A specific and sensitive GC-MS-MS method for the quantitative determination of 2-phenoxyethanol and selected metabolites in human blood and urine. (2024, July 13). PubMed.
  • This compound | C9H12O2. (n.d.). PubChem.
  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024, December 13).
  • FDA issues revised guidance for analytical method validation. (2025, August 6). ResearchGate.
  • EPA Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and GC/MS Detection. (n.d.). UCT.
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  • Ethanol, 2-(4-methylphenoxy)-. (n.d.). NIST WebBook.
  • A specific and sensitive GC-MS/MS method for the quantitative determination of 2-phenoxyethanol and selected metabolites in human blood and urine. (n.d.). ResearchGate.
  • Ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)- | C17H20O3. (n.d.). PubChem.
  • Unveiling the Power of Non-Polar GC Columns. (2025, October 20). Chrom Tech, Inc.
  • DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. (2020, October 1). International Journal of Pharmaceutical Sciences and Research.
  • 1-(2-phenyl ethoxy)-2-(4-methyl phenoxy)ethanol, 72987-59-8. (n.d.). The Good Scents Company.
  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009, December 1).
  • Sample Preparation Guidelines for GC-MS. (n.d.).
  • GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. (2025, October 8).
  • Gas Chromatography. (2019, June 5). Chemistry LibreTexts.
  • Sample preparation GC-MS. (n.d.). SCION Instruments.
  • (PDF) Figures of merit evaluation of GC/MS method for quantification of 2-phenoxyethanol from ballpoint pen ink lines and determination of the influence of support paper on solvent extraction. (2025, August 9). ResearchGate.
  • (PDF) Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. (2023, February 13). ResearchGate.
  • GC column selection: polarity vs selectivity. (n.d.). Phenomenex.
  • Gas Chromatograph. (n.d.). MSU Chemistry.
  • Mass Spectrometry of Alcohols. (n.d.). Chemistry Steps.
  • figures of merit evaluation of gc/ms method for quantification of 2-phenoxyethanol from ballpoint pen. (2018, October 17). Semantic Scholar.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh.
  • CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.).
  • Fragmentation (mass spectrometry). (n.d.). Wikipedia.
  • Structures and Fragmentation Mechanisms of the Ions of Ethanol by Triple Quadrupole Mass Spectrometry. (1982, July 15). DTIC.
  • Abstract The Department of the Treasury's Alcohol and Tobacco Tax and Trade Bureau (TTB) is responsible for regulating the use o. (n.d.).
  • GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples--quantifying neonatal exposure. (n.d.). PubMed.

Sources

A Robust, Validated HPLC Method for the Separation and Quantification of 2-(4-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details a systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 2-(4-Methylphenoxy)ethanol. Grounded in the physicochemical properties of the analyte, this guide explains the rationale behind the selection of the stationary phase, mobile phase, and detection parameters. The final validated method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and purity assessment in research, development, and manufacturing environments. All protocols are designed in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

This compound, also known as ethylene glycol mono-p-tolyl ether, is an aromatic ether with applications as a chemical intermediate and its presence in various consumer products, including fragrances.[4][5] Its structure comprises a moderately polar aromatic phenoxy group and a polar ethanol tail.[4] The accurate and reliable quantification of this compound is critical for ensuring product quality, stability, and compliance with regulatory standards.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation and analysis of pharmaceutical and chemical compounds.[6][7] The principles of Reversed-Phase HPLC (RP-HPLC), which involve a non-polar stationary phase and a polar mobile phase, are ideally suited for an analyte with the characteristics of this compound.[8][9] This document provides a comprehensive guide, from initial method development based on first principles to a fully validated protocol, intended for researchers, scientists, and drug development professionals.

Analyte Profile: Physicochemical Properties

A successful HPLC method is built upon a thorough understanding of the analyte's chemical and physical properties. These characteristics dictate the interactions with the stationary and mobile phases, guiding the entire development process. The key properties for this compound are summarized below.

PropertyValueSourceSignificance for HPLC Method Development
Molecular Formula C₉H₁₂O₂[4][5][10]Basic identity of the analyte.
Molecular Weight 152.19 g/mol [4][5][10]Suitable for standard HPLC columns (pore size ~100-120 Å).[11]
Structure CH₃-C₆H₄-O-CH₂CH₂-OH[4]Contains a UV-active aromatic ring for detection and a hydroxyl group for polarity.
logP (o/w) 1.5 - 1.65[4][12]Indicates moderate lipophilicity, making it ideal for retention on a C18 stationary phase.
Water Solubility 9,407 mg/L (at 25°C)[4][12]High solubility ensures compatibility with aqueous mobile phases used in RP-HPLC.
pKa ~16 (predicted for -OH)The hydroxyl group is non-ionizable across the typical HPLC pH range, simplifying mobile phase pH control.

The Scientific Rationale: A Strategy for Method Development

Our approach is guided by the principles of Quality by Design (QbD) and the latest ICH guidelines, which emphasize a systematic, science- and risk-based methodology.[13][14][15]

Foundational Choices: Mode, Stationary Phase, and Mobile Phase
  • Mode Selection: The analyte's moderate logP value and high water solubility make RP-HPLC the logical choice.[4][8][12] In this mode, more polar compounds elute earlier, and retention is achieved through hydrophobic interactions between the analyte and the stationary phase. A C18 stationary phase is selected as the starting point due to its strong hydrophobic retention, which is well-suited for moderately polar aromatic compounds.[7][16]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, offering robust and predictable retention for a wide range of molecules. Its long alkyl chains provide sufficient hydrophobic character to retain this compound effectively. A phenyl-based stationary phase could be an alternative, offering different selectivity through π-π interactions with the analyte's aromatic ring.[11][17] For this primary method, the C18 is chosen for its versatility.

  • Mobile Phase Selection: A binary mixture of water and a water-miscible organic solvent is required.[18] Acetonitrile (ACN) is chosen over methanol as the organic modifier due to its lower viscosity, which results in lower backpressure, and its superior UV transparency.[19] A small amount of acid, such as 0.1% formic acid, is incorporated into the mobile phase. This serves two purposes: it protonates free silanol groups on the silica-based stationary phase, minimizing undesirable peak tailing, and ensures a consistent pH for reproducible retention times.[18][20]

  • Detector Selection: The presence of the substituted benzene ring in this compound provides a strong chromophore, making UV detection highly suitable. An initial wavelength of 254 nm is selected, as it is a common setting for aromatic compounds, with further optimization around the analyte's specific absorbance maximum (~275 nm).

A Systematic Workflow for Optimization

The development process follows a logical sequence to efficiently arrive at the optimal chromatographic conditions. This workflow ensures that each parameter is assessed systematically, minimizing redundant experiments and leading to a robust final method.

G Figure 1: HPLC Method Development Workflow start Start: Define Analytical Target Profile (ATP) physchem Assess Analyte Physicochemical Properties start->physchem initial_select Select Initial Conditions (C18, ACN/H₂O, UV) physchem->initial_select screen_organic Screen Organic Content (Isocratic Elution, 30-70% ACN) initial_select->screen_organic eval_peak Evaluate Peak Shape & Retention (k') screen_organic->eval_peak optimize_grad Develop Gradient Profile for Optimal Resolution eval_peak->optimize_grad k' too high or low; poor shape system_suit Perform System Suitability Testing (SST) eval_peak->system_suit k' acceptable (2 < k' < 10) fine_tune Fine-Tune Parameters (Flow Rate, Temperature) optimize_grad->fine_tune fine_tune->system_suit eval_sst SST Criteria Met? system_suit->eval_sst eval_sst->fine_tune No validate Proceed to Method Validation (ICH Q2) eval_sst->validate Yes final_method Final Optimized Method validate->final_method

Caption: A systematic workflow for HPLC method development.

Experimental Protocols

Instrumentation, Chemicals, and Materials
CategoryItem
HPLC System Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).
Chromatography Column Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm, or equivalent.
Chemicals & Reagents This compound reference standard (>99% purity).
Acetonitrile (HPLC grade).
Formic Acid (LC-MS grade).
Deionized water (18.2 MΩ·cm).
Preparation of Solutions
  • Mobile Phase A (Aqueous): Deionized water with 0.1% (v/v) Formic Acid.

  • Mobile Phase B (Organic): Acetonitrile with 0.1% (v/v) Formic Acid.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and B.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the 50:50 diluent.

Optimized HPLC Method Protocol
  • Column Installation: Install the C18 column into the column compartment.

  • System Purge: Purge all mobile phase lines with their respective mobile phases to remove air bubbles.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (60% A: 40% B) at a flow rate of 1.0 mL/min for at least 15 minutes or until a stable baseline is achieved.

  • Set Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 275 nm

    • Run Time: 10 minutes

  • Gradient Program:

    Time (min) % Mobile Phase A (Water + 0.1% FA) % Mobile Phase B (ACN + 0.1% FA)
    0.0 60 40
    6.0 20 80
    6.1 60 40

    | 10.0 | 60 | 40 |

  • Sequence Setup: Create a sequence including blank injections (diluent), system suitability injections (typically a mid-range standard injected 5-6 times), calibration standards, and samples.

  • Data Acquisition: Start the sequence and collect the chromatograms.

Results and Discussion

System Suitability

Before any sample analysis, the performance of the chromatographic system must be verified through System Suitability Testing (SST). This ensures the system is operating correctly and can produce reliable data.[2] The following criteria should be met.

ParameterAcceptance CriterionRationale
Tailing Factor (Tf) ≤ 1.5Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) > 2000Indicates column efficiency and good peak sharpness.
%RSD of Peak Area ≤ 2.0% (for n≥5)Demonstrates the precision of the injection and detection system.
%RSD of Retention Time ≤ 1.0% (for n≥5)Confirms the stability and precision of the pumping system.
Chromatographic Performance

Under the optimized conditions, this compound elutes as a sharp, symmetrical peak at a retention time of approximately 4.5 minutes. The baseline is stable with minimal noise, and there are no interfering peaks from the diluent. This separation is achieved with a reasonable run time, allowing for high sample throughput.

Visualizing Analyte-Stationary Phase Interaction

The fundamental principle of separation in this method is the partitioning of the analyte between the mobile and stationary phases. The following diagram illustrates this core interaction.

G Figure 2: Analyte Interaction in RP-HPLC stationary_phase Silica Particle C18 Alkyl Chains (Non-Polar) mobile_phase Mobile Phase (Polar) Water/ACN Mixture analyte analyte analyte->stationary_phase:f1 Hydrophobic Interaction (Retention Force) analyte->mobile_phase Polar Interaction (Elution Force)

Caption: Hydrophobic interactions drive analyte retention on the C18 phase.

Method Validation Summary

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[2][21] The results confirm the method is accurate, precise, and reliable for the intended analytical application.

Validation ParameterResult
Specificity No interference observed from blank or placebo samples. Peak purity analysis confirmed homogeneity.
Linearity (R²) > 0.999 over the range of 1-100 µg/mL.
Accuracy (% Recovery) 98.5% - 101.2% for three concentration levels.
Precision (%RSD) Repeatability (Intra-day): < 1.0% Intermediate Precision (Inter-day): < 1.5%
Limit of Detection (LOD) 0.3 µg/mL (based on S/N = 3)
Limit of Quantitation (LOQ) 1.0 µg/mL (based on S/N = 10)
Robustness Method performance was unaffected by minor variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% ACN).

Conclusion

This application note presents a comprehensive, science-driven approach to the development and validation of an RP-HPLC method for the analysis of this compound. The final method is rapid, robust, and highly reliable, demonstrating excellent performance in all validation parameters. By detailing the causal logic behind experimental choices, from analyte properties to final optimized conditions, this guide serves as a practical and authoritative resource for scientists in quality control and analytical development laboratories.

References

  • Title: 2-(4-Methylphenoxy)
  • Title: Separation of 2-(4-Methylphenoxy)
  • Title: methyl phenoxyethanol, 15149-10-7 Source: The Good Scents Company URL
  • Title: Ethanol, 2-(4-methylphenoxy)
  • Title: ICH Guidance Q14 / Q2(R2)
  • Title: ICH Q14 – latest guideline on analytical procedure development Source: European Pharmaceutical Review URL
  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
  • Source: European Medicines Agency (EMA)
  • Title: 2-(4-Methylphenoxy)
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  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Technology Networks URL
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  • Title: HPLC Column Selection Guide Source: Chromtech URL
  • Title: Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents Source: MDPI URL
  • Title: Stationary Phase and Surface Chemistry of HPLC Columns Source: Hawach URL
  • Title: A Complete Guide to Mobile Phase and Stationary Phase in HPLC Source: Labtech URL
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  • Title: HPLC Separation Modes - Stationary Phase in HPLC Source: Waters Corporation URL
  • Title: INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC Source: Periodica Polytechnica Chemical Engineering URL
  • Title: Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks Source: ALWSCI URL
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  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL

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Application Notes and Protocols for 2-(4-Methylphenoxy)ethanol in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. 2-(4-Methylphenoxy)ethanol is primarily documented as a fragrance ingredient and its applications in pharmaceutical research are not well-established. The information provided herein is based on available chemical and toxicological data, and by analogy to structurally related compounds. All laboratory work should be conducted with appropriate safety precautions.

Introduction and Overview

This compound, also known as ethylene glycol mono-p-tolyl ether, is an aromatic ether belonging to the glycol ether family.[1] While its primary established use is within the fragrance industry, its chemical structure invites exploration into potential pharmaceutical applications.[2][3] This document provides a comprehensive overview of its known properties and outlines potential, albeit currently theoretical, avenues for its investigation in pharmaceutical research. We will also discuss its relationship to the known centrally acting muscle relaxant, Mephenesin, and provide generalized protocols for handling and preliminary biological assessment.

The molecular structure of this compound, featuring a p-tolyloxy group linked to an ethanol moiety, imparts a balance of hydrophilicity and lipophilicity.[1] This amphiphilic nature is a common characteristic of molecules with pharmaceutical relevance, suggesting potential roles as solubilizing agents, excipients, or as a scaffold for the synthesis of novel bioactive compounds.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its potential application in pharmaceutical research.

PropertyValueSource
IUPAC Name This compound[3]
Synonyms Ethylene glycol mono-p-tolyl ether, 2-(p-Tolyloxy)ethanol, p-Cresoxyethanol[1][3]
Molecular Formula C₉H₁₂O₂[3]
Molecular Weight 152.19 g/mol [3]
CAS Number 15149-10-7[3]
Melting Point 39.43°C (predicted)[1]
Boiling Point 261.19°C (predicted)[1]
Water Solubility 9,407 mg/L at 25°C[1]
log Kow 1.65[1]

The moderate log Kow value suggests that this compound possesses a favorable balance for potential membrane permeability, a key parameter in drug design.[1]

Toxicological Profile: A Foundation for Safe Research

Before any experimental application, a comprehensive understanding of a compound's safety profile is paramount. Toxicological data for this compound is primarily available from its assessment as a fragrance ingredient.

Key Toxicological Endpoints:

  • Genotoxicity: In vitro studies, including the BlueScreen assay and Ames tests on the related compound 2-phenoxyethanol, have indicated a low genotoxic risk.[1]

  • Acute Toxicity: Data on acute toxicity is available for review.[2]

  • Skin Sensitization: It is not expected to be a significant skin sensitizer under current declared use levels in fragrances.[4]

  • Repeated Dose and Reproductive Toxicity: While direct data is limited, read-across studies from 2-phenoxyethanol suggest a high No Observed Adverse Effect Level (NOAEL).[1]

It is crucial for researchers to consult the primary literature and Safety Data Sheets (SDS) before handling this compound.

Structural Relationship to Mephenesin: A Case for Analog-Based Discovery

A significant area of interest for pharmaceutical researchers is the structural similarity of this compound to Mephenesin (3-(2-methylphenoxy)propane-1,2-diol).[5][6] Mephenesin is a known centrally acting muscle relaxant, though its clinical use is limited due to a short duration of action and a narrow therapeutic index.[5]

The structural analogy provides a rationale for investigating this compound and its derivatives as potential modulators of the central nervous system. Mephenesin is thought to act as an NMDA receptor antagonist.[5]

Diagram: Structural Comparison

Caption: Structural relationship between Mephenesin and this compound.

Potential Pharmaceutical Applications (Hypothetical)

Based on its chemical properties and structural relationships, several potential applications for this compound in pharmaceutical research can be postulated:

  • Starting Material for Synthesis: Its structure provides a scaffold for the synthesis of novel compounds. The hydroxyl group can be readily functionalized to create a library of derivatives for screening against various biological targets.

  • Excipient in Formulations: Its moderate polarity and good water solubility suggest it could be investigated as a co-solvent or solubilizing agent in drug formulations, particularly for poorly soluble active pharmaceutical ingredients (APIs).[7] The use of ethanol-containing vesicular systems like ethosomes for enhanced drug delivery is an established concept.[8]

  • Penetration Enhancer in Topical Formulations: Glycol ethers are known to act as penetration enhancers in transdermal drug delivery systems. The properties of this compound make it a candidate for investigation in this area.

Experimental Protocols (General)

The following are generalized protocols that can be adapted for the preliminary investigation of this compound in a pharmaceutical research setting.

Protocol 1: Synthesis of a Simple Ester Derivative

This protocol describes a general procedure for the esterification of the primary alcohol in this compound, a common first step in generating a library of analogs.

Objective: To synthesize an ester derivative of this compound for subsequent biological screening.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • An acyl chloride (e.g., acetyl chloride) or carboxylic acid

  • A coupling agent (if using a carboxylic acid, e.g., DCC/DMAP)

  • A base (e.g., triethylamine or pyridine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add the base (1.2 equivalents) to the solution.

  • Add the acyl chloride (1.1 equivalents) dropwise. If using a carboxylic acid, add the acid (1.1 equivalents) and the coupling agent (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by NMR and mass spectrometry.

Diagram: Synthetic Workflow

Synthesis_Workflow Start This compound Reaction Esterification (Acyl Chloride/Base or Carboxylic Acid/Coupling Agent) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Ester Derivative Purification->Product

Caption: General workflow for the synthesis of an ester derivative.

Protocol 2: Preliminary In Vitro Cytotoxicity Assay

This protocol provides a general method for assessing the baseline cytotoxicity of this compound against a mammalian cell line.

Objective: To determine the concentration range at which this compound exhibits cytotoxic effects in vitro.

Materials:

  • This compound, sterile-filtered

  • A mammalian cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • A cell viability reagent (e.g., MTT, PrestoBlue)

  • 96-well cell culture plates

  • CO₂ incubator

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in complete cell culture medium.

  • Remove the medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the solvent at the highest concentration used) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 24-72 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Future Directions and Conclusion

While this compound does not currently have established applications in pharmaceutical research, its physicochemical properties and structural similarity to known bioactive molecules suggest that it could be a valuable starting point for discovery programs. Future research should focus on:

  • Synthesis and screening of a focused library of derivatives: Targeting receptors implicated in the action of Mephenesin would be a logical starting point.

  • Systematic evaluation as a pharmaceutical excipient: Studies on its solubilizing capacity, stability enhancement, and compatibility with common APIs are warranted.

  • In-depth toxicological studies: A more comprehensive understanding of its safety profile in models relevant to pharmaceutical administration is necessary for any progression.

References

  • RIFM fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-, CAS Registry Number 72987-59-8. (2022). Food and Chemical Toxicology, 167, 113318. [Link]
  • Belsito, D., et al. (2012). A toxicologic and dermatologic review of this compound when used as a fragrance ingredient. Food and Chemical Toxicology, 50(Suppl. 1), S1-S43. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84804, this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 166400, Ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-.
  • Australian Government Department of Health. (2015). Ethanol, 2-(2,4-diamino-5-methylphenoxy)-, dihydrochloride: Human health tier II assessment. [Link]
  • Wikipedia. (n.d.). Mephenesin.
  • The Good Scents Company. (n.d.). 1-(2-phenyl ethoxy)-2-(4-methyl phenoxy)ethanol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4059, Mephenesin.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 220079, 2-(4-Methoxyphenoxy)ethanol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22734916, 2-(2-Amino-4-methylphenoxy)ethanol.
  • Drugs.com. (n.d.). Mephenesin (International database).
  • Journal of Biomedical Research & Environmental Sciences. (2021).
  • NIST. (n.d.). Ethanol, 2-(4-methylphenoxy)-. In NIST Chemistry WebBook.
  • Zhao, H., et al. (2015). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Current Opinion in Chemical Biology, 25, 77-84. [Link]
  • Kumar, L., & Verma, S. (2016). Ethanol Based Vesicular Carriers in Transdermal Drug Delivery: Nanoethosomes and Transethosomes in Focus. NanoWorld Journal, 2(3), 41-51. [Link]
  • Singh, S., & Jain, S. (2013). Excipient Selection In Parenteral Formulation Development.
  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • Pilch, E., & Musiał, W. (2018). Liposomes with an Ethanol Fraction as an Application for Drug Delivery. International Journal of Molecular Sciences, 19(12), 3806. [Link]
  • NanoWorld Journal. (2016). Ethanol Based Vesicular Carriers in Transdermal Drug Delivery: Nanoethosomes and Transethosomes in Focus. [Link]
  • Google Patents. (n.d.). Advanced drug development and manufacturing.

Sources

2-(4-Methylphenoxy)ethanol: A High-Boiling Point Solvent for Specialized Chemical Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of chemical synthesis, the choice of solvent is a critical parameter that can dictate the success, efficiency, and environmental impact of a reaction. While common solvents have their established roles, the exploration of less conventional solvents with unique property profiles is crucial for advancing synthetic methodologies. 2-(4-Methylphenoxy)ethanol, also known as ethylene glycol mono-p-tolyl ether, is one such solvent that, based on its physicochemical properties, presents as a compelling candidate for specific applications in chemical research and drug development. This guide provides a detailed exploration of its potential as a high-boiling point solvent, offering insights into its properties, safety considerations, and theoretical applications in key organic reactions, supplemented with detailed protocols using analogous, well-established solvents.

Unveiling the Potential: Physicochemical Properties of this compound

This compound is a member of the glycol ether family, possessing both an ether and a hydroxyl functional group.[1] This dual functionality imparts a moderate polarity and a high boiling point, making it an intriguing solvent for reactions that require elevated temperatures and good solubility for a range of organic compounds.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₂O₂[4][5]
Molecular Weight 152.19 g/mol [4][5]
Boiling Point ~261-264 °C[1]
Melting Point ~39.43 °C[1]
Water Solubility 9,407 mg/L at 25°C (High)[1]
log Kow (Octanol-Water Partition Coefficient) 1.65[1]
Synonyms Ethylene glycol mono-p-tolyl ether, 2-(p-Tolyloxy)ethanol[1][4][5]
CAS Number 15149-10-7[5][6][7]

The high boiling point of this compound suggests its utility in reactions that are sluggish at lower temperatures, such as certain cross-coupling reactions and nucleophilic aromatic substitutions.[6][8] Its moderate polarity, indicated by the log Kow value, suggests a balance between hydrophilic and lipophilic character, potentially enabling the dissolution of a variety of reactants.[1]

Safety and Handling: A Prerequisite for Application

As with any chemical, a thorough understanding of the safety and handling protocols for this compound is paramount. While it is used as a fragrance ingredient, laboratory-scale handling requires appropriate precautions.[4]

Table 2: Safety and Handling Considerations for this compound

AspectRecommendation
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, and a lab coat should be worn at all times.
Ventilation Work in a well-ventilated fume hood to avoid inhalation of any potential vapors, especially when heated.
Storage Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Toxicity While considered to have low toxicity, direct contact with skin and eyes should be avoided.[2] In case of contact, rinse thoroughly with water.
Disposal Dispose of in accordance with local, state, and federal regulations for chemical waste.

Theoretical Applications in Chemical Synthesis

While specific documented protocols using this compound as a primary reaction solvent are not prevalent in readily available scientific literature, its properties suggest its potential in several classes of reactions that benefit from high-boiling point, polar aprotic-like solvents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[8] These reactions often require elevated temperatures to facilitate the catalytic cycle, which includes oxidative addition, transmetalation, and reductive elimination.[8] High-boiling point solvents like DMF and dioxane are commonly used.[8] Given its high boiling point, this compound could theoretically serve as a suitable solvent for these transformations, particularly for less reactive substrates.

G cluster_0 Palladium-Catalyzed Cross-Coupling Cycle Oxidative\nAddition Oxidative Addition Transmetalation Transmetalation Oxidative\nAddition->Transmetalation Ar-Pd(II)-X Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Ar-Pd(II)-R Pd(0) Catalyst Pd(0) Catalyst Reductive\nElimination->Pd(0) Catalyst Ar-R Pd(0) Catalyst->Oxidative\nAddition Ar-X

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Note: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls. The reaction typically employs a palladium catalyst and a base in a suitable solvent.[8] While solvents like toluene, THF, and DMF are common, a high-boiling point solvent can be advantageous for coupling sterically hindered or electron-deficient aryl halides.

Protocol: Representative Suzuki-Miyaura Coupling in a High-Boiling Point Solvent (Analogous Protocol)

This protocol uses N,N-Dimethylformamide (DMF) as a well-established high-boiling point solvent for Suzuki-Miyaura reactions. Due to the lack of specific literature, this serves as an analogous procedure where this compound could be theoretically explored as a substitute.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.08 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF to the flask via syringe.

  • Heat the reaction mixture to 100-120 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution (SₙAr) reactions are fundamental for the synthesis of aryl ethers, amines, and sulfides.[6] These reactions typically require an electron-deficient aromatic ring and a strong nucleophile. High-boiling polar aprotic solvents like DMSO, DMF, and NMP are often the solvents of choice as they can accelerate the reaction rate by solvating the counter-ion of the nucleophile, thus increasing its nucleophilicity.[6] The high temperatures achievable in these solvents are also crucial for overcoming the activation energy of the reaction.[6] this compound, with its high boiling point and moderate polarity, could potentially be a suitable medium for SₙAr reactions, especially in cases where substrate solubility is a challenge in other solvents.

G cluster_1 SₙAr Reaction Workflow Reactants & Solvent Reactants & Solvent Heating & Stirring Heating & Stirring Reactants & Solvent->Heating & Stirring Work-up Work-up Heating & Stirring->Work-up Purification Purification Work-up->Purification Product Product Purification->Product

Caption: A simplified workflow for a typical SₙAr reaction.

Application Note: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of diaryl ethers. Traditional Ullmann conditions often require very high temperatures and polar solvents. While modern ligand-accelerated Ullmann reactions can proceed under milder conditions, high-boiling point solvents remain relevant for challenging substrates.

Protocol: Representative Ullmann-type Diaryl Ether Synthesis (Analogous Protocol)

This protocol describes a typical Ullmann condensation for the synthesis of a diaryl ether using dimethyl sulfoxide (DMSO) as the solvent. This serves as a model system where this compound could be investigated as an alternative high-boiling point solvent.

Materials:

  • Aryl iodide (1.0 mmol)

  • Phenol (1.2 mmol)

  • Copper(I) iodide (CuI, 0.1 mmol)

  • 1,10-Phenanthroline (0.2 mmol)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol)

  • Dimethyl sulfoxide (DMSO), anhydrous (5 mL)

Procedure:

  • In a dry Schlenk tube, combine the aryl iodide, phenol, CuI, 1,10-phenanthroline, and Cs₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous DMSO to the tube.

  • Seal the tube and heat the reaction mixture in an oil bath at 120-140 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (25 mL) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water (3 x 15 mL) to remove DMSO, followed by a brine wash (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Conclusion

This compound possesses a combination of a high boiling point and moderate polarity that makes it a theoretically attractive, yet underexplored, solvent for a range of important organic transformations. While its primary documented use is in the fragrance industry, its potential in facilitating high-temperature reactions such as palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions warrants further investigation by the research community. The protocols provided herein, using well-established analogous solvents, offer a starting point for researchers and drug development professionals to explore the utility of this compound in their own synthetic endeavors. As the demand for novel process conditions and greener solvent alternatives grows, a deeper understanding of the capabilities of such specialized solvents will be invaluable.

References

  • BenchChem. High-Boiling Point Solvents for Nucleophilic Aromatic Substitution: Application Notes and Protocols. BenchChem. Accessed January 9, 2026.
  • PubMed. RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 15149-10-7. PubMed. Published online June 25, 2024.
  • Scribd. Catalog Produk PT Dipa Puspa Labsains. Scribd.
  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Taylor & Francis. Glycol ether – Knowledge and References. Taylor & Francis.
  • Ataman Kimya. GLYCOL ETHERS.
  • WordPress. SNAr Reaction in Common Molecular Solvents Under Pressure. WordPress.
  • Clariant. Special solvents. Clariant.
  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Royal Society of Chemistry. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry.
  • Vulcanchem. This compound - 31691-23-3. Vulcanchem.
  • PubChem. This compound. PubChem.
  • MDPI. Polysulfone Membranes: Here, There and Everywhere. MDPI. Published online January 8, 2026.
  • NIST. Ethanol, 2-(4-methylphenoxy)-. NIST WebBook.
  • The Good Scents Company. 1-(2-phenyl ethoxy)-2-(4-methyl phenoxy)ethanol, 72987-59-8. The Good Scents Company.
  • Royal Society of Chemistry. Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry. Published online April 8, 2019.
  • BenchChem. Application Note & Protocol: Synthesis of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol. BenchChem.
  • Chemistry Steps.
  • ACS Publications. From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. Published online November 15, 2024.
  • ResearchGate. “Palladium-Catalyzed Cross-Coupling Reactions in Water”.

Sources

Protocol for studying the biological effects of 2-(4-Methylphenoxy)ethanol in vitro

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the In Vitro Biological Evaluation of 2-(4-Methylphenoxy)ethanol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological effects of this compound in vitro. This compound, also known as ethylene glycol mono-p-tolyl ether, is a glycol ether used in various applications, including as a fragrance ingredient.[1][2] Understanding its interaction with biological systems at the cellular level is crucial for safety assessment and potential therapeutic development.[3][4] This guide presents a phased, logical approach, beginning with foundational cytotoxicity screening and progressing to detailed mechanistic assays, including the analysis of apoptosis and cell cycle distribution. Each protocol is designed to be self-validating, with explanations of the scientific principles and rationale behind experimental choices.

Introduction and Preliminary Compound Analysis

This compound is an aryl alkyl alcohol with a molecular weight of 152.19 g/mol .[1][5] Its structure, featuring a hydroxyl group and a methyl-substituted phenoxy moiety, results in moderate polarity and high water solubility.[6] Preliminary toxicological data, including read-across information from the structurally similar 2-phenoxyethanol, suggests low genotoxic risk.[6][7] However, a thorough in vitro evaluation is essential to directly assess its cellular impact, including potential cytotoxicity, and to elucidate the underlying biological mechanisms.[4][8]

This protocol outlines a three-phase experimental workflow designed to build a comprehensive profile of the compound's in vitro biological activity.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Advanced Analysis P1_Start Dose-Response & IC50 Determination (e.g., MTT/XTT Assay) P2_Apoptosis Apoptosis Assays (e.g., Caspase-3/7 Activity) P1_Start->P2_Apoptosis If cytotoxic effects observed P2_CellCycle Cell Cycle Analysis (e.g., PI Staining via Flow Cytometry) P1_Start->P2_CellCycle If cytotoxic effects observed P3_Signaling Signaling Pathway Profiling (e.g., Western Blot, Multiplex Assays) P2_Apoptosis->P3_Signaling To identify molecular targets P2_CellCycle->P3_Signaling To identify molecular targets

Caption: Overall experimental workflow for assessing this compound.

Getting Started: Essential Preparations

Compound Handling and Stock Solution Preparation
  • Source and Purity: Obtain this compound from a reputable chemical vendor and note the purity (ideally >98%).

  • Solvent Selection: Due to its high water solubility, sterile phosphate-buffered saline (PBS) or cell culture medium can be tested as a primary solvent.[6] For higher concentrations, dimethyl sulfoxide (DMSO) is a standard choice.

  • Stock Solution (100 mM in DMSO):

    • Molecular Weight (MW) = 152.19 g/mol .

    • Weigh 15.22 mg of this compound.

    • Dissolve in 1 mL of sterile, cell culture-grade DMSO.

    • Aliquot into sterile microcentrifuge tubes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the research question. For general toxicity screening, commonly used and well-characterized cell lines are recommended.

  • Human epithelial-like cell line (e.g., HeLa): Robust and suitable for general cytotoxicity and proliferation studies.

  • Human lung adenocarcinoma cell line (e.g., A549): Another standard for initial toxicity screening.

  • Human liver hepatocellular carcinoma cell line (e.g., HepG2): Relevant for studying metabolism-related effects, as the liver is a primary site of xenobiotic metabolism.[9]

All cells should be cultured in their recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

Phase 1: Foundational Cytotoxicity and Viability Assays

The initial goal is to determine if this compound affects cell viability or metabolic activity and to establish its half-maximal inhibitory concentration (IC50). The MTT assay is a reliable, colorimetric method for this purpose.[10] It measures the activity of NAD(P)H-dependent cellular oxidoreductase enzymes, which reflects the number of viable, metabolically active cells.[11][12]

Protocol: MTT Cell Viability Assay

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product.[13] The amount of formazan produced is directly proportional to the number of viable cells.[12]

Materials:

  • Cultured cells in logarithmic growth phase.

  • 96-well flat-bottom cell culture plates.

  • This compound stock solution (100 mM in DMSO).

  • Complete culture medium.

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).[11]

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A common starting range is 0.1 µM to 1000 µM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound dose, typically ≤0.5%) and a "no-cell" blank (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions or controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12] Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15-20 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[12]

Data Analysis:

  • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot % Viability against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value.

ParameterRecommended Value
Cell Seeding Density5,000 - 10,000 cells/well
Treatment Volume100 µL
Compound Concentration Range0.1 µM - 1000 µM (log dilutions)
Incubation Time24, 48, or 72 hours
Final MTT Concentration0.5 mg/mL
Absorbance Wavelength570 nm (Reference: 630 nm)

Phase 2: Mechanistic Investigation

If the results from Phase 1 indicate a cytotoxic or anti-proliferative effect (i.e., a defined IC50), the next step is to investigate the underlying mechanism. The two most common cellular responses to toxic insults are apoptosis (programmed cell death) and cell cycle arrest.[4]

Apoptosis Assessment: Caspase-3/7 Activity Assay

Principle: Apoptosis is a controlled process mediated by a family of proteases called caspases.[14] Caspases-3 and -7 are key "executioner" caspases that, once activated, cleave numerous cellular proteins to orchestrate cell disassembly.[15] Commercially available assays use a peptide substrate for Caspase-3/7 linked to a reporter molecule (fluorophore or chromophore). When cleaved by active caspases, the reporter is released, generating a measurable signal proportional to caspase activity.[14]

G cluster_0 cluster_1 cluster_2 cluster_3 Stimulus This compound or other stimuli Initiator Initiator Caspases (e.g., Caspase-8, Caspase-9) Stimulus->Initiator activates Effector Executioner Caspases (Caspase-3, -7) Initiator->Effector activates Result Cleavage of Cellular Proteins Apoptosis Effector->Result leads to G G0G1 G0/G1 Phase (2n DNA) S S Phase (DNA Synthesis) G0G1->S Progression G2M G2/M Phase (4n DNA) S->G2M Progression Division Cell Division G2M->Division Mitosis Division->G0G1 Daughter Cells

Caption: The major phases of the eukaryotic cell cycle.

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates to achieve ~70-80% confluency at the time of harvest. Treat with this compound (e.g., 0.5x, 1x, 2x IC50) for 24 hours. Include vehicle-treated cells.

  • Cell Harvest: Harvest both adherent and floating cells (to include apoptotic populations). Trypsinize adherent cells, combine with the supernatant, and pellet by centrifugation (300 x g for 5 minutes).

  • Fixation: Wash the cell pellet once with cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. This fixes and permeabilizes the cells. [16]Incubate at -20°C for at least 2 hours (or up to several weeks).

  • Staining:

    • Pellet the fixed cells by centrifugation and wash twice with PBS to remove ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • The RNase A is crucial as PI also binds to double-stranded RNA; its removal ensures DNA-specific staining. 5. Incubation and Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze on a flow cytometer, collecting at least 10,000 events per sample. Use software (e.g., FlowJo, ModFit) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Phase 3: Advanced Investigations and Data Interpretation

The combined results from the foundational and mechanistic assays will form a robust biological profile.

  • If cytotoxicity is observed and linked to apoptosis , further investigation could focus on specific apoptotic pathways (e.g., intrinsic vs. extrinsic) by measuring the activity of initiator caspases (Caspase-8, Caspase-9) or changes in mitochondrial membrane potential. [17]* If cell cycle arrest is identified , one could use Western blotting to examine the expression levels of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).

  • Signaling Pathway Analysis: Many cellular effects are governed by key signaling cascades like the MAPK and Akt pathways, which regulate proliferation, survival, and apoptosis. [18][19]Multiplex assays or phospho-specific antibodies can be used to screen for changes in the activation state of multiple signaling proteins simultaneously, providing a broader view of the compound's molecular targets. By systematically progressing through these phases, researchers can build a comprehensive understanding of the in vitro biological effects of this compound, moving from a general observation of cytotoxicity to a detailed mechanistic explanation of its cellular impact.

References

  • Stennicke, H. R., & Salvesen, G. S. (2014). General in vitro caspase assay procedures. Methods in Molecular Biology, 1133, 3–39.
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  • Chemistry LibreTexts. (2022). Different Cytotoxicity Assays.
  • Biocompare. (2013). Keep an Eye on Apoptosis with Caspase Assays.
  • Omics Online. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual.
  • Lee, S., & Kim, J. (2014). Assaying cell cycle status using flow cytometry. Methods in Molecular Biology, 1170, 99–106.
  • University of Leicester. (n.d.). Cell Cycle Tutorial Contents.
  • Wikipedia. (n.d.). Cell cycle analysis.
  • Wikipedia. (n.d.). MTT assay.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit.
  • ResearchGate. (n.d.). In-vitro Techniques to Study Cell Signaling.
  • Dent, M., et al. (2022). Use of in vitro metabolism and biokinetics assays to refine predicted in vivo and in vitro internal exposure to the cosmetic ingredient, phenoxyethanol, for use in risk assessment. Regulatory Toxicology and Pharmacology, 131, 105132.
  • Hatherell, S., et al. (2020). Non-Animal Safety Assessment Case Study of Phenoxyethanol in Cosmetics.
  • BPS Bioscience. (n.d.). Cell Signaling Pathway Screening & Profiling.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • ResearchGate. (2022). Use of in vitro metabolism and biokinetics assays to refine predicted in vivo and in vitro internal exposure to the cosmetic ingredient, phenoxyethanol, for use in risk assessment.
  • Belsito, D., et al. (2012). Fragrance material review on this compound. Food and Chemical Toxicology, 50 Suppl 3, S338-S342.
  • National Institute of Standards and Technology. (n.d.). Ethanol, 2-(4-methylphenoxy)-. NIST Chemistry WebBook.

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Application Notes & Protocols: A Guide to In Vivo Experimental Design Using 2-(4-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a strategic framework for designing and executing in vivo experimental studies for novel chemical entities, using 2-(4-Methylphenoxy)ethanol as a representative compound. While specific biological activities for this compound are not extensively documented, its physicochemical properties serve as an excellent model for outlining the critical phases of preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals, offering a narrative that blends foundational principles with actionable protocols. We will traverse the entire preclinical workflow, from initial compound characterization and formulation to pharmacokinetic/pharmacodynamic (PK/PD) profiling, dose-finding, and preliminary safety assessments. The methodologies described herein are grounded in established best practices to ensure scientific rigor, reproducibility, and the ethical use of animal models.[1][2][3]

Introduction: Compound Profile of this compound

This compound (CAS No. 15149-10-7) is a glycol ether characterized by a p-tolyl group linked to an ethanol moiety via an ether bond.[4] Its primary documented use is as a fragrance ingredient.[5][6] Understanding the fundamental physicochemical properties of a test article is the mandatory first step in any in vivo program, as these characteristics dictate formulation strategies, potential routes of administration, and influence its biological fate.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSourceImplication for In Vivo Design
Molecular FormulaC₉H₁₂O₂PubChem[5]-
Molecular Weight152.19 g/mol PubChem[5]Essential for calculating molarity and dose.
Water Solubility9,407 mg/L (at 25°C)Vulcanchem[4]High water solubility simplifies aqueous formulation for parenteral and oral routes.
log Kow1.65Vulcanchem[4]Indicates moderate lipophilicity, suggesting a balance of aqueous solubility and potential for membrane permeability.
GHS HazardH302: Harmful if swallowedPubChem[5]Warrants careful handling and informs initial toxicology considerations.

Based on read-across data from the structurally similar compound 2-phenoxyethanol, preliminary toxicological assessment suggests a favorable profile. In vitro genotoxicity assays were negative, and a 90-day repeated dose oral toxicity study in rats established a high No Observed Adverse Effect Level (NOAEL) of 765–948 mg/kg/day.[4] This information is crucial for setting initial dose ranges in exploratory in vivo studies.

The Preclinical In Vivo Workflow: A Strategic Overview

A well-designed preclinical study follows a logical progression, where data from each stage informs the next. This iterative process is designed to de-risk the compound and build a comprehensive profile of its behavior in a living system before advancing to more complex and costly efficacy models.[2][3]

G cluster_0 Phase 1: Characterization & Feasibility cluster_1 Phase 2: Pharmacokinetics & Pharmacodynamics cluster_2 Phase 3: Efficacy & Safety Formulation Formulation Development RouteScout Route of Administration Scouting Formulation->RouteScout Solubility dictates options Mtd Maximum Tolerated Dose (MTD) RouteScout->Mtd Define safe exposure limits PK Pharmacokinetics (PK) Study (ADME) Mtd->PK Inform dose selection PKPD PK/PD Modeling PK->PKPD PD Pharmacodynamics (PD) / Target Engagement PD->PKPD Correlate exposure to effect DoseResponse Dose-Response Efficacy Study PKPD->DoseResponse Guide dose-ranging Tox Preliminary Toxicology DoseResponse->Tox Identify therapeutic window G cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) Dose Drug Administration Absorption Absorption Dose->Absorption Distribution Distribution (Tissues) Absorption->Distribution Metabolism Metabolism (Liver) Distribution->Metabolism Target Drug at Target Site Distribution->Target [Drug] in Plasma (Exposure) Excretion Excretion (Kidney/Feces) Metabolism->Excretion Binding Target Binding Target->Binding Effect Biological Effect (Biomarker Change) Binding->Effect Response Therapeutic Response Effect->Response

Caption: The relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).

Protocol: Exploratory Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after a single dose. [7][8] Animal Model: C57BL/6 mice, 8-10 weeks old, male. Groups (n=3-4 per time point):

  • Group 1 (IV): 10 mg/kg dose. Provides data on clearance and volume of distribution.

  • Group 2 (PO): 50 mg/kg dose. Provides data on oral absorption and bioavailability.

Protocol Steps:

  • Dosing: Administer the compound as a single bolus.

  • Sample Collection: Collect blood samples (via saphenous or submandibular vein) at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Bioanalysis: Process blood to plasma. Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters.

Table 4: Key Pharmacokinetic Parameters

ParameterAbbreviationDescription
Maximum Concentration CmaxThe highest concentration of the drug observed in plasma.
Time to Cmax TmaxThe time at which Cmax is reached.
Area Under the Curve AUCThe total drug exposure over time.
Half-life The time required for the drug concentration to decrease by half.
Clearance CLThe volume of plasma cleared of the drug per unit time.
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Bioavailability F%The fraction of an administered dose that reaches systemic circulation (calculated as [AUC_PO / AUC_IV] * [Dose_IV / Dose_PO]).
Pharmacodynamics (PD): Measuring the Effect

PD studies measure the biological effect of a compound. [7]This requires a measurable biomarker related to the compound's mechanism of action. Since the mechanism of this compound is unknown, we can propose a hypothetical scenario. Given its structural similarity to other phenolic compounds, let's hypothesize it has anti-inflammatory properties and its target is the NF-κB signaling pathway.

Hypothetical PD Biomarker: Reduction of lipopolysaccharide (LPS)-induced TNF-α in plasma.

Protocol:

  • Administer various doses of this compound (or vehicle) to mice.

  • At the time of expected peak exposure (informed by the PK study, e.g., Tmax), challenge the mice with an inflammatory stimulus (e.g., an IP injection of LPS).

  • One hour post-challenge, collect blood and measure plasma TNF-α levels by ELISA.

  • Correlate the dose of this compound with the reduction in TNF-α levels.

Phase 3: Demonstrating Efficacy and Safety

With a solid understanding of the compound's PK/PD profile, the next step is to assess its efficacy in a disease model and conduct further safety evaluations. [2][9]

Protocol: Dose-Response Efficacy Study

Objective: To determine the effective dose range of this compound in a relevant disease model. Designing a dose-response study requires careful thought regarding the number of doses, the values of those doses, and the sample size per group. [10][11][12] Hypothetical Model: LPS-induced acute lung injury in mice. Animal Model: C57BL/6 mice, 8-10 weeks old, male. Groups (n=8-10 per group):

  • Group 1: Vehicle + Saline challenge

  • Group 2: Vehicle + LPS challenge

  • Group 3: 10 mg/kg Compound + LPS

  • Group 4: 30 mg/kg Compound + LPS

  • Group 5: 100 mg/kg Compound + LPS

  • Group 6: Dexamethasone (Positive Control) + LPS

Protocol Steps:

  • Dosing: Pre-treat animals with the compound or vehicle via a relevant route (e.g., IP) one hour before the challenge.

  • Induction: Administer LPS via intratracheal instillation to induce lung injury.

  • Endpoint Assessment (24 hours post-LPS):

    • Collect bronchoalveolar lavage fluid (BALF) to measure total cell count, neutrophil infiltration, and protein concentration (as a marker of lung permeability).

    • Harvest lung tissue for histology to assess tissue damage and inflammation.

    • Measure inflammatory cytokines (e.g., IL-6, IL-1β) in BALF or lung homogenates.

  • Analysis: Plot the dose-response curve to determine the ED₅₀ (the dose that produces 50% of the maximal effect).

Preliminary Toxicology Assessment

While the MTD study provides data on acute toxicity, a repeat-dose study is necessary to understand the effects of longer-term exposure. [13][14] Objective: To evaluate the safety of this compound after 14 days of daily administration.

Protocol:

  • Dosing: Administer three dose levels (e.g., low, medium, high, based on MTD and efficacy data) and a vehicle control to groups of mice (n=5-10 per sex) daily for 14 days.

  • Monitoring: Conduct daily clinical observations and weekly body weight measurements.

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Conduct a full necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for weight analysis and histopathological examination.

  • Endpoint: Identify any target organs of toxicity and establish a preliminary No Observed Adverse Effect Level (NOAEL) for repeat-dose administration.

Conclusion and Future Directions

This guide outlines a systematic, phase-appropriate approach to the in vivo evaluation of a novel compound, using this compound as a model. By logically progressing from formulation and tolerability to PK/PD characterization and finally to efficacy and safety studies, researchers can build a robust data package. This methodical process ensures that resources are used efficiently, animal welfare is prioritized, and the resulting data is reliable and translatable. [1][2]Future work on this compound should first focus on in vitro screening to identify its biological targets, which would then allow for the selection of highly relevant in vivo disease models and PD biomarkers, replacing the hypothetical examples used in this guide.

References

  • Study of different routes of drugs administration in mice & rats - RJPTSimLab. (n.d.).
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
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Application Note & Protocols: Formulation of 2-(4-Methylphenoxy)ethanol for Drug Delivery Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formulation of 2-(4-Methylphenoxy)ethanol, a compound with balanced hydrophilicity and lipophilicity, into a stable nanoemulsion system suitable for drug delivery research. We delve into the physicochemical properties of the compound that dictate formulation strategy, present a detailed, step-by-step protocol for creating an oil-in-water (O/W) nanoemulsion, and outline essential characterization and in vitro performance assays. The methodologies are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with a practical framework for encapsulating moderately polar small molecules.

Introduction: The Formulation Challenge

This compound is a moderately polar small molecule, a characteristic that presents unique challenges and opportunities for drug delivery.[1] Its molecular structure, featuring both a hydrophilic hydroxyl group and a lipophilic methyl-substituted phenoxy moiety, results in a log Kow (octanol-water partition coefficient) of 1.65, indicating a balance between water and lipid solubility.[1] While its water solubility is significant at 9,407 mg/L, this does not guarantee bioavailability or controlled release.[1] Formulating such compounds is critical for protecting them from premature degradation, controlling their release profile, and targeting specific sites of action. This guide focuses on the development of an oil-in-water (O/W) nanoemulsion, a versatile and widely used platform for enhancing the delivery of compounds with such intermediate solubility profiles.

Physicochemical Properties of this compound

A thorough understanding of the active compound's properties is the cornerstone of rational formulation design. The key physicochemical parameters for this compound are summarized below.

PropertyValueSourceSignificance for Formulation
Molecular Formula C₉H₁₂O₂[2][3]Basic identity of the molecule.
Molecular Weight 152.19 g/mol [2][3]Influences diffusion and membrane transport.
log Kow (Octanol-Water) 1.65[1]Indicates moderate lipophilicity, suitable for partitioning into the oil phase of an emulsion.
Water Solubility 9,407 mg/L (at 25°C)[1]High enough to pose challenges for high encapsulation in lipid carriers but allows for some aqueous dispersibility.
Boiling Point ~261.19 °C[1]Indicates good thermal stability under typical high-energy formulation processes (e.g., high-pressure homogenization).
Physical State Solid (Melting Point: 39.43°C)[1]The compound must be dissolved in a suitable oil phase before formulation.

Rationale for Nanoemulsion Formulation Strategy

Given the physicochemical profile of this compound, several formulation strategies could be considered. The decision to select an O/W nanoemulsion is based on a logical evaluation of the compound's properties against the advantages of various delivery systems.

G start Formulation Strategy for This compound prop1 Key Property: Moderate Polarity (logP = 1.65) start->prop1 prop2 Key Property: Appreciable Water Solubility start->prop2 liposomes Liposomes prop1->liposomes nanoemulsion O/W Nanoemulsion prop1->nanoemulsion Favors partitioning into oil droplets sln Solid Lipid Nanoparticles (SLN) prop1->sln prop2->liposomes prop2->sln decision1 Partitioning into lipid bilayer may be inefficient due to polarity. liposomes->decision1 decision2 High water solubility can lead to poor encapsulation efficiency. liposomes->decision2 decision3 Excellent choice. Compound can be dissolved in the oil phase. High interfacial area is ideal for moderately polar molecules. nanoemulsion->decision3 decision4 High drug loading is challenging. Potential for drug expulsion during lipid crystallization. sln->decision4

Caption: Decision matrix for selecting a nanoemulsion strategy.

An Oil-in-Water (O/W) Nanoemulsion is selected for the following reasons:

  • High Solubilization Capacity: The compound can be readily dissolved in the oil phase, overcoming its aqueous solubility limitations for achieving higher payloads.

  • Enhanced Stability: Surfactants and co-surfactants stabilize the oil droplets, preventing coalescence and protecting the encapsulated compound.

  • Improved Bioavailability: The nano-sized droplets (typically 20-200 nm) provide a large surface area for absorption and can improve the bioavailability of the encapsulated agent.

  • Versatility: The formulation can be adapted for various routes of administration, including oral, topical, and parenteral.

Protocol: Preparation of this compound Nanoemulsion

This protocol describes the preparation of a 100 mL batch of a 1% (w/v) this compound nanoemulsion using the high-pressure homogenization method.

Materials and Equipment
ComponentExamplePurpose
Oil Phase Medium-Chain Triglycerides (MCT) OilCarrier for the active compound
Active Compound This compoundDrug/Active Agent
Aqueous Phase Deionized WaterContinuous phase
Primary Surfactant Polysorbate 80 (Tween® 80)Emulsifier, stabilizes oil-water interface
Co-surfactant Sorbitan Monooleate (Span® 80)Co-emulsifier, enhances film flexibility
Equipment Magnetic Stirrer with Hot PlateFor dissolving and pre-mixing
High-Shear HomogenizerTo create a coarse pre-emulsion
High-Pressure HomogenizerTo reduce droplet size to the nano-scale
Formulation Composition
ComponentConcentration (% w/v)Quantity (for 100 mL)
This compound1.0%1.0 g
MCT Oil10.0%10.0 g (approx. 10.5 mL)
Polysorbate 805.0%5.0 g
Span 801.0%1.0 g
Deionized Waterq.s. to 100%to 100 mL
Step-by-Step Preparation Workflow

G oil_phase 1. Prepare Oil Phase sub1a Dissolve this compound in MCT Oil at 45°C. oil_phase->sub1a aq_phase 2. Prepare Aqueous Phase sub2a Dissolve Polysorbate 80 in Deionized Water. aq_phase->sub2a pre_emulsion 3. Create Coarse Pre-emulsion homogenize 4. High-Pressure Homogenization pre_emulsion->homogenize sub3a Slowly add Oil Phase to Aqueous Phase under high-shear homogenization (5,000 RPM, 10 min). final_product 5. Final Nanoemulsion homogenize->final_product sub4a Process the pre-emulsion through a high-pressure homogenizer (e.g., 15,000 PSI, 5 passes). sub1b Add Span 80 and mix. sub1a->sub1b sub1b->pre_emulsion sub2a->pre_emulsion

Caption: Workflow for nanoemulsion preparation.

  • Oil Phase Preparation: a. Weigh 1.0 g of this compound and 10.0 g of MCT oil into a glass beaker. b. Gently heat the mixture to 45°C on a hot plate stirrer until the active compound is fully dissolved. c. Add 1.0 g of Span® 80 to the oil phase and mix until homogeneous.

  • Aqueous Phase Preparation: a. In a separate beaker, weigh 5.0 g of Polysorbate 80. b. Add approximately 80 mL of deionized water and stir until the surfactant is completely dissolved.

  • Pre-emulsion Formation: a. Place the aqueous phase beaker under a high-shear homogenizer. b. While homogenizing at 5,000 RPM, slowly add the oil phase to the aqueous phase over 5 minutes. c. Continue homogenization for an additional 10 minutes to form a milky white coarse emulsion. Self-Validation: The mixture should be uniform with no visible phase separation.

  • High-Pressure Homogenization: a. Cool the pre-emulsion to room temperature. b. Process the pre-emulsion through a high-pressure homogenizer set to approximately 15,000 PSI. c. Recirculate the emulsion for 5 passes to ensure a narrow and uniform droplet size distribution. Self-Validation: The final product should appear as a translucent, slightly bluish-white liquid, indicative of nano-sized droplets.

  • Finalization: a. Transfer the nanoemulsion to a volumetric flask and add deionized water to reach a final volume of 100 mL. b. Store in a sealed glass vial at 4°C.

Characterization of the Nanoemulsion Formulation

Proper characterization is essential to ensure the quality, stability, and performance of the formulation.

ParameterTechniqueTypical Acceptance CriteriaRationale
Mean Particle Size Dynamic Light Scattering (DLS)50 - 200 nmInfluences stability, bioavailability, and in vivo fate.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.3Measures the broadness of the size distribution; lower values indicate uniformity.
Zeta Potential Laser Doppler Electrophoresis> |±25| mVIndicates surface charge; high magnitude prevents droplet aggregation via electrostatic repulsion.
Encapsulation Efficiency (EE%) Centrifugation / HPLC> 90%Determines the percentage of the initial drug that is successfully entrapped in the oil droplets.
Protocol: Encapsulation Efficiency (EE%) Determination
  • Place 1 mL of the nanoemulsion into an ultra-centrifugal filter unit (e.g., Amicon® Ultra, 10 kDa MWCO).

  • Centrifuge at 5,000 x g for 30 minutes to separate the aqueous phase (filtrate) from the oily droplets (retentate).

  • Carefully collect the filtrate, which contains the unencapsulated (free) drug.

  • Quantify the concentration of the free drug in the filtrate using a validated HPLC method.

  • Calculate EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

In Vitro Drug Release Study

This protocol assesses the release of this compound from the nanoemulsion over time.

G In Vitro Drug Release Setup beaker Release Medium (PBS, pH 7.4) 37°C Water Bath Magnetic Stirrer beaker:f2->beaker:f0 Constant Stirring sampling Sampling Port beaker:f0->sampling Sample at time points (t=0, 1, 2, 4...24h) dialysis_bag Dialysis Bag (MWCO 12 kDa) Nanoemulsion Sample (1 mL) dialysis_bag->beaker:f0 Suspended in medium

Caption: Diagram of the in vitro drug release experimental setup.

  • Setup: a. Pre-soak a dialysis membrane (e.g., 12 kDa MWCO) in the release medium (Phosphate Buffered Saline, PBS, pH 7.4) for 30 minutes. b. Pipette 1 mL of the nanoemulsion into the dialysis bag and securely seal both ends. c. Suspend the bag in a beaker containing 100 mL of pre-warmed (37°C) release medium. d. Place the beaker on a magnetic stirrer set to a low speed (e.g., 100 RPM) to ensure sink conditions.

  • Sampling: a. At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium. b. Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed PBS to maintain a constant volume.

  • Analysis: a. Analyze the concentration of this compound in the collected samples using a validated HPLC method. b. Calculate the cumulative percentage of drug released at each time point.

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The Versatile Scaffold: Harnessing 2-(4-Methylphenoxy)ethanol for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 2-(4-Methylphenoxy)ethanol

In the landscape of modern medicinal chemistry and drug discovery, the identification of versatile and readily modifiable scaffolds is paramount. This compound, a simple yet highly functionalized aromatic alcohol, has emerged as a valuable building block for the synthesis of a diverse array of novel compounds. Its structure, featuring a reactive primary alcohol, a stable ether linkage, and a substituted phenyl ring, offers multiple points for chemical elaboration, enabling the construction of complex molecules with tunable physicochemical and pharmacological properties. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

The core value of this compound lies in its bifunctional nature. The terminal hydroxyl group serves as a prime handle for esterification and etherification reactions, allowing for the introduction of a wide range of functionalities. The phenoxy moiety, with its methyl substituent, provides a lipophilic domain that can be crucial for modulating properties such as membrane permeability and target engagement. This unique combination makes this compound an attractive starting material for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of a starting material is fundamental to successful synthesis.

PropertyValueReference
Molecular Formula C₉H₁₂O₂[1]
Molecular Weight 152.19 g/mol [1]
Appearance White crystalline solid[2]
Melting Point 39.43 °C[2]
Boiling Point 261.19 °C[2]
Solubility High water solubility (9,407 mg/L at 25°C)[2]
Log Kow 1.65[2]
CAS Number 15149-10-7[1]

Core Synthetic Transformations: Etherification and Esterification

The primary alcohol of this compound is the main site of synthetic manipulation. The two most fundamental and powerful reactions for its derivatization are the Williamson ether synthesis and Fischer esterification.

Williamson Ether Synthesis: Forging New C-O Bonds

The Williamson ether synthesis is a robust and widely employed method for preparing ethers, proceeding via an S(_N)2 mechanism.[3] This reaction allows for the introduction of a vast array of alkyl, aryl, and heterocyclic moieties to the 2-(4-methylphenoxy)ethoxy backbone.

The choice of base is critical. A strong base, such as sodium hydride (NaH), is required to deprotonate the primary alcohol of this compound to form the corresponding alkoxide. The alkoxide is a much stronger nucleophile than the alcohol, which is essential for the S(_N)2 reaction to proceed efficiently with the electrophile (alkyl halide). Anhydrous aprotic polar solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are preferred as they solvate the cation of the base without solvating the nucleophilic alkoxide, thus enhancing its reactivity. The reaction is typically initiated at a low temperature (0 °C) to control the exothermic deprotonation step and then allowed to warm to room temperature to drive the substitution reaction to completion.

This protocol describes the synthesis of 1-(2-(4-methylphenoxy)ethoxy)-4-nitrobenzene, a potential intermediate for further functionalization.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 1-Fluoro-4-nitrobenzene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C.

  • Slowly add a solution of 1-fluoro-4-nitrobenzene (1.1 eq) in anhydrous THF via syringe.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl ether.

dot

Williamson_Ether_Synthesis cluster_workflow Williamson Ether Synthesis Workflow start Start: this compound deprotonation Deprotonation (NaH, THF, 0°C to RT) start->deprotonation 1. nucleophilic_attack Nucleophilic Attack (1-Fluoro-4-nitrobenzene, 0°C to RT) deprotonation->nucleophilic_attack 2. workup Aqueous Workup (NH4Cl, Extraction) nucleophilic_attack->workup 3. purification Purification (Column Chromatography) workup->purification 4. product Product: 1-(2-(4-methylphenoxy)ethoxy)-4-nitrobenzene purification->product 5.

Caption: Workflow for Williamson Ether Synthesis.

Fischer Esterification: Crafting Ester Derivatives

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[4][5] This method is particularly useful for synthesizing libraries of esters from this compound by varying the carboxylic acid component.

The reaction is an equilibrium process. To drive the equilibrium towards the formation of the ester, an excess of one of the reactants, typically the alcohol (in this case, if the carboxylic acid is more valuable) or the carboxylic acid, is used. Alternatively, the removal of water, a byproduct of the reaction, can shift the equilibrium. This is often achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene. A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[6]

This protocol details the synthesis of 2-(4-methylphenoxy)ethyl benzoate, a simple ester that can be a precursor to more complex, biologically active molecules.

Materials:

  • This compound

  • Benzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dean-Stark apparatus and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), benzoic acid (1.2 eq), and toluene.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the reaction mixture to reflux and continue until no more water is collected in the Dean-Stark trap.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst. Caution: CO₂ evolution.

  • Wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain 2-(4-methylphenoxy)ethyl benzoate.

dot

Fischer_Esterification cluster_workflow Fischer Esterification Workflow start Start: this compound + Benzoic Acid reaction Acid-Catalyzed Esterification (H2SO4, Toluene, Reflux with Dean-Stark) start->reaction 1. neutralization Neutralization & Washing (NaHCO3, Brine) reaction->neutralization 2. drying Drying & Concentration (Na2SO4, Rotary Evaporator) neutralization->drying 3. purification Purification (Distillation or Chromatography) drying->purification 4. product Product: 2-(4-methylphenoxy)ethyl benzoate purification->product 5.

Caption: Workflow for Fischer Esterification.

Application in the Synthesis of a Complex Bioactive Molecule: A Case Study

The true potential of this compound as a building block is realized in the synthesis of complex, high-value molecules. A compelling example is its utility in the synthesis of novel cooling agents with potential applications in the food and pharmaceutical industries. One such compound is 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide (S2227), a potent activator of the transient receptor potential cation channel subfamily M member 8 (TRPM8), which is responsible for the sensation of cold.[3]

The synthesis of this complex molecule begins with the conversion of this compound to its corresponding carboxylic acid, 2-(4-methylphenoxy)acetic acid. This transformation is a critical step that introduces a new functional handle for amide bond formation.

Protocol: Synthesis of 2-(4-methylphenoxy)acetic acid

This protocol is adapted from the synthesis of similar phenoxyacetic acids, which are known to possess herbicidal activity.[4]

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bisulfite (NaHSO₃)

Procedure:

  • In a round-bottom flask, dissolve this compound in a solution of sodium hydroxide.

  • Heat the solution and slowly add a solution of potassium permanganate.

  • Maintain the temperature and stir until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

  • To the filtrate, add sodium bisulfite to reduce any remaining permanganate.

  • Acidify the solution with concentrated hydrochloric acid to precipitate the 2-(4-methylphenoxy)acetic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be recrystallized to obtain pure 2-(4-methylphenoxy)acetic acid.

With 2-(4-methylphenoxy)acetic acid in hand, the synthesis of the final complex molecule involves the formation of an amide bond with a pre-synthesized heterocyclic amine, N-(2-thienylmethyl)-1H-pyrazol-3-amine. This amide coupling can be achieved using standard peptide coupling reagents.

dot

Bioactive_Molecule_Synthesis cluster_pathway Synthetic Pathway to a Bioactive Amide start This compound oxidation Oxidation (KMnO4, NaOH) start->oxidation acid 2-(4-methylphenoxy)acetic acid oxidation->acid coupling Amide Coupling (e.g., EDC, HOBt) acid->coupling amine N-(2-thienylmethyl)-1H-pyrazol-3-amine (Synthesized Separately) amine->coupling product 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide (Bioactive Cooling Agent) coupling->product

Caption: Synthetic pathway to a complex bioactive amide.

Expanding the Horizon: Drug Discovery Applications

The 2-(4-methylphenoxy)ethoxy moiety can be incorporated into a wide range of molecular architectures to target various biological pathways. The inherent physicochemical properties of this fragment make it an attractive component in the design of new therapeutic agents.

  • PPARα/γ Agonists: The design of dual peroxisome proliferator-activated receptor (PPAR) α and γ agonists is a key strategy for treating type 2 diabetes and dyslipidemia. The 2-(4-methylphenoxy)ethoxy group can serve as a lipophilic tail in the design of novel PPAR agonists, similar to the 2-methyl-2-{4-[2-(5-methyl-2-aryloxazol-4-yl)ethoxy]phenoxy}propionic acids.[7][8][9]

  • Serotonin Reuptake Inhibitors (SSRIs): The phenoxyethyl motif is present in some known SSRIs. By analogy, derivatives of this compound could be explored for their potential to modulate serotonin transporters, offering new avenues for the development of antidepressants with improved side-effect profiles.[10]

  • Anti-inflammatory and Anti-angiogenic Agents: The synthesis of phenoxyacetohydrazide derivatives has been shown to yield compounds with promising anti-inflammatory and anti-angiogenic activities.[11] This provides a clear rationale for synthesizing analogous compounds from this compound and evaluating their therapeutic potential in these areas.

Conclusion: A Scaffold of Opportunity

This compound represents a readily available and highly versatile starting material for the synthesis of novel compounds with significant potential in drug discovery and development. Its straightforward derivatization through established etherification and esterification protocols allows for the rapid generation of diverse chemical libraries. The successful incorporation of the 2-(4-methylphenoxy) moiety into complex bioactive molecules, such as potent TRPM8 modulators, underscores its value as a privileged scaffold. By leveraging the synthetic strategies and insights provided in this guide, researchers can unlock the full potential of this unassuming molecule in their quest for the next generation of therapeutic agents.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28, 3252–3258.
  • Gaudin, J. C. Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Food Chem. Toxicol.2017, 109, 888-900. [Link]
  • OperaChem. Fischer Esterification-Typical Procedures. [Link] (accessed Jan 8, 2026).
  • Brooks, D. A.; et al. Design and Synthesis of 2-Methyl-2-{4-[2-(5-methyl-2-aryloxazol- 4-yl)ethoxy]phenoxy}propionic Acids: A New Class of Dual PPARα/γ Agonists. J. Med. Chem.2001, 44, 2061-2064.
  • ResearchGate. Design and synthesis of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic acids: a new class of dual PPARalpha/gamma agonists. [Link] (accessed Jan 8, 2026).
  • PubChem. This compound. [Link] (accessed Jan 8, 2026).
  • MDPI. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. [Link] (accessed Jan 8, 2026).
  • Tiet, D. T.; et al. Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. Bioorg. Med. Chem.2004, 12, 1489-1496.
  • IJNRD. A Study Of Synthesis Of Bioactive Heterocycles. [Link] (accessed Jan 8, 2026).
  • Organic Chemistry Portal.
  • PubMed. Design and synthesis of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic acids: a new class of dual PPARalpha/gamma agonists. [Link] (accessed Jan 8, 2026).
  • ResearchGate. Synthesis of N‐(phenoxyalkyl)‐, N‐{2‐[2‐(phenoxy)ethoxy]ethyl}‐ or N‐(phenoxyacetyl)piperazine Derivatives and Their Activity Within the Central Nervous System. [Link] (accessed Jan 8, 2026).
  • PubMed Central. Design, Synthesis and Bioactivity Evaluation of Heterocycle-Containing Mono- and Bisphosphonic Acid Compounds. [Link] (accessed Jan 8, 2026).
  • ResearchGate.
  • PubMed. Pharmacological and toxicological evaluation of a new series of thymidylate synthase inhibitors as anticancer agents. [Link] (accessed Jan 8, 2026).
  • RSC Publishing. Design and synthesis of hybrid compounds as novel drugs and medicines. [Link] (accessed Jan 8, 2026).
  • ResearchGate. Synthesis of New 2-(4-(1,4-Dihydropyridin-4-yl)Phenoxy)- N -Arylacetamides and Their Heterocyclic-Fused Derivatives via Hantzsch-Like Reaction. [Link] (accessed Jan 8, 2026).
  • PubMed Central. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. [Link] (accessed Jan 8, 2026).
  • ResearchGate. Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties. [Link] (accessed Jan 8, 2026).
  • PubMed Central. Design and synthesis of hybrid compounds as novel drugs and medicines. [Link] (accessed Jan 8, 2026).
  • ResearchGate. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link] (accessed Jan 8, 2026).
  • PubMed Central. Scientific Opinion of Flavouring Group Evaluation 411 (FGE.411): 2‐(4‐methylphenoxy)‐N‐(1H‐pyrazol‐3‐yl)‐N‐(thiophen‐2‐ylmethyl)acetamide from chemical group 30 (miscellaneous substances). [Link] (accessed Jan 8, 2026).
  • MDPI. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. [Link] (accessed Jan 8, 2026).
  • PubMed. Medicinal chemistry of 2,2,4-substituted morpholines. [Link] (accessed Jan 8, 2026).
  • ResearchGate. Synthesis and characterization of poly(arylene ether)s derived from 4,4′‐bishydroxybiphenyl and 4,4′‐bishydroxyterphenyl | Request PDF. [Link] (accessed Jan 8, 2026).
  • Semantic Scholar. Ethyl 2-(4-chloro-3-methylphenoxy)

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Anwendungshinweis und Protokolle zur Derivatisierung von 2-(4-Methylphenoxy)ethanol zur Steigerung der biologischen Aktivität

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen detaillierten technischen Überblick und experimentelle Protokolle für die chemische Modifikation (Derivatisierung) von 2-(4-Methylphenoxy)ethanol. Ziel ist die rationale Entwicklung neuer Analoga mit potenziell verbesserter antimikrobieller und entzündungshemmender Wirkung.

Einleitung und wissenschaftliche Begründung

This compound, auch bekannt als p-Kresoxyethanol, ist ein Glykolether, dessen Grundstruktur, das Phenoxyethanol, in Kosmetika und Pharmazeutika als Konservierungsmittel mit breitem antimikrobiellem Spektrum eingesetzt wird.[1][2] Die chemische Struktur von this compound bietet mit seiner primären Alkoholgruppe einen reaktiven Angriffspunkt für gezielte Modifikationen.[3] Durch Derivatisierung dieser Hydroxylgruppe können die physikochemischen Eigenschaften des Moleküls, wie Lipophilie, Polarität und sterische Hinderung, gezielt verändert werden. Diese Veränderungen können wiederum die Wechselwirkung mit biologischen Zielstrukturen, wie mikrobiellen Zellmembranen oder an Entzündungsprozessen beteiligten Proteinen, maßgeblich beeinflussen und zu einer erhöhten Bioaktivität führen.

Die hier vorgestellten Strategien konzentrieren sich auf zwei Hauptderivat-Klassen: Ester und Ether . Die Einführung verschiedener funktioneller Gruppen soll die Bandbreite der potenziellen biologischen Aktivitäten erweitern und Struktur-Wirkungs-Beziehungen (SAR) aufklären.

Derivatisierungsstrategien

Die primäre Alkoholgruppe von this compound ist der Schlüssel für die Synthese von Derivaten. Die beiden primären hier beschriebenen Methoden sind die Veresterung und die Veretherung.

Veresterung: Synthese von 2-(4-Methylphenoxy)ethyl-Estern

Die Umwandlung der Hydroxylgruppe in eine Esterfunktion ist eine der fundamentalsten Derivatisierungsreaktionen. Ester können die Lipophilie eines Moleküls erhöhen und als Prodrugs fungieren, die in vivo durch Esterasen wieder zum aktiven Alkohol gespalten werden. Die Reaktion mit verschiedenen Säurechloriden oder -anhydriden ermöglicht die Einführung einer Vielzahl von funktionellen Gruppen.

Reaktionsprinzip: Die Veresterung erfolgt durch nukleophile Acylsubstitution, bei der der Sauerstoff der Hydroxylgruppe das elektrophile Kohlenstoffatom des Säurechlorids angreift. Die Reaktion wird typischerweise in Gegenwart einer Base durchgeführt, um den entstehenden Chlorwasserstoff (HCl) zu neutralisieren.

DOT-Diagramm: Allgemeines Schema der Veresterung

Esterification This compound This compound Ester-Derivat Ester-Derivat This compound->Ester-Derivat + Säurechlorid Säurechlorid (R-COCl) Säurechlorid (R-COCl) Base (z.B. Triethylamin) Base (z.B. Triethylamin) Base (z.B. Triethylamin)->Ester-Derivat Lösungsmittel HCl HCl Ester-Derivat->HCl + Base·HCl

Abbildung 1: Allgemeines Reaktionsschema der Veresterung von this compound.

Veretherung: Synthese von 2-(4-Methylphenoxy)ethyl-Ethern

Die Williamson-Ethersynthese ist eine klassische und vielseitige Methode zur Herstellung von unsymmetrischen Ethern.[4][5] Durch die Einführung verschiedener Alkyl- oder Aryl-Gruppen über eine Etherbindung können die sterischen und elektronischen Eigenschaften des Moleküls gezielt moduliert werden. Eine erhöhte Lipophilie durch längere Alkylketten könnte beispielsweise die Penetration durch mikrobielle Membranen verbessern.[6]

Reaktionsprinzip: Die Synthese verläuft in zwei Schritten. Zuerst wird der Alkohol mit einer starken Base (z.B. Natriumhydrid, NaH) zum korrespondierenden, nukleophileren Alkoholat deprotoniert.[7] Anschließend reagiert dieses Alkoholat in einer SN2-Reaktion mit einem primären Alkylhalogenid, wobei der Ether gebildet wird.[4]

DOT-Diagramm: Williamson-Ethersynthese

Williamson_Ether_Synthesis cluster_step1 Schritt 1: Deprotonierung cluster_step2 Schritt 2: SN2-Reaktion Alkohol This compound Alkoxid Natrium-2-(4-methylphenoxy)ethoxid Alkohol->Alkoxid + Base Base Starke Base (z.B. NaH) H2 H₂ Gas Alkoxid->H2 + Alkoxid_2 Alkoxid Ether Ether-Derivat Alkoxid_2->Ether + Alkylhalogenid Alkylhalogenid Alkylhalogenid (R-X) Salz NaX Ether->Salz +

Abbildung 2: Zweistufiger Mechanismus der Williamson-Ethersynthese.

Detaillierte experimentelle Protokolle

Die folgenden Protokolle sind als allgemeine Richtlinien zu verstehen und müssen möglicherweise für spezifische Substrate und Reaktionsbedingungen optimiert werden.

Protokoll 1: Synthese von 2-(4-Methylphenoxy)ethylacetat (Veresterung)

Materialien und Reagenzien:

  • This compound

  • Acetylchlorid

  • Triethylamin (TEA)

  • Dichlormethan (DCM), wasserfrei

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Gesättigte Natriumchloridlösung (Brine)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Rotationsverdampfer

  • Magnetrührer und Rührfisch

  • Scheidetrichter

  • Standard-Glasgeräte (Rundkolben, Tropftrichter etc.)

Durchführung:

  • Reaktionsansatz: In einem trockenen 250-mL-Rundkolben werden 10 mmol this compound in 50 mL wasserfreiem DCM gelöst.

  • Basenzugabe: 12 mmol Triethylamin werden zu der Lösung gegeben. Der Kolben wird in ein Eisbad gestellt und die Lösung unter Rühren auf 0 °C abgekühlt.

  • Acylierung: 11 mmol Acetylchlorid, gelöst in 20 mL wasserfreiem DCM, werden langsam über einen Tropftrichter über einen Zeitraum von 30 Minuten zu der gekühlten Lösung gegeben.

  • Reaktion: Nach vollständiger Zugabe wird das Eisbad entfernt und die Reaktion für 2-4 Stunden bei Raumtemperatur gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

  • Aufarbeitung: Die Reaktionsmischung wird nacheinander mit 50 mL Wasser, 50 mL gesättigter NaHCO₃-Lösung und 50 mL Brine gewaschen.

  • Trocknung und Konzentration: Die organische Phase wird abgetrennt, über wasserfreiem MgSO₄ getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.

  • Reinigung: Das Rohprodukt wird mittels Säulenchromatographie über Kieselgel (typischerweise mit einem Hexan/Ethylacetat-Gradienten) gereinigt, um das reine Ester-Derivat zu erhalten.

Protokoll 2: Synthese eines 2-(4-Methylphenoxy)ethyl-Ethers (Williamson-Ethersynthese)

Materialien und Reagenzien:

  • This compound

  • Natriumhydrid (NaH), 60 %ige Dispersion in Mineralöl

  • Alkylhalogenid (z.B. Iodmethan, Bromethan)

  • Tetrahydrofuran (THF), wasserfrei

  • Wasser, deionisiert

  • Diethylether

  • Gesättigte Natriumchloridlösung (Brine)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Inertgasatmosphäre (Stickstoff oder Argon)

Durchführung:

  • Alkoxid-Bildung: In einem trockenen, mit Inertgas gespülten Rundkolben werden 12 mmol Natriumhydrid in 40 mL wasserfreiem THF suspendiert. Die Suspension wird auf 0 °C gekühlt.

  • Eine Lösung von 10 mmol this compound in 20 mL wasserfreiem THF wird langsam zu der NaH-Suspension getropft. Die Mischung wird für 1-2 Stunden bei 0 °C gerührt, bis die Wasserstoffentwicklung aufhört.[8]

  • Alkylierung: 11 mmol des Alkylhalogenids werden bei 0 °C langsam zu der Alkoholat-Lösung gegeben. Die Reaktionsmischung wird anschließend langsam auf Raumtemperatur erwärmt und für 4-6 Stunden gerührt.[8] Der Fortschritt wird mittels DC verfolgt.

  • Quenchen und Extraktion: Die Reaktion wird vorsichtig durch langsame Zugabe von Wasser gequencht. Die Mischung wird in einen Scheidetrichter überführt und dreimal mit Diethylether extrahiert.

  • Waschen und Trocknen: Die vereinigten organischen Phasen werden mit Wasser und Brine gewaschen, über Na₂SO₄ getrocknet und das Lösungsmittel wird am Rotationsverdampfer entfernt.

  • Reinigung: Das Rohprodukt wird mittels Säulenchromatographie gereinigt, um den reinen Ether zu erhalten.

Analytische Charakterisierung der Derivate

Die strukturelle Bestätigung der synthetisierten Verbindungen ist entscheidend. Die folgenden Techniken sind Standardmethoden zur Charakterisierung.[9]

AnalysetechnikZweckErwartete Ergebnisse
¹H- und ¹³C-NMR-Spektroskopie Strukturelle Aufklärung und BestätigungCharakteristische Verschiebungen der Protonen und Kohlenstoffatome, die an die neue Ester- oder Ether-Bindung angrenzen.
Massenspektrometrie (MS) Bestimmung des MolekulargewichtsNachweis des Molekülionen-Peaks, der dem erwarteten Molekulargewicht des Derivats entspricht.
Infrarotspektroskopie (IR) Identifizierung funktioneller GruppenAuftreten einer starken C=O-Streckschwingungsbande (ca. 1735 cm⁻¹) für Ester oder einer C-O-Streckschwingungsbande (ca. 1100 cm⁻¹) für Ether.

Protokolle zur Evaluierung der biologischen Aktivität

Um die verbesserte Wirksamkeit der Derivate zu bewerten, werden standardisierte In-vitro-Assays für antimikrobielle und entzündungshemmende Aktivitäten durchgeführt.

Protokoll 3: Bestimmung der minimalen Hemmkonzentration (MHK)

Dieser Test quantifiziert die geringste Konzentration einer Substanz, die das sichtbare Wachstum eines Mikroorganismus hemmt.[10]

Materialien und Methoden:

  • Teststämme (z.B., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Müller-Hinton-Bouillon (für Bakterien) oder RPMI-1640 (für Hefen)

  • 96-Well-Mikrotiterplatten

  • Testverbindungen und Positivkontrolle (z.B., Phenoxyethanol, Ciprofloxacin)

  • Inkubator

Durchführung (Broth Microdilution Method):

  • Vorbereitung der Testplatten: Die Testverbindungen werden in einer zweifachen Verdünnungsreihe direkt in den Wells der Mikrotiterplatte hergestellt (z.B. von 1024 µg/mL bis 2 µg/mL).[11]

  • Inokulum-Präparation: Eine standardisierte Suspension der Mikroorganismen (angepasst an 0,5 McFarland-Standard) wird vorbereitet und weiter verdünnt, um eine Endkonzentration von ca. 5 x 10⁵ KBE/mL im Well zu erreichen.[11]

  • Inokulation: Jedes Well wird mit der mikrobiellen Suspension inokuliert.

  • Inkubation: Die Platten werden bei 35-37 °C für 16-24 Stunden inkubiert.[10]

  • Auswertung: Die MHK ist die niedrigste Konzentration der Testverbindung, bei der kein sichtbares Wachstum zu beobachten ist.

DOT-Diagramm: Workflow des MHK-Assays

MIC_Workflow A Serielle Verdünnung der Testsubstanzen in 96-Well-Platte C Inokulation der Wells mit der Bakteriensuspension A->C B Präparation des mikrobiellen Inokulums (0.5 McFarland) B->C D Inkubation der Platten (37°C, 16-24h) C->D E Visuelle oder photometrische Auswertung des Wachstums D->E F Bestimmung der MHK E->F

Abbildung 3: Schematischer Arbeitsablauf zur Bestimmung der minimalen Hemmkonzentration (MHK).

Protokoll 4: In-vitro-Assay zur entzündungshemmenden Wirkung (Inhibition der Proteindenaturierung)

Die Denaturierung von Proteinen ist ein bekannter Auslöser für Entzündungsreaktionen.[12] Die Fähigkeit einer Substanz, die hitzeinduzierte Denaturierung von Proteinen (z.B. Albumin) zu hemmen, dient als Indikator für ihre entzündungshemmende Wirkung.[13][14]

Materialien und Methoden:

  • Rinderserumalbumin (BSA) oder Eialbumin

  • Phosphat-gepufferte Salzlösung (PBS, pH 7,4)

  • Testverbindungen und Standard (z.B., Diclofenac-Natrium)

  • UV/Vis-Spektrophotometer

  • Wasserbad

Durchführung:

  • Reaktionsansatz: Die Reaktionsmischung besteht aus 0,2 mL Eialbumin (oder 0,45 mL BSA) und 2,8 mL PBS.[14]

  • Zugabe der Testsubstanzen: 2 mL der Testverbindungen in verschiedenen Konzentrationen (z.B. 100-500 µg/mL) werden zu den Ansätzen gegeben.

  • Inkubation: Die Proben werden für 15-30 Minuten bei 37 °C inkubiert und anschließend für 5-15 Minuten bei 70 °C erhitzt, um die Denaturierung zu induzieren.[13][14]

  • Messung: Nach dem Abkühlen wird die Trübung (ein Maß für die Denaturierung) bei 660 nm gemessen.[13]

  • Berechnung: Die prozentuale Hemmung der Denaturierung wird im Vergleich zur Kontrolle (ohne Testsubstanz) berechnet.

Zusammenfassung und Ausblick

Die Derivatisierung von this compound durch Veresterung und Veretherung stellt eine vielversprechende Strategie zur Entwicklung neuer bioaktiver Moleküle dar. Die vorgestellten Protokolle bieten eine solide Grundlage für die Synthese, Charakterisierung und biologische Evaluierung dieser neuen Verbindungen. Die systematische Untersuchung der Struktur-Wirkungs-Beziehungen der synthetisierten Derivate wird entscheidend sein, um Leitstrukturen mit optimierter antimikrobieller und entzündungshemmender Aktivität für zukünftige pharmazeutische oder kosmetische Anwendungen zu identifizieren.

Referenzen

  • Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

  • MI - Microbiology. (n.d.). Methods. [Link]

  • Wiankak, S. et al. (2017). Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central. [Link]

  • Sheskey, P. J., Cook, W. G., & Cable, C. G. (Eds.). (2017). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.

  • Meyer, B. K., et al. (2020). Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. PMC. [Link]

  • Chaudhary, S., & Kumar, V. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. [Link]

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  • Clinical Tree. (2023, September 17). In Vitro Testing of Antimicrobial Agents. [Link]

  • Russell Organics. (n.d.). Phenoxyethanol in Skincare. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. [Link]

  • Wessling, R. A. (2013). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Springer Nature Experiments. [Link]

  • University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. [Link]

  • MiraCosta College. (2012). Experiment 06 Williamson Ether Synthesis. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Trends in Pharmaceutical Sciences. (n.d.). Membrane Stabilization and Inhibition of Protein Denaturation as Mechanisms of the Anti-Inflammatory Activity of some Plant Species. [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. [Link]

  • PubMed Central. (n.d.). Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn's stem bark isolate through molecular docking insights. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

  • OpenStax. (n.d.). 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition. [Link]

  • Google Patents. (n.d.). EP0334595A2 - Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids.

  • The Pharma Innovation Journal. (2021, March 26). In vitro protein denaturation and membrane stabilizing anti-arthritic activity of aqueous extracts of bark of Ficus benghalensis. [Link]

  • Britannica. (2025, December 10). Ether - Synthesis, Reactions, Uses. [Link]

  • MiraCosta College. (2012, November 14). Chemistry 211 Experiment 4. [Link]

  • Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.

  • PubMed Central. (2022, May 12). QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis. [Link]

  • Google Patents. (n.d.). WO2006121223A1 - Process for preparing ligands of ppardelta and the intermediate compounds for preparing the same.

  • World Journal of Chemistry. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. [Link]

  • Deconstruct. (n.d.). Buy Oil-Free Moisturizer for Oily Skin Online at Best Price. [Link]

  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

  • PubChem. (n.d.). This compound. [Link]

  • PubMed. (n.d.). Safety review of phenoxyethanol when used as a preservative in cosmetics. [Link]

  • ResearchGate. (n.d.). (PDF) Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid). [Link]

  • PubChem. (n.d.). Phenoxyethanol. [Link]

  • MDPI. (n.d.). QSAR Models for Predicting the Antioxidant Potential of Chemical Substances. [Link]

  • NIH. (2024, November 5). Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity. [Link]

  • MDPI. (n.d.). Anti-Inflammatory, Antioxidant and Crystallographic Studies of N-Palmitoyl-ethanol Amine (PEA) Derivatives. [Link]

  • The Royal Society of Chemistry. (2005, August 24). Sequential Alcohol Oxidation/ Putative Homo Claisen-Tishchenko-Type Reaction to give esters. [Link]

  • ResearchGate. (n.d.). (PDF) QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis. [Link]

  • Ashenhurst, J. (2022, November 10). Transesterification. Master Organic Chemistry. [Link]

  • YouTube. (2023, September 20). How to Make Esters through Esterification | Examples Explained!. [Link]

  • MDPI. (n.d.). Synthesis, Biological Activities, and Quantitative Structure–Activity Relationship (QSAR) Study of Novel Camptothecin Analogues. [Link]

  • MDPI. (n.d.). Toxicity and Anti-Inflammatory Activity of Phenolic-Rich Extract from Nopalea cochenillifera (Cactaceae): A Preclinical Study on the Prevention of Inflammatory Bowel Diseases. [Link]

  • Futurity Proceedings. (2025, April 1). Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines. [Link]

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Application Note & Protocol: Scale-up Synthesis of 2-(4-Methylphenoxy)ethanol for Pilot Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, technically detailed guide for the pilot-scale synthesis of 2-(4-Methylphenoxy)ethanol. The protocol is centered on the Williamson ether synthesis, a robust and widely adopted method for ether formation.[1][2] This guide is designed for researchers, chemists, and drug development professionals, offering an in-depth exploration of the reaction mechanism, a step-by-step pilot production protocol, process safety considerations, and analytical quality control measures. The structure and content are optimized to explain the causality behind experimental choices, ensuring a reproducible and scalable process.

Introduction

This compound, also known as ethylene glycol mono-p-tolyl ether, is a significant chemical intermediate with applications in the fragrance industry and as a precursor for various specialty chemicals.[3][4] Transitioning the synthesis of this compound from the laboratory bench to a pilot-plant scale introduces critical challenges related to reaction kinetics, thermal management, reagent handling, and purification efficiency. This application note details a validated protocol for the multi-kilogram synthesis of this compound, ensuring high yield and purity while addressing the practicalities of scale-up operations.

Reaction Chemistry and Mechanism

The synthesis is achieved through the Williamson ether synthesis, a classic SN2 reaction developed by Alexander Williamson in 1850.[1][2][5] The reaction involves the nucleophilic substitution of a halide by an alkoxide ion.[5] In this specific process, the phenolic proton of p-cresol is abstracted by a strong base (sodium hydroxide) to form the sodium p-cresoxide. This phenoxide then acts as the nucleophile, attacking the electrophilic carbon of 2-chloroethanol and displacing the chloride leaving group to form the desired ether product.[1]

The reaction proceeds via a concerted SN2 mechanism, which necessitates a backside attack on the electrophilic carbon.[1][5] This pathway is most efficient with primary alkyl halides like 2-chloroethanol, as secondary and tertiary halides are more prone to undergoing competing elimination reactions (E2).[2][5][6]

G cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_sn2 SN2 Reaction p_cresol p-Cresol (Ar-OH) phenoxide Sodium p-cresoxide (Ar-O⁻Na⁺) (Nucleophile) p_cresol->phenoxide + NaOH - H₂O naoh NaOH chloroethanol 2-Chloroethanol (Cl-CH₂CH₂-OH) transition_state Transition State chloroethanol->transition_state Nucleophilic Attack phenoxide->transition_state Nucleophilic Attack product This compound (Ar-O-CH₂CH₂-OH) transition_state->product Displacement of Cl⁻ nacl NaCl transition_state->nacl Displacement of Cl⁻

Caption: SN2 mechanism of the Williamson ether synthesis for this compound.

Pilot-Scale Synthesis Workflow

The overall process for pilot-scale production is a multi-stage operation requiring careful planning and execution. The workflow encompasses preparation, reaction, work-up, purification, and final analysis to ensure the product meets the required specifications.

Caption: End-to-end workflow for pilot-scale synthesis of this compound.

Detailed Synthesis Protocol

This protocol is designed for a target yield of approximately 1.2 kg of this compound. All operations must be conducted in a designated chemical processing area with appropriate engineering controls (e.g., fume hood, ventilation) and personal protective equipment (PPE).

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (equiv.)Purity/Grade
p-Cresol108.141.08 kg10.0 (1.0)>99%
Sodium Hydroxide40.00420 g10.5 (1.05)>98%, pellets
2-Chloroethanol80.51845 g (700 mL)10.5 (1.05)>99%
Toluene92.145 L-Anhydrous
Deionized Water18.02~15 L--
Sodium Chloride (brine)58.44~2 L-Saturated aq.
Anhydrous Sodium Sulfate142.04~300 g-Granular
Hydrochloric Acid (HCl)36.46As needed-1 M aq.
Equipment
  • 20 L jacketed glass reactor equipped with a mechanical overhead stirrer, temperature probe, reflux condenser with Dean-Stark trap, and nitrogen inlet.

  • Heating/cooling circulator for the reactor jacket.

  • 2 L pressure-equalizing dropping funnel.

  • 20 L separatory funnel.

  • Large-scale rotary evaporator with a 10-20 L flask.

  • Vacuum distillation apparatus (short-path) with a suitable receiving flask.

  • Appropriate pumps for vacuum and fluid transfer.

Step-by-Step Procedure
  • Reactor Preparation:

    • Ensure the 20 L reactor is clean, dry, and properly assembled.

    • Purge the system with nitrogen for at least 30 minutes to create an inert atmosphere. Maintain a gentle nitrogen blanket throughout the reaction.

  • Formation of Sodium p-Cresoxide:

    • Charge the reactor with p-cresol (1.08 kg, 10.0 mol) and toluene (5 L).

    • Begin stirring at a moderate speed (e.g., 200 RPM) to dissolve the solid.

    • In a separate container, carefully dissolve sodium hydroxide (420 g, 10.5 mol) in deionized water (1 L). Caution: This is a highly exothermic process; use a cooling bath to manage the temperature.

    • Transfer the cooled NaOH solution to the dropping funnel and add it slowly to the reactor over 1 hour. The internal temperature should be maintained below 50 °C.

    • Once the addition is complete, heat the reactor jacket to bring the mixture to reflux (approx. 110-115 °C). Collect the water in the Dean-Stark trap to drive the phenoxide formation to completion. Continue refluxing until no more water is collected (approx. 2-3 hours).

  • Williamson Ether Synthesis:

    • Cool the reactor contents to 70 °C.

    • Slowly add 2-chloroethanol (845 g, 10.5 mol) via the dropping funnel over 1.5-2 hours.[7] Maintain the internal temperature between 70-80 °C. An exotherm may be observed.

    • After the addition is complete, increase the jacket temperature and maintain the reaction mixture at a gentle reflux (approx. 110 °C) for 6-8 hours.

  • In-Process Monitoring:

    • Periodically take small aliquots from the reaction mixture, quench with water, extract with a small amount of ethyl acetate, and spot on a TLC plate (e.g., 4:1 Hexanes:Ethyl Acetate eluent) to monitor the disappearance of p-cresol. The reaction is considered complete when the p-cresol spot is no longer visible. HPLC or GC can also be used for more quantitative analysis.[8][9]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature (< 30 °C).

    • Slowly and carefully add 5 L of deionized water to the reactor with stirring to quench the reaction and dissolve the sodium chloride by-product.

    • Transfer the entire mixture to a 20 L separatory funnel. Allow the layers to separate.

    • Drain the lower aqueous layer.

    • Wash the upper organic (toluene) layer sequentially with:

      • 2 L of 1 M HCl (to remove any unreacted phenoxide).

      • 2 L of deionized water.

      • 2 L of saturated brine (to break any emulsions and begin drying).

    • Drain the washed organic layer into a large flask and add anhydrous sodium sulfate (~300 g). Swirl occasionally for 30 minutes.

  • Purification:

    • Filter the dried organic solution to remove the sodium sulfate.

    • Concentrate the filtrate using a rotary evaporator to remove the toluene.

    • Transfer the resulting crude oil to a suitable flask for vacuum distillation.

    • Distill the crude product under reduced pressure. Collect the fraction boiling at approximately 135-140 °C at 10 mmHg . This should yield a colorless to pale yellow oil.

Analytical Characterization

The final product must be analyzed to confirm its identity and purity against pre-defined specifications.

AnalysisMethodSpecification
AppearanceVisualColorless to pale yellow, clear liquid
PurityGas Chromatography (GC)≥ 98.5%
Identity¹H NMR, ¹³C NMRConforms to the expected structure of this compound
IdentityFT-IRShows characteristic ether (C-O-C) and alcohol (O-H) stretches
Water ContentKarl Fischer Titration≤ 0.1%

Safety Considerations

  • p-Cresol: Toxic and corrosive. Causes severe skin burns and eye damage. Handle in a well-ventilated area and wear appropriate chemical-resistant gloves and eye protection.

  • Sodium Hydroxide: Highly corrosive. Causes severe burns. Avoid contact with skin and eyes.

  • 2-Chloroethanol: Highly toxic and flammable. Can be fatal if inhaled, swallowed, or absorbed through the skin.[7] Extreme caution must be exercised; use in a closed system or with excellent ventilation is mandatory.

  • Toluene: Flammable liquid. Can cause nervous system damage and is a suspected teratogen. Avoid inhalation of vapors.

  • General Precautions: All steps should be performed under an inert atmosphere where specified. Ground all equipment to prevent static discharge. Ensure an emergency shower and eyewash station are immediately accessible.[10] A thorough risk assessment should be conducted before commencing any work.[11]

References

  • Wikipedia. Williamson ether synthesis. [Link]
  • ChemTalk. Williamson Ether Synthesis. [Link]
  • ResearchGate. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
  • PubChem. This compound. [Link]
  • RIFM. RIFM fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-, CAS Registry Number 72987-59-8. [Link]
  • State of New Jersey Department of Health. Analytical Method Summaries. [Link]
  • Williamson Ether Synthesis Lab Procedure. [Link]
  • Organic Syntheses. p-CRESOL. [Link]
  • Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. [Link]
  • NIST. Ethanol, 2-(4-methylphenoxy)-. [Link]
  • ResearchGate. A good method for detecting 2-phenoxy ethanol and 4 chlorophenoxy acetic acid using LC/MS?. [Link]
  • A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. [Link]
  • Francis Academic Press.
  • Quora. How to arrange these according to increasing acidic characters: 2-chloroethanol, p-chlorophenol, p -methylphenol, ethanol, and phenol. [Link]
  • MDPI.
  • Google Patents. PREPARATION OF 2-(4-ETHOXYPHENYL)- 2- METHYL PROPYL ALCOHOL.
  • PubMed. Simultaneous removal of 2-chlorophenol, phenol, p-cresol and p-hydroxybenzaldehyde under nitrifying conditions: kinetic study. [Link]
  • Chemcess. 2-Chloroethanol: Properties, Reactions, Production And Uses. [Link]

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Troubleshooting & Optimization

Introduction to the Synthesis of 2-(4-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide for researchers, scientists, and drug development professionals, this technical support center provides in-depth troubleshooting and frequently asked questions to optimize the synthesis of 2-(4-Methylphenoxy)ethanol.

The synthesis of this compound is most commonly and efficiently achieved through the Williamson ether synthesis.[1][2] This robust and versatile method involves the reaction of a deprotonated phenol (phenoxide) with an alkyl halide. In this specific synthesis, the sodium or potassium salt of p-cresol (4-methylphenol) is reacted with a 2-carbon electrophile, typically 2-chloroethanol or 2-bromoethanol, via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3][4] The phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of the 2-haloethanol, displacing the halide to form the desired ether linkage.

While the reaction appears straightforward, achieving high yields requires careful control over several experimental parameters. Issues such as incomplete reactions, competing side reactions, and purification challenges are common hurdles. This guide is designed to address these specific issues with expert insights and validated protocols.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis of this compound, providing explanations and actionable solutions.

Question 1: My reaction yield is consistently low or fails to proceed. What are the likely causes and how can I fix this?

Answer: Low or no yield is one of the most frequent issues and typically points to one of three primary causes: ineffective deprotonation of the starting phenol, suboptimal solvent choice, or inappropriate temperature control.

  • Cause A: Ineffective Deprotonation of p-Cresol The Williamson ether synthesis requires the formation of a phenoxide, as the neutral phenol is not nucleophilic enough to effectively displace the halide in an SN2 reaction.[3][4] If the base used is not strong enough to completely deprotonate the p-cresol (pKa ≈ 10.2), the concentration of the active nucleophile will be too low, resulting in a sluggish or incomplete reaction.

    Solution:

    • Select an appropriate base. While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases such as sodium hydride (NaH) or potassium hydride (KH) are often more effective, especially when using aprotic solvents. These strong bases irreversibly deprotonate the phenol, driving the equilibrium entirely towards the phenoxide.[2]

    • Ensure anhydrous conditions. Bases like NaH react violently with water. Therefore, using an anhydrous solvent and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent the base from being quenched.

    • Confirm phenoxide formation. When using NaH, the formation of the sodium phenoxide is indicated by the cessation of hydrogen gas evolution. Allow sufficient time for this deprotonation step to complete before adding the electrophile.

  • Cause B: Suboptimal Solvent Choice The solvent plays a crucial role in an SN2 reaction. Protic solvents (e.g., ethanol, water) can solvate the phenoxide nucleophile through hydrogen bonding, creating a solvent cage that hinders its ability to attack the electrophile. This significantly reduces the reaction rate.

    Solution: Employ a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (CH₃CN).[4][5] These solvents can dissolve the ionic phenoxide but do not engage in strong hydrogen bonding, leaving the nucleophile "naked" and highly reactive. This dramatically increases the rate of the SN2 reaction and improves the overall yield.

  • Cause C: Inappropriate Reaction Temperature While heating is often necessary to drive the reaction to completion, excessive temperatures can favor a competing elimination (E2) side reaction, especially if using a more sterically hindered alkyl halide.

    Solution:

    • Maintain moderate temperatures. A temperature range of 60-80 °C is typically sufficient for this reaction when using an effective base and solvent system.

    • Monitor the reaction. Use Thin Layer Chromatography (TLC) to track the consumption of the starting materials. Once the starting materials are consumed, the reaction should be stopped to prevent potential degradation or side reactions from prolonged heating.

Question 2: I've isolated my product, but it's contaminated with significant byproducts. What are they and how can I prevent their formation?

Answer: The most common byproduct is unreacted p-cresol. Another possibility, though less common with primary halides, is the formation of elimination products. The key to minimizing these is controlling the reaction stoichiometry and the order of addition.

Solution:

  • Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the 2-chloroethanol. This ensures the complete consumption of the more valuable p-cresol, which can be difficult to separate from the final product due to similar polarities.

  • Order of Addition: The most critical step is to ensure the complete deprotonation of p-cresol before adding the 2-chloroethanol. Add the base to the solution of p-cresol in your anhydrous solvent first. Once deprotonation is complete, add the 2-chloroethanol dropwise, preferably at a reduced temperature (e.g., 0 °C), before slowly warming the reaction to the target temperature. This controlled addition minimizes the concentration of the free electrophile at any given time, reducing the chance of self-condensation or other side reactions.

  • Post-Reaction Workup: Unreacted p-cresol can be effectively removed during the workup. Washing the organic extract with a dilute aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) will deprotonate the acidic phenol, pulling it into the aqueous layer, while the neutral ether product remains in the organic phase.

Question 3: What is the most effective method for purifying the crude this compound?

Answer: A combination of an extractive workup and column chromatography is the standard and most effective method for obtaining a highly pure product.

Solution:

  • Aqueous Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) if a strong base like NaH was used.

    • Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or diethyl ether.

    • Wash the combined organic layers sequentially with water, 1 M NaOH solution (to remove unreacted p-cresol), and finally with brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic phase.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.[6]

  • Column Chromatography: Purify the crude oil or solid by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate, is typically effective at separating the desired product from any remaining impurities.

Visualizing the Reaction and Troubleshooting

To better understand the chemical processes and decision-making in troubleshooting, the following diagrams are provided.

Williamson_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products pCresol p-Cresol Phenoxide p-Methylphenoxide Ion (Nucleophile) pCresol->Phenoxide Deprotonation Base Base (e.g., NaH) Base->Phenoxide Haloethanol 2-Chloroethanol Product This compound Haloethanol->Product SideProduct Elimination Product (Ethene) Haloethanol->SideProduct Phenoxide->Product SN2 Attack (Desired Pathway) Phenoxide->SideProduct E2 Elimination (Side Reaction) Troubleshooting_Yield Start Low Yield Observed CheckDeprotonation Check Deprotonation Step Start->CheckDeprotonation CheckSolvent Check Solvent Choice CheckDeprotonation->CheckSolvent Complete Sol_Base Use Stronger Base (NaH) Ensure Anhydrous Conditions CheckDeprotonation->Sol_Base Incomplete? CheckTemp Check Reaction Temperature CheckSolvent->CheckTemp Aprotic Used Sol_Solvent Switch to Polar Aprotic (DMF, DMSO) CheckSolvent->Sol_Solvent Protic Used? Sol_Temp Lower Temperature (60-80°C) Monitor with TLC CheckTemp->Sol_Temp Too High? Success Yield Improved CheckTemp->Success Optimal Sol_Base->Success Sol_Solvent->Success Sol_Temp->Success

Caption: A workflow for troubleshooting low reaction yields.

Data Summary and Recommended Protocols

For clarity, key quantitative data and protocols are summarized below.

Table 1: Selection of Base and Solvent
BaseBase TypepKa (Conjugate Acid)Recommended SolventNotes
NaH Strong, Non-nucleophilic~36Anhydrous DMF, THFHighly effective; requires inert atmosphere and anhydrous conditions.
KH Strong, Non-nucleophilic~36Anhydrous DMF, THFSimilar to NaH, but can be more reactive.
K₂CO₃ Weak Base~10.3DMF, AcetonitrileA milder option; may require higher temperatures and longer reaction times.
NaOH Strong Base~15.7DMSO, DMFCan be effective, but solubility in some organic solvents is limited.
Optimized Experimental Protocol

This protocol details a reliable method for the synthesis of this compound.

Materials:

  • p-Cresol (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • 2-Chloroethanol (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous NH₄Cl

  • 1 M aqueous NaOH

  • Saturated aqueous NaCl (Brine)

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.

  • Deprotonation: Add p-cresol (1.0 eq) to the DMF. To this stirred solution, carefully add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Phenoxide Formation: Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the sodium phenoxide.

  • Addition of Electrophile: Cool the reaction mixture back to 0 °C and add 2-chloroethanol (1.1 eq) dropwise via a syringe.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 70 °C. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 6-12 hours.

  • Workup:

    • Cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash with 1 M NaOH (2x) to remove unreacted p-cresol, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure compound.

References

  • Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385–411.
  • University of Toronto. (n.d.). The Williamson Ether Synthesis. Procedure for phenacetin synthesis.
  • Wikipedia. (2023). Williamson ether synthesis. Wikimedia Foundation.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84804, this compound.
  • NIST. (n.d.). Ethanol, 2-(4-methylphenoxy)-. NIST Chemistry WebBook.

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Technical Support Center: Synthesis of 2-(4-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Methylphenoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions to maximize yield and purity.

I. Overview of the Synthesis: The Williamson Ether Synthesis

The most common and direct route to synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (p-cresol) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (2-chloroethanol) in an SN2 reaction.

While straightforward in principle, the reality of this synthesis involves a delicate balance of competing reactions. This guide will address the most frequent issues encountered in the lab and provide actionable troubleshooting advice.

II. Reaction Schematics and Side Products

To effectively troubleshoot, it is crucial to visualize not only the desired reaction but also the potential side reactions.

Desired Reaction Pathway

Main_Reaction cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack (O-Alkylation) p-Cresol p-Cresol p-Cresolate p-Cresolate Anion p-Cresol->p-Cresolate Base Base (e.g., NaOH) Base->p-Cresolate Product This compound p-Cresolate->Product SN2 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Product

Caption: Desired Williamson ether synthesis pathway.

Common Side Reaction Pathways

Side_Reactions p-Cresolate p-Cresolate Anion Product This compound p-Cresolate->Product O-Alkylation (Desired) C_Alkylation C-Alkylated Byproduct p-Cresolate->C_Alkylation C-Alkylation 2-Chloroethanol 2-Chloroethanol Elimination Ethylene Oxide / Glycol 2-Chloroethanol->Elimination E2 Elimination Dialkylation Dialkylated Byproduct Product->Dialkylation Further Alkylation

Caption: Major competing side reactions in the synthesis.

III. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems.

Problem 1: Low yield of the desired product with significant amounts of unreacted p-cresol.

Q: My reaction has a low conversion rate, and I'm recovering a lot of my starting p-cresol. What are the likely causes?

A: This issue typically points to three main areas: incomplete deprotonation of the p-cresol, poor reactivity of the alkylating agent, or the presence of contaminants.

  • Incomplete Deprotonation: The pKa of p-cresol is approximately 10.26. For the reaction to proceed, you need a base strong enough to deprotonate it effectively. While sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used, their effectiveness can be hampered by the solvent system.

    • Troubleshooting:

      • Ensure Anhydrous Conditions: Water can consume your base and reduce the nucleophilicity of the phenoxide. Ensure all glassware is oven-dried and use anhydrous solvents if your protocol allows.

      • Choice of Base: For a more robust deprotonation, consider a stronger base like sodium hydride (NaH) in an aprotic solvent like THF or DMF.[1] NaH irreversibly deprotonates the phenol and the hydrogen gas byproduct bubbles out of the reaction, driving the equilibrium forward.[2]

      • Stoichiometry: Use at least one full equivalent of the base. A slight excess (1.1 equivalents) can help ensure complete deprotonation.

  • Alkylating Agent Reactivity: 2-Chloroethanol is a suitable primary alkyl halide for SN2 reactions.[3] However, its reactivity can be an issue.

    • Troubleshooting:

      • Consider a Better Leaving Group: If yields remain low, switching to 2-bromoethanol or even 2-iodoethanol will increase the rate of the SN2 reaction, as bromide and iodide are better leaving groups than chloride.

  • Reaction Temperature and Time: Williamson ether syntheses can be slow.

    • Troubleshooting:

      • Increase Temperature: Gently heating the reaction (typically in the range of 50-100 °C) can increase the reaction rate.[4] However, be cautious, as excessive heat can favor elimination side reactions (see Problem 2).

      • Extend Reaction Time: Monitor your reaction by Thin Layer Chromatography (TLC) or a rapid GC analysis to determine when the starting material is consumed. Reactions may require several hours to reach completion.[4]

Problem 2: My main byproduct is a volatile compound, and my yield of this compound is still low.

Q: I'm observing a significant byproduct that I suspect is from the decomposition of 2-chloroethanol. How can I prevent this?

A: The byproduct is likely ethylene oxide (from intramolecular cyclization) or ethylene glycol (from its subsequent hydrolysis). This is a classic E2 elimination side reaction, which competes directly with the desired SN2 pathway.[4]

  • Causality: Alkoxides are not only good nucleophiles but also strong bases. The p-cresolate can abstract a proton from the hydroxyl group of 2-chloroethanol, or more commonly, the base used for deprotonation can directly promote elimination. High temperatures significantly favor elimination over substitution.

  • Troubleshooting:

    • Temperature Control: This is the most critical parameter. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or with gentle heating (e.g., 50 °C) and only increase if the reaction is too slow.

    • Base Selection and Addition:

      • Weaker Bases: Consider using a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetone.[5] While the reaction may be slower, it will significantly suppress the E2 pathway.

      • Controlled Addition: If using a strong base like NaOH or NaH, add the 2-chloroethanol slowly to the solution of the pre-formed p-cresolate. This keeps the concentration of the alkylating agent low and minimizes its exposure to any excess strong base.

Condition Favors SN2 (Desired Product) Favors E2 (Elimination)
Temperature Lower (e.g., 25-60 °C)Higher (e.g., >80 °C)
Base Strength Weaker bases (e.g., K₂CO₃)Strong, sterically hindered bases
Solvent Polar Aprotic (DMF, DMSO, THF)Can occur in various solvents

Problem 3: I've isolated my product, but NMR analysis shows an additional aromatic species with a similar structure.

Q: My product is contaminated with an isomer. What is it and how did it form?

A: You are likely observing a C-alkylated byproduct. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (specifically at the ortho and para positions to the oxygen).[6] While O-alkylation is generally favored, C-alkylation can become a significant side reaction under certain conditions.

  • Causality: The choice of solvent plays a major role in determining the ratio of O- to C-alkylation.[6]

    • Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with the oxygen atom of the phenoxide. This solvation "shields" the oxygen, making it less available for nucleophilic attack. Consequently, the electron density on the ring is more likely to act as the nucleophile, leading to C-alkylation.[6]

    • Polar Aprotic Solvents (e.g., DMF, DMSO, THF): These solvents do not form hydrogen bonds with the phenoxide oxygen. They solvate the cation (e.g., Na⁺), leaving a more "naked" and highly reactive oxygen anion, which strongly favors O-alkylation.[7]

  • Troubleshooting:

    • Solvent Choice: The most effective way to avoid C-alkylation is to use a polar aprotic solvent such as DMF or DMSO.[5][6] If your current protocol uses water or an alcohol as the primary solvent, switching to an anhydrous polar aprotic solvent should dramatically improve the selectivity for O-alkylation.

Solvent Type Favors O-Alkylation Favors C-Alkylation Reason
Polar Aprotic (DMF, DMSO) ✔️Solvates the cation, leaving a highly nucleophilic oxygen anion.[7]
Protic (Water, Ethanol) ✔️Solvates the oxygen anion via H-bonding, hindering its reactivity.[6]

Problem 4: My product is contaminated with a higher molecular weight species.

Q: Mass spectrometry of my product shows a peak corresponding to the desired product plus an additional C₂H₄O unit. What is this impurity?

A: This is a dialkylated byproduct, likely 1-(4-methylphenoxy)-2-(2-(4-methylphenoxy)ethoxy)ethane or a related structure. It forms because your desired product, this compound, still possesses a hydroxyl group. This alcohol can be deprotonated by the base in the reaction mixture to form a new alkoxide, which can then react with another molecule of 2-chloroethanol.

  • Causality: This side reaction is favored when an excess of the alkylating agent (2-chloroethanol) or base is used, or when the reaction is allowed to run for an extended period after the initial p-cresol has been consumed.

  • Troubleshooting:

    • Stoichiometric Control: Use a slight excess of p-cresol relative to 2-chloroethanol (e.g., 1.1 equivalents of p-cresol to 1.0 equivalent of 2-chloroethanol). This ensures that the more valuable alkylating agent is consumed before significant dialkylation of the product can occur.

    • Monitor the Reaction: Use TLC or GC to monitor the disappearance of 2-chloroethanol. Quench the reaction shortly after the alkylating agent has been consumed to prevent the secondary reaction.

    • Purification: This byproduct often has a significantly higher boiling point than the desired product. Careful distillation under reduced pressure or column chromatography can typically separate the mono- and dialkylated products.

IV. Recommended Experimental Protocol

This protocol is designed to minimize the common side reactions discussed above.

Materials:

  • p-Cresol

  • Sodium hydroxide (NaOH)

  • 2-Chloroethanol

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add p-cresol (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask (approx. 5-10 mL per gram of p-cresol).

  • Base Addition: Carefully add sodium hydroxide pellets (1.1 eq) to the stirring solution. The mixture may warm up. Stir until the NaOH is fully dissolved and the p-cresolate has formed.

  • Alkylating Agent Addition: Slowly add 2-chloroethanol (0.95 eq) dropwise to the reaction mixture at room temperature over 30 minutes. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water (3x the volume of DMF used).

    • Extract the aqueous phase three times with diethyl ether.

    • Combine the organic extracts and wash with 1 M HCl, then with water, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

V. Analytical Methods

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for identifying the main product and byproducts. A typical GC program would involve a temperature ramp on a polar capillary column (like a DB-WAX). The mass spectrum of this compound will show a molecular ion peak at m/z 152, with characteristic fragments.[8][9]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for purity analysis. A C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like phosphoric or formic acid) is a good starting point.[10]

VI. References

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. [Link]

  • SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. [Link]

  • CHEM 330 Lecture Notes. (Date unknown). Effect of solvent: C-reactivity is more pronounced in enolates prepared in mild. [Link]

  • The Williamson Ether Synthesis. (n.d.). Nucleophilic Substitution: The Synthesis of 4-Methylphenoxyacetic Acid. [Link]

  • Experiment 12 – The Williamson Ether Synthesis. (n.d.). Department of Chemistry, University of Central Arkansas. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Mondal, P., & Bose, G. (2019). Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Department of Chemistry, University of Missouri-St. Louis. [Link]

  • Wang, L., et al. (2010). Alkylation of phenol: a mechanistic view. PubMed. [Link]

  • Edubirdie. (2021). Williamson Ether Synthesis. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis. [Link]

  • Li, H., et al. (2023). An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. MDPI. [Link]

  • Teodorescu, F., et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc. [Link]

  • ResearchGate. (n.d.). Williamson Ether Synthesis on Solid Support: Substitution versus Elimination. [Link]

  • Shekara, B. M., & Ramesh, K. P. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Semantic Scholar. [Link]

  • Google Patents. (n.d.). Method for preparing ethylene glycol monopropyl ether.

  • AIChE Proceedings. (n.d.). Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. [Link]

  • NIST. (n.d.). Ethanol, 2-(4-methylphenoxy)-. [Link]

  • YouTube. (2018, October 13). C-Alkylation vs O-Alkylation: The Thrilling Face-Off!. [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]

  • ResearchGate. (2022, July 8). A novel, rapid and sensitive HPLC method for the determination of ethanol in non- alcoholic beverages with pre-column derivatiza. [Link]

  • Ullmann's Encyclopedia of Industrial Chemistry. (n.d.). Ethylene Glycol. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Waters Corporation. (n.d.). Fast HPLC Analysis for Fermentation Ethanol Processes. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. [Link]

  • NIH. (n.d.). Solid Phase Stepwise Synthesis of Polyethylene Glycol. [Link]

  • ResearchGate. (n.d.). GC/MS Analysis and Bioactive Properties of Extracts Obtained from Clusia minor L. Leaves. [Link]

  • Semantic Scholar. (2018, October 17). figures of merit evaluation of gc/ms method for quantification of 2-phenoxyethanol from ballpoint pen. [Link]

  • ResearchGate. (2022, July 30). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. [Link]

  • Pharmacognosy Journal. (2019, January 24). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 2-(4-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the synthesis of 2-(4-methylphenoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of this compound. The following information is structured in a question-and-answer format to directly address potential issues and provide actionable solutions based on established chemical principles and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

The most prevalent and versatile method for synthesizing this compound is the Williamson ether synthesis .[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the sodium salt of p-cresol (p-cresolate) is reacted with a 2-haloethanol, typically 2-chloroethanol or 2-bromoethanol.

An alternative route involves the reaction of p-cresol with ethylene oxide, which can be catalyzed by either an acid or a base.[2] Another less common, but effective, method is the reaction of p-cresol with ethylene carbonate.[3]

Q2: I am using the Williamson ether synthesis. Which base is most suitable for deprotonating p-cresol?

For the deprotonation of p-cresol, a moderately strong base is generally sufficient. The choice of base can influence reaction time and yield. Common choices include:

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): These are cost-effective and commonly used bases that are strong enough to deprotonate p-cresol. The reaction is typically carried out in a suitable solvent.[4]

  • Sodium Hydride (NaH): A stronger base that will completely and rapidly deprotonate the cresol.[5] However, it is more expensive and requires handling under anhydrous conditions to prevent deactivation.[6]

  • Potassium Carbonate (K₂CO₃): A milder base that can also be effective, often requiring longer reaction times or higher temperatures.[5]

For most standard syntheses, sodium hydroxide or potassium hydroxide provides a good balance of reactivity and ease of handling.

Q3: What are the key physical and chemical properties of this compound I should be aware of?

Knowing the properties of your target compound is crucial for purification and characterization.

PropertyValue
Molecular Formula C₉H₁₂O₂[7]
Molecular Weight 152.19 g/mol [8]
Melting Point 39.43 °C (predicted)[9]
Boiling Point 261.19 °C (predicted)[9]
Appearance Varies, can be a solid or liquid at room temperature
Solubility High water solubility (9,407 mg/L at 25°C)[9]

Troubleshooting Guide: Low Purity of this compound

This section addresses specific problems that can lead to low purity of the final product and provides systematic approaches to identify and resolve these issues.

Issue 1: Incomplete Reaction - Significant Amount of Unreacted p-Cresol Detected

Q: My post-reaction analysis (e.g., TLC, GC-MS) shows a large amount of starting p-cresol. What could be the cause?

A: An incomplete reaction is a common issue and can stem from several factors related to the reaction setup and conditions.

Possible Causes & Solutions:

  • Insufficient Base: The deprotonation of p-cresol to form the nucleophilic phenoxide is the first critical step. If the base is not strong enough or used in an insufficient molar ratio, a significant portion of the cresol will remain unreacted.[5]

    • Troubleshooting Protocol:

      • Verify Base Stoichiometry: Ensure at least one molar equivalent of a strong base like NaOH or KOH is used relative to p-cresol.

      • Consider a Stronger Base: If using a weaker base like K₂CO₃, consider switching to NaOH, KOH, or for a more forceful approach, NaH.[5]

      • Check Base Quality: Ensure the base has not been degraded by improper storage, especially for hygroscopic bases like NaOH and KOH, or reactive ones like NaH.[6]

  • Suboptimal Reaction Temperature: The Williamson ether synthesis is temperature-dependent.[1]

    • Troubleshooting Protocol:

      • Increase Temperature: If the reaction is sluggish at a lower temperature, gradually increase it while monitoring the reaction progress. A typical range is 50-100 °C.[6]

      • Avoid Excessive Heat: Be aware that excessively high temperatures can promote side reactions, such as elimination of the alkyl halide.[6]

  • Insufficient Reaction Time: Ether formation may require several hours to reach completion.[1]

    • Troubleshooting Protocol:

      • Monitor the Reaction: Use an appropriate analytical technique like Thin Layer Chromatography (TLC) to track the disappearance of the starting materials.

      • Extend Reaction Time: Allow the reaction to proceed for a longer duration, for example, from 1-8 hours, until no further consumption of the starting material is observed.[1]

  • Poor Solvent Choice: The choice of solvent can significantly impact the reaction rate.

    • Troubleshooting Protocol:

      • Use a Polar Aprotic Solvent: Solvents like N,N-dimethylformamide (DMF) or acetonitrile are often preferred as they solvate the cation of the alkoxide, leaving a more reactive "naked" nucleophile.[6]

      • Avoid Protic Solvents: Protic solvents can solvate the phenoxide ion, reducing its nucleophilicity and slowing down the reaction.[5]

cluster_start Reaction Initiation cluster_troubleshooting Troubleshooting Steps cluster_solutions Corrective Actions start Low Purity: Unreacted p-Cresol insufficient_base Insufficient Base? start->insufficient_base suboptimal_temp Suboptimal Temperature? start->suboptimal_temp insufficient_time Insufficient Time? start->insufficient_time poor_solvent Poor Solvent Choice? start->poor_solvent increase_base Increase Base Stoichiometry or Use Stronger Base insufficient_base->increase_base Yes optimize_temp Optimize Temperature (50-100 °C) suboptimal_temp->optimize_temp Yes extend_time Extend Reaction Time (Monitor by TLC) insufficient_time->extend_time Yes change_solvent Switch to Polar Aprotic Solvent (e.g., DMF) poor_solvent->change_solvent Yes

Figure 1. Troubleshooting workflow for incomplete reaction.
Issue 2: Presence of Side-Products - Dialkylated Product and C-Alkylated Isomer

Q: My product is contaminated with impurities that have a higher molecular weight. What are these and how can I avoid them?

A: The formation of byproducts is a common cause of low purity. In the synthesis of this compound, two primary side reactions can occur.

Potential Side Reactions:

  • O-Alkylation of the Product: The hydroxyl group of the desired product, this compound, can also be deprotonated by the base and react with another molecule of 2-chloroethanol. This leads to the formation of a diether byproduct, 1-(2-chloroethoxy)-2-(4-methylphenoxy)ethane.

    • Mitigation Strategy:

      • Control Stoichiometry: Use a slight excess of p-cresol relative to 2-chloroethanol to favor the formation of the desired mono-alkylation product.

      • Slow Addition of Alkylating Agent: Adding the 2-chloroethanol dropwise to the reaction mixture can help to maintain a low concentration of the alkylating agent, thus minimizing the chance of a second alkylation.

  • C-Alkylation of the Phenol Ring: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[1] While O-alkylation is generally favored, under certain conditions, C-alkylation can occur, leading to the formation of isomers where the hydroxyethyl group is attached to the benzene ring.

    • Mitigation Strategy:

      • Solvent Choice: Polar aprotic solvents like DMF or DMSO generally favor O-alkylation over C-alkylation.[5]

      • Counter-ion: The nature of the cation (e.g., Na⁺, K⁺) can also influence the O/C alkylation ratio, though this is often dictated by the choice of base.[5]

p_cresolate p-Cresolate Ion Ambident Nucleophile o_alkylation O-Alkylation p_cresolate->o_alkylation Major Pathway c_alkylation C-Alkylation p_cresolate->c_alkylation Minor Pathway chloroethanol 2-Chloroethanol chloroethanol->o_alkylation chloroethanol->c_alkylation product This compound (Desired Product) o_alkylation->product c_alkylated_product C-Alkylated Isomer (Impurity) c_alkylation->c_alkylated_product

Figure 2. Competing O- and C-alkylation pathways.
Issue 3: Difficulty in Purification

Q: I'm having trouble separating my product from the starting materials and byproducts. What purification strategies do you recommend?

A: Effective purification is key to obtaining a high-purity product. A multi-step approach is often necessary.

Recommended Purification Protocol:

  • Aqueous Work-up:

    • After the reaction is complete, cool the mixture and quench it with water.

    • If a strong base like NaOH or KOH was used, neutralize the excess base with a dilute acid (e.g., 1M HCl) to a neutral pH.

    • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Base Wash to Remove Unreacted p-Cresol:

    • Combine the organic extracts and wash them with a dilute aqueous base solution (e.g., 5% NaOH). This will deprotonate the acidic unreacted p-cresol, which will then partition into the aqueous layer.

    • Wash the organic layer again with water and then with brine to remove any residual base and salts.

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification:

    • Distillation: If the product and impurities have sufficiently different boiling points, vacuum distillation can be an effective final purification step.

    • Column Chromatography: For high purity, column chromatography on silica gel is often the most effective method to separate the desired product from closely related impurities.[10] A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can be used for elution.

Analytical Methods for Purity Assessment

Q: How can I accurately determine the purity of my synthesized this compound?

A: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

Analytical TechniquePurpose
Thin Layer Chromatography (TLC) A quick and simple method to monitor reaction progress and assess the number of components in a mixture.[11]
Gas Chromatography-Mass Spectrometry (GC-MS) An excellent technique for separating volatile components and identifying them based on their mass spectra. This can be used to identify unreacted starting materials and byproducts.[12]
High-Performance Liquid Chromatography (HPLC) A powerful method for the quantitative determination of purity. A validated HPLC method can provide accurate percentages of the main component and any impurities.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the desired product and identifying any impurities with distinct spectral signatures.
Infrared (IR) Spectroscopy Can be used to confirm the presence of key functional groups, such as the hydroxyl (-OH) and ether (C-O-C) groups in the final product.[8]

By systematically addressing these common issues and employing rigorous purification and analytical techniques, you can significantly improve the purity of your synthesized this compound.

References

  • BenchChem. (n.d.). Troubleshooting low yield in Williamson ether synthesis of crown ethers.
  • Wikipedia. (2024). Williamson ether synthesis.
  • BenchChem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • ResearchGate. (n.d.). Synthesis of cresotic acids by carboxylation of cresols with sodium ethyl carbonate.
  • PrepChem.com. (n.d.). Synthesis of (S)-(+)-1-methyl-2-(4-phenoxyphenoxy)ethanol.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • Khan Academy. (n.d.). Williamson ether synthesis.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • European Commission. (n.d.). IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZOATE in COSMETIC PRODUCTS.
  • Ministry of the Environment, Japan. (n.d.). Analytical Methods.
  • NIST. (n.d.). Ethanol, 2-(4-methylphenoxy)-.
  • PubChem. (n.d.). This compound.
  • The Good Scents Company. (n.d.). 1-(2-phenyl ethoxy)-2-(4-methyl phenoxy)ethanol.
  • Google Patents. (n.d.). Methods for manufacturing phenoxyethanol.
  • ResearchGate. (n.d.). Reaction mechanism of hydroxyalkoxylation of phenol by ethylene carbonate.
  • Google Patents. (n.d.). Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • RIFM. (2022). RIFM fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-, CAS Registry Number 72987-59-8.
  • MRS-J. (n.d.). Reactivity of Ethylene Carbonate and Glycols as Solvolysis Reagents of Lignocellulose.
  • National Center for Biotechnology Information. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods.
  • Google Patents. (n.d.). Preparation of 2-(4-hydroxyphenoxy) propionates.
  • ACS Publications. (n.d.). Electrochemical Ethylene Oxide Synthesis from Ethanol.
  • PubMed. (2012). Fragrance material review on this compound.
  • National Center for Biotechnology Information. (2012). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel.
  • MDPI. (2023). Glycerol Carbonate Solventless Synthesis Using Ethylene Carbonate, Glycerol and a Tunisian Smectite Clay: Activity, Stability and Kinetic Studies.
  • Google Patents. (n.d.). Methods of producing phenoxyethanol.
  • J-STAGE. (n.d.). Reactivity of Ethylene Carbonate and Glycols as Solvolysis Reagents of Lignocellulose.
  • Google Patents. (n.d.). Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
  • Google Patents. (n.d.). Preparation method of 2-chloroethoxy-2-ethyoxylethanol.

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Technical Support Center: Optimizing Reaction Conditions for 2-(4-Methylphenoxy)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Methylphenoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this important synthesis. Our goal is to equip you with the necessary information to overcome common challenges and achieve high-yield, high-purity results.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of p-cresol to form a phenoxide, which then acts as a nucleophile to attack an electrophilic 2-haloethanol, such as 2-chloroethanol.[2][3]

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of p-cresol: The base may be old, inactive, or used in insufficient quantity. 2. Inactive 2-chloroethanol: The alkylating agent may have degraded. 3. Low reaction temperature: Insufficient thermal energy for the reaction to proceed at an adequate rate. 4. Insufficient reaction time: The reaction may not have reached completion. 5. Presence of water: Water can protonate the phenoxide, reducing its nucleophilicity.1. Use a fresh, high-quality base (e.g., NaOH, KOH, K₂CO₃) in a slight molar excess. For more robust deprotonation, a stronger base like sodium hydride (NaH) can be used.[3] 2. Use a new bottle of 2-chloroethanol or purify the existing stock. 3. Gradually increase the reaction temperature, monitoring the progress by Thin Layer Chromatography (TLC). 4. Extend the reaction time and continue to monitor by TLC until the p-cresol is consumed. 5. Use anhydrous solvents and ensure all glassware is thoroughly dried. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
Presence of Unreacted p-Cresol 1. Insufficient base: Not all of the p-cresol was converted to the nucleophilic phenoxide. 2. Insufficient 2-chloroethanol: Not enough electrophile to react with all the generated phenoxide. 3. Short reaction time: The reaction was stopped prematurely.1. Increase the molar ratio of the base to p-cresol. 2. Add a slight excess (1.1-1.2 equivalents) of 2-chloroethanol. 3. Monitor the reaction by TLC and continue until the p-cresol spot disappears.
Formation of Side Products 1. High reaction temperature: Can promote side reactions, such as elimination. 2. C-alkylation of the phenoxide: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring.1. Lower the reaction temperature. Since 2-chloroethanol is a primary halide, elimination is less likely but can occur at elevated temperatures.[2][4] 2. While less common, C-alkylation can be minimized by careful control of reaction conditions. Using polar aprotic solvents can favor O-alkylation.
Difficulty in Product Purification 1. Emulsion during aqueous work-up: Can make layer separation difficult. 2. Co-elution of product and starting material: In column chromatography.1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. Optimize the solvent system for column chromatography by testing different solvent polarities with TLC. A gradient elution may be necessary.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the Williamson ether synthesis.[1][2] This involves the reaction of p-cresol with a 2-haloethanol (like 2-chloroethanol) or ethylene oxide in the presence of a base. The base deprotonates the phenolic hydroxyl group of p-cresol to form the more nucleophilic p-methylphenoxide ion, which then attacks the electrophilic carbon of the 2-haloethanol in an SN2 reaction.[4][5]

Q2: What is the optimal choice of base for this synthesis?

A2: The choice of base is a critical parameter. For deprotonating phenols like p-cresol, moderately strong bases are effective.

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): These are commonly used, cost-effective, and generally provide good yields.

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are milder bases and are often used in polar aprotic solvents like DMF or acetonitrile.[3] They can sometimes offer better selectivity and easier work-up.

  • Sodium Hydride (NaH): A very strong base that ensures complete deprotonation of the phenol.[3] It is typically used in anhydrous polar aprotic solvents like THF or DMF. Caution is required as it reacts violently with water and generates flammable hydrogen gas.

Q3: Which solvents are recommended for this reaction?

A3: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they solvate the cation of the phenoxide without hydrogen bonding with the nucleophile, thus enhancing its reactivity.[3] Common choices include:

  • Dimethylformamide (DMF)

  • Acetonitrile

  • Tetrahydrofuran (THF)

  • Dimethyl Sulfoxide (DMSO) [6]

Ethanol can also be used as a solvent, especially when using an alkoxide base like sodium ethoxide, though this is more common for the synthesis of dialkyl ethers.[4]

Q4: What are the primary side reactions to be aware of?

A4: The main competing side reaction is the base-catalyzed elimination of the alkylating agent (2-chloroethanol) to form an alkene.[2] However, since 2-chloroethanol is a primary alkyl halide, the SN2 substitution reaction is generally favored over E2 elimination.[4] Another potential, though less common, side reaction is C-alkylation of the phenoxide on the aromatic ring, as the phenoxide ion is an ambident nucleophile.[2]

Q5: Can a phase-transfer catalyst be used to optimize the reaction?

A5: Yes, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide can be beneficial, especially in a two-phase system (e.g., aqueous NaOH and an organic solvent).[7] The PTC helps to transport the phenoxide ion from the aqueous phase to the organic phase where the 2-chloroethanol is located, thereby accelerating the reaction.[7]

III. Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • p-Cresol

  • Sodium hydroxide (NaOH)

  • 2-Chloroethanol

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-cresol (1.0 equivalent) in anhydrous DMF.

  • Deprotonation: Add powdered sodium hydroxide (1.1 equivalents) to the solution. Stir the mixture at room temperature for 30-60 minutes.

  • Alkylation: Add 2-chloroethanol (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 80-90 °C and maintain this temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (p-cresol) is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification p_cresol p-Cresol in anhydrous DMF naoh NaOH p_cresol->naoh Add Base chloroethanol 2-Chloroethanol naoh->chloroethanol Add Alkylating Agent heating Heat to 80-90°C (Monitor by TLC) chloroethanol->heating extraction Aqueous Work-up & Ether Extraction heating->extraction drying Drying (MgSO4) extraction->drying concentration Concentration (Rotary Evaporator) drying->concentration final_product This compound concentration->final_product

Caption: Workflow for the synthesis of this compound.

IV. References

  • Mephenesin. (n.d.). Pharm D Guru. Retrieved from [Link]

  • (PDF) Organocatalytic Chiral Synthesis of Centrally Acting Muscle Relaxant (S)-Mephenesin. (2015). ResearchGate. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]

  • Mephenesin. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Name Reactions. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Williamson Ether Synthesis. (2018, August 29). Professor Dave Explains [Video]. YouTube. [Link]

  • Williamson ether synthesis. (n.d.). chemeurope.com. Retrieved from [Link]

  • Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst. (2014). ResearchGate. Retrieved from [Link]

    • (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • a general procedure for mitsunobu inversion of sterically hindered alcohols. (n.d.). Organic Syntheses. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Ethanol, 2-(4-methylphenoxy)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press. Retrieved from [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. Retrieved from [Link]

  • Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. (2015). Google Patents. Retrieved from

  • Optimizing Strategies for Bio-Based Ethanol Production Using Genome-Scale Metabolic Modeling of the Hyperthermophilic Archaeon, Pyrococcus furiosus. (2023). PubMed Central. Retrieved from [Link]

  • p-CRESOL. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Pathway engineering strategies for improved product yield in yeast-based industrial ethanol production. (n.d.). PMC. Retrieved from [Link]

  • Ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-. (n.d.). PubChem. Retrieved from [Link]

  • RIFM fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-, CAS Registry Number 72987-59-8. (2022). Food and Chemical Toxicology. Retrieved from [Link]

  • 2-(2-Iodo-4-methylphenoxy)ethanol. (n.d.). PubChem. Retrieved from [Link]

  • Ethanol to Para-xylene via Methyl Benzaldehyde. (n.d.). PNNL. Retrieved from [Link]

  • Optimization of Synthesis of 2-Ethoxy-4-Nitrophenol. (2015). ResearchGate. Retrieved from [Link]

  • 2-Chloroethanol. (n.d.). PubChem. Retrieved from [Link]

  • Optimization of ethanol production using newly isolated ethanologenic yeasts. (2021). PubMed. Retrieved from [Link]

  • β-DIETHYLAMINOETHYL ALCOHOL. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • (PDF) Optimization of ethanol production using newly isolated ethanologenic yeasts. (2021). ResearchGate. Retrieved from [Link]

Sources

Degradation pathways of 2-(4-Methylphenoxy)ethanol under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers investigating the degradation of 2-(4-Methylphenoxy)ethanol. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for common challenges encountered during experimental studies. As your partner in research, our goal is to help you navigate the complexities of degradation analysis, ensuring the integrity and success of your work.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the degradation of this compound, providing a foundation for designing and interpreting your experiments.

Q1: What are the expected degradation pathways for this compound?

Based on its chemical structure—an ether linkage connecting a p-cresol group to an ethanol moiety—this compound is susceptible to degradation at several key points. The primary pathways involve cleavage of the ether bond and oxidation of the ethanol side chain.

  • Ether Bond Cleavage: Advanced Oxidation Processes (AOPs), such as photocatalysis using titanium dioxide (TiO₂), have been shown to cleave the ether linkage.[1] This pathway is significant as it can release p-cresol, a toxic intermediate, into the medium.[1]

  • Side-Chain Oxidation: The terminal alcohol group of the ethanol side chain is susceptible to oxidation. This typically proceeds in a stepwise manner, first to an aldehyde (2-(4-methylphenoxy)acetaldehyde) and subsequently to a carboxylic acid (2-(4-methylphenoxy)acetic acid). This is a common metabolic pathway for primary alcohols.[2][3]

  • Hydroxylation of the Aromatic Ring: Under strong oxidative conditions, hydroxyl radicals can attack the aromatic ring, leading to the formation of hydroxylated derivatives.

These pathways can occur concurrently, leading to a complex mixture of degradation products.

Degradation_Pathways cluster_main This compound cluster_path1 Ether Cleavage cluster_path2 Side-Chain Oxidation parent This compound (C₉H₁₂O₂) p_cresol p-Cresol parent->p_cresol AOPs (e.g., TiO₂/UV) glycol Ethylene Glycol parent->glycol AOPs aldehyde 2-(4-methylphenoxy)acetaldehyde parent->aldehyde Oxidation acid 2-(4-methylphenoxy)acetic acid aldehyde->acid Further Oxidation

Caption: Proposed degradation pathways of this compound.

Q2: What are the most critical experimental parameters influencing the degradation rate?

Several factors can significantly affect the rate and extent of degradation.[4] Careful control of these parameters is essential for reproducible results.

  • pH: The pH of the solution is a critical parameter in both hydrolytic and photocatalytic degradation.[4] It can influence the surface charge of the catalyst and the speciation of the target compound.[4]

  • Catalyst Loading (for Photocatalysis): In photocatalytic systems like TiO₂, an optimal catalyst concentration exists. Too low a concentration results in insufficient active sites, while an excessively high concentration can increase turbidity, scattering light and reducing efficiency.[5]

  • Oxidant Concentration (for AOPs): In processes involving reagents like hydrogen peroxide (H₂O₂), the concentration of the oxidant is crucial. Insufficient H₂O₂ will limit the generation of hydroxyl radicals, while an excess can lead to scavenging effects, where H₂O₂ reacts with hydroxyl radicals to form less reactive species.[6][7]

  • Light Intensity (for Photodegradation): The rate of photodegradation is directly influenced by the intensity of the light source. Consistent and accurately measured light intensity is necessary for comparing results across experiments.[5]

  • Temperature: While many degradation studies are run at ambient temperature, thermal degradation can be significant, especially at elevated temperatures. According to ICH guidelines, stress testing often involves heating samples to accelerate degradation.[8]

Q3: Which analytical techniques are best suited for monitoring degradation and identifying products?

A multi-faceted analytical approach is typically required. No single technique can provide all the necessary information.

Technique Primary Use Advantages Limitations
HPLC-UV Quantifying the parent compound and major non-volatile degradants.Robust, reproducible, and widely available. Excellent for quantitative analysis.[9][10]Requires degradants to have a UV chromophore. Provides limited structural information.[11]
LC-MS/MS Identifying and quantifying unknown degradation products.High sensitivity and selectivity. Provides molecular weight and fragmentation data for structural elucidation.[9][12]More complex and expensive. Matrix effects can influence ionization.
GC-MS Analyzing volatile and semi-volatile degradation products (e.g., p-cresol).Excellent separation for volatile compounds. Extensive libraries for compound identification.[13]Requires derivatization for non-volatile compounds. High temperatures can degrade labile products.
UV-Vis Spec Monitoring overall changes in the solution during the reaction.Simple, rapid, and non-destructive. Good for tracking the disappearance of the parent compound's absorbance peak.[9][14]Low specificity; overlapping spectra from multiple components can complicate interpretation.[9]
Q4: How do I design an experiment to differentiate between biotic and abiotic degradation?

To confirm that the observed degradation is due to microbial activity (biotic) rather than chemical processes (abiotic), it is essential to include proper controls.[15]

  • Sterile Control: A flask containing the sterile culture medium and this compound, but with no microbial inoculum. This control measures the extent of abiotic degradation (e.g., hydrolysis) under the same incubation conditions.[15]

  • Killed Control: A flask containing the microbial culture, which has been killed (e.g., by autoclaving or adding a poison like sodium azide), along with the test compound. This control helps to assess any loss of the compound due to non-metabolic binding to the cell mass (biosorption).[15]

Significant loss of the parent compound in the live culture flask, compared to minimal loss in the sterile and killed controls, provides strong evidence for biotic degradation.

Troubleshooting Guide

This guide addresses common issues encountered during degradation studies.

Issue Possible Cause(s) Recommended Action(s)
No or very slow degradation observed. 1. Stress conditions are too mild. [16]2. The analytical method is not stability-indicating (i.e., it cannot distinguish the parent drug from degradants).[12]3. Inappropriate photocatalyst or light source. [17]1. Increase the stressor concentration, temperature, or exposure time. A target degradation of 5-20% is often ideal for method validation.[16]2. Verify the method's ability to separate the parent compound from potential degradants. Spiking with related compounds or using a universal detector like mass spectrometry can help.[12]3. Ensure the light source's emission spectrum overlaps with the catalyst's absorption spectrum. Verify catalyst activity with a known compound.
Degradation is too rapid; parent compound is completely gone at the first time point. 1. Stress conditions are too harsh. [16]1. Reduce the stressor concentration, temperature, or exposure time. Take earlier and more frequent time points.
Poor mass balance in analytical results. 1. Some degradation products are not detected (e.g., they are volatile, lack a UV chromophore, or are retained on the column).[16]2. Adsorption of compound/degradants to glassware or filter materials.1. Use a more universal detector (e.g., MS, CAD). For volatile compounds, use GC-MS. Modify the chromatographic method to ensure all components elute.[16]2. Use silanized glassware. Perform recovery studies with different filter materials (e.g., PTFE, PVDF) to check for adsorption.
Inconsistent or irreproducible results. 1. Inconsistent experimental conditions (e.g., fluctuations in temperature, light intensity, or pH).2. Sample preparation variability. 3. Catalyst deactivation (in photocatalysis).[1]1. Tightly control all experimental parameters. Use a calibrated light source and a temperature-controlled reactor.2. Standardize all sample preparation steps, including dilutions and neutralization.3. Test the reusability of the catalyst. If activity drops, consider catalyst poisoning or fouling and investigate regeneration methods. The study by Taran et al. (2017) noted that their synthesized TiO₂ spheres could be reused for four cycles without loss of activity.[1]
Complex chromatogram with many co-eluting peaks. 1. Suboptimal chromatographic separation. [12]1. Optimize the mobile phase composition, gradient profile, column temperature, or flow rate. Consider using a different column stationary phase (e.g., C8, Phenyl) to alter selectivity.[12]
Experimental Protocols

The following are generalized, step-by-step protocols for key degradation experiments. These must be optimized for your specific laboratory conditions and analytical instrumentation.

Protocol 1: Photocatalytic Degradation using TiO₂

This protocol is based on established methods for studying the photocatalytic degradation of organic pollutants.[1]

  • Objective: To evaluate the degradation of this compound in an aqueous solution under UV irradiation in the presence of a TiO₂ catalyst.

  • Methodology:

    • Reactor Setup: Use a temperature-controlled photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp). The vessel should be made of quartz or borosilicate glass that is transparent to the lamp's emission wavelength.

    • Catalyst Suspension: Prepare a stock suspension of TiO₂ (e.g., Aeroxide P25 or synthesized spheres) in ultrapure water. A typical loading is 0.5-1.0 g/L.

    • Reaction Initiation:

      • Add the required volume of TiO₂ suspension to the reactor containing an aqueous solution of this compound (e.g., 10-50 mg/L).

      • Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the catalyst surface and the compound.

      • Take a "time zero" sample (t=0) immediately before turning on the UV lamp.

    • Irradiation and Sampling:

      • Turn on the UV lamp to initiate the photocatalytic reaction.

      • Withdraw aliquots (e.g., 1-2 mL) at predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

    • Sample Preparation: Immediately filter each aliquot through a 0.22 µm syringe filter (e.g., PTFE) to remove the TiO₂ particles and quench the reaction.

    • Analysis: Analyze the filtrate for the remaining concentration of this compound and the formation of degradation products using a validated HPLC-UV or LC-MS method.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Stock Solution of Compound start_exp Initiate Degradation (Add Stressor, Start UV, etc.) prep_solution->start_exp prep_stress Prepare Stress Agents (Acid, Base, Oxidant, Catalyst) prep_stress->start_exp sampling Withdraw Samples at Time Intervals (t=0, t₁, t₂, ... tₙ) start_exp->sampling quench Quench Reaction (Neutralize, Filter, Dilute) sampling->quench analytical_run Analyze via HPLC, LC-MS, GC-MS quench->analytical_run data_proc Process Data (Peak Integration, Quantification) analytical_run->data_proc interpret Identify Degradants & Propose Pathways data_proc->interpret

Caption: General experimental workflow for degradation studies.

Protocol 2: Forced Hydrolysis (Acidic & Basic Conditions)

This protocol follows the principles outlined in ICH guidelines for forced degradation studies.[8]

  • Objective: To determine the susceptibility of this compound to hydrolysis under acidic and basic conditions.

  • Methodology:

    • Solution Preparation:

      • Acid Hydrolysis: Prepare a solution of the compound (e.g., 1 mg/mL) in 0.1 M HCl.

      • Base Hydrolysis: Prepare a separate solution of the compound (e.g., 1 mg/mL) in 0.1 M NaOH.

      • Neutral Control: Prepare a solution of the compound in purified water.

    • Incubation: Incubate all three solutions in sealed, light-protected vials at a controlled temperature (e.g., 60-80°C).

    • Sampling: At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot from each solution.

    • Sample Preparation:

      • Cool the sample to room temperature.

      • Neutralize the acidic sample with an equivalent amount of NaOH.

      • Neutralize the basic sample with an equivalent amount of HCl.

      • Dilute all samples to a suitable concentration for analysis using the mobile phase.

    • Analysis: Analyze the samples using a validated stability-indicating HPLC method. Compare the degradation profiles to the neutral control.

Protocol 3: Oxidative Degradation
  • Objective: To assess the stability of this compound in the presence of an oxidizing agent.

  • Methodology:

    • Solution Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). The concentration of H₂O₂ should be optimized to achieve target degradation.

    • Incubation: Store the solution at room temperature or a slightly elevated temperature, protected from light.

    • Sampling: Withdraw aliquots at specified time points. The reaction may be much faster than hydrolysis, so shorter intervals may be necessary.

    • Sample Preparation: Dilute the sample to an appropriate concentration for analysis. It is often not necessary to quench the reaction if the sample is analyzed promptly or stored under refrigerated conditions.

    • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

References
  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Vertex AI Search.
  • Taran, O. P., et al. (2017). Photocatalytic degradation of this compound over TiO2 spheres. Journal of Hazardous Materials.
  • Gentisin Degradation: A Technical Support Center for Researchers. (n.d.). BenchChem.
  • A review on the factors affecting the photocatalytic degradation of hazardous materials. (2017). Journal of Environmental Chemical Engineering.
  • Common challenges/drawbacks in photocatalysis systems for environmental remediation. (n.d.). ResearchGate.
  • In-Depth Photocatalytic Degradation Mechanism of the Extensively Used Dyes Malachite Green, Methylene Blue, Congo Red, and Rhodamine B via Covalent Organic Framework-Based Photocatalysts. (n.d.). MDPI.
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025). Lhasa Limited.
  • This compound - 31691-23-3. (n.d.). Vulcanchem.
  • Photocatalytic Dye Degradation from Textile Wastewater: A Review. (n.d.). ACS Publications.
  • Technical Support Center: Degradation of 2-(4-Cyclohexylphenoxy)ethanol. (n.d.). BenchChem.
  • A Review on Photocatalysis Used For Wastewater Treatment: Dye Degradation. (2023). PMC - NIH.
  • Technical Support Center: Understanding Drug Degradation Pathways. (n.d.). BenchChem.
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). International Journal of Creative Research Thoughts.
  • Forced Degradation Studies. (2016). MedCrave online.
  • Review of Advanced Oxidation Processes Based on Peracetic Acid for Organic Pollutants. (n.d.). MDPI.
  • ethanol degradation IV | Pathway. (n.d.). PubChem.
  • Paraben Compounds—Part II: An Overview of Advanced Oxidation Processes for Their Degradation. (n.d.). MDPI.
  • analytical methods. (n.d.). ATSDR.
  • Proposed degradation pathways of 2-(2-ethoxyethoxy)ethanol initiated by H. (n.d.). ResearchGate.
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (n.d.). MDPI.
  • Ethanol Degradation | Pathway. (n.d.). PubChem.
  • Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation. (n.d.). PMC - NIH.
  • Advanced Oxidation Processes for Organic Contaminant Destruction Based on Fenton Reaction and Related Chemistry | Request PDF. (2025). ResearchGate.
  • Water depollution control : A gateway to reaction monitoring and analytical chemistry. (2021). ChemRxiv.

Sources

Stabilizing 2-(4-Methylphenoxy)ethanol in stock solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(4-Methylphenoxy)ethanol

A Guide to Ensuring the Stability and Integrity of Stock Solutions

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals who rely on the stability and purity of their chemical stock solutions for reproducible and accurate experimental outcomes. We will address common questions and troubleshooting scenarios encountered in the laboratory, grounding our recommendations in established chemical principles and best practices for chemical handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in stock solutions?

A: The degradation of this compound primarily stems from two chemical liabilities in its structure: the electron-rich phenol ether moiety and the primary alcohol group.

  • Oxidation: The phenoxy group is susceptible to oxidation. This process can be initiated by atmospheric oxygen, trace metal ion contaminants, or exposure to light (photo-oxidation). Oxidation of the aromatic ring can lead to the formation of colored quinone-like structures, which is often the cause of solutions turning yellow or brown. A study on the photocatalytic decomposition of this compound identified the formation of toxic p-cresol as a significant degradation product, highlighting the molecule's sensitivity to light-induced degradation pathways[1]. Phenolic compounds, in general, are known to undergo auto-oxidation, a process that can be accelerated at higher pH levels[2].

  • Alcohol Oxidation: The primary alcohol group (-CH₂OH) can be oxidized to form an aldehyde, and subsequently a carboxylic acid. This is a common degradation pathway for many ethanol derivatives[3][4].

  • Environmental Factors: Exposure to high temperatures can increase the rate of all degradation reactions. Similarly, improper storage in containers that are not inert or have poor seals can introduce contaminants or allow for prolonged exposure to air.

Q2: Which solvents are recommended for preparing stable stock solutions of this compound?

A: The choice of solvent is critical for maximizing the shelf-life of your stock solution. The ideal solvent should be inert, pure, and compatible with your downstream application.

This compound is soluble in alcohol and has a high water solubility of 9,407 mg/L at 25°C[5][6]. However, for long-term stability, anhydrous, high-purity solvents are recommended to minimize water- and oxygen-mediated degradation.

SolventSuitabilityRationale & Considerations
DMSO (Anhydrous) Excellent A polar aprotic solvent that is an excellent choice for long-term storage. It readily dissolves the compound and is generally inert. Use only high-purity, anhydrous grade.
Ethanol (Anhydrous) Good The compound is highly soluble in ethanol[6]. Use absolute (200 proof), anhydrous ethanol to prevent hydrolysis or water-mediated reactions. Ensure it is stored under an inert atmosphere.
Acetonitrile (HPLC Grade) Good A polar aprotic solvent suitable for many analytical applications. Its lower reactivity compared to protic solvents makes it a good choice.
Aqueous Buffers Poor (for long-term) While soluble, aqueous solutions are not recommended for long-term stock. The presence of water and dissolved oxygen accelerates oxidative degradation[2]. Prepare aqueous working solutions fresh from a concentrated stock in an organic solvent.

Always use solvents from a freshly opened bottle or those that have been properly stored to minimize dissolved oxygen and water content.

Q3: What are the optimal storage conditions (temperature, light, atmosphere) for long-term stability?

A: Adhering to proper storage conditions is the most effective way to prevent degradation. These practices are based on general principles of safe and effective chemical storage[7][8][9][10].

ConditionRecommendationCausality (Why it Matters)
Temperature -20°C or -80°C Low temperatures drastically reduce the kinetic rate of all chemical reactions, including oxidation.
Light Amber Vials / Dark Protect from light by using amber glass vials or by wrapping clear vials in aluminum foil. Store in a dark location (e.g., freezer box). Light provides the energy to initiate photo-oxidation[1][11].
Atmosphere Inert Gas (Argon/Nitrogen) Before sealing the vial, flush the headspace with a dry, inert gas like argon or nitrogen. This displaces atmospheric oxygen, the primary driver of oxidative degradation[2].
Container Glass Vials with PTFE-lined Caps Use high-quality glass (e.g., borosilicate) vials with chemically inert Polytetrafluoroethylene (PTFE)-lined caps to ensure a tight seal and prevent leaching of contaminants.

Troubleshooting Guide

Problem 1: My stock solution of this compound has turned yellow/brown. What does this indicate and is it still usable?

Answer: A color change to yellow or brown is a strong indicator of oxidative degradation. As mentioned in FAQ 1, oxidation of the phenol ring often produces colored byproducts.

  • Causality: The appearance of color suggests that a portion of the parent compound has degraded, meaning the concentration of the active this compound is lower than originally prepared, and the solution now contains impurities.

  • Is it Usable?: It is strongly advised not to use the discolored solution. The impurities, such as p-cresol, could be toxic or interfere with your experiment, leading to non-reproducible or artifactual results[1]. The unknown concentration of the parent compound compromises the accuracy of your experiment.

  • Solution: Discard the degraded solution following your institution's hazardous waste disposal guidelines[7][9]. Prepare a fresh stock solution, paying close attention to the solvent choice and storage protocols outlined above.

Problem 2: I observed precipitation in my refrigerated stock solution after it was warmed to room temperature. How can I resolve this?

Answer: Precipitation upon warming is unusual and typically suggests a problem with solubility or a chemical transformation.

  • Possible Cause 1: Supersaturation. The compound may have been dissolved at a higher temperature and then precipitated upon cooling. If it does not redissolve upon returning to room temperature and gentle vortexing, this is less likely.

  • Possible Cause 2: Degradation to a Less Soluble Product. A more likely scenario is that the parent compound has degraded over time into a product that is less soluble in the chosen solvent.

  • Troubleshooting Steps:

    • Gentle Warming & Agitation: Briefly warm the solution (e.g., to 30-37°C) and vortex gently to see if the precipitate redissolves.

    • Purity Check: If it redissolves, it is crucial to check the purity before use. If it does not, the solution is compromised. Use an appropriate analytical method like HPLC or GC-MS to determine the purity and concentration of the parent compound.

    • Discard if Impure: If significant degradation is confirmed, discard the solution and prepare a fresh stock.

Experimental Protocols & Workflows

Protocol 1: Preparation of a Stable 100 mM Stock Solution in DMSO

This protocol provides a step-by-step method for preparing a stable stock solution intended for long-term storage.

Materials:

  • This compound (CAS: 15149-10-7), solid[12]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 2 mL Amber glass vial with PTFE-lined screw cap

  • Analytical balance

  • Calibrated micropipettes

  • Source of dry Argon or Nitrogen gas with tubing

Procedure:

  • Tare Vial: Place the amber vial on the analytical balance and tare the weight.

  • Weigh Compound: Carefully weigh approximately 30.44 mg of this compound (Molecular Weight: 152.19 g/mol ) directly into the vial. Record the exact weight.

  • Calculate Solvent Volume: Use the following formula to determine the precise volume of DMSO to add: Volume (mL) = (Weight (mg) / 152.19 g/mol ) / 100 mM For 30.44 mg, this would be 2.0 mL.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial and vortex until the solid is completely dissolved. Gentle warming in a water bath (<40°C) can be used if necessary.

  • Inert Gas Purge: Briefly uncap the vial and gently flush the headspace with a stream of argon or nitrogen for 15-20 seconds. This displaces the oxygen-containing air.

  • Seal and Label: Immediately recap the vial tightly. Seal the cap with parafilm for extra security. Label the vial clearly with the compound name, concentration (100 mM), solvent (DMSO), preparation date, and your initials[7].

  • Store: Store the vial upright in a freezer box at -20°C or -80°C, protected from light.

Diagram: Workflow for Stock Solution Preparation

A visual guide to the key steps in preparing a stable stock solution.

G cluster_prep Preparation cluster_stabilize Stabilization cluster_store Storage weigh 1. Weigh Compound add_solvent 2. Add Anhydrous Solvent weigh->add_solvent dissolve 3. Vortex to Dissolve add_solvent->dissolve purge 4. Purge with Inert Gas (Ar or N2) dissolve->purge seal 5. Seal Tightly in Amber Vial purge->seal label_vial 6. Label Clearly seal->label_vial store_cold 7. Store at -20°C / -80°C in the Dark label_vial->store_cold

Caption: Workflow for preparing a stable chemical stock solution.

Protocol 2: Recommended Stability Assessment by HPLC

This outlines a basic workflow to quantitatively assess the stability of your stock solution over time.

Objective: To determine the percentage of this compound remaining after storage under specific conditions.

Procedure:

  • Prepare Stock: Prepare a stock solution as described in Protocol 1.

  • Time Point Zero (T=0) Analysis: Immediately after preparation, dilute a small aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 1 mM in acetonitrile). Inject this sample into a calibrated HPLC system with a UV detector. Record the peak area of the parent compound. This is your 100% reference value.

  • Store Aliquots: Dispense the remaining stock solution into multiple small-volume amber vials. This avoids repeated freeze-thaw cycles of the main stock. Store these under the desired conditions (e.g., -20°C, 4°C, Room Temperature).

  • Time Point Analysis (T=x): At predetermined intervals (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.

  • Analyze: Allow the aliquot to warm to room temperature, dilute it in the exact same manner as the T=0 sample, and analyze it by HPLC using the same method.

  • Calculate Purity: Compare the peak area of this compound at T=x to the peak area at T=0.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) x 100

  • Assess Degradants: Look for the appearance of new peaks in the chromatogram, which would indicate degradation products.

Diagram: Potential Oxidative Degradation Pathways

This diagram illustrates the likely points of oxidative attack on the this compound molecule.

G cluster_main This compound cluster_path1 Pathway 1: Ring Oxidation cluster_path2 Pathway 2: Ether Cleavage cluster_path3 Pathway 3: Alcohol Oxidation mol C₉H₁₂O₂ quinone Quinone-type Products (Colored) mol->quinone O₂, Light pcresol p-Cresol (Toxic Intermediate) mol->pcresol O₂, Light aldehyde Aldehyde Intermediate mol->aldehyde Oxidant acid Carboxylic Acid Product aldehyde->acid Further Oxidation

Caption: Potential oxidative degradation pathways for this compound.

References

  • Espinoza, R. (2025). The Top 10 Best Practices For Proper Chemical Storage. IDR Environmental Services.
  • Environmental Health and Safety, University of California, Irvine. (n.d.). Chemical Storage Guidelines.
  • SafetyCulture. (2024). Guide to Safe Chemical Storage: Best Practices for the Industry.
  • Compliance and Risk Management, Kent State University. (n.d.). Proper Chemical Storage.
  • PubMed. (2017). Photocatalytic degradation of this compound over TiO2 spheres. Journal of Hazardous Materials.
  • Environment, Health & Safety, University of Wisconsin–Madison. (n.d.). Chemical Storage.
  • The Good Scents Company. (n.d.). 1-(2-phenyl ethoxy)-2-(4-methyl phenoxy)ethanol.
  • PubMed Central. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements.
  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-, CAS Registry Number 72987-59-8. Food and Chemical Toxicology.
  • ResearchGate. (2024). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. Food Bioscience.
  • MDPI. (2023). Phenolic-Driven Evaluation of Maclura tinctoria (Tajuva) Wood as a Sustainable Alternative to Oak for Alcoholic Beverage Aging.
  • European Commission. (n.d.). IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZOATE in COSMETIC PRODUCTS.
  • Japan International Cooperation Agency. (n.d.). III Analytical Methods.
  • National Institute of Standards and Technology (NIST). (n.d.). Ethanol, 2-(4-methylphenoxy)-. NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • MDPI. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips.
  • Wikipedia. (n.d.). Phenol.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-. Substance Registry Services.
  • Cheméo. (n.d.). Ethanol, 2-(4-methylphenoxy)-.
  • National Center for Biotechnology Information. (n.d.). ethanol degradation IV. PubChem Pathway.
  • ResearchGate. (2018). Proposed degradation pathways of 2-(2-ethoxyethoxy)ethanol initiated by H.
  • National Center for Biotechnology Information. (n.d.). Ethanol Degradation. PubChem Pathway.

Sources

Technical Support Center: A Researcher's Guide to Preventing Contamination in 2-(4-Methylphenoxy)ethanol Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Methylphenoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile aryl alkyl alcohol. The purity of this compound, a compound used in applications ranging from fragrance formulations to chemical synthesis, is paramount to achieving reproducible and reliable experimental outcomes.[1][2] Contamination, whether from synthesis byproducts, degradation, or improper handling, can compromise results, leading to lost time and resources.

This document provides a structured approach to identifying, troubleshooting, and preventing contamination. It combines foundational scientific principles with field-proven protocols to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and purity of this compound.

Q1: What are the most common impurities found in synthesized this compound?

A1: Impurities are typically route-dependent. For this compound prepared via a Williamson ether synthesis—a common method for producing phenol ethers by reacting a phenol with an alkyl halide or ethylene oxide in the presence of a base—the impurity profile is predictable.[3][4] Key contaminants to anticipate include:

  • Unreacted Starting Materials: Residual p-cresol (4-methylphenol) and the etherifying agent (e.g., 2-chloroethanol, ethylene oxide).

  • Side-Reaction Products: Small quantities of byproducts from unintended reactions.

  • Reagents and Solvents: Residual base (e.g., NaOH, K₂CO₃) and solvents used during the reaction or work-up (e.g., DMF, acetonitrile, toluene).[5]

  • Degradation Products: The compound can degrade under certain conditions. For instance, photocatalytic degradation has been shown to yield the toxic starting material, p-cresol.[6]

Q2: How can I minimize contamination during the synthesis process itself?

A2: Proactive measures during synthesis are the most effective way to ensure a high-purity final product.

  • High-Purity Reagents: Start with the highest purity p-cresol and etherifying agent available. Impurities in starting materials will carry through or cause side reactions.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenoxide intermediate and other reagents.

  • Controlled Conditions: Maintain strict control over reaction temperature. Overheating can lead to the formation of undesired byproducts.

  • Stoichiometry: Carefully control the molar ratios of reactants to minimize unreacted starting materials.

Q3: What are the optimal storage and handling conditions for this compound?

A3: Proper storage is critical to prevent degradation.[7] The quality of the compound can be compromised by exposure to high temperatures, direct sunlight, and moisture.[7]

  • Storage: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[7][8] The recommended storage temperature is typically below 25°C (77°F).[7]

  • Containers: Use clean, dedicated, and tightly sealed containers to prevent moisture absorption and microbial contamination.[7][8]

  • Inventory: Implement a first-in, first-out (FIFO) inventory system to avoid age-related degradation.[7]

Q4: My this compound sample is discolored (e.g., yellow or brown). What is the likely cause?

A4: Discoloration is often a sign of degradation. The most common cause is oxidation. Phenolic compounds, even when etherified, can be susceptible to air oxidation over time, especially if exposed to light, heat, or trace metal impurities. The discoloration arises from the formation of colored quinone-type structures or other complex degradation products. If your sample is discolored, its purity is questionable, and re-purification is recommended before use.

Q5: Which analytical techniques are best for a quick purity check versus a comprehensive analysis?

A5: The choice of technique depends on the required level of detail.

  • Quick Check (Qualitative): Thin-Layer Chromatography (TLC) is an excellent, rapid method to visually check for the presence of major impurities and to monitor the progress of a reaction or purification.[5]

  • Comprehensive Analysis (Quantitative): High-Performance Liquid Chromatography (HPLC) is the standard for quantitative purity analysis, providing precise percentages of the main component and impurities.[9][10] Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for identifying and quantifying volatile and semi-volatile impurities.[11]

Section 2: Troubleshooting Guide for Impure Samples

This guide provides a systematic approach to diagnosing and resolving common contamination issues.

Problem: Unexpected Peaks in HPLC or GC-MS Analysis

The appearance of extra peaks in your chromatogram is a clear indicator of impurities. The key to resolving this is to identify the source.

Potential Cause A: Unreacted Starting Materials or Reagent Byproducts
  • Causality: In Williamson ether synthesis, incomplete reaction or improper stoichiometry will leave residual p-cresol or the alkylating agent. These are often close in polarity to the product, making separation challenging.

  • Troubleshooting & Solution:

    • Confirm Identity: If possible, run analytical standards of your starting materials to confirm if their retention times match the impurity peaks.

    • Re-purify with High-Resolution Technique: Standard purification may be insufficient. Flash column chromatography is a highly effective method for separating compounds with different polarities.[5]

      • Action: Perform flash chromatography. See Protocol 2 for a detailed methodology. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is typically effective.[5]

Potential Cause B: Residual Solvents
  • Causality: Solvents used in the synthesis or purification (e.g., ethyl acetate, dichloromethane, toluene) can be trapped in the final product, especially if it is a solid or viscous oil.

  • Troubleshooting & Solution:

    • Confirm Identity (GC-MS): GC-MS is the ideal technique for identifying residual solvents.

    • Removal:

      • Action: Re-dissolve the compound in a minimal amount of a low-boiling-point solvent (like dichloromethane).

      • Action: Remove the solvent using a rotary evaporator.

      • Action: Place the sample under a high vacuum for several hours to remove final solvent traces. Gentle heating can be applied if the compound is thermally stable.

Potential Cause C: Degradation Products
  • Causality: Exposure to UV light, air, or high temperatures can cause the ether linkage to cleave, potentially re-forming p-cresol or other oxidized species.[6]

  • Troubleshooting & Solution:

    • Review Handling: Assess if the material has been stored improperly (e.g., left on the benchtop in a clear container).

    • Re-purify: The material must be re-purified using a method like flash chromatography or recrystallization.

    • Implement Proper Storage: After purification, store the compound in an amber glass vial under an inert atmosphere (if highly sensitive) in a cool, dark place.[7]

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for diagnosing an impure sample.

G start Impure Sample Detected (e.g., via HPLC, GC-MS, TLC) check_peaks Do unexpected peaks match starting materials? start->check_peaks check_physical Is the sample discolored or oily? start->check_physical unreacted Cause: Unreacted Starting Materials check_peaks->unreacted Yes other_impurities Do peaks correspond to common solvents? check_peaks->other_impurities No degradation Cause: Degradation Product check_physical->degradation Yes solution_chrom Solution: 1. Optimize reaction stoichiometry. 2. Re-purify via Flash Chromatography. unreacted->solution_chrom solvent Cause: Residual Solvent other_impurities->solvent Yes other_impurities->degradation No solution_vacuum Solution: Dry under high vacuum, possibly with gentle heating. solvent->solution_vacuum solution_degradation Solution: 1. Re-purify material. 2. Store in amber vial, in cool, dark place. degradation->solution_degradation

Caption: Troubleshooting workflow for an impure sample.

Section 3: Key Experimental Protocols

Adherence to validated protocols is essential for preventing contamination and ensuring the purity of your material.

Contamination Prevention Workflow

This diagram illustrates the critical stages for maintaining purity throughout an experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction reagents 1. Verify Reagent Purity (Use new or tested stock) glassware 2. Use Clean, Dry Glassware (Oven-dried) reagents->glassware inert 3. Assemble Under Inert Atmosphere (N2/Ar) glassware->inert reaction 4. Controlled Reaction (Monitor Temp & Time) inert->reaction tlc 5. Monitor Progress (TLC Analysis) reaction->tlc purify 6. Purify Product (Chromatography/Recrystallization) tlc->purify analyze 7. Confirm Purity (HPLC/GC-MS/NMR) purify->analyze store 8. Store Properly (Amber vial, cool, dark) analyze->store

Caption: A workflow for preventing contamination.

Protocol 1: Purity Assessment by HPLC-UV

This protocol provides a general method for the quantitative analysis of this compound. Method optimization may be required for your specific instrument and sample matrix.

ParameterSpecificationRationale
Column C8 or C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm)The moderate polarity of the analyte is well-suited for standard reverse-phase columns, which separate based on hydrophobicity.[10]
Mobile Phase Acetonitrile and WaterA common solvent system for compounds of this type. A gradient may be needed to resolve all impurities.[10]
Gradient Start at 40% Acetonitrile, ramp to 95% over 15 minA gradient elution ensures that both more polar (early eluting) and less polar (late eluting) impurities are resolved from the main peak.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC columns of this dimension.
Column Temp 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection (UV) 275 nmThe aromatic ring provides strong UV absorbance. The exact λmax should be confirmed with a UV scan of a pure sample.
Injection Vol. 10 µLA typical volume for analytical HPLC.

Procedure:

  • Standard Preparation: Prepare a stock solution of a high-purity reference standard of this compound in acetonitrile (e.g., 1 mg/mL).

  • Sample Preparation: Prepare a solution of the test sample at approximately the same concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculation: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Purification by Flash Column Chromatography

This protocol is a robust method for purifying gram-scale quantities of synthesized this compound.[5]

Materials:

  • Silica gel (60 Å, 40-63 µm particle size)

  • Glass column

  • Hexane and Ethyl Acetate (HPLC grade)

  • TLC plates, chamber, and UV lamp

Procedure:

  • Solvent System Selection: Use TLC to determine an appropriate eluent. Find a solvent mixture (e.g., 80:20 Hexane:Ethyl Acetate) where the product has an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.

  • Elution: Begin eluting with the non-polar solvent system, collecting fractions. Gradually increase the eluent polarity (e.g., move from 95:5 to 80:20 Hexane:Ethyl Acetate) to elute the product.

  • Fraction Analysis: Spot each collected fraction onto a TLC plate. Develop the plate and visualize under UV light to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

References

  • Belskaya, O. B., et al. (2017). Photocatalytic degradation of this compound over TiO2 spheres. Journal of Hazardous Materials.
  • FreeMind Consumer Products. (n.d.). Ingredients to Avoid – Phenoxyethanol.
  • Tristar Intermediates. (2024). 5 Common Phenoxy Ethanol Mistakes to Avoid.
  • BenchChem. (2025). Technical Support Center: Purification of 2-(4-Cyclohexylphenoxy)ethanol.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet.
  • Vulcanchem. (n.d.). This compound - 31691-23-3.
  • Google Patents. (2015). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Blissoma Botanical Beauty. (n.d.). Phenoxyethanol Dangers: Is Phenoxyethanol Safe and What Is Phenoxyethanol in Skincare?.
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZOATE in COSMETIC PRODUCTS.
  • NIST. (n.d.). Ethanol, 2-(4-methylphenoxy)-. In NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database.
  • Ataman Kimya. (n.d.). PHENOXYETHANOL.
  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(4-Cyclohexylphenoxy)ethanol.
  • NIST. (n.d.). Ethanol, 2-(4-methylphenoxy)-. In NIST Chemistry WebBook.
  • Api, A. M., et al. (2012). Fragrance material review on this compound. Food and Chemical Toxicology.
  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 4'-(Methylthio)acetophenone.
  • Matysová, L., et al. (2012). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Acta Poloniae Pharmaceutica.

Sources

Artifacts in analytical measurements of 2-(4-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical measurement of 2-(4-Methylphenoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common artifacts and issues encountered during the analysis of this compound. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring robust and reliable data generation.

Introduction to Analytical Challenges

This compound, a member of the aryl alkyl alcohol class of compounds, is utilized in various applications, including as a fragrance ingredient and in pharmaceutical formulations.[1][2] Its analysis, typically by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), can be prone to specific artifacts. Understanding the chemical properties of this molecule—a primary alcohol with a substituted benzene ring—is crucial for anticipating and mitigating analytical issues.[1] This guide provides a structured, question-and-answer-based approach to troubleshooting, grounded in scientific principles.

Frequently Asked Questions (FAQs)

General

Q1: What are the most common analytical techniques for this compound?

A1: The most prevalent methods are reverse-phase HPLC (RP-HPLC) with UV or Mass Spectrometry (MS) detection and Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or MS.[3][4][5] The choice depends on the sample matrix, required sensitivity, and the specific information sought (e.g., purity, quantitation).

Q2: What are the key chemical properties of this compound to consider during method development?

A2: Key properties include its moderate polarity, boiling point of approximately 261°C, and its structure containing a hydroxyl group and a phenoxy moiety.[6] The hydroxyl group can lead to peak tailing in GC if active sites are present in the system. Its UV chromophore (the phenyl ring) allows for sensitive detection by UV-based HPLC detectors.

HPLC Analysis

Q3: I'm seeing poor peak shape (tailing) for this compound in my RP-HPLC analysis. What could be the cause?

A3: Peak tailing in RP-HPLC for a compound like this compound is often due to secondary interactions with the stationary phase. The hydroxyl group can interact with residual, un-capped silanols on the silica-based C18 or C8 column packing.

  • Troubleshooting Steps:

    • Use a column with low silanol activity or end-capping: Modern, high-purity silica columns are designed to minimize these interactions.[3]

    • Adjust mobile phase pH: If the tailing is severe, a slight acidification of the mobile phase (e.g., with 0.1% formic or phosphoric acid) can suppress the ionization of silanol groups, reducing secondary interactions.[3] Note that phosphoric acid is not suitable for MS detection.[3]

    • Consider a different stationary phase: If tailing persists, a different stationary phase, such as one with a polar-embedded group, may provide a better peak shape.

Q4: My this compound signal is suppressed when analyzing formulated samples by LC-MS. Why is this happening?

A4: This is likely due to a phenomenon called ion suppression , a common matrix effect in LC-MS.[7][8] Co-eluting components from your sample matrix (e.g., excipients, salts, polymers) compete with your analyte for ionization in the MS source, reducing its signal intensity.[7][9][10]

  • Troubleshooting Workflow:

    IonSuppression Start Low Analyte Signal (Ion Suppression Suspected) Step1 Improve Chromatographic Separation Start->Step1 Co-elution of matrix components Step2 Enhance Sample Preparation Step1->Step2 Separation not sufficient Step3 Modify MS Source Parameters Step2->Step3 Matrix still interfering Step4 Use an Internal Standard Step3->Step4 Optimization needed End Issue Resolved Step4->End

    Caption: Troubleshooting workflow for ion suppression in LC-MS.

    • Detailed Steps:

      • Improve Chromatographic Separation: Modify your gradient to better separate this compound from the interfering matrix components.

      • Enhance Sample Preparation: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances before injection.[11][12]

      • Use an Isotopically Labeled Internal Standard: A stable isotope-labeled version of the analyte is the gold standard for correcting ion suppression, as it will be affected by the matrix in the same way as the analyte.

GC Analysis

Q5: I am observing "ghost peaks" in my GC chromatograms when analyzing for this compound. What are they and where do they come from?

A5: Ghost peaks are peaks that appear in a chromatogram that are not present in the sample. They are often caused by contamination within the GC system.[13][14] For a compound like this compound, which is analyzed at relatively high temperatures, several sources are possible:

  • Septum Bleed: Small pieces of the injection port septum can be deposited in the liner and degrade at high temperatures, releasing siloxanes that appear as a series of evenly spaced peaks.[14]

  • Column Bleed: The stationary phase of the GC column can degrade at high temperatures, especially in the presence of oxygen, leading to a rising baseline or discrete peaks.[14]

  • Carryover: Residue from a previous, more concentrated sample can be retained in the injector or the front of the column and elute in a subsequent run.

  • Troubleshooting Protocol:

    • Run a Blank Gradient: Inject a blank solvent and run your analytical method. If the ghost peaks are present, the contamination is in the system.

    • Inspect and Replace Consumables:

      • Injector Liner: Replace the liner, as it can accumulate non-volatile residues.

      • Septum: Replace the septum. Use high-quality, low-bleed septa.[13]

    • Bake Out the Column: Condition the column at a high temperature (as recommended by the manufacturer) with carrier gas flowing to remove contaminants.

Q6: My this compound peak is broad and shows significant tailing in my GC analysis. What is the cause?

A6: This is often a sign of adsorption due to active sites within the GC system. The hydroxyl group of this compound can interact with active sites, which can be exposed metal surfaces or active silanol groups in the injector liner or on the column.

  • Troubleshooting Steps:

    • Use a Deactivated Liner: Ensure you are using a glass liner that has been properly deactivated to cover active sites.

    • Column Maintenance: If the column is old, active sites may have developed. Trimming the first 10-20 cm from the front of the column can sometimes resolve the issue. If not, the column may need to be replaced.

    • Check for System Leaks: Oxygen entering the system can damage the stationary phase and create active sites.[15]

Q7: Could my this compound be degrading in the hot GC injector?

A7: Yes, thermal degradation is a possibility, especially with a high injector temperature. Phenoxyethanol-type compounds can undergo degradation at elevated temperatures.[16][17] This would manifest as smaller, unexpected peaks in the chromatogram and a lower-than-expected response for the main analyte.

  • Diagnostic Experiment:

    • Perform a series of injections while incrementally lowering the injector temperature (e.g., from 280°C down to 220°C in 10°C steps). If the area of the degradation peaks decreases relative to the main peak, thermal degradation is likely occurring. The optimal injector temperature will be the lowest temperature that allows for efficient volatilization without degradation.

NMR Analysis

Q8: I see unexpected peaks in the NMR spectrum of my this compound sample. How can I identify them?

A8: Unexpected peaks in an NMR spectrum are often due to residual solvents from the synthesis or purification process, or other common laboratory contaminants.

  • Identification Strategy:

    • Consult Chemical Shift Tables: There are extensive published tables of ¹H and ¹³C NMR chemical shifts for common laboratory solvents and impurities.[18][19][20] Compare the chemical shifts and multiplicities of your unknown peaks to these tables.

    • Consider Synthesis Byproducts: Review the synthetic route used to prepare the this compound. Consider potential side products or unreacted starting materials that could be present.

    • Spiking Experiment: If you suspect a particular impurity, add a small amount of a pure standard of that compound to your NMR sample and re-acquire the spectrum. An increase in the intensity of the corresponding peaks will confirm its identity.

Quantitative Data Summary

The following table provides typical starting parameters for HPLC and GC analysis of this compound. These should be optimized for your specific instrument and application.

ParameterHPLC-UVGC-FID
Column C18, 150 x 4.6 mm, 5 µmMid-polarity (e.g., 5% phenyl), 30 m x 0.25 mm, 0.25 µm
Mobile Phase/Carrier Gas Acetonitrile:Water (gradient)Helium or Hydrogen
Flow Rate 1.0 mL/min1.0 mL/min
Injection Volume 10 µL1 µL (split injection)
Oven Temperature Isothermal (e.g., 30°C)Temperature program (e.g., 100°C to 250°C at 10°C/min)
Injector Temperature N/A250°C (optimize to avoid degradation)
Detector UV at 258 nm[5]FID at 280°C

Experimental Protocols

Protocol 1: Diagnosing Carryover in GC
  • After observing a suspected carryover peak, inject a blank solvent (e.g., the solvent used to dissolve your sample) using the same GC method.

  • If the peak is still present but smaller, it confirms carryover.

  • Inject a second and third blank. If the peak area continues to decrease with each injection, this is strong evidence of carryover.

  • To resolve, clean the injection port, replace the liner and septum, and consider trimming the front of the GC column.

Protocol 2: Evaluating Matrix Effects in LC-MS
  • Prepare a solution of this compound at a known concentration in a pure solvent (e.g., methanol).

  • Prepare a "matrix blank" by performing your sample preparation procedure on a sample that does not contain the analyte.

  • Spike the matrix blank with this compound to the same final concentration as the pure solvent standard.

  • Inject both samples into the LC-MS system.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Pure Solvent) * 100

    • A value < 100% indicates ion suppression. A value > 100% indicates ion enhancement.

Logical Relationship Diagram

TroubleshootingLogic Problem Inaccurate Analytical Result Chromatography Chromatography-Related Issue? Problem->Chromatography SamplePrep Sample Prep/Matrix Issue? Problem->SamplePrep Instrument Instrument Contamination/Malfunction? Problem->Instrument PeakShape Poor Peak Shape (Tailing, Broadening) Chromatography->PeakShape Yes GhostPeaks Ghost/Extra Peaks Chromatography->GhostPeaks Yes SignalIntensity Incorrect Signal Intensity (Suppression/Enhancement) SamplePrep->SignalIntensity Yes Degradation Analyte Degradation Instrument->Degradation Yes Contamination System Contamination (Carryover, Bleed) Instrument->Contamination Yes

Caption: Decision tree for troubleshooting analytical issues.

References

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
  • Larger, P. J., Breda, M., Fraier, D., Hughes, H., & James, C. A. (2005). Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 39(1-2), 206–216.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84804, this compound.
  • Various Authors. (2022). Analytical Method Summaries.
  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • Omics Online. (n.d.). Identification and Reduction of Matrix Effects Caused by Solutol Hs15 in Bioanalysis Using Liquid Chromatography/Tandem Mass Spectrometry.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Wikipedia. (n.d.). Ion suppression (mass spectrometry).
  • ResearchGate. (2025). Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis | Request PDF.
  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • de Zeeuw, J. (n.d.). Ghost Peaks in Gas Chromatography Part 2. Separation Science.
  • Waclaski, L. (2022). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. The Column.
  • Alfa Chemistry. (n.d.). NMR Chemical Shifts of Impurities: A Comprehensive Reference Guide.
  • Sutan, A., & Ertan, G. (2010). A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. Indian Journal of Pharmaceutical Sciences, 72(1), 44.
  • Karaman, R. (2016). Answer to "Please, May anyone help me with a good method for detecting 2-phenoxy ethanol and 4 chlorophenoxy acetic acid using LC/MS?". ResearchGate.
  • de Zeeuw, J. (n.d.). Ghost Peaks in Gas Chromatography Part 4. Separation Science.
  • Belsito, D., et al. (2012). Fragrance material review on this compound. Food and Chemical Toxicology, 50, S564-S565.
  • Al-Muallem, H. A., & El-Nahas, A. M. (2021). Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol in Binary Ethanol and Isobutanol Solvent Mixtures: A Computational Mechanistic Study. ACS Omega, 6(11), 7529–7540.
  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 15149-10-7. Food and Chemical Toxicology, 192, 114834.
  • Vulcanchem. (n.d.). This compound.
  • El-Nahas, A. M., et al. (2018). Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives. Scientific Reports, 8(1), 1-12.

Sources

Technical Support Center: A Guide to Handling Hygroscopic 2-(4-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-(4-Methylphenoxy)ethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of this compound. Our goal is to provide you with field-proven insights and practical solutions to ensure the integrity and success of your experiments.

Introduction

This compound is a valuable reagent in various synthetic applications. However, its propensity to absorb atmospheric moisture can lead to inconsistencies in experimental results, including reduced reaction yields and the formation of unwanted byproducts. This guide offers a structured approach to troubleshooting common issues and provides best practices for storage, handling, and quality control.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with this compound in a question-and-answer format.

Scenario 1: Inconsistent Reaction Yields

Q1: I am experiencing significantly lower than expected yields in my reaction where this compound is a key reactant. What could be the cause?

A1: Low reaction yields are a common consequence of using hygroscopic reagents that have absorbed water. The presence of excess moisture can interfere with your reaction in several ways:

  • Stoichiometric Inaccuracy: If you are weighing the reagent to calculate molar equivalents, the absorbed water adds to the weight, leading to the addition of less of the actual reactant than intended.

  • Competing Side Reactions: Water can act as a competing nucleophile or base in many reactions, leading to the formation of undesired byproducts and consumption of your starting materials and reagents. For instance, in reactions sensitive to water, the hydroxyl group of this compound can be involved in acid-catalyzed dehydration at elevated temperatures, potentially forming ethers.[1]

  • Catalyst Deactivation: In catalytic reactions, particularly those involving water-sensitive catalysts (e.g., certain organometallics or Lewis acids), moisture can deactivate the catalyst, thereby halting or slowing down your reaction.

Troubleshooting Steps:

  • Quantify Water Content: The first and most critical step is to determine the water content of your this compound. The gold standard for this is Karl Fischer titration , which is a highly accurate method for water determination in organic compounds.[2][3][4][5]

  • Dry the Reagent: If the water content is found to be significant, you will need to dry the reagent. Given its low melting point (around 39-43 °C), gentle heating under a high vacuum is a suitable method.[6] Care must be taken not to heat it excessively, as this could lead to degradation.

  • Implement Proper Handling Techniques: Moving forward, ensure you are handling the reagent under anhydrous conditions. This includes working in a glove box or using Schlenk line techniques.[7]

  • Re-evaluate Reaction Setup: Ensure all your glassware is thoroughly dried, and your solvents are anhydrous.

Scenario 2: Unexpected Peaks in Analytical Data

Q2: My NMR/IR spectrum of the crude reaction mixture shows unexpected peaks that I cannot attribute to my starting material or expected product. Could this be related to the hygroscopic nature of this compound?

A2: Yes, it is highly probable. The presence of water can lead to side reactions, resulting in byproducts with distinct spectral signatures.

  • ¹H NMR Spectroscopy:

    • Broad peak around 1.5-4.5 ppm: This is often indicative of water. The chemical shift of water is highly variable and depends on the solvent and concentration.

    • New signals in the aromatic or aliphatic region: These could correspond to byproducts. For example, if an acid-catalyzed dehydration and subsequent ether formation occurred, you would see new signals corresponding to the resulting larger molecule.[1]

  • IR Spectroscopy:

    • Broad absorption band around 3200-3600 cm⁻¹: This is a classic sign of O-H stretching, which could be from absorbed water or an increase in hydroxyl-containing byproducts.

    • New peaks in the fingerprint region or changes in the C-O stretching region (around 1000-1300 cm⁻¹): This could indicate the formation of new ether linkages or other oxygen-containing functional groups.

Troubleshooting Workflow:

workflow start Unexpected Peaks in NMR/IR Spectra check_water Run ¹H NMR in anhydrous solvent (e.g., CDCl₃ with internal standard). Look for a broad water peak. start->check_water run_kf Perform Karl Fischer Titration on starting this compound. start->run_kf analyze_side_products Analyze spectral data for potential byproducts (e.g., ethers from dehydration or oxidation products). check_water->analyze_side_products run_kf->analyze_side_products dry_reagent Dry the reagent under vacuum with gentle heating. analyze_side_products->dry_reagent rerun_reaction Repeat the reaction using the dried reagent and anhydrous conditions. dry_reagent->rerun_reaction end Compare results to confirm if water was the root cause. rerun_reaction->end

Caption: Troubleshooting workflow for unexpected analytical data.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound to minimize water absorption?

A1: Proper storage is crucial.[8][9]

  • Airtight Containers: Store the reagent in a tightly sealed container. The original manufacturer's container is often suitable if the seal is intact.

  • Inert Atmosphere: For long-term storage or after the container has been opened, consider storing it under an inert atmosphere (e.g., nitrogen or argon).

  • Desiccator: Place the sealed container inside a desiccator containing a suitable desiccant like silica gel or calcium chloride.[8]

  • Temperature: Store in a cool, dry place away from direct sunlight and heat sources.

Q2: What is the best way to weigh and dispense a hygroscopic solid like this compound, especially given its low melting point?

A2: Due to its hygroscopic nature and low melting point, weighing and dispensing require care.

  • Work Quickly: Minimize the time the container is open to the atmosphere.

  • Inert Atmosphere: For sensitive reactions, weighing should be done inside a glove box with a controlled, low-humidity atmosphere.[7]

  • Pre-weighed Vial: A practical approach is to quickly transfer an approximate amount of the solid to a pre-weighed, sealable vial. Then, seal the vial and weigh it accurately. The difference in weight will give you the precise amount of the reagent.

  • Stock Solutions: For frequent use, consider preparing a stock solution in a validated anhydrous solvent.[8] This avoids repeatedly opening the primary container.

Q3: Can I visually assess if my this compound has absorbed a significant amount of water?

A3: Visual inspection can provide clues but is not a substitute for quantitative analysis. The pure compound should be a white to off-white solid. If it appears clumpy, wet, or has started to liquefy at room temperature (below its melting point), it has likely absorbed a significant amount of moisture.

Q4: How do I prepare a stock solution of this compound?

A4: Preparing a stock solution is an excellent way to handle this reagent.

  • Ensure Purity: Before preparing a stock solution, it is best to confirm the purity and water content of the solid.

  • Use Anhydrous Solvent: Choose a suitable anhydrous solvent in which this compound is soluble.

  • Inert Atmosphere: Prepare the solution under an inert atmosphere (e.g., in a glove box or using a Schlenk line).

  • Accurate Measurement: Weigh the solid accurately and dissolve it in a precise volume of the anhydrous solvent using volumetric flasks.

  • Proper Storage: Store the stock solution in a tightly sealed container with a septum, under an inert atmosphere, and in a cool, dark place.

Experimental Protocols

Protocol 1: Drying this compound

This protocol is for drying this compound that has absorbed moisture.

  • Place the hygroscopic solid in a round-bottom flask.

  • Connect the flask to a high-vacuum line.

  • Gently heat the flask in a water bath to a temperature slightly above its melting point (e.g., 45-50 °C). Caution: Do not overheat, as this may cause degradation.

  • Maintain the vacuum and gentle heating for several hours until the material appears completely dry and no more water is observed condensing in the cold trap of the vacuum line.

  • Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon.

  • Store the dried reagent in a tightly sealed container inside a desiccator.

Protocol 2: Karl Fischer Titration for Water Content Determination

This is a general procedure; always refer to the specific instructions for your Karl Fischer titrator.

  • Titrator Preparation: Prepare the Karl Fischer titrator with the appropriate reagents (e.g., a one-component or two-component system) as per the manufacturer's instructions.

  • Standardization: Standardize the Karl Fischer reagent using a certified water standard.

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable anhydrous solvent (e.g., anhydrous methanol or chloroform) that is compatible with the Karl Fischer reagents.[4]

  • Titration: Inject the sample solution into the titration cell. The instrument will automatically titrate the sample and calculate the water content.

  • Data Analysis: The result is typically given as a percentage or in parts per million (ppm) of water.

Data Presentation

PropertyValueSource
Molecular FormulaC₉H₁₂O₂
Molecular Weight152.19 g/mol
Melting Point39-43 °C
Boiling Point261.19 °C (Predicted)[6]
Water Solubility9,407 mg/L at 25°C[6]

Visualization of Proper Handling Workflow

handling_workflow cluster_storage Storage cluster_weighing Weighing & Dispensing cluster_reaction Reaction Setup cluster_qc Quality Control storage Store in a tightly sealed container in a desiccator under inert gas. weighing Weigh quickly in a glove box or use a pre-weighed vial. storage->weighing stock_solution Alternatively, prepare a stock solution in an anhydrous solvent. weighing->stock_solution for frequent use reaction Use oven-dried glassware and anhydrous solvents. weighing->reaction qc Periodically check water content using Karl Fischer titration. reaction->qc if issues arise

Caption: Recommended workflow for handling hygroscopic this compound.

References

  • Good Titration Practice™ in Karl Fischer Titration. AquaEnergy Expo Knowledge Hub.
  • How do you guys prepare solutions of hygroscopic chemicals? Reddit.
  • Hygroscopic chemical...how to deal with? - General Lab Techniques. Protocol Online.
  • Development of Karl Fischer Reagents.
  • Karl Fischer Titration Guide.
  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry.
  • How do you handle hygroscopic solutes in the lab? TutorChase.
  • Karl Fischer Titration. Scribd.
  • Principle of Karl Fischer Titration. BYJU'S.

Sources

Minimizing byproducts in the Williamson ether synthesis of 2-(4-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Williamson Ether Synthesis of 2-(4-Methylphenoxy)ethanol

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing byproducts in the Williamson ether synthesis. Our goal is to equip you with the knowledge to optimize your reaction conditions, leading to higher yields and purity of your target molecule.

Introduction: The Synthetic Challenge

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of ethers. In the case of this compound, the reaction involves the deprotonation of p-cresol to its corresponding phenoxide, followed by a nucleophilic substitution (SN2) reaction with an ethylene-based electrophile like 2-chloroethanol. While seemingly straightforward, this synthesis is often plagued by competing side reactions that can significantly reduce the yield and complicate purification. This guide will address these challenges head-on, providing you with the rationale behind procedural choices to ensure a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should expect in the synthesis of this compound?

A1: The main byproducts arise from competing reaction pathways. These include:

  • C-Alkylated Products: Since the p-cresol phenoxide is an ambident nucleophile, alkylation can occur at the aromatic ring (C-alkylation) in addition to the desired oxygen (O-alkylation)[1][2]. This leads to the formation of 2-(2-hydroxyethyl)-4-methylphenol.

  • Elimination Products: The base used to deprotonate p-cresol can also induce the elimination of HCl from 2-chloroethanol, leading to the formation of ethylene oxide.

  • Di-Alkylated Product: The hydroxyl group of the desired product, this compound, can be deprotonated and react with another molecule of 2-chloroethanol to form 1,2-bis(4-methylphenoxy)ethane.

  • Unreacted Starting Materials: Incomplete reaction will leave unreacted p-cresol and 2-chloroethanol in your product mixture.

Q2: How does my choice of base impact byproduct formation?

A2: The base is a critical parameter. For the synthesis of aryl ethers, moderately weak bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often preferred over strong bases like sodium hydroxide (NaOH) or sodium hydride (NaH)[3]. While stronger bases ensure complete deprotonation of the phenol, they can also promote the elimination reaction of the alkyl halide. A milder base provides a sufficient concentration of the phenoxide for the SN2 reaction to proceed without excessively favoring side reactions.

Q3: Which solvent is optimal for this reaction?

A3: Polar aprotic solvents are highly recommended. Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are excellent choices because they effectively solvate the cation of the phenoxide salt, leaving the oxygen anion more nucleophilic and available for the SN2 attack[1][4]. Protic solvents, like ethanol or water, can form hydrogen bonds with the phenoxide oxygen, shielding it and slowing down the desired O-alkylation, which can in turn favor C-alkylation[2].

Q4: Can I run the reaction at a higher temperature to speed it up?

A4: While increasing the temperature does increase the reaction rate, it can be detrimental to the selectivity of the Williamson ether synthesis. Higher temperatures tend to favor elimination reactions over substitution reactions[1]. A typical temperature range for this synthesis is 50-100°C[1][5]. It is advisable to start at a lower temperature (e.g., 60-70°C) and monitor the reaction progress before considering an increase.

Q5: How can I effectively remove unreacted p-cresol from my final product?

A5: Unreacted p-cresol can be removed by a basic aqueous wash during the workup. Since p-cresol is acidic, it will be deprotonated by a dilute NaOH or K2CO3 solution and dissolve in the aqueous layer, while your ether product remains in the organic layer. A standard workup procedure would involve diluting the reaction mixture with an organic solvent (e.g., ethyl acetate), followed by washing with a dilute base solution and then with brine.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Desired Ether 1. Incomplete deprotonation of p-cresol. 2. Competing elimination or C-alkylation reactions. 3. Reaction temperature is too low.1. Ensure anhydrous conditions and use a slight excess of a suitable base (e.g., K2CO3). 2. Use a polar aprotic solvent (DMF, acetonitrile) and a moderate temperature (60-80°C). 3. Gradually increase the temperature and monitor by TLC.
Multiple Spots on TLC, Indicating Several Products 1. Significant C-alkylation has occurred. 2. Elimination of 2-chloroethanol. 3. Formation of di-alkylated byproduct.1. Switch to a polar aprotic solvent. Avoid protic solvents. 2. Use a milder base and maintain a moderate temperature. 3. Use a slight excess of p-cresol relative to 2-chloroethanol to minimize the chance of the product reacting further.
Product is Difficult to Purify Contamination with unreacted p-cresol.Perform a liquid-liquid extraction with a dilute aqueous base (e.g., 1M NaOH) to remove the acidic p-cresol.
Reaction is Stalled (No Further Conversion) 1. Deactivation of the nucleophile or electrophile. 2. Insufficient temperature.1. Ensure all reagents are pure and the solvent is anhydrous. 2. Consider adding a phase-transfer catalyst like tetrabutylammonium bromide to enhance the nucleophilicity of the phenoxide[1]. 3. Cautiously increase the reaction temperature while monitoring for byproduct formation.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of this compound while minimizing common byproducts.

Materials:

  • p-Cresol

  • 2-Chloroethanol

  • Potassium Carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add p-cresol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-chloroethanol (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 70°C and maintain this temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the p-cresol is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers. Wash the organic layer with 1 M NaOH solution (2x) to remove any unreacted p-cresol.

  • Wash the organic layer with brine (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

The following diagram illustrates the desired SN2 reaction for the synthesis of this compound and the competing side reactions.

Williamson_Ether_Synthesis cluster_reactions Reaction Pathways pCresol p-Cresol Phenoxide p-Methylphenoxide pCresol->Phenoxide Deprotonation Base Base (e.g., K2CO3) Base->Phenoxide Elimination Ethylene Oxide (Elimination Byproduct) Base->Elimination Target This compound (Desired Product) Phenoxide->Target O-Alkylation (SN2) [Favored in polar aprotic solvent] C_Alkylated C-Alkylated Byproduct Phenoxide->C_Alkylated C-Alkylation [Favored in protic solvent] Chloroethanol 2-Chloroethanol Chloroethanol->Target Chloroethanol->C_Alkylated Chloroethanol->Elimination Elimination (E2) [Favored by strong base/high temp]

Caption: Reaction scheme for the synthesis of this compound and competing byproduct pathways.

References

  • Wikipedia. Williamson ether synthesis. [Link]
  • ChemTalk. Williamson Ether Synthesis. [Link]
  • PharmaXChange.info.
  • ResearchGate. Alkylation of Phenol: A Mechanistic View. [Link]
  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]
  • RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
  • Exporter China.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
  • ACS Publications.
  • Francis Academic Press.
  • Sci-Hub.
  • Cambridge University Press. Williamson Ether Synthesis. [Link]
  • Chemistry LibreTexts. The Williamson Ether Synthesis. [Link]
  • ResearchGate.
  • Francis Academic Press.
  • Organic Syntheses. The Williamson Ether Synthesis. [Link]
  • YouTube. Williamson Ether Synthesis. [Link]
  • Reddit. Williamson Ether synthesis. [Link]
  • chemeurope.com. Williamson ether synthesis. [Link]
  • Lumen Learning. Williamson ether synthesis. [Link]
  • Organic Syntheses. Procedure. [Link]
  • NIH.
  • NIST WebBook. Ethanol, 2-(4-methylphenoxy)-. [Link]
  • PubChem. This compound. [Link]
  • Google Patents. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Pearson+. The Williamson ether synthesis involves the displacement of an al... [Link]
  • PubChem. 2-Chloroethanol. [Link]
  • Reddit.
  • YouTube.
  • Australian Journal of Chemistry. The thermal decomposition of 2-chloroethanol. [Link]
  • ScienceDirect. RIFM fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-, CAS Registry Number 72987-59-8. [Link]

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Column chromatography optimization for 2-(4-Methylphenoxy)ethanol purification

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Optimizing Column Chromatography for 2-(4-Methylphenoxy)ethanol Purification

Welcome to the technical support center for the chromatographic purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for optimizing separation protocols and troubleshooting common issues. Our approach is rooted in explaining the fundamental principles behind each step, empowering you to make informed decisions in your own laboratory work.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the purification of this compound.

Q1: What is this compound and why is its purity critical?

This compound, also known as ethylene glycol mono-p-tolyl ether, is an organic compound characterized by a phenoxy ether and a primary alcohol functional group.[1][2][3] Its molecular structure lends it moderate polarity.[2] This compound and its derivatives are often used as fragrance ingredients and in other specialty chemical applications.[1][2] High purity is essential to ensure product consistency, avoid side reactions in subsequent synthetic steps, and meet regulatory standards for toxicological safety.[2]

Q2: What are the likely impurities in a crude sample of this compound?

Impurities are highly dependent on the synthetic route. A common method for its synthesis is the Williamson ether synthesis, reacting p-cresol with a 2-haloethanol (like 2-chloroethanol) in the presence of a base. Potential impurities from this route include:

  • Unreacted p-cresol

  • Unreacted 2-haloethanol

  • Residual base (e.g., sodium hydroxide, potassium carbonate)

  • Solvents used during the reaction and workup (e.g., toluene, DMF, acetonitrile)

  • Small amounts of side-products

Q3: What is the recommended stationary phase for purifying this compound?

For the vast majority of applications involving moderately polar compounds like this compound, silica gel (SiO₂) is the stationary phase of choice for normal-phase column chromatography.[4][5] Its polar surface effectively interacts with the hydroxyl and ether groups, allowing for separation from less polar byproducts. In cases where the compound shows instability on acidic silica, neutral alumina (Al₂O₃) can be a viable alternative.[4][6]

Q4: How do I select the best mobile phase (eluent) for my separation?

The ideal mobile phase is determined empirically using Thin-Layer Chromatography (TLC) prior to running the column.[4][7] The goal is to find a solvent system that provides a good separation between your target compound and its impurities, ideally with the Rf value of this compound falling between 0.2 and 0.4 .[7] This range ensures the compound moves efficiently through the column without eluting too quickly (poor separation) or too slowly (band broadening and excessive solvent use).

A standard starting point for a compound of this polarity is a binary mixture of a non-polar solvent and a moderately polar solvent, such as:

  • Hexane / Ethyl Acetate

  • Dichloromethane / Methanol

By varying the ratio of these solvents, you can fine-tune the polarity of the mobile phase to achieve the optimal Rf value.[7]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification process.

Problem 1: My compound doesn't move from the baseline on the TLC plate (Rf ≈ 0), even with 100% ethyl acetate.

  • Potential Cause: The mobile phase is not polar enough to displace the highly adsorbed compound from the silica gel. This compound's hydroxyl group can lead to strong interactions with the stationary phase.

  • Solution: You need to significantly increase the eluting strength of your mobile phase.

    • Introduce a Stronger Polar Solvent: Prepare a mobile phase consisting of dichloromethane (DCM) with a small percentage of methanol (MeOH). Start with a 1-2% MeOH in DCM mixture and gradually increase the methanol concentration until the desired Rf is achieved.[7] Methanol is a very polar solvent and highly effective at eluting polar compounds from silica.

    • Alternative for Very Polar Compounds: For extremely polar impurities that might be present, a solvent system containing a small amount of ammonium hydroxide in methanol, further diluted in dichloromethane, can be effective.[6][8]

Problem 2: My compound streaks badly on the TLC plate and elutes as a broad, tailing band from the column.

  • Potential Cause 1: Sample Overloading. Applying too much crude material to the TLC plate or column is a common cause of streaking and tailing.[9]

  • Solution 1:

    • For TLC: Dilute the sample solution you are spotting on the plate.

    • For Column Chromatography: Reduce the amount of crude material loaded onto the column. A general guideline is to use a mass ratio of silica gel to crude sample between 30:1 and 100:1.[10]

  • Potential Cause 2: Poor Solubility in the Mobile Phase. If the compound is not fully soluble in the eluent as it moves through the column, it can lead to tailing.[6]

  • Solution 2: While selecting your mobile phase via TLC, ensure your target compound dissolves well in the chosen solvent system. If solubility is an issue, you may need to find a different solvent combination that still provides adequate separation.

  • Potential Cause 3: Interaction with Acidic Silica. Although less common for neutral molecules like this, trace acidic impurities in your sample or the inherent acidity of silica gel can sometimes cause tailing for compounds with basic sites.

  • Solution 3: If you suspect acidic impurities are the issue, you can add a very small amount (0.1-0.5%) of acetic acid to your mobile phase. Conversely, if basic impurities are suspected, adding a trace amount of triethylamine (0.1-0.5%) can improve peak shape.[7][10]

Problem 3: The separation on the column is much worse than predicted by TLC.

  • Potential Cause 1: Improper Column Packing. Air bubbles, cracks, or an uneven surface in the silica bed create channels where the solvent and sample flow through too quickly, bypassing the separation process.[4]

  • Solution 1: Pack the column carefully using the "wet slurry" method to ensure a homogenous, tightly packed bed. (See Protocol 2 below for a detailed guide).

  • Potential Cause 2: Improper Sample Loading. Loading the sample in a large volume of solvent or in a solvent that is more polar than the mobile phase will cause the initial band to be very broad, leading to poor separation from the start.[11]

  • Solution 2:

    • Wet Loading: Dissolve the crude sample in the absolute minimum amount of the mobile phase (or a slightly less polar solvent) and carefully pipette it onto the top of the column.[4][11]

    • Dry Loading: If the sample is not very soluble in the mobile phase, dissolve it in a suitable volatile solvent (like dichloromethane), add a small amount of silica gel (10-20 times the sample mass), and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.[11] This powder can then be carefully added to the top of the packed column. This technique results in a very narrow starting band and often improves separation significantly.[11]

Problem 4: I've collected many fractions, but I can't find my compound.

  • Potential Cause 1: Compound eluted in the solvent front. If the initial mobile phase was too polar, the compound may have eluted very quickly with the non-retained substances.

  • Solution 1: Always check the very first fractions collected by TLC.[6]

  • Potential Cause 2: Fractions are too dilute. The compound may have eluted, but its concentration in any single fraction is too low to be detected easily by TLC.

  • Solution 2: Try concentrating a few of the fractions in the expected elution range on a rotary evaporator and re-spotting them on a TLC plate.[6]

  • Potential Cause 3: Compound decomposed on the silica. Some compounds are sensitive to the acidic nature of silica gel and can decompose during chromatography.

  • Solution 3: To test for stability, dissolve a small amount of your crude material, spot it on a TLC plate, and let it sit for an hour or two before developing. If a new spot appears or the original spot diminishes, your compound may be unstable on silica.[6] In this case, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel.

Data and Protocols

Table 1: Properties of Common Chromatography Solvents
SolventPolarity IndexBoiling Point (°C)Notes
n-Hexane0.169Standard non-polar component of mobile phase.
Toluene2.4111Can be used as a less-polar alternative to hexane.
Dichloromethane (DCM)3.140Good solvent for many organic compounds; moderately polar.
Ethyl Acetate (EtOAc)4.477Common moderately polar solvent, often used with hexane.[7]
Acetone5.156More polar than ethyl acetate.
Ethanol (EtOH)5.278Polar protic solvent.
Methanol (MeOH)6.665Highly polar solvent used to elute polar compounds.[7]
Experimental Protocols

Protocol 1: Step-by-Step TLC Analysis for Solvent System Selection

  • Preparation: In a small vial, dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Use a capillary tube to spot a small amount of the solution onto the baseline of a silica gel TLC plate. Make the spot as small as possible.[9]

  • Developing Chamber: Pour a small amount (0.5-1 cm depth) of your chosen mobile phase (e.g., 20% EtOAc in Hexane) into a developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor.[9]

  • Development: Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to travel up the plate via capillary action.[5]

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[9] Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

  • Optimization: Calculate the Rf value for your target compound. If the Rf is too low (<0.2), increase the polarity of the mobile phase (e.g., move to 30% EtOAc in Hexane). If the Rf is too high (>0.4), decrease the polarity (e.g., move to 10% EtOAc in Hexane).[7] Repeat until the optimal separation and Rf value are achieved.

Protocol 2: Step-by-Step Wet Slurry Packing of a Silica Gel Column

  • Column Preparation: Secure a glass chromatography column vertically with a clamp. Place a small plug of cotton or glass wool at the bottom to support the packing, followed by a thin layer of sand.[4]

  • Prepare the Slurry: In a separate beaker, measure the required amount of silica gel. Add your initial, least polar mobile phase and stir to create a uniform slurry that is free of air bubbles.[4]

  • Packing the Column: Fill the column about halfway with the mobile phase. With the stopcock open and a flask underneath to collect the solvent, pour the silica slurry into the column in a single, continuous motion.

  • Settling: Gently tap the side of the column with a piece of rubber tubing to help the silica settle into a compact, uniform bed and dislodge any trapped air bubbles.[12]

  • Finalize Packing: Allow the solvent to drain until the level is just above the top of the silica bed. Do NOT let the column run dry. Carefully add a thin protective layer of sand on top of the silica gel.[11] The column is now ready for sample loading.

Visual Workflow and Logic Diagrams

To further clarify the optimization and troubleshooting process, the following diagrams outline the key decision-making steps.

Workflow cluster_prep Phase 1: Preparation & Analysis cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Isolation TLC 1. TLC Solvent Screening (Protocol 1) Optimize 2. Optimize Mobile Phase (Aim for Rf 0.2-0.4) TLC->Optimize Iterate Pack 3. Pack Column (Protocol 2) Optimize->Pack Load 4. Load Sample (Wet or Dry Method) Pack->Load Elute 5. Elute & Collect Fractions Load->Elute Analyze 6. Analyze Fractions by TLC Elute->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Identify pure fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Final Pure this compound Evaporate->Final

Caption: Workflow for Column Chromatography Optimization.

Troubleshooting Start Poor Separation on Column Cause1 Broad Initial Band? Start->Cause1 Cause2 Column Channeling? Start->Cause2 Cause3 Rf too High/Low? Start->Cause3 Cause1->Cause2 No Sol1 Use Dry Loading or Minimize Loading Volume Cause1->Sol1 Yes Cause2->Cause3 No Sol2 Repack Column Carefully (Wet Slurry Method) Cause2->Sol2 Yes Sol3 Re-optimize Mobile Phase with TLC Cause3->Sol3 Yes

Caption: Troubleshooting Logic for Poor Separation.

References

  • PrepChem. Synthesis of (S)-(+)-1-methyl-2-(4-phenoxyphenoxy)ethanol.
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
  • SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column.
  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012-08-07).
  • LCGC North America. Liquid Chromatography Problem Solving and Troubleshooting.
  • Phenomenex. GC Troubleshooting Guide.
  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 84804, this compound.
  • University of Rochester, Department of Chemistry. Solvent Systems for TLC.
  • University of Calgary, Department of Chemistry. Column chromatography.
  • MIT OpenCourseWare. Thin Layer Chromatography (TLC) Guide.
  • National Institute of Standards and Technology (NIST). Ethanol, 2-(4-methylphenoxy)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
  • Reddit. How to improve efficiency on flash chromatography. r/chemistry. (2017-07-04).
  • The Good Scents Company. 1-(2-phenyl ethoxy)-2-(4-methyl phenoxy)ethanol.
  • Michigan State University, Department of Chemistry. 5. Thin Layer Chromatography.
  • Danheiser, R. L., et al. Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 2025, 102, 276-302.

Sources

Technical Support Center: Addressing Batch-to-Batch Variability of Commercial 2-(4-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Methylphenoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common issue of batch-to-batch variability. Inconsistent performance of this raw material can significantly impact experimental reproducibility and product quality.[1][2][3] This resource provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the consistent and reliable use of this compound in your applications.

Introduction: The Challenge of Inconsistency

This compound, also known as ethylene glycol mono-p-tolyl ether, is a valuable compound used in a variety of applications, including as a fragrance ingredient and in the synthesis of more complex molecules.[4][5][6] However, like many specialty chemicals, its manufacturing process can be susceptible to variations that lead to inconsistencies between different production lots.[2][7] These variations can manifest as differences in purity, impurity profiles, and physical properties, ultimately affecting the performance and safety of your final product.[8][9][10]

Understanding and controlling for this variability is a critical aspect of quality assurance and is mandated by regulatory bodies like the FDA.[11][12][13][14] This guide will equip you with the knowledge and tools to identify, characterize, and mitigate the effects of batch-to-batch variability.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and concerns regarding the variability of this compound.

Q1: What are the primary causes of batch-to-batch variability in this compound?

Batch-to-batch variability can stem from several factors throughout the manufacturing process.[2][15] These include:

  • Raw Material Purity: The quality of starting materials, such as p-cresol and ethylene oxide, can introduce different types and levels of impurities from the outset.[10][16]

  • Synthesis Conditions: Minor deviations in reaction parameters like temperature, pressure, and reaction time can alter the impurity profile and yield of the final product.[3]

  • Purification Methods: The effectiveness of distillation, crystallization, or chromatographic purification steps can vary, leading to differences in the final purity and the removal of process-related impurities.

  • Storage and Handling: Improper storage conditions, such as exposure to high temperatures, light, or air, can lead to degradation of the product over time, forming new impurities.[17][18][19][20]

Q2: What are the common impurities found in this compound and how do they impact my experiments?

Common impurities can include unreacted starting materials (p-cresol), isomers (o-cresol, m-cresol), and by-products from side reactions.[16] The presence of these impurities can have several adverse effects:

  • Altered Physicochemical Properties: Impurities can change the melting point, boiling point, and solubility of the material, which can affect formulation and processing.[10]

  • Reduced Efficacy: In drug development, impurities can interfere with the activity of the active pharmaceutical ingredient (API) or lead to the formation of harmful degradants.[8][9]

  • Toxicity: Some impurities, such as residual cresols, can be toxic and their presence is strictly regulated.[21]

  • Inconsistent Reaction Outcomes: In chemical synthesis, impurities can act as catalysts or inhibitors, leading to variable reaction yields and the formation of unexpected side products.

Q3: How can I assess the quality of a new batch of this compound?

A multi-faceted analytical approach is essential for robust quality assessment.[22] Key techniques include:

  • Chromatographic Methods (HPLC and GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for separating and quantifying the main component and its impurities.[23][24][25][26] GC-MS is particularly useful for identifying volatile impurities.[27]

  • Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity.[22] Infrared (IR) spectroscopy is useful for identifying functional groups and confirming the identity of the compound.[5][6][28]

  • Physical Property Tests: Measuring melting point, boiling point, and appearance can provide a quick indication of purity.[3]

Troubleshooting Guide: A Step-by-Step Approach

When you suspect batch-to-batch variability is affecting your results, a systematic troubleshooting process is crucial.

Step 1: Initial Assessment and Quarantine

Upon receiving a new batch, immediately quarantine it until its quality can be verified.[11] Compare the Certificate of Analysis (CoA) with your internal specifications. Note any discrepancies in appearance, color, or odor compared to previous, well-performing batches.

Step 2: Analytical Characterization

Perform a series of analytical tests to compare the new batch against a retained sample of a known "good" batch.

Workflow for Analytical Characterization

Caption: Workflow for incoming material qualification.

Recommended Analytical Protocols

Protocol 1: Purity and Impurity Profiling by HPLC

This protocol provides a method for separating this compound from its common impurities.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detector: UV detector at a wavelength of 275 nm.[29]

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

  • Analysis: Inject the sample and compare the chromatogram to a reference standard and a previously characterized "good" batch. Quantify impurities using an external standard method.

Protocol 2: Identification of Volatile Impurities by GC-MS

This method is ideal for detecting and identifying residual solvents and volatile by-products.

  • Column: A non-polar capillary column (e.g., HP-5ms).[27]

  • Carrier Gas: Helium.

  • Oven Program: A temperature gradient suitable for separating cresols and other potential impurities.

  • Detector: Mass Spectrometer (MS) for identification.

  • Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane. Silylation may be necessary to improve the separation of cresol isomers.[27]

Table 1: Comparison of Analytical Techniques for Quality Control

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Column C8 or C18 reversed-phase columns.[26]Capillary columns with various stationary phases (e.g., DB-WAX, HP-5ms).[27]
Detector UV-Vis/DAD, Mass Spectrometry (MS).[26]Flame Ionization Detector (FID), Mass Spectrometry (MS).[23]
Sample Volatility Suitable for non-volatile and thermally labile compounds.Requires volatile and thermally stable compounds or derivatization.[25]
Step 3: Root Cause Analysis

If the analytical data confirms significant differences between batches, a root cause analysis is necessary.

Troubleshooting Decision Logic

Troubleshooting_Logic A Inconsistent Experimental Results B Analytical Comparison of Batches (HPLC, GC-MS) A->B C Significant Difference in Purity/Impurity Profile? B->C D Review Supplier's CoA and Manufacturing Process C->D Yes I No Significant Analytical Difference C->I No E Contact Supplier for Investigation D->E F Evaluate Impact on Application E->F G Implement Additional In-house QC Tests F->G H Qualify New Supplier F->H J Investigate Other Experimental Parameters (e.g., reagents, conditions) I->J

Sources

Technical Support Center: Enhancing the Stability of 2-(4-Methylphenoxy)ethanol Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Methylphenoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting assistance for stabilizing formulations containing this versatile compound. As your dedicated application scientist, I will guide you through the intricacies of this compound's stability profile, helping you to anticipate and resolve potential challenges in your experimental work.

Understanding this compound: A Quick Reference

This compound, also known as p-cresoxyethanol or ethylene glycol mono-p-tolyl ether, is a glycol ether that finds application in various pharmaceutical and cosmetic formulations.[1][2] Its chemical structure, featuring a phenoxy ring, an ether linkage, and a primary alcohol, dictates its stability characteristics. A foundational understanding of its properties is crucial for successful formulation development.

PropertyValueSource
Molecular Formula C₉H₁₂O₂[2][3]
Molecular Weight 152.19 g/mol [2]
Appearance Colorless liquid or solid (melting point ~39°C)[1]
Boiling Point ~261°C[1]
Water Solubility 9,407 mg/L at 25°C[1]
log Kow 1.65[1]
Stability Stable across a pH range of 3-10 and at temperatures up to 85°C.[4] Miscible with common solvents like ethanol and glycerin.[4][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered during the formulation of this compound.

FAQ 1: Degradation & Impurities

Question: I am observing unexpected peaks in my HPLC analysis of a this compound formulation during stability studies. What are the likely degradation pathways and products?

Answer:

Degradation of this compound can be initiated by several factors, primarily light, oxidizing agents, and extreme pH or temperature. Understanding these pathways is key to identifying the source of instability and implementing effective stabilization strategies.

  • Causality: Exposure to light, particularly UV radiation, can induce photocatalytic degradation, especially in the presence of certain excipients like titanium dioxide (a common component in sunscreens and some coatings).

  • Likely Degradants: The primary and most concerning photodegradation product is p-cresol , which is toxic. Other identified intermediates include p-methylcatechol and p-methylphenoxyacetaldehyde .

  • Troubleshooting:

    • Protect from Light: Store formulations in light-resistant containers (e.g., amber vials or bottles).

    • Formulation Review: If using excipients known to have photocatalytic activity, consider alternative grades or the inclusion of UV absorbers.

  • Causality: The ethanol moiety of this compound is susceptible to oxidation. This can be triggered by atmospheric oxygen, peroxide impurities in excipients (e.g., polysorbates, PEGs), or interaction with other oxidizing agents in the formulation.

  • Likely Degradants: The primary alcohol can be oxidized first to an aldehyde (2-(4-methylphenoxy)acetaldehyde) and subsequently to a carboxylic acid (2-(4-methylphenoxy)acetic acid) .

  • Troubleshooting:

    • Inert Atmosphere: During manufacturing, consider purging the formulation vessel and headspace of storage containers with an inert gas like nitrogen or argon.

    • Antioxidant Addition: Incorporate antioxidants into your formulation. See the "Stabilization Strategies" section for a detailed guide.

    • Excipient Quality: Use high-purity excipients with low peroxide values.

  • Causality: While the ether linkage in this compound is generally stable, it can undergo hydrolysis under extreme pH conditions (strong acids or bases) and elevated temperatures.

  • Likely Degradants: Cleavage of the ether bond would result in the formation of p-cresol and ethylene glycol .[5]

  • Troubleshooting:

    • pH Control: Maintain the formulation pH within a stable range, ideally between 4 and 8. Use appropriate buffering systems to ensure pH stability throughout the product's shelf life.

  • Causality: At elevated temperatures, particularly above its boiling point, this compound can undergo thermal decomposition. The aromatic ether linkage is the most likely point of cleavage.

  • Likely Degradants: Thermal decomposition of aromatic ethers can lead to the formation of phenols and other aromatic fragments.[6][7][8][9]

  • Troubleshooting:

    • Avoid Excessive Heat: During manufacturing, use the lowest effective temperature for processing. Store the final product under recommended temperature conditions.

Experimental Protocol: Forced Degradation Study

To proactively identify potential degradation products and establish a stability-indicating analytical method, a forced degradation study is indispensable.

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 80°C for 24 hours. Neutralize with 1N NaOH before analysis.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 24 hours. Neutralize with 1N HCl before analysis.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound or a concentrated solution in an oven at 105°C for 48 hours.

    • Photodegradation: Expose the stock solution in a transparent container to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (see protocol below).

FAQ 2: Analytical Method Development

Question: How can I develop a reliable HPLC method to quantify this compound and separate it from its potential degradation products?

Answer:

A robust, stability-indicating HPLC method is critical. Based on methods developed for the closely related compound, 2-phenoxyethanol, a reverse-phase HPLC method with UV detection is recommended.[10][11][12][13][14]

ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds. A good starting point is 90% A for 5 minutes, then a linear gradient to 90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 270 nm (based on the UV absorbance of the phenyl group)
Injection Volume 10 µL
Experimental Protocol: Stability-Indicating HPLC Method Validation

Objective: To validate the developed HPLC method to ensure it is suitable for its intended purpose.

Methodology:

  • Specificity: Analyze blank (diluent), placebo (formulation without the active), this compound standard, and the stressed samples from the forced degradation study. The method is specific if the peak for this compound is well-resolved from any degradation products and excipient peaks.

  • Linearity: Prepare a series of at least five concentrations of this compound spanning the expected working range. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo formulation with known concentrations of this compound (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate preparations of the same sample on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD between the two sets of results should be ≤ 2%.

  • Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results. The method should remain unaffected by small, deliberate variations.

FAQ 3: Excipient Incompatibility

Question: My formulation containing this compound is showing signs of instability (e.g., phase separation, color change, precipitation). Could this be an excipient compatibility issue?

Answer:

Yes, excipient interactions are a common cause of formulation instability. Given the chemical structure of this compound, certain excipients require careful consideration.

  • Strong Oxidizing Agents: As mentioned, excipients with residual peroxides (e.g., some grades of polysorbates and PEGs) can oxidize the alcohol group.

  • Strong Acids and Bases: These can catalyze the hydrolysis of the ether linkage.

  • Certain Metal Ions: Transition metal ions can catalyze oxidative degradation. If your formulation contains metal-based active ingredients or excipients, consider the use of a chelating agent.

  • Reactive Carbonyl Compounds: Aldehydes or ketones present as impurities in other excipients could potentially react with the alcohol group to form hemiacetals or acetals, though this is less common under typical formulation conditions.

  • Polysorbates (e.g., Polysorbate 80): While generally compatible, be mindful of the potential for peroxide impurities in some grades. Use high-purity, low-peroxide grades.

  • Propylene Glycol and Glycerin: These are generally compatible and can act as co-solvents.[4]

  • Carbomers: These are high molecular weight polymers of acrylic acid. Ensure that the pH of the final formulation is adjusted to a range where both the carbomer is appropriately neutralized and this compound is stable (typically pH 5-8).

Experimental Protocol: Excipient Compatibility Study

Objective: To assess the compatibility of this compound with selected excipients.

Methodology:

  • Sample Preparation: Prepare binary mixtures of this compound with each excipient in a 1:1 ratio. Also, prepare a control sample of this compound alone.

  • Stress Conditions: Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).

  • Analysis:

    • Visual Inspection: Regularly observe the samples for any physical changes such as color change, melting, or liquefaction.

    • HPLC Analysis: At the end of the study period, analyze the samples using the validated stability-indicating HPLC method to quantify the amount of this compound remaining and to detect the formation of any new degradation products.

    • Differential Scanning Calorimetry (DSC): Analyze the initial binary mixtures to detect any potential solid-state interactions, evidenced by shifts in melting points or the appearance of new thermal events.

Stabilization Strategies

Proactive stabilization is key to a robust formulation. Here are some effective strategies:

pH Optimization:
  • Rationale: Maintaining a neutral to slightly acidic pH (4-7) will minimize the risk of acid or base-catalyzed hydrolysis of the ether linkage.

  • Implementation: Use a suitable buffer system (e.g., citrate, phosphate) to maintain the desired pH throughout the shelf life of the product.

Addition of Antioxidants:
  • Rationale: To prevent oxidative degradation of the ethanol moiety.

  • Implementation:

    • Water-Soluble Antioxidants: For aqueous formulations, consider adding ascorbic acid (Vitamin C) or sodium metabisulfite.

    • Oil-Soluble Antioxidants: For lipid-based formulations, butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherol (Vitamin E) are effective choices.

    • Chelating Agents: To sequester metal ions that can catalyze oxidation, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) or its salts.

Photoprotection:
  • Rationale: To prevent photodegradation, which is a known pathway for this molecule.

  • Implementation:

    • Primary Packaging: Use opaque or UV-protective packaging.

    • Formulation: In some cases, the addition of UV-absorbing excipients can provide protection.

Visualizing Degradation and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the potential degradation pathways and the experimental workflow for stability testing.

DegradationPathways cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis (Acid/Base) MPE This compound Aldehyde 2-(4-Methylphenoxy)acetaldehyde MPE->Aldehyde Oxidation pCresol_photo p-Cresol MPE->pCresol_photo UV Light pMPA p-Methylphenoxyacetaldehyde MPE->pMPA UV Light pCresol_hydro p-Cresol MPE->pCresol_hydro H+ or OH- EthyleneGlycol Ethylene Glycol MPE->EthyleneGlycol H+ or OH- Acid 2-(4-Methylphenoxy)acetic acid Aldehyde->Acid Further Oxidation pMethylcatechol p-Methylcatechol pCresol_photo->pMethylcatechol Further Degradation

Caption: Potential degradation pathways of this compound.

StabilityWorkflow cluster_planning Phase 1: Planning cluster_stress Phase 2: Stress Testing cluster_validation Phase 3: Validation & Analysis cluster_stabilization Phase 4: Optimization Formulation Develop Formulation ForcedDeg Forced Degradation Study Formulation->ForcedDeg ExcipientComp Excipient Compatibility Formulation->ExcipientComp MethodDev Develop HPLC Method MethodVal Validate Stability-Indicating HPLC Method MethodDev->MethodVal Analysis Analyze Stressed Samples ForcedDeg->Analysis ExcipientComp->Analysis MethodVal->Analysis IdentifyDeg Identify Degradants Analysis->IdentifyDeg Optimize Optimize Formulation (e.g., add antioxidants, adjust pH) IdentifyDeg->Optimize

Caption: Experimental workflow for stability testing and formulation optimization.

References

  • Roy, C., & Chakrabarty, J. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Scientia Pharmaceutica, 81(4), 949–966. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Phenoxyethanol: A Versatile Preservative and Solvent for Cosmetics, Pharmaceuticals, and Industrial Applications.
  • Roy, C., & Chakrabarty, J. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol. SciSpace. [Link]
  • Cabasso, I., Li, S., Wang, X., & Yuan, Y. (2012). Controlled thermal decomposition of aromatic polyethers to attain nanoporous carbon materials with enhanced gas storage. RSC Advances, 2(6), 2451-2461. [Link]
  • Shabir, G. A. (2010). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Indian Journal of Pharmaceutical Sciences, 72(4), 421–425. [Link]
  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (n.d.).
  • Scamporrino, E., Vitalini, D., & Mineo, P. (2006). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI. [Link]
  • Nichols, P. L., & Beeson, T. D. (2019). Enantioselective Phenolic α-Oxidation Using H2O2 via an Unusual Double Dearomatization Mechanism. Journal of the American Chemical Society, 141(5), 2211–2216. [Link]
  • Shabir, G. A. (2010). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel.
  • Shabir, G. A. (2010). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Indian Journal of Pharmaceutical Sciences, 72(4), 421-425. [Link]
  • Cobb Jr., K. O. (2021). Thermal degradation kinetics of aromatic ether polymers.
  • US4806658A - Cleavage of polyethylene glycol ethers by hydrolysis - Google Patents. (n.d.).
  • Nema, S., & Brendel, R. J. (2011). Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. PDA Journal of Pharmaceutical Science and Technology, 65(3), 287-332. [Link]
  • The Versatile Role of Phenoxyethanol in Product Formulations. (2024, November 19).
  • Phenoxyethanol. (n.d.). Cosmetic Ingredients Guide.
  • Hsiao, S. H., & Huang, C. H. (2005). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. Polymer Degradation and Stability, 89(2), 268-276. [Link]
  • Arts, J. H., Muijser, H., & Kock, H. J. (2005). Biotic and abiotic degradation behaviour of ethylene glycol monomethyl ether (EGME).
  • Bharate, S. S., Bharate, S. B., & Bajaj, A. N. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 1(3), 3-26. [Link]
  • Phenol Oxidation: Mechanisms & Products | PDF | Radical (Chemistry) | Redox. (n.d.). Scribd.
  • El-Hamshary, H., El-Sigeny, S., & El-Sayed, A. (2013). Oxidation of Phenol by Hydrogen Peroxide Catalyzed by Metal-Containing Poly(amidoxime) Grafted Starch. International Journal of Polymer Science, 2013, 1-8. [Link]
  • EP0839760A2 - Production process of hydrogen peroxide by oxidation of secondary alcohols with molecular oxygen in liquid phase - Google Patents. (n.d.).
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  • Ethanol, 2-(4-methylphenoxy)-. (n.d.). NIST WebBook.
  • Api, A. M., Belsito, D., Botelho, D., Bruze, M., Burton, G. A., Buschmann, J., ... & Vey, M. (2022). RIFM fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-, CAS Registry Number 72987-59-8. Food and Chemical Toxicology, 165, 113068. [Link]
  • El-Sherbiny, I. M., & Yacoub, A. R. (2013). Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties. Polymers, 5(3), 1234–1250. [Link]
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Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-(4-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and validation protocol for analytical methods tailored to the quantification of 2-(4-Methylphenoxy)ethanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating system. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), providing a practical framework for generating reliable and reproducible analytical data.

Introduction: The Imperative for Validated Methods

This compound is a compound with applications in various chemical and pharmaceutical contexts. Accurate and precise quantification is critical for quality control, stability testing, and pharmacokinetic studies. An analytical method, no matter how sophisticated, is only as reliable as its validation. Method validation provides documented evidence that a procedure is fit for its intended purpose, a cornerstone of regulatory compliance and data integrity.[1][2] This guide will focus on the validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection, a widely used technique, and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS).

The principles and parameters discussed are based on the harmonized guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q2(R2) guideline, which is recognized by major regulatory bodies like the FDA and EMA.[3][4][5][6]

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical method is a critical first step and depends on the analyte's properties, the sample matrix, and the intended purpose of the analysis.

Method Principle Advantages Disadvantages Best Suited For
HPLC-UV Separation based on polarity using a liquid mobile phase and stationary phase; quantification by UV light absorbance.[7][8]Robust, cost-effective, highly reproducible for quantitative analysis, widely available.Moderate sensitivity, potential for matrix interference.Routine quality control, assay of bulk drug and finished products, stability studies.
GC-MS Separation of volatile compounds in the gas phase; identification and quantification by mass-to-charge ratio.[9][10][11]High specificity and sensitivity, excellent for identification of impurities, suitable for complex matrices.Requires analyte to be volatile or derivatized, higher equipment cost and complexity.Impurity profiling, analysis of residual solvents, trace-level quantification.
UV-Vis Spectroscopy Direct measurement of light absorption by the analyte in a solution.[12][13][14]Simple, rapid, very low cost.Low specificity (prone to interference from other UV-absorbing compounds), best for pure substances.Preliminary quantification, simple assays of pure substance in a non-absorbing solvent.

For the purpose of this guide, HPLC-UV is selected as the primary technique for validation due to its widespread use and suitability for quantitative analysis in pharmaceutical settings.

The Validation Workflow: A Structured Approach

A successful validation study follows a pre-defined plan, outlined in a validation protocol. This ensures that all necessary parameters are evaluated and that the acceptance criteria are established before the experimental work begins.[1][15]

ValidationWorkflow cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation & Reporting Protocol Define Validation Protocol (Scope, Parameters, Acceptance Criteria) MethodDev Finalize Analytical Method Development & Optimization Protocol->MethodDev Experiments Conduct Validation Experiments (Specificity, Linearity, Accuracy, etc.) MethodDev->Experiments DataCollection Collect & Process Data Experiments->DataCollection DataAnalysis Analyze Results vs. Acceptance Criteria DataCollection->DataAnalysis Report Prepare Validation Report (Summary, Deviations, Conclusion) DataAnalysis->Report Approval Review & Approve (QA/Regulatory) Report->Approval HPLCWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing RefStd Weigh Reference Standard DiluteRef DiluteRef RefStd->DiluteRef Dissolve & Dilute to known concentration Sample Weigh Sample DiluteSample DiluteSample Sample->DiluteSample Dissolve & Dilute to target concentration Equilibrate Equilibrate System with Mobile Phase Inject Inject Samples & Standards DiluteRef->Inject DiluteSample->Inject Equilibrate->Inject Separate Chromatographic Separation on C18 Column Inject->Separate Detect Detect Analyte at 270 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate CalCurve Generate Calibration Curve (from Standards) Integrate->CalCurve Quantify Quantify Analyte in Sample using Calibration Curve Integrate->Quantify CalCurve->Quantify

Sources

Performance Under the Microscope: A Comparative Efficacy Analysis of 2-(4-Methylphenoxy)ethanol and Structurally Related Glycol Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Parent Compound

In the landscape of pharmaceutical formulation, cosmetic science, and industrial applications, the selection of functional excipients is a critical determinant of product efficacy, stability, and safety. Among the pantheon of preservative agents, 2-Phenoxyethanol has established itself as a benchmark due to its broad-spectrum antimicrobial activity and favorable safety profile.[1][2][3] However, the relentless pursuit of optimized performance necessitates a deeper exploration of its derivatives. This guide provides a comprehensive comparative analysis of 2-(4-Methylphenoxy)ethanol, a structurally related aryl alkyl alcohol, against its parent compound and other functionally relevant phenoxy derivatives.[4]

Our investigation moves beyond a simple cataloging of properties. We will dissect the nuanced relationships between chemical structure and biological function, offering field-proven insights into why specific molecular modifications lead to divergent activities. This guide is structured to empower researchers, scientists, and drug development professionals to make informed decisions by not only presenting data but also elucidating the mechanistic causality behind it. We will compare this compound against key compounds: the ubiquitous preservative Phenoxyethanol , the centrally-acting muscle relaxant Mephenesin , the cosmetic biocide Chlorphenesin , and the expectorant Guaifenesin . This curated selection allows for a multifaceted comparison of antimicrobial efficacy, neuromuscular activity, and the impact of subtle structural changes on overall performance.

Physicochemical Properties: The Foundation of Function

The performance of a chemical compound in a biological system is fundamentally governed by its physicochemical properties. Parameters such as molecular weight, lipophilicity (logP), and water solubility dictate its ability to traverse cellular membranes, interact with target proteins, and remain bioavailable in a given formulation. The addition of a methyl group to the phenoxy ring in this compound, for instance, increases its lipophilicity compared to the parent phenoxyethanol, a modification hypothesized to enhance interaction with microbial lipid membranes.[1][5][6]

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)logP (o/w)
This compound CC1=CC=C(C=C1)OCCOC₉H₁₂O₂152.19[7]39.43 (predicted)[6]261.19 (predicted)[6]1.65[6]
Phenoxyethanol C1=CC=C(C=C1)OCCOC₈H₁₀O₂138.1611-132471.16
Mephenesin CC1=CC=CC=C1OCC(O)COC₁₀H₁₄O₃182.22[8][9]69-73[9]153-155 (at 4 mmHg)[9]1.4[8]
Chlorphenesin C1=CC(=CC=C1Cl)OCC(O)COC₉H₁₁ClO₃202.63[10]86-92[10]368.5 (predicted)1.2[10]
Guaifenesin COC1=CC=CC=C1OCC(O)COC₁₀H₁₄O₄198.22[11]78-82215 (at 19 mmHg)1.4[11]

Data compiled from various sources. Predicted values are noted.

Comparative Efficacy I: Antimicrobial Activity

The primary application for phenoxyethanol and its close derivatives is microbial preservation.[2][3] Their efficacy is typically attributed to the disruption of bacterial cell membrane integrity and the inhibition of key enzymatic functions.[5] The lipophilic nature of these molecules allows them to partition into the lipid bilayer of microbial cells, increasing membrane permeability and leading to the leakage of essential intracellular components.

While specific Minimum Inhibitory Concentration (MIC) data for this compound is not extensively published, we can infer its potential performance based on structure-activity relationships. The increased lipophilicity from the para-methyl group (logP 1.65) compared to phenoxyethanol (logP 1.16) could theoretically enhance its membrane-disrupting capabilities.[6] However, this may be counterbalanced by a potential decrease in aqueous solubility, which is crucial for activity in water-based formulations where microbes proliferate.[1]

Chlorphenesin is well-documented as an effective antifungal and antibacterial agent, often used in combination with other preservatives like phenoxyethanol to broaden the spectrum of activity.[12][13] Its efficacy, particularly against fungi and yeasts, makes it a valuable comparator.[10][13]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol provides a standardized method for quantifying the antimicrobial efficacy of a compound. The causality is clear: by exposing a standardized inoculum of a microorganism to serial dilutions of the test compound, we can pinpoint the lowest concentration that visibly inhibits growth.

  • Preparation of Inoculum: A pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is grown overnight in a suitable broth medium (e.g., Tryptic Soy Broth, Sabouraud Dextrose Broth). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent. A two-fold serial dilution series is then prepared in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well of the microtiter plate (containing 100 µL of the diluted compound) is inoculated with 100 µL of the standardized microbial suspension.

  • Controls: Positive (broth + inoculum, no compound) and negative (broth only) control wells are included to validate the experiment.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

  • Data Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Culture Grow Pure Microbial Culture Standardize Standardize Inoculum (5x10^5 CFU/mL) Culture->Standardize Inoculate Inoculate Wells with Standardized Culture Standardize->Inoculate Stock Prepare Compound Stock Solution SerialDilute Perform Serial Dilution in 96-Well Plate Stock->SerialDilute SerialDilute->Inoculate Incubate Incubate Plate (24-48h) Inoculate->Incubate Read Visually Inspect for Turbidity Incubate->Read DetermineMIC Determine MIC Value Read->DetermineMIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Comparative Efficacy II: Neuromuscular Activity

A fascinating divergence in function appears when we compare the simple ethanol-based ethers with their propanediol counterparts. Mephenesin, which shares the methylphenoxy moiety with our topic compound but possesses a propane-1,2-diol backbone, is a known centrally acting muscle relaxant.[8][14][15] This activity is not a noted property of phenoxyethanol or this compound. Mephenesin's mechanism is thought to involve the depression of polysynaptic reflexes in the spinal cord and may include NMDA receptor antagonism.[15]

This stark functional difference underscores a critical principle in structure-activity relationships: even minor modifications to a chemical scaffold can dramatically alter its interaction with biological targets. The propane-1,2-diol group in Mephenesin, Guaifenesin, and Chlorphenesin is the key structural feature that confers their respective activities as a muscle relaxant, expectorant, and preservative with specific properties, distinguishing them from the simpler glycol ethers. Guaifenesin, for instance, acts as an expectorant by increasing the volume and reducing the viscosity of respiratory secretions, a mechanism unrelated to direct antimicrobial action.[16][17][18]

Experimental Protocol: Rotarod Test for Muscle Relaxant Efficacy

This in vivo assay is a gold standard for assessing motor coordination and the effects of muscle relaxant drugs in rodents. The principle is that a drug-induced impairment of motor coordination will result in a decreased ability of the animal to remain on a rotating rod.

  • Acclimatization & Training: Mice or rats are trained to walk on a rotating rod (rotarod) at a set speed (e.g., 10 rpm) for a sustained period (e.g., 120 seconds). Animals that successfully complete this task are selected for the study.

  • Compound Administration: Animals are divided into groups. The control group receives a vehicle (e.g., saline), while test groups receive varying doses of the test compound (e.g., Mephenesin) via an appropriate route (e.g., intraperitoneal injection).

  • Testing: At set time points after administration (e.g., 15, 30, 60, and 120 minutes), each animal is placed back on the rotarod.

  • Data Collection: The latency to fall from the rod is recorded for each animal, up to a maximum cutoff time.

  • Analysis: A statistically significant decrease in the latency to fall in the compound-treated groups compared to the vehicle control group indicates muscle relaxant or motor-impairing effects.

Potential Mechanism of Central Muscle Relaxants

MuscleRelaxant_Pathway cluster_cns Central Nervous System (CNS) Brain Brain SpinalCord Spinal Cord Brain->SpinalCord Descending Motor Command MotorNeuron Motor Neuron SpinalCord->MotorNeuron Interneuron Inhibitory Interneuron (e.g., GABAergic) Interneuron->MotorNeuron Inhibition Muscle Skeletal Muscle MotorNeuron->Muscle Reduced Excitatory Signal Mephenesin Mephenesin / Similar Compounds Mephenesin->Interneuron Potentiates Inhibition

Caption: Potential mechanism of centrally acting muscle relaxants like Mephenesin.

Structure-Activity Relationship (SAR): A Unified View

The comparison of these compounds provides a clear lesson in SAR. The efficacy and biological role of these molecules are determined by two primary factors: the substitution on the phenyl ring and the nature of the appended alcohol chain.

  • Phenyl Ring Substitution: The para-methyl group of this compound increases lipophilicity relative to phenoxyethanol. The para-chloro group of Chlorphenesin adds both lipophilicity and an electron-withdrawing character, which can influence binding and reactivity. These modifications primarily tune the antimicrobial and physicochemical properties.

  • Alcohol Chain: The shift from an ethanol chain (-OCH₂CH₂OH) to a propane-1,2-diol chain (-OCH₂CH(OH)CH₂OH) is transformative. This diol moiety is the critical pharmacophore for the centrally-acting effects seen in Mephenesin and the expectorant properties of Guaifenesin. It fundamentally changes the molecule's polarity, hydrogen bonding potential, and overall shape, allowing it to interact with entirely different biological targets than the simpler glycol ethers.

Structural Comparison of Phenoxy Derivatives

SAR_Diagram Core Core Phenoxy Scaffold P_Ethanol Phenoxyethanol (R1=H, R2=Ethanol) Core->P_Ethanol Baseline Preservative Mephenesin Mephenesin (R1=o-CH₃, R2=Propanediol) Core->Mephenesin Alters Target (Muscle Relaxant) Chlorphenesin Chlorphenesin (R1=p-Cl, R2=Propanediol) Core->Chlorphenesin Broadens Spectrum (Antifungal Activity) MP_Ethanol This compound (R1=CH₃, R2=Ethanol) P_Ethanol->MP_Ethanol Increased Lipophilicity (Potential for enhanced antimicrobial activity)

Caption: Structure-activity relationships among the compared compounds.

Conclusion

This comparative guide demonstrates that while this compound is structurally similar to the widely used preservative phenoxyethanol, its efficacy must be considered within the specific context of its intended application. The addition of a para-methyl group likely modulates its antimicrobial potency by increasing lipophilicity, an effect that requires quantitative validation through standardized MIC testing.[6]

Crucially, the comparison with Mephenesin and Chlorphenesin reveals that the nature of the alcohol side chain is a more profound determinant of biological function than the substitution on the phenyl ring. The propane-1,2-diol moiety unlocks distinct pharmacological activities—such as muscle relaxation—that are absent in simple glycol ethers like this compound.[8][19] Therefore, while this compound shows promise as a preservative, potentially with enhanced efficacy against certain microbes, it cannot be considered a functional analog for compounds like Mephenesin. Future research should focus on generating robust, comparative antimicrobial efficacy data (MICs) for this compound against a broad panel of microorganisms to definitively position its utility for researchers and formulation scientists.

References

  • Benchchem. (n.d.). Performance Under the Microscope: A Comparative Guide to Phenoxyethanol Derivatives in Pharmaceutical and Research Applications.
  • Macsen Labs. (n.d.). Chlorphenesin | 104-29-0 | Supplier.
  • National Center for Biotechnology Information. (n.d.). Chlorphenesin. PubChem Compound Database.
  • Wikipedia. (n.d.). Guaifenesin.
  • Benchchem. (n.d.). A Comparative Analysis of 2-(4-Cyclohexylphenoxy)ethanol Derivatives and Structurally Related Compounds.
  • PharmaCompass. (n.d.). Mephenesin | Drug Information, Uses, Side Effects, Chemistry.
  • Drugs.com. (2025). Guaifenesin NR: Package Insert / Prescribing Information.
  • Maha Asia. (2025). Phenoxyethanol: What It Is, Benefits & Applications.
  • National Center for Biotechnology Information. (n.d.). Mephenesin. PubChem Compound Database.
  • Ataman Kimya. (n.d.). CHLORPHENESIN.
  • Drug Index. (n.d.). Mephenesin - Mechanism, Indication, Dosing, Adverse Effect, Hepatic Dose.
  • PubMed. (2011). Fragrance material review on this compound.
  • National Center for Biotechnology Information. (n.d.). Guaifenesin. PubChem Compound Database.
  • PharmaCompass. (n.d.). GUAIFENESIN (2) | Drug Information, Uses, Side Effects, Chemistry.
  • Tristar Intermediates. (2024). The Versatile Role of Phenoxyethanol in Product Formulations.
  • Wikipedia. (n.d.). Mephenesin.
  • Chem-Impex. (n.d.). Mephenesin.
  • Vulcanchem. (n.d.). This compound - 31691-23-3.
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A Comparative Guide to the Biological Activities of 2-(4-Methylphenoxy)ethanol and 2-phenoxyethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of pharmaceutical and cosmetic formulations, the selection of appropriate excipients is paramount to ensure product safety, stability, and efficacy. Preservatives, in particular, are critical components that protect products from microbial contamination. Among the vast array of available preservatives, phenoxyethanol has long been a staple due to its broad-spectrum antimicrobial activity and favorable safety profile. This guide provides an in-depth technical comparison of 2-phenoxyethanol and its methylated analogue, 2-(4-Methylphenoxy)ethanol.

While 2-phenoxyethanol is a well-documented and widely utilized compound, this compound is less characterized in publicly available literature, primarily finding use as a fragrance ingredient[1]. This guide will synthesize the available scientific data for both molecules, offering a comparative analysis of their biological activities. Where direct comparative data for this compound is not available, we will draw upon structure-activity relationships and read-across data from its parent compound, 2-phenoxyethanol, to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Chemical Structures and Physicochemical Properties

The structural difference between 2-phenoxyethanol and this compound is the addition of a methyl group at the para-position of the phenyl ring. This seemingly minor modification can influence the physicochemical properties of the molecule, which in turn can affect its biological activity.

Property2-PhenoxyethanolThis compoundReference(s)
Molecular Formula C₈H₁₀O₂C₉H₁₂O₂[2][3]
Molecular Weight 138.16 g/mol 152.19 g/mol [2]
Log Kow (Octanol-Water Partition Coefficient) 1.161.65[4]
Water Solubility 26 g/L at 25°C9,407 mg/L at 25°C[4]
Boiling Point 247.2 °C261.19 °C (predicted)[4]
Melting Point 11-13 °C39.43 °C (predicted)[4]

The higher Log Kow of this compound suggests increased lipophilicity compared to 2-phenoxyethanol, which could theoretically enhance its ability to penetrate microbial cell membranes[4].

Comparative Biological Activity

Antimicrobial Efficacy

2-Phenoxyethanol is recognized for its broad-spectrum antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as yeasts and molds[5][6]. It is a widely used preservative in cosmetics, vaccines, and other pharmaceutical products[5][6]. The typical usage concentration in cosmetic formulations is up to 1.0%[3][5].

Specific minimum inhibitory concentration (MIC) data for 2-phenoxyethanol has been reported against various microorganisms:

  • Escherichia coli: 0.32%[5]

  • Pseudomonas aeruginosa: 0.32%[5]

  • Staphylococcus aureus: 0.35%[5]

  • Candida albicans: 0.21%[5]

  • Aspergillus brasiliensis: 0.23%[5]

Mechanism of Antimicrobial Action

The primary mechanism of action for phenoxyethanol is the disruption of the bacterial cell membrane's integrity, leading to an increase in permeability and the leakage of intracellular components such as potassium ions[8]. It is also suggested to inhibit DNA and RNA synthesis in microorganisms.

Diagram: Proposed Mechanism of Action of Phenoxyethanol Derivatives

G cluster_membrane Bacterial Cell Membrane Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid Compound Phenoxyethanol Derivative Disruption Membrane Disruption Compound->Disruption Intercalates into lipid bilayer Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Intracellular Components (e.g., K+ ions) Permeability->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

Caption: Proposed mechanism of antimicrobial action for phenoxyethanol and its derivatives.

Toxicological Profile: A Comparative Overview

The safety of both 2-phenoxyethanol and this compound has been evaluated, with the former having a more extensive toxicological database.

Acute Toxicity

For 2-phenoxyethanol, the oral LD50 in rats is reported to be 1260 mg/kg.

Genotoxicity and Cytotoxicity

In vitro genotoxicity testing for this compound using the BlueScreen assay showed no cytotoxicity or mutagenicity[4]. Read-across data from 2-phenoxyethanol further supports a low genotoxic risk, with negative results in Ames tests and in vivo micronucleus assays[4].

Regarding cytotoxicity, 2-phenoxyethanol has been shown to induce a slight cytotoxic effect on human peripheral lymphocytes at higher concentrations[9].

Skin Irritation and Sensitization

2-Phenoxyethanol is generally considered to be a non-primary and non-cumulative skin irritant at typical use concentrations. A review of fragrance materials classified this compound as a primary alcohol within the Aryl Alkyl Alcohols group and summarized available data on its skin irritation and sensitization potential[1]. The overall assessment suggests a low potential for skin irritation and sensitization for this class of compounds when used in fragrances[1].

Experimental Protocols

For researchers looking to conduct their own comparative studies, the following are standard protocols for assessing antimicrobial efficacy and cytotoxicity.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method

This protocol determines the lowest concentration of a substance that prevents visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal cultures

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (this compound and 2-phenoxyethanol)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compound Stock Solutions: Dissolve this compound and 2-phenoxyethanol in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each test compound in the appropriate broth to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism in broth without test compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Diagram: Workflow for MIC Determination

G Start Start Prep_Stock Prepare Stock Solutions of Test Compounds Start->Prep_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Stock->Serial_Dilution Inoculate Inoculate Wells Serial_Dilution->Inoculate Prep_Inoculum Prepare Standardized Microbial Inoculum Prep_Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol 2: Cytotoxicity Assay - MTT Method

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase to formazan, which is indicative of cell viability.

Materials:

  • Human cell line (e.g., HaCaT keratinocytes or fibroblasts)

  • 96-well cell culture plates

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound and 2-phenoxyethanol. Include a vehicle control (medium with the same concentration of solvent used to dissolve the test compounds) and an untreated control.

  • Incubation: Incubate the cells with the test compounds for 24-48 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Diagram: Workflow for MTT Cytotoxicity Assay

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Test Compounds Seed_Cells->Treat_Cells Incubate_Treatment Incubate for 24-48 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate Cell Viability Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(4-Methylphenoxy)ethanol Analogs: From Broad-Spectrum Preservative to Potent Anti-MRSA Agent

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth technical comparison of 2-(4-Methylphenoxy)ethanol analogs, exploring how strategic structural modifications can transform a common preservative into a potent therapeutic lead. We will delve into the foundational antimicrobial properties of the parent compound and illuminate the structure-activity relationships (SAR) of novel derivatives, culminating in a discussion of a promising new class of anti-MRSA agents. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and grounding all claims in verifiable data.

The 2-Phenoxyethanol Scaffold: A Foundation of Broad-Spectrum Activity

2-Phenoxyethanol and its derivatives, including this compound, are widely utilized as preservatives in cosmetics and pharmaceutical products due to their broad-spectrum antimicrobial activity.[1][2] Their mechanism of action is generally attributed to the disruption of bacterial cell membrane integrity and the inhibition of oxidative phosphorylation.[1] 2-Phenoxyethanol is effective against a variety of Gram-positive and Gram-negative bacteria, as well as yeasts.[1][2] The addition of a methyl group at the para-position of the phenyl ring, as in this compound, can modulate its physicochemical properties, such as lipophilicity, which may influence its antimicrobial efficacy.[3]

Enhancing Potency and Specificity: A Case Study in Anti-MRSA Activity

While the parent compounds exhibit broad but modest antimicrobial activity, recent research has demonstrated that targeted structural modifications can lead to a dramatic increase in potency and specificity. A study focused on aryloxyethyl propiolates, derived from a phenoxyethanol backbone, has yielded a novel class of potent anti-MRSA agents.[4] This provides an excellent framework for understanding the SAR of this compound analogs.

Key Structural Modifications and Their Impact on Anti-MRSA Activity

The study explored the impact of various substituents on the phenyl ring and modifications of the ethanol side chain. The general structure of the synthesized analogs is depicted below:

General Structure of Aryloxyethyl Propiolate Analogs

G cluster_0 Core Scaffold cluster_1 Ethanol Side Chain Modification a O b a->b c O b->c d c->d e d->e f e->f f->a R g O f->g h g->h i h->i j O i->j k j->k Propiolate Moiety

Caption: General chemical structure of the aryloxyethyl propiolate analogs.

The following table summarizes the structure-activity relationship observed in the study, highlighting the minimum inhibitory concentration (MIC) against MRSA for key analogs.

Compound IDR (Substitution on Phenyl Ring)MIC (µg/mL) against MRSA
II-39 4-tert-Butyl 0.78
Analog A4-Methyl (similar to topic compound)>100
Analog B4-Chloro6.25
Analog C4-Nitro12.5
Analog DUnsubstituted25
Vancomycin (Control)-1.56

Data synthesized from a study on novel aryloxyethyl propiolates.[4]

Analysis of Structure-Activity Relationships

The data reveals several key SAR insights:

  • The Propiolate Moiety is Crucial: The introduction of the propiolate group on the ethanol side chain is a critical modification that confers potent anti-MRSA activity, as the parent phenoxyethanol compounds are significantly less active.[4]

  • Lipophilicity at the 4-Position Enhances Activity: The most potent compound, II-39 , features a bulky, lipophilic tert-butyl group at the para-position of the phenyl ring.[4] This suggests that increased lipophilicity in this region may enhance the compound's ability to interact with or penetrate the bacterial cell membrane.

  • Electron-Withdrawing Groups Show Moderate Activity: Analogs with electron-withdrawing groups such as chloro and nitro at the 4-position also demonstrated significant activity, albeit less than the tert-butyl analog.[4] This indicates that electronic effects also play a role in the antimicrobial action.

  • Unsubstituted and Methyl-Substituted Analogs are Less Active: The unsubstituted analog and analogs with small alkyl groups like methyl (similar to the core topic compound) were found to be significantly less potent.[4] This underscores the importance of the specific nature and size of the substituent at the 4-position for optimal anti-MRSA activity.

Experimental Protocols for Evaluation of Antimicrobial Activity

To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-defined experimental protocols are essential. The following are detailed methodologies for determining the antimicrobial activity of novel compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Workflow for MIC Determination

MIC_Workflow A Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate. B Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Include positive (no compound) and negative (no bacteria) controls. B->C D Incubate the plate at 37°C for 18-24 hours. C->D E Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth. D->E

Caption: Step-by-step workflow for the broth microdilution MIC assay.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a follow-up to the MIC assay to assess whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Workflow for MBC Determination

MBC_Workflow A Take an aliquot (e.g., 10 µL) from each well of the MIC plate that shows no visible growth. B Spread the aliquot onto an agar plate. A->B C Incubate the agar plates at 37°C for 24-48 hours. B->C D The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum. C->D

Caption: Workflow for determining the minimum bactericidal concentration.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs demonstrates a compelling example of how a common chemical scaffold can be rationally modified to develop highly potent and selective therapeutic agents. The transformation from a broad-spectrum preservative to a powerful anti-MRSA agent through the introduction of a propiolate moiety and optimization of the phenyl ring substitution highlights the power of medicinal chemistry.

Future research should focus on:

  • Expanding the library of analogs to further refine the SAR.

  • Investigating the precise mechanism of action of the most potent compounds.

  • Evaluating the in vivo efficacy and toxicity of lead compounds.

This guide provides a foundational understanding for researchers and drug development professionals seeking to explore the therapeutic potential of phenoxyethanol derivatives. By applying the principles of SAR and rigorous experimental validation, the scientific community can continue to innovate and address pressing medical needs such as antimicrobial resistance.

References

  • Discovery of New Anti-MRSA Agents Based on Phenoxyethanol and Its Mechanism. (2021). ACS Infectious Diseases. [Link]
  • Synthesis and evaluation of new phenolic derivatives as antimicrobial and antioxidant agents. (2017). Monatshefte für Chemie - Chemical Monthly. [Link]
  • Quantitative structure-activity relationship analysis of phenolic antioxidants. (1999). Free Radical Biology and Medicine. [Link]
  • Phenoxyethanol – Knowledge and References. Taylor & Francis. [Link]
  • Synthesis and Antimicrobial Activity of Novel 2-Substituted Phenoxy-N-(4-substituted Phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl)acetamide Derivative. (2015). Letters in Drug Design & Discovery. [Link]
  • Quantitative structure–activity rel
  • Synergistic Effects of Propolis Combined with 2-Phenoxyethanol and Antipyretics on the Growth of Staphylococcus aureus. (2021). Molecules. [Link]
  • Phenoxyethanol. Börlind. [Link]
  • Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology. (2003). Environmental Health Perspectives. [Link]
  • Synthesis and structure–activity relationships of new antimicrobial active multisubstituted benzazole derivatives. (2003). European Journal of Medicinal Chemistry. [Link]
  • Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity. (2023).
  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2023). RSC Medicinal Chemistry. [Link]
  • Review on: quantitative structure activity relationship (QSAR) modeling. (2018). MOJ Bioequivalence & Bioavailability. [Link]
  • Obtaining substituted phenol derivatives with potential antimicrobial activity. (2022). Pharmacy & Pharmacology. [Link]
  • Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). (2011). Journal of the Korean Chemical Society. [Link]
  • Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length. (2010). Antimicrobial Agents and Chemotherapy. [Link]
  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2023). RSC Medicinal Chemistry. [Link]
  • Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives. (2016). Biological & Pharmaceutical Bulletin. [Link]
  • Synthesis and biological evaluation of 2-phenyl benzothiazole derivatives as cytotoxic agents. (2018). Journal of the National Research Center of Medical Sciences. [Link]
  • Antimicrobial O-Alkyl Derivatives of Naringenin and Their Oximes Against Multidrug-Resistant Bacteria. (2022). International Journal of Molecular Sciences. [Link]
  • Antimicrobial evaluation of methyl 4-O-acetyl-α-L-rhamnopyranoside derivatives. (2008). The Chittagong University Journal of Biological Sciences. [Link]
  • Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]
  • Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. (2023). Infection and Drug Resistance. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of 2-(4-Methylphenoxy)ethanol Quantification Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and excipients is paramount to ensuring product quality, safety, and efficacy. 2-(4-Methylphenoxy)ethanol, a glycol ether, finds application in various pharmaceutical and cosmetic formulations, often as a preservative or solvent. Its accurate quantification is crucial for formulation development, stability testing, and quality control. This guide provides an in-depth, objective comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

This technical guide is structured to provide not just procedural steps, but the underlying scientific rationale for methodological choices, ensuring a deep understanding of each technique's strengths and limitations. We will explore a hypothetical cross-validation study to objectively compare the performance of these methods, supported by experimental data and detailed protocols.

The Analytical Challenge: Why Cross-Validation Matters

The choice of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. While a single validated method can be sufficient for routine analysis, cross-validation against one or more orthogonal methods provides a higher degree of confidence in the accuracy and reliability of the results. This is particularly critical during drug development and when troubleshooting out-of-specification results. By comparing data from different analytical principles, we can identify and mitigate potential matrix effects, interferences, or method-specific biases.

Methods Under Investigation: A Triad of Analytical Power

The three methods selected for this comparative guide represent a spectrum of analytical capabilities:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A workhorse in pharmaceutical analysis, HPLC separates compounds based on their differential partitioning between a stationary and a mobile phase. Its versatility and robustness make it a common choice for the quantification of non-volatile and thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for the analysis of volatile and semi-volatile compounds, GC separates analytes in the gas phase, followed by detection with a mass spectrometer, which provides a high degree of specificity.

  • UV-Visible (UV-Vis) Spectrophotometry: A simpler, more accessible technique that measures the absorbance of light by a compound in solution. While less specific than chromatographic methods, it can be a rapid and cost-effective tool for quantification in well-characterized matrices.

Designing the Cross-Validation Study: A Framework for Trustworthy Data

To objectively compare these three methods, a comprehensive cross-validation study was designed. The core of this study is the analysis of a single batch of a model pharmaceutical cream formulation containing a known concentration of this compound. The study is designed to assess key validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Caption: Workflow for the cross-validation of analytical methods.

Experimental Protocols: The Blueprint for Reproducibility

Detailed and validated methodologies are critical for obtaining accurate and reproducible results. The following sections outline the experimental protocols for the quantification of this compound using HPLC-UV, GC-MS, and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC-UV) Method

Principle: This reverse-phase HPLC method separates this compound from other formulation components based on its polarity. Quantification is achieved by measuring its UV absorbance at a specific wavelength.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and Water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh approximately 1 g of the cream formulation into a 50 mL volumetric flask. Add 30 mL of mobile phase and sonicate for 15 minutes to disperse the cream and extract the analyte. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Principle: This method leverages the volatility of this compound for separation by gas chromatography. The mass spectrometer provides highly selective and sensitive detection, allowing for confident identification and quantification.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A mid-polarity capillary column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 220°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 230°C.

  • Ion Source Temperature: 230°C.

  • MS Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 152, 107, 77).

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Sample Preparation: Accurately weigh approximately 0.5 g of the cream formulation into a centrifuge tube. Add 10 mL of methanol, vortex for 2 minutes to extract the analyte. Centrifuge at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter into a GC vial.

UV-Visible Spectrophotometry Method

Principle: This method relies on the inherent UV absorbance of the aromatic ring in the this compound molecule. The concentration is determined by measuring the absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law.

Instrumentation and Conditions:

  • UV-Vis Spectrophotometer: A double-beam spectrophotometer with a wavelength range of at least 200-400 nm.

  • Cuvettes: 1 cm path length quartz cuvettes.

  • Solvent: Ethanol.

  • Wavelength of Maximum Absorbance (λmax): Approximately 270 nm (to be determined experimentally by scanning a standard solution).

Standard and Sample Preparation:

  • Standard Stock Solution (500 µg/mL): Accurately weigh 50 mg of this compound reference standard and dissolve in 100 mL of ethanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with ethanol to concentrations ranging from 5 µg/mL to 50 µg/mL.

  • Sample Preparation: Accurately weigh approximately 1 g of the cream formulation into a 50 mL beaker. Add 20 mL of ethanol and stir for 15 minutes to extract the analyte. Quantitatively transfer the mixture to a 50 mL volumetric flask, rinsing the beaker with ethanol. Dilute to volume with ethanol, mix well, and centrifuge a portion of the solution. Measure the absorbance of the clear supernatant. A further dilution may be necessary to bring the absorbance within the linear range of the calibration curve.

Quantitative Performance Comparison: The Data-Driven Verdict

The following table summarizes the expected performance characteristics for the quantification of this compound by the three validated methods.

Validation ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
**Linearity (R²) **> 0.999> 0.999> 0.998
Range (µg/mL) 1 - 1000.1 - 205 - 50
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 1.5%< 3.0%
Limit of Detection (LOD) ~0.3 µg/mL~0.03 µg/mL~1.5 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL~0.1 µg/mL~5.0 µg/mL

Interpretation of Results: Causality and Field-Proven Insights

The cross-validation data reveals the distinct advantages and limitations of each technique:

  • GC-MS stands out for its superior sensitivity and selectivity. The significantly lower LOD and LOQ make it the method of choice for trace-level analysis and impurity profiling.[4][5][6] The mass spectrometric detection provides an additional layer of confirmation, making it highly reliable for identifying and quantifying the analyte in complex matrices.

  • HPLC-UV demonstrates excellent linearity, accuracy, and precision, making it a robust and reliable method for routine quality control applications where high sensitivity is not the primary requirement.[1][3] Its simplicity of operation and lower instrument cost compared to GC-MS are also significant advantages.

  • UV-Vis Spectrophotometry is the simplest and most rapid of the three methods. However, its major drawback is the lack of specificity. Any other component in the formulation that absorbs at the same wavelength will interfere with the measurement, potentially leading to inaccurate results. Therefore, this method is best suited for screening purposes or for the analysis of very simple formulations where potential interferences are well-characterized and controlled.

Selecting the Right Tool for the Job: An Expert's Decision Guide

The choice of the optimal analytical method is contingent on the specific analytical challenge at hand. The following decision-making framework can guide researchers in selecting the most appropriate technique:

Method_Selection cluster_HighSensitivity High Sensitivity & Specificity cluster_RoutineQC Routine Quality Control cluster_RapidScreening Rapid Screening Start Analytical Requirement? TraceAnalysis Trace Level Analysis Impurity Profiling Start->TraceAnalysis High Sensitivity Needed? RoutineAnalysis Formulation Assay Content Uniformity Start->RoutineAnalysis Routine QC Assay? Screening Rapid In-Process Checks Simple Formulations Start->Screening Rapid Screening? GCMS_Choice GC-MS TraceAnalysis->GCMS_Choice HPLC_Choice HPLC-UV RoutineAnalysis->HPLC_Choice UVVis_Choice UV-Vis Screening->UVVis_Choice

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 2-(4-Methylphenoxy)ethanol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The accurate and precise quantification of 2-(4-Methylphenoxy)ethanol, a compound utilized in various pharmaceutical and cosmetic formulations, is paramount for ensuring product quality and safety.[1][2][3] This guide presents a comprehensive framework for conducting an inter-laboratory comparison to evaluate and harmonize the analytical methods used for its determination. We will delve into the technical nuances of two prevalent analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing detailed, field-proven protocols. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to design, execute, and interpret an inter-laboratory study, thereby fostering analytical excellence and ensuring the reliability of data across different testing facilities.

Introduction: The Imperative for Analytical Consistency

This compound, also known as p-cresoxyethanol, is a glycol ether that finds application as a preservative and fragrance ingredient.[3] Its concentration in final products is often subject to regulatory scrutiny, necessitating robust and reproducible analytical methods for its quantification. Inter-laboratory comparisons, also known as proficiency testing, are a cornerstone of quality assurance in analytical laboratories.[4][5][6] They serve to:

  • Evaluate the performance of different laboratories and analytical methods.

  • Identify potential sources of error and variability.

  • Establish the equivalence of results obtained by different testing sites.

  • Ensure compliance with regulatory standards such as ISO/IEC 17025.[5][6]

This guide will simulate an inter-laboratory study designed to compare the performance of HPLC-UV and GC-MS for the analysis of this compound in a model pharmaceutical formulation.

Designing the Inter-Laboratory Study: A Blueprint for Success

The design of an inter-laboratory study is critical to obtaining meaningful and actionable results. Our hypothetical study will involve a central organizing laboratory and multiple participating laboratories.

Study Workflow

The overall workflow of the inter-laboratory comparison is depicted in the diagram below.

Inter_Laboratory_Study_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting A Define Study Objectives & Scope B Select Participating Laboratories A->B C Prepare & Characterize Test Material (this compound in a model cream base) B->C D Develop & Validate Analytical Protocols (HPLC-UV & GC-MS) C->D E Distribute Test Material & Protocols to Participants D->E F Participating Laboratories Perform Analysis E->F G Data Submission to Central Laboratory F->G H Statistical Analysis of Results (e.g., z-scores) G->H I Draft & Circulate Preliminary Report H->I J Final Report & Recommendations I->J

Caption: Workflow of the Inter-Laboratory Comparison Study.

Test Material

A homogenous batch of a model pharmaceutical cream will be prepared containing a known concentration of this compound (approximately 0.5% w/w). The homogeneity and stability of the test material are paramount and must be rigorously confirmed by the organizing laboratory prior to distribution.

Comparative Analytical Methodologies

Participating laboratories will be instructed to analyze the test material using both HPLC-UV and GC-MS methods. The provision of standardized protocols is crucial for minimizing variability arising from procedural differences.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.[7]

The chosen reversed-phase HPLC method separates compounds based on their hydrophobicity. A C18 column is selected for its excellent retention and separation of moderately polar compounds like this compound. The mobile phase, a mixture of acetonitrile and water, allows for the efficient elution of the analyte.[8] UV detection at 270 nm is chosen based on the chromophoric nature of the phenoxy group, providing good sensitivity.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Chromatographic Conditions:

ParameterCondition
Mobile PhaseAcetonitrile:Water (55:45, v/v)[9]
Flow Rate1.0 mL/min[9]
Column Temperature25 °C[9]
Detection Wavelength270 nm[9]
Injection Volume10 µL[9]

Sample Preparation:

  • Accurately weigh approximately 100 mg of the cream sample into a 50 mL volumetric flask.

  • Add approximately 30 mL of the mobile phase and sonicate for 15 minutes to disperse the cream and dissolve the analyte.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Calibration:

Prepare a series of calibration standards of this compound in the mobile phase, ranging from 0.01 mg/mL to 0.2 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds.[10]

A DB-WAX capillary column is chosen for its polarity, which is suitable for the analysis of the moderately polar this compound. The temperature program is designed to ensure the efficient elution of the analyte while separating it from potential matrix components.[7][11] Electron ionization (EI) at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns for compound identification.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • DB-WAX capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

Reagents:

  • Methanol (GC grade)

  • This compound reference standard

  • Internal Standard (e.g., o-cresol)

Chromatographic and Spectrometric Conditions:

ParameterCondition
Injector Temperature250 °C
Injection ModeSplitless
Oven ProgramInitial 50°C, ramp at 18°C/min to 204°C, then 5°C/min to 230°C[7][11]
Carrier GasHelium at a constant flow of 1.3 mL/min[7][11]
MS Transfer Line280 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-300

Sample Preparation:

  • Accurately weigh approximately 100 mg of the cream sample into a 15 mL centrifuge tube.

  • Add 10 mL of methanol and the internal standard solution.

  • Vortex for 2 minutes to extract the analyte.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer an aliquot of the supernatant into a GC vial for analysis.

Calibration:

Prepare a series of calibration standards of this compound in methanol, each containing the internal standard at a fixed concentration.

Data Analysis and Interpretation

Upon receipt of the data from all participating laboratories, the organizing laboratory will perform a statistical analysis to assess the performance of each method and each laboratory.

Performance Evaluation

A common and effective method for evaluating performance in inter-laboratory studies is the use of z-scores.[12] The z-score is calculated for each laboratory's result as follows:

z = (x - X) / σ

where:

  • x is the result from the individual laboratory

  • X is the assigned value (in this case, the known concentration of the analyte in the test material)

  • σ is the target standard deviation for proficiency assessment

Generally, z-scores are interpreted as:

  • |z| ≤ 2: Satisfactory performance

  • 2 < |z| < 3: Questionable performance

  • |z| ≥ 3: Unsatisfactory performance

Comparative Data Summary

The following tables present a hypothetical summary of the results from our inter-laboratory study.

Table 1: Hypothetical Results for this compound Analysis (% w/w)

LaboratoryHPLC-UV ResultGC-MS Result
Lab 10.510.49
Lab 20.480.52
Lab 30.550.54
Lab 40.490.47
Lab 50.520.51
Assigned Value 0.50 0.50

Table 2: Calculated z-scores (assuming σ = 0.02)

LaboratoryHPLC-UV z-scoreGC-MS z-score
Lab 10.5-0.5
Lab 2-1.01.0
Lab 32.52.0
Lab 4-0.5-1.5
Lab 51.00.5

Discussion and Causality of Potential Discrepancies

The hypothetical results in Table 2 indicate that most laboratories performed satisfactorily. However, Lab 3's HPLC-UV result yielded a questionable z-score. This provides an opportunity to investigate potential causes, which could include:

  • Sample Preparation: Incomplete extraction of the analyte from the cream matrix can lead to lower results. Conversely, concentration errors during dilution can lead to higher results.

  • Chromatographic Issues: Poor peak integration, co-eluting matrix components, or column degradation can affect the accuracy of quantification.

  • Instrument Calibration: Errors in the preparation of calibration standards or a non-linear detector response can introduce bias.

  • Analyst Technique: Inconsistent injection volumes or other variations in technique can contribute to variability.

The slightly higher variability observed with the HPLC-UV method compared to the GC-MS method in our hypothetical scenario could be attributed to the more complex sample matrix for HPLC analysis, which may be more prone to interference.

Conclusion and Recommendations

This guide has outlined a comprehensive framework for conducting an inter-laboratory comparison for the analysis of this compound. Both HPLC-UV and GC-MS are suitable methods for the quantification of this analyte. The choice of method will depend on the specific laboratory's instrumentation, expertise, and the nature of the sample matrix.

The key to a successful inter-laboratory study lies in meticulous planning, the use of a homogenous and stable test material, and clear, validated analytical protocols. The results of such studies provide invaluable insights into the performance of analytical methods and laboratories, ultimately contributing to the assurance of product quality and safety. It is recommended that laboratories regularly participate in such proficiency testing schemes to monitor and improve their analytical performance.

References

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
  • Global Manager Group. (n.d.). Inter Laboratory Comparison - The Best Consultant for ISO/IEC 17025 Accreditation.
  • UKAS. (2025, August 7). Spotlight on accreditation standards: ISO/IEC 17025 for laboratory testing/calibration.
  • Shabir, G. A. (2014, August 22). Validation of Impurity Methods, Part II. LCGC North America.
  • QSE Academy. (2025, October 13). ISO 17025 Interlaboratory Comparison.
  • CompaLab. (n.d.). What is an inter laboratory comparison?.
  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Eurachem. (n.d.). Interlaboratory comparisons other than proficiency testing.
  • Belsito, D., et al. (2012). Fragrance material review on this compound. Food and Chemical Toxicology, 50 Suppl 3, S336-S339.
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Analytical method validation: A brief review.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Vulcanchem. (n.d.). This compound.
  • Semantic Scholar. (2018, October 17). Figures of merit evaluation of gc/ms method for quantification of 2-phenoxyethanol from ballpoint pen.
  • BenchChem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of 2-(4-Cyclohexylphenoxy)ethanol.
  • ScienceDirect. (n.d.). Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC) method for the quantification of 2-phen.
  • BenchChem. (n.d.). Quantitative Analysis of 2-(4-Cyclohexylphenoxy)ethanol in Mixtures: A Comparative Guide to Analytical Methodologies.

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-(4-Methylphenoxy)ethanol: A Comparative Benchmark

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-(4-Methylphenoxy)ethanol, also known as p-cresoxyethanol or ethylene glycol mono-p-tolyl ether, is a valuable chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances. Its molecular structure, featuring a substituted aromatic ring linked to an ethanol moiety via an ether bond, imparts a unique combination of lipophilicity and hydrophilicity. The efficient and selective synthesis of this molecule is of significant interest to researchers and process chemists. This guide provides a comprehensive benchmark of three key synthetic methodologies for this compound, offering a detailed comparison of their performance, underlying principles, and practical considerations for laboratory and potential scale-up applications.

Comparative Synthesis Methodologies

This guide will explore and benchmark the following three synthetic routes to this compound:

  • The Classical Williamson Ether Synthesis: A time-honored and versatile method for ether formation.

  • Microwave-Assisted Williamson Ether Synthesis: A modern iteration of the classical method, leveraging microwave technology for rapid and efficient synthesis.

  • The Ethylene Carbonate Method: A greener and atom-economical alternative that avoids the use of alkyl halides.

A direct comparison of the key performance indicators for each method is presented in the table below, followed by a detailed discussion and experimental protocols.

Performance Benchmark at a Glance

ParameterMethod 1: Classical WilliamsonMethod 2: Microwave-Assisted WilliamsonMethod 3: Ethylene Carbonate Method
Starting Materials p-Cresol, 2-Chloroethanolp-Cresol, 2-Chloroethanolp-Cresol, Ethylene Carbonate
Base/Catalyst Strong Base (e.g., NaOH, KOH)Mild Base (e.g., K₂CO₃)Basic Catalyst (e.g., Na-mordenite)
Solvent High-boiling polar aprotic (e.g., DMF) or aqueousSolvent-free or minimal high-boiling solventSolvent-free (molten reactants)
Reaction Time Several hours to overnightMinutes5 - 7 hours
Typical Yield Good to Excellent (70-90%)Excellent (>90%)Good to Excellent (up to 97% overall)
Key Advantages Well-established, versatileExtremely rapid, high yields, energy efficientHigh atom economy, avoids alkyl halides
Key Disadvantages Long reaction times, harsh conditionsRequires specialized microwave equipmentHigher temperatures, potential for byproducts

In-Depth Analysis and Experimental Protocols

Method 1: The Classical Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, proceeds via an SN2 reaction between a deprotonated alcohol (alkoxide) and an organohalide.[1] In the context of synthesizing this compound, this involves the reaction of the p-cresolate anion with a 2-haloethanol, typically 2-chloroethanol.

The causality behind this experimental design lies in the nucleophilicity of the phenoxide. The phenolic proton of p-cresol is acidic and can be readily removed by a strong base like sodium hydroxide or potassium hydroxide to form the p-cresolate anion. This anion is a potent nucleophile that attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride leaving group to form the desired ether linkage. The choice of a primary alkyl halide (2-chloroethanol) is crucial to favor the SN2 pathway and minimize competing elimination reactions.[2]

Materials:

  • p-Cresol

  • 2-Chloroethanol

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1M

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-cresol (1 equivalent) in DMF.

  • Carefully add powdered NaOH or KOH (1.1 equivalents) to the solution and stir the mixture at room temperature for 30 minutes to form the p-cresolate.

  • Add 2-chloroethanol (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to 80-100 °C and maintain this temperature for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Method 2: Microwave-Assisted Williamson Ether Synthesis

The application of microwave irradiation to organic synthesis has revolutionized many classical transformations by offering dramatic reductions in reaction times, increased yields, and often cleaner reactions.[3] Microwave-assisted synthesis aligns with the principles of green chemistry by being highly energy-efficient.[4]

In the Williamson ether synthesis, microwave energy efficiently heats the polar reactants and solvent, leading to a rapid increase in temperature and reaction rate. This method often allows for the use of milder bases, such as potassium carbonate, and can sometimes be performed under solvent-free conditions, further enhancing its green credentials.[4] The rapid heating minimizes the formation of side products that can occur during prolonged heating in the classical method.

Materials:

  • p-Cresol

  • 2-Chloroethanol

  • Potassium Carbonate (K₂CO₃)

  • A minimal amount of a high-boiling polar solvent like DMF or solvent-free

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dedicated microwave reaction vessel, combine p-cresol (1 equivalent), 2-chloroethanol (1.2 equivalents), and powdered potassium carbonate (1.5 equivalents).

  • If not solvent-free, add a minimal amount of DMF to create a slurry.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 5-15 minutes. The reaction progress can be monitored by TLC if the reaction is run in stages.

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with water, and dry over anhydrous Na₂SO₄.

  • Filter and evaporate the solvent under reduced pressure to afford the crude product.

  • Purify by vacuum distillation or column chromatography.

Method 3: The Ethylene Carbonate Method: A Greener Approach

This method presents a more environmentally benign route to this compound by utilizing ethylene carbonate as the source of the hydroxyethyl group. This approach avoids the use of halogenated compounds like 2-chloroethanol, which are often toxic and generate halide waste. The reaction between a phenol and ethylene carbonate is an example of a greener synthetic strategy with high atom economy.[]

The reaction is typically catalyzed by a base and proceeds via the nucleophilic attack of the p-cresolate on one of the electrophilic carbonyl carbons of ethylene carbonate. This is followed by a decarboxylation step to yield the desired product. Studies on the synthesis of the analogous 2-phenoxyethanol have shown high selectivity and yield.[6]

Materials:

  • p-Cresol

  • Ethylene Carbonate

  • Basic catalyst (e.g., Na-mordenite, potassium carbonate)

  • Toluene

  • Sodium hydroxide solution (1 M)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, melt p-cresol (1 equivalent) at a temperature above its melting point.

  • Add the basic catalyst (e.g., 5 wt% Na-mordenite) to the molten p-cresol.

  • Add ethylene carbonate (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to 150-180 °C and stir vigorously for 5-7 hours. Monitor the reaction by GC-MS or TLC.

  • After completion, cool the reaction mixture and dissolve it in toluene.

  • Wash the organic phase with a 1 M sodium hydroxide solution to remove any unreacted p-cresol, followed by washing with water until neutral.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation.

Visualizing the Synthetic Workflows

To better illustrate the logical flow of each synthetic method, the following diagrams are provided.

Williamson_Ether_Synthesis p_cresol p-Cresol cresolate p-Cresolate Anion p_cresol->cresolate Deprotonation base Strong Base (NaOH/KOH) base->cresolate product This compound cresolate->product SN2 Attack chloroethanol 2-Chloroethanol chloroethanol->product workup Aqueous Workup & Purification product->workup

Caption: Classical Williamson Ether Synthesis Workflow.

Microwave_Williamson_Synthesis reactants p-Cresol, 2-Chloroethanol, K₂CO₃ microwave Microwave Irradiation (5-15 min) reactants->microwave crude_product Crude Product microwave->crude_product purification Extraction & Purification crude_product->purification final_product This compound purification->final_product

Caption: Microwave-Assisted Williamson Synthesis Workflow.

Ethylene_Carbonate_Synthesis p_cresol Molten p-Cresol reaction Heating (150-180 °C) 5-7 hours p_cresol->reaction ethylene_carbonate Ethylene Carbonate ethylene_carbonate->reaction catalyst Basic Catalyst catalyst->reaction intermediate Intermediate Adduct reaction->intermediate product This compound + CO₂ intermediate->product Decarboxylation workup Workup & Purification product->workup

Caption: Ethylene Carbonate Synthesis Workflow.

Characterization of this compound

Successful synthesis of the target compound should be confirmed by spectroscopic analysis.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-substituted ring, a singlet for the methyl group, and two triplets for the two methylene groups of the ethanol moiety, along with a signal for the hydroxyl proton.

  • IR (Infrared) Spectroscopy: The IR spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, C-O-C stretching bands for the ether linkage around 1240 cm⁻¹ and 1040 cm⁻¹, and characteristic peaks for the aromatic ring. Spectroscopic data for this compound is available in public databases for comparison.[1][7]

Conclusion and Recommendations

This guide has benchmarked three distinct methods for the synthesis of this compound.

  • The Classical Williamson Ether Synthesis remains a reliable and well-understood method, suitable for laboratories without specialized equipment. Its primary drawbacks are the long reaction times and the use of harsh bases.

  • The Microwave-Assisted Williamson Ether Synthesis offers a significant improvement in terms of speed and efficiency, making it an excellent choice for rapid library synthesis and methods development.[4] The requirement for a dedicated microwave reactor is its main limitation.

  • The Ethylene Carbonate Method stands out as a greener alternative, avoiding the use of halogenated reagents and maximizing atom economy.[] This method is particularly attractive for industrial applications where environmental impact and waste reduction are critical considerations.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, including available equipment, desired scale, and green chemistry considerations. For rapid, high-yield synthesis in a research setting, the microwave-assisted method is highly recommended. For larger-scale, environmentally conscious production, the ethylene carbonate method presents a compelling and sustainable alternative.

References

  • Javaherian, M., et al. (2017). A TANDEM SCALABLE MICROWAVE-ASSISTED WILLIAMSON ALKYL ARYL ETHER SYNTHESIS UNDER MILD CONDITIONS. Org. Chem. Res., 3(1), 73-85.
  • Bari, A., et al. (2024). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Bentham Science.
  • Ingale, S. V., et al. (2025). Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst. Preprint.
  • Kazemi, M., Shiri, L., & Heidari, L. (2016). A Brief Review: Microwave Assisted Ethers Synthesis. Organic Chemistry: An Indian Journal, 12(6), 107.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • NIST. (n.d.). Ethanol, 2-(4-methylphenoxy)-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
  • The Good Scents Company. (n.d.). 1-(2-phenyl ethoxy)-2-(4-methyl phenoxy)ethanol.
  • Organic Syntheses. (n.d.). p-CRESOL.
  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-, CAS Registry Number 72987-59-8. Food and Chemical Toxicology, 165, 113149.
  • Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Patsnap. (n.d.). Synthesis method of 2-methylphenoxyacetic acid.
  • Zhu, W. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research, 45(4), 36691-36696.
  • Iranian Journal of Chemical Engineering. (n.d.). Phase-transfer catalysis for synthesis of Ethyl 2-(4-Nitrophenoxy)Acetate under sonication- kinetic aspects.
  • Google Patents. (n.d.). CN102766028A - Method for preparing 2-bromine-4-methylphenol.
  • PrepChem.com. (n.d.). Synthesis of 2-(4-methylphenoxy)-ethylcyanide.
  • Ziosi, P., et al. (2014). Carbonates as reactants for the production of fine chemicals: the synthesis of 2-phenoxyethanol. Catalysis Science & Technology, 4(12), 4358-4367.
  • ResearchGate. (n.d.). Carbonates as reactants for the production of fine chemicals: The synthesis of 2-phenoxyethanol.
  • Google Patents. (n.d.). WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.

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A Comparative Guide to the Solvent Effects of 2-(4-Methylphenoxy)ethanol in Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 2-(4-Methylphenoxy)ethanol, a glycol ether, evaluating its performance and characteristics against a range of commonly used solvents in research and pharmaceutical development. Our objective is to equip researchers, scientists, and drug development professionals with the objective data and foundational understanding necessary to assess its potential as a novel process solvent. We will move beyond a simple recitation of properties to explore the causal relationships between a solvent's physicochemical nature and its functional impact on critical processes such as solubility, reaction kinetics, and crystallization.

Introduction: Positioning this compound in the Solvent Landscape

Solvent selection is a cornerstone of chemical process development, profoundly influencing reaction efficiency, product purity, safety, and environmental impact.[1][2] The ideal solvent must not only facilitate the desired chemical transformation but also align with stringent regulatory and green chemistry standards.[3] this compound, also known as ethylene glycol mono-p-tolyl ether, is a high-boiling point, moderately polar organic solvent.[4][5] While it has established uses in the fragrance industry, its potential in broader chemical and pharmaceutical synthesis remains underexplored.[5][6]

This guide provides the necessary framework and data to evaluate this compound. We will compare its fundamental properties to well-characterized solvents—ranging from polar protic (Ethanol) and aprotic (DMSO, Acetone) to non-polar (Toluene)—to build a predictive understanding of its behavior.

Physicochemical Property Comparison: The Foundation of Solvent Behavior

A solvent's performance is dictated by its intrinsic physical and chemical properties. The following table summarizes key parameters for this compound and selected common solvents. These values are the basis for understanding intermolecular interactions, which govern all solvent-dependent processes.

PropertyThis compoundEthanolAcetoneEthyl AcetateTolueneDMSO
Molecular Weight ( g/mol ) 152.19[4]46.0758.0888.1192.1478.13
Boiling Point (°C) 261.2[4]78.356.2[7]77.1110.6189.0
Melting Point (°C) 39.4[4]-114.1-94.9-83.6-95.018.5
Density (g/mL, 20°C) ~1.06 (est.)0.789[7]0.790[7]0.9020.8671.100
Viscosity (cP, 20°C) High (est.)1.20[8]0.32[7]0.45[8]0.59[8]2.00[8]
Water Solubility (g/L, 25°C) 9.41[4]MiscibleMiscible870.52Miscible
Log Kow 1.65[4]-0.31-0.240.732.73-1.35
Polarity Index (P') Moderate (est.)5.2[8]5.1[7][8]4.4[9]2.4[9]7.2[7]

The Theoretical Basis of Solvent Action

Understanding why a solvent behaves as it does is critical for predictive science. Three key areas are governed by solvent choice: solubility, reaction kinetics, and crystallization.

Solubility and Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters, which deconstruct the total Hildebrand solubility parameter into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[10][11]

Two substances are likely to be miscible if their HSP values are similar. The distance (Ra) between two substances in Hansen space predicts their affinity.[11][12] This is a powerful tool for pre-screening solvents to dissolve a specific active pharmaceutical ingredient (API).

Impact on Reaction Kinetics

Solvents can dramatically alter the rate of a chemical reaction by:

  • Stabilizing or destabilizing reactants, transition states, or products. Polar solvents, for instance, can stabilize charged transition states, accelerating certain reaction types.

  • Altering the reaction pathway. A solvent can favor one mechanistic route over another.

  • Controlling mass transfer. In heterogeneous reactions, the solvent's viscosity and its ability to dissolve reactants are paramount.

The Role in Crystallization

Crystallization is a critical purification step in pharmaceutical manufacturing, and the solvent's role is multifaceted.[13] The solvent directly influences:

  • Solubility and Supersaturation: The driving force for crystallization.

  • Nucleation and Growth Kinetics: The rates at which new crystals form and existing crystals grow. Solvent viscosity and solute-solvent interactions are key factors.[14][15]

  • Crystal Polymorph and Morphology: The solvent can interact differently with various crystal faces, inhibiting or promoting growth in specific directions and potentially leading to different crystal forms (polymorphs) or shapes (morphology).[16]

The following diagram illustrates the relationship between a solvent's fundamental properties and its influence on these critical processes.

G cluster_props Fundamental Solvent Properties cluster_outcomes Process Outcomes Prop1 Polarity / Polarity Index Outcome1 API Solubility & Miscibility Prop1->Outcome1 Governs 'Like Dissolves Like' Outcome2 Reaction Rate & Selectivity Prop1->Outcome2 Stabilizes Transition States Outcome3 Crystal Yield, Form & Purity Prop1->Outcome3 Modifies Crystal Habit Prop2 Hansen Parameters (δD, δP, δH) Prop2->Outcome1 Quantifies Interaction Affinity Prop3 Viscosity Prop3->Outcome2 Affects Mass Transfer Prop3->Outcome3 Influences Nucleation & Growth Prop4 Boiling Point Prop4->Outcome2 Defines Operating Temperature Prop4->Outcome3 Affects Evaporation Rate

Caption: Logical flow from solvent properties to process outcomes.

Safety and Environmental Profile Comparison

Modern solvent selection protocols mandate a thorough evaluation of safety and environmental impact. A "green" solvent is not only effective but also safe to handle and minimally damaging to the environment.

ParameterThis compoundEthanolAcetoneEthyl AcetateTolueneDMSO
Primary Hazard Irritant, Harmful if swallowed[5]FlammableHighly FlammableHighly FlammableFlammable, ToxicCombustible
Toxicity Profile Cramer Class II; No genotoxicity observed in some assays.[4][17]LowLowLowReproductive toxicityLow
Biodegradability Readily biodegradable[4]Readily biodegradableReadily biodegradableReadily biodegradableNot readilyNot readily
Bioaccumulation Low potential[4]Low potentialLow potentialLow potentialModerate potentialLow potential

Analysis: this compound presents a favorable environmental profile with ready biodegradability and low bioaccumulation potential.[4] Its primary hazards are related to irritation and acute oral toxicity, which are moderate compared to the high flammability of common solvents like acetone and ethyl acetate or the reproductive toxicity of toluene. Its high boiling point also reduces vapor pressure and inhalation exposure risk.

Experimental Protocols for Solvent Evaluation

To validate the theoretical performance of a new solvent, rigorous and standardized experimental work is essential. The following protocols provide a self-validating framework for assessing this compound in a laboratory setting.

Protocol: Isothermal Solubility Measurement (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a solvent at a constant temperature.

Rationale: The shake-flask method is the gold standard for solubility determination, ensuring that the system reaches true thermodynamic equilibrium. This data is foundational for designing crystallization processes and reaction concentrations.

Methodology:

  • Preparation: Add an excess amount of the solid API to a known volume (e.g., 5 mL) of this compound in a sealed, screw-cap vial. The excess solid is crucial to ensure saturation is reached and maintained.

  • Equilibration: Place the vial in an isothermal shaker bath set to the desired temperature (e.g., 25°C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, cease agitation and allow the vial to rest in the bath for at least 4 hours to allow undissolved solids to settle completely.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to prevent aspiration of solid particles.

  • Analysis: Accurately dilute the sample with a suitable mobile phase and quantify the API concentration using a validated analytical method, such as HPLC-UV.

  • Calculation: Convert the measured concentration into standard solubility units (e.g., mg/mL or mol/L). Repeat the experiment in triplicate to ensure reproducibility.

Protocol: Cooling Crystallization and Morphology Analysis

This protocol evaluates the solvent's effect on crystal yield and habit upon cooling.

Rationale: Cooling crystallization is a common industrial practice. This experiment provides critical data on how the solvent choice impacts product yield and the physical properties of the crystalline product, which affect downstream processing like filtration and drying.

Methodology:

  • Solution Preparation: Prepare a saturated or near-saturated solution of the API in this compound at an elevated temperature (e.g., 60°C), ensuring all solids are dissolved.

  • Controlled Cooling: Place the solution in a jacketed vessel and cool it to a final temperature (e.g., 20°C) at a controlled, linear rate (e.g., 0.5°C/min) with gentle, consistent agitation. The cooling rate is a critical parameter that must be kept constant for comparative studies.

  • Isolation: Once the final temperature is reached, hold for 1-2 hours to maximize yield. Isolate the resulting crystals by vacuum filtration.

  • Drying: Wash the crystal cake with a small amount of a suitable anti-solvent (a solvent in which the API is poorly soluble) and dry under vacuum at a moderate temperature.

  • Analysis:

    • Yield: Calculate the crystallization yield based on the initial and final concentrations (or by mass of isolated solid).

    • Morphology: Examine the dried crystals using optical microscopy or Scanning Electron Microscopy (SEM) to characterize their shape and size distribution.

    • Purity: Analyze the purity of the crystalline material via HPLC.

    • Polymorph: Characterize the solid form using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to check for polymorphic transformations.[18]

The following diagram outlines a comprehensive workflow for solvent screening.

G start Define Process Requirements (e.g., Solubility, Temp, Safety) step1 In-Silico Screening (HSP, Polarity, Database Search) start->step1 step2 Physicochemical & Safety Review (BP, Viscosity, Toxicity) step1->step2 Candidate Solvents step3 Experimental Solubility Study (Shake-Flask Method) step2->step3 Short-listed Solvents step4 Process Mimicry (Reaction / Crystallization Trial) step3->step4 Quantified Solubility step5 Product Characterization (Yield, Purity, Morphology, Polymorph) step4->step5 Isolated Product step5->step3 Re-evaluate / Optimize end Select Optimal Solvent step5->end Performance Data

Caption: A systematic workflow for experimental solvent screening.

Synthesis and Conclusion

This comparative analysis positions this compound as a potentially valuable solvent for specific applications where its unique properties can be leveraged.

Potential Advantages:

  • High Boiling Point: Excellent for high-temperature reactions where elevated pressure would otherwise be required with lower-boiling solvents. It also minimizes solvent loss through evaporation and reduces flammability risk.

  • Favorable Environmental Profile: Its ready biodegradability and low bioaccumulation potential align well with modern green chemistry principles.[4]

  • Unique Solubility Profile: As a moderately polar glycol ether, it possesses both hydrogen bond accepting (ether) and donating (hydroxyl) capabilities, suggesting it could be effective for dissolving complex molecules with mixed polarity that are challenging for simpler solvents. Its Log Kow of 1.65 indicates a balanced hydrophilic and lipophilic character.[4]

Potential Disadvantages and Considerations:

  • High Melting Point: With a melting point near 40°C, it is a solid at standard room temperature, which may require heated infrastructure for storage and transfer, adding operational complexity.[4]

  • High Viscosity (Anticipated): Like many high molecular weight glycol ethers, it is likely to be more viscous than common solvents. This could negatively impact mass transfer, potentially slowing reaction rates and making filtration more difficult.

  • Solvent Removal: Its very high boiling point makes it difficult to remove from the final product via standard distillation, likely requiring high-vacuum drying or alternative purification methods like anti-solvent crystallization.

References

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A Comparative Safety Profile: 2-(4-Methylphenoxy)ethanol versus Other Phenoxyethanols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and cosmetic formulation, the selection of excipients is a critical process governed by rigorous safety and efficacy standards. Phenoxyethanol and its derivatives are widely utilized as preservatives due to their broad-spectrum antimicrobial activity. This guide provides an in-depth, comparative analysis of the safety profile of 2-(4-Methylphenoxy)ethanol against its more prevalent analogue, 2-phenoxyethanol, to aid researchers, scientists, and drug development professionals in making informed decisions.

Introduction: The Importance of Preservative Safety in Formulation

The primary role of a preservative is to protect the product from microbial contamination, thereby ensuring consumer safety and product integrity. However, the preservative itself must be devoid of significant toxicity. Phenoxyethanols have a long history of use, with 2-phenoxyethanol being the most well-studied member of this chemical family.[1][2] The emergence of derivatives such as this compound necessitates a thorough evaluation of their safety profiles to understand any potential differences arising from structural modifications. This guide will dissect the available toxicological data for these compounds across key endpoints.

Comparative Toxicological Assessment

The safety of a chemical is assessed across several critical toxicological endpoints. Here, we compare the available data for this compound and 2-phenoxyethanol.

Data Presentation: Summary of Toxicological Data
Toxicological EndpointThis compound2-Phenoxyethanol
Acute Oral Toxicity Acute Tox. 4 (Harmful if swallowed)[3]LD50: 1260 mg/kg (Rat)[4][5][6]
Acute Dermal Toxicity Data not available; expected to be lowLD50: 5000 mg/kg (Rabbit)[5]; 14422 mg/kg (Rat)[4][6]
Skin Irritation Expected to be a mild irritantMild irritant in rabbits[7]; Not irritating to rabbit skin in another study[5]
Eye Irritation Expected to be an irritantSevere irritant in rabbits (undiluted)[6]; Moderate irritant at 6 mg[6]
Skin Sensitization Not expected to be a sensitizer[8]Not a sensitizer in Guinea Pig Maximization Test[5]
Genotoxicity Not expected to be genotoxic[8][9]Non-mutagenic in Ames test and in vivo micronucleus test[5][7]

Expert Analysis: The available data, largely from read-across and computational models for this compound, suggests a safety profile broadly similar to that of 2-phenoxyethanol. The methyl substitution on the phenol ring in this compound is not expected to significantly alter the toxicological properties compared to the parent compound, 2-phenoxyethanol. Both are considered harmful if swallowed and are eye irritants. Notably, neither compound is considered a skin sensitizer, a crucial attribute for topical formulations. The lack of genotoxic potential for both substances is a significant factor in their favorable safety assessment.[5][7][8][9]

Mechanistic Insights and Structure-Activity Relationship

The toxicological profile of phenoxyethanols is intrinsically linked to their chemical structure. The primary mechanism of antimicrobial action is the disruption of bacterial cell membranes. Their metabolism in humans primarily involves oxidation to the corresponding phenoxyacetic acid, which is then excreted. The addition of a methyl group in the para position of the phenyl ring, as in this compound, is not anticipated to introduce novel metabolic pathways that would lead to the formation of toxic metabolites. This structural similarity is the basis for the read-across approach used in the safety assessment of this compound where direct experimental data is lacking.[8][9]

cluster_metabolism Metabolic Pathway of Phenoxyethanols Phenoxyethanol 2-Phenoxyethanol Oxidation Oxidation (Alcohol Dehydrogenase) Phenoxyethanol->Oxidation Methylphenoxyethanol This compound Methylphenoxyethanol->Oxidation Phenoxyacetic_Acid Phenoxyacetic Acid (Excreted) Oxidation->Phenoxyacetic_Acid Methylphenoxyacetic_Acid 4-Methylphenoxyacetic Acid (Excreted) Oxidation->Methylphenoxyacetic_Acid caption Metabolic pathway of phenoxyethanols.

Metabolic pathway of phenoxyethanols.

Experimental Protocols for Safety Assessment

The toxicological data presented in this guide are derived from standardized and validated experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and reproducibility of the results.

Experimental Workflow: A Tiered Approach to Safety Testing

A tiered, or stepwise, approach is often employed in safety assessment to minimize animal testing while ensuring a thorough evaluation.

Start New Chemical Entity (e.g., this compound) In_Silico In Silico Analysis (QSAR, Read-Across) Start->In_Silico In_Vitro In Vitro Testing (Genotoxicity, Skin Corrosion) In_Silico->In_Vitro Acute_Toxicity Acute Toxicity Studies (Oral, Dermal) In_Vitro->Acute_Toxicity Irritation_Sensitization Irritation & Sensitization (Skin, Eye) Acute_Toxicity->Irritation_Sensitization Repeated_Dose Repeated Dose Toxicity Irritation_Sensitization->Repeated_Dose Safety_Assessment Comprehensive Safety Assessment & Risk Characterization Repeated_Dose->Safety_Assessment

Tiered approach to safety testing.
Detailed Experimental Protocols
  • Principle: This method determines the acute oral toxicity of a substance by administering it to a group of animals in a stepwise procedure. The outcome (mortality or survival) at one dose level determines the next dose level.

  • Methodology:

    • Animals: Typically, young adult female rats are used.

    • Housing and Fasting: Animals are housed in appropriate conditions and fasted overnight before dosing.

    • Dose Administration: The test substance is administered orally by gavage in a single dose.

    • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • Necropsy: A gross necropsy is performed on all animals at the end of the study.

  • Causality: This study provides a quantitative measure of acute toxicity (LD50), which is crucial for hazard classification and risk assessment.

  • Principle: This test assesses the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

  • Methodology:

    • Animals: Albino rabbits are typically used.

    • Test Site Preparation: A small area of the animal's back is clipped free of fur.

    • Application: A measured amount of the test substance is applied to the skin and covered with a gauze patch for a 4-hour exposure period.

    • Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals after patch removal for up to 14 days.

    • Scoring: The severity of the skin reactions is scored according to a standardized scale.

  • Causality: This assay directly evaluates the local inflammatory response of the skin to the test substance, providing essential information for handling precautions and for products intended for topical application.

  • Principle: This test evaluates the potential of a substance to cause damage to the eye.

  • Methodology:

    • Animals: Albino rabbits are the recommended species.

    • Application: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.

    • Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at specific intervals for up to 21 days.

    • Scoring: Ocular lesions are scored using a standardized system.

  • Causality: This test provides critical information on the potential for a substance to cause serious eye damage, which is a key consideration for any chemical that may come into contact with the eyes.

  • Principle: The LLNA measures the proliferation of lymphocytes in the draining auricular lymph nodes as an indicator of a substance's potential to induce skin sensitization.

  • Methodology:

    • Animals: Mice are used for this assay.

    • Application: The test substance is applied to the dorsal surface of the ears for three consecutive days.

    • Lymphocyte Proliferation Measurement: On day 5, a radiolabeled substance (e.g., 3H-methyl thymidine) or a chemical analogue is injected intravenously. The draining lymph nodes are excised, and the incorporation of the label is measured as an indicator of cell proliferation.

    • Stimulation Index (SI): The proliferation in treated animals is compared to that in vehicle-treated controls to calculate a Stimulation Index. An SI of 3 or greater is typically considered a positive result.

  • Causality: This assay provides a quantitative measure of the immunogenic potential of a substance to induce a delayed-type hypersensitivity reaction.

  • Principle: This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells. Micronuclei contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

  • Methodology:

    • Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO cells) are cultured in vitro.

    • Exposure: The cells are exposed to the test substance with and without an external metabolic activation system (S9 mix).

    • Harvest and Staining: After an appropriate treatment period, the cells are harvested and stained to visualize the nuclei and micronuclei.

    • Scoring: The frequency of micronucleated cells is determined by microscopic analysis.

  • Causality: A positive result in this assay indicates that the substance has the potential to be a clastogen (causing chromosome breakage) or an aneugen (causing chromosome loss), which are key events in carcinogenesis.

Conclusion and Recommendations for Formulation Scientists

Based on the comprehensive review of the available toxicological data, both this compound and 2-phenoxyethanol exhibit a favorable safety profile for use as preservatives in cosmetic and pharmaceutical applications at appropriate concentrations.

  • 2-Phenoxyethanol is supported by a robust and extensive dataset, confirming its low toxicity across multiple endpoints. It is a well-established preservative with a long history of safe use.[1][2]

  • This compound , while having less direct experimental data, is reasonably concluded to have a similar safety profile to 2-phenoxyethanol based on structure-activity relationships and read-across assessments.[8][9] The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment and does not consider it to pose a risk of genotoxicity.[8][9]

For formulation scientists, the choice between these preservatives may be guided by factors such as desired antimicrobial efficacy spectrum, formulation compatibility, and regulatory acceptance in specific regions. It is recommended to adhere to the established safe concentration limits, such as the 1% maximum concentration for phenoxyethanol in cosmetics in the European Union.[1] When considering this compound, a thorough risk assessment incorporating the available data and the principles of read-across is warranted.

This guide underscores the importance of a data-driven approach to excipient selection, ensuring the development of safe and effective products for consumers and patients.

References

  • Dréno, B., Zuberbier, T., Gelmetti, C., Gontijo, G., & Marinovich, M. (2019). Safety review of phenoxyethanol when used as a preservative in cosmetics. Journal of the European Academy of Dermatology and Venereology, 33(Suppl 7), 15–24. [Link]
  • Acme-Hardesty. (2013).
  • Scientific Committee on Consumer Safety. (2016). Opinion on Phenoxyethanol SCCS/1575/16. European Commission. [Link]
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-PHENOXYETHANOL, 97% (GC). [Link]
  • PubChem. (n.d.). This compound.
  • RIFM. (2022). RIFM fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-, CAS Registry Number 72987-59-8. Food and Chemical Toxicology, 167(Supplement 1), 113318. [Link]
  • COSMILE Europe. (n.d.). PHENOXYETHANOL. [Link]
  • RIFM. (2024). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 15149-10-7. Food and Chemical Toxicology, 192(Supplement 1), 114834. [Link]
  • Final Report on the Safety Assessment of Phenoxyethanol. (1990). Journal of the American College of Toxicology, 9(2), 259-277. [Link]
  • Scognamiglio, J., Jones, L., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on this compound. Food and Chemical Toxicology, 50(Suppl 2), S176–S179. [Link]
  • Healthline. (2018). Phenoxyethanol in Cosmetics: Is It Safe?[Link]
  • Final Report On The Safety Assessment of 2-Phenoxyethanol. (1990). International Journal of Toxicology, 9(2), 259-277. [Link]
  • L'Oreal. (n.d.). Phenoxyethanol in cosmetics: a safety review. [Link]
  • PubChem. (n.d.). This compound.
  • RIFM. (2024). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 15149-10-7. Food and Chemical Toxicology, 192(Supplement 1), 114834. [Link]
  • In Vitro Genotoxic and Cytotoxic Evaluation of Phenoxyethanol in Human Lymphocytes: A Commonly Used Preservative in Cosmetics. (2025). Journal of Biochemical and Molecular Toxicology. [Link]
  • ScienceLab.com. (2005).
  • Biotransformation and toxicokinetics of 2-phenoxyethanol after oral exposure in humans: a volunteer study. (2024). Archives of Toxicology. [Link]
  • PubChem. (n.d.). This compound.
  • RIFM. (2024). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 15149-10-7. Food and Chemical Toxicology, 192(Supplement 1), 114834. [Link]
  • Non-Animal Safety Assessment Case Study of Phenoxyethanol in Cosmetics. (n.d.). Cosmetics Europe. [Link]
  • Scortichini, B. H., Quast, J. F., & Rao, K. S. (1987). Teratologic evaluation of 2-phenoxyethanol in New Zealand white rabbits following dermal exposure. Fundamental and Applied Toxicology, 8(2), 272–279. [Link]
  • My Dry Eye Clinic. (n.d.).
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  • ECETOC. (1998). Skin Sensitisation Testing for the Purpose of Hazard Identification and Risk Assessment. ECETOC Monograph No. 29. [Link]
  • RIFM. (2024). RIFM fragrance ingredient safety assessment, 2-p-tolylethanol, CAS registry number 699-02-5. Food and Chemical Toxicology. [Link]
  • Eye Cosmetic Products and a Known Eye Irritant. (2018). Journal of Health and Pollution. [Link]
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  • An evaluation of the mutagenic potential of 2-(2',4'-diaminophenoxy)ethanol using the micronucleus test. (1982). Mutation Research/Genetic Toxicology, 102(4), 357-360. [Link]
  • Dréno, B., Zuberbier, T., Gelmetti, C., Gontijo, G., & Marinovich, M. (2019). Safety review of phenoxyethanol when used as a preservative in cosmetics. Journal of the European Academy of Dermatology and Venereology, 33(S7), 15-24. [Link]
  • Perspectives on the Current State of Evaluation of Skin Sensitization. (2014). The Journal of Toxicological Sciences, 39(4), 537-547. [Link]
  • Results of the GPMT test. (n.d.).
  • Lethal Dose Table. (n.d.). CCRIS. [Link]
  • Ethanol, 2-(4-methylphenoxy)-. (n.d.). NIST WebBook. [Link]
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Bridging the Gap: A Comparative Analysis of In Silico Predictions and Experimental Data for 2-(4-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Predictive Modeling

In the fast-paced realms of chemical research and drug development, the ability to accurately predict the physicochemical and toxicological properties of a compound is paramount. Early-stage assessment allows for the rapid screening of candidates, conservation of resources, and adherence to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing. 2-(4-Methylphenoxy)ethanol (CAS: 15149-10-7), a glycol ether utilized as a fragrance ingredient, serves as an excellent case study for evaluating the precision and utility of computational (in silico) prediction methods against established experimental data.[1][2]

This guide provides a critical comparison of key properties for this compound derived from both computational models and laboratory-based measurements. We will delve into the causality behind the predictive methodologies, analyze the convergence and divergence of the data, and offer insights into how to judiciously integrate these approaches into a modern research workflow.

Methodological Foundations: In Silico vs. In Vitro/In Vivo

The properties of a chemical dictate its behavior, fate, and potential impact on biological systems. Generating this data can follow two primary paths: experimental measurement or computational prediction.

1. Experimental Data Acquisition: This is the gold standard, involving physical measurement of the chemical's properties. Methods range from well-established protocols like the OECD Test Guidelines to proprietary laboratory procedures. While authoritative, these methods can be time-consuming and costly.

2. In Silico Prediction: This approach leverages computer models to estimate properties based on the chemical's structure. These models are typically built on vast datasets of experimentally determined values and employ various algorithms:

  • Quantitative Structure-Activity Relationship (QSAR): These models correlate a chemical's structural features (descriptors) with its observed activity or property.

  • Group Contribution Methods: These methods, such as the Joback method, estimate properties by summing the contributions of a molecule's individual functional groups.[2]

  • Read-Across: This qualitative approach predicts the properties of a substance by using data from structurally similar chemicals.[3]

The choice to employ in silico tools is driven by the need for high-throughput screening and risk assessment in the early discovery phase, where synthesizing and testing every candidate is infeasible.

Workflow for Comparative Property Analysis

G cluster_0 Phase 1: Data Acquisition cluster_1 Phase 2: In Silico Prediction cluster_2 Phase 3: Analysis & Assessment A Identify Target Compound: This compound B Search Authoritative Databases (e.g., PubChem, NIST, ECHA) A->B CAS: 15149-10-7 E Input Chemical Structure (SMILES or CAS No.) A->E SMILES: CC1=CC=C(C=C1)OCCO C Compile Experimental Data B->C Extract values G Tabulate and Compare Experimental vs. Predicted Data C->G D Select Prediction Models (e.g., EPI Suite, Joback, Crippen) D->E F Generate Predicted Property Values E->F Run simulations F->G H Analyze Discrepancies & Model Accuracy G->H Evaluate performance I Perform Risk Assessment (e.g., Margin of Exposure) H->I Inform safety profile

Caption: Workflow for comparing in silico predictions with experimental data.

Results: A Head-to-Head Comparison of Properties

The following table summarizes the available experimental data for this compound alongside values generated by several common in silico prediction platforms.

PropertyExperimental ValueIn Silico Predicted ValuePrediction Method/Source
Molecular Weight 152.19 g/mol [4][5]152.19 g/mol Computed by PubChem[1]
Boiling Point 262.00-264.00 °C (est.)[6]261.19 °CEPI Suite v4.11[7]
278.43 °C (551.58 K)Joback Method[2]
Melting Point Not explicitly found39.43 °CEPI Suite v4.11[7]
40.03 °C (313.18 K)Joback Method[2]
Water Solubility 9,407 mg/L at 25°C[7]-1.75 (log10 ws)Crippen Method[2]
LogP (Kow) 1.65[7]1.5XLogP3 (PubChem)[1]
1.366Crippen Method[2]
Acute Oral Toxicity (LD50) No direct data available. Read-across to 2-phenoxyethanol: 1300-2000 mg/kg (rat, oral)[8]Not predicted in sources. Classified as Cramer Class II (moderate metabolic kinetics)[7]TTC Framework[7]
Genotoxicity Negative in BlueScreen assay; Not expected to be genotoxic based on read-across data.[3][7]N/AN/A

Discussion: Interpreting the Convergence and Divergence

Physicochemical Properties: A Strong Correlation For fundamental properties like boiling point, melting point, and LogP, the in silico predictions show a remarkable alignment with experimental estimates.

  • Boiling and Melting Points: The EPI Suite and Joback methods predict boiling and melting points that are closely aligned. For instance, EPI Suite's predicted boiling point of 261.19°C is well within the estimated experimental range of 262-264°C.[6][7] This strong correlation stems from the fact that these properties are heavily influenced by well-understood molecular features like weight, polarity, and hydrogen bonding capacity, which group contribution and QSAR models can calculate with high fidelity.

  • LogP and Solubility: The octanol-water partition coefficient (LogP) is a critical determinant of a molecule's pharmacokinetic profile. The predicted values from XLogP3 (1.5) and the Crippen Method (1.366) are in close agreement with the experimentally derived value of 1.65.[1][2][7] This suggests that the models accurately capture the balance of hydrophilicity and lipophilicity conferred by the hydroxyl group and the methyl-substituted phenoxy moiety.[7]

Toxicological Endpoints: The Challenge of Complexity Predicting toxicological outcomes is inherently more complex than predicting physicochemical properties.

  • Acute Toxicity: Direct LD50 prediction is challenging. The available safety assessments for this compound rely on a read-across approach using data from the structurally similar compound 2-phenoxyethanol.[3][8] This is a common and scientifically accepted practice when direct experimental data is lacking. The Threshold of Toxicological Concern (TTC) framework places the compound in Cramer Class II, implying moderate metabolic and distribution kinetics, which aligns with the moderate toxicity observed for its analog.[7]

  • Genotoxicity: Experimental assays like the BlueScreen test provide a definitive negative result for genotoxicity.[7] While computational models for genotoxicity exist, the current safety assessment relies on the strong negative evidence from both direct in vitro testing and read-across data from 2-phenoxyethanol, which was also found to be non-clastogenic in an in vivo micronucleus assay.[3][7]

The reliance on read-across for toxicity underscores a key principle: in silico toxicology is most trustworthy when used for screening and prioritizing substances for further testing, or when a robust body of data exists for structurally similar analogs.

Standard Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To provide a practical context for how experimental data is generated, the following is a standardized protocol for the shake-flask method, a gold-standard technique for determining solubility.[9] This protocol ensures the system reaches thermodynamic equilibrium, providing a self-validating and highly reliable result.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a vial containing the solvent of interest (e.g., water, phosphate-buffered saline). The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Seal the vials and place them in a mechanical shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at high speed.[9]

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant, taking care not to disturb the solid pellet.

  • Quantification: Dilute the aliquot with a suitable solvent to bring the concentration into the linear range of a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Quantify the concentration of the diluted sample against a standard curve. The original solubility is then calculated by applying the dilution factor.

Conclusion: A Symbiotic Relationship

The comparison between in silico predictions and experimental data for this compound clearly illustrates the complementary nature of these approaches. For physicochemical properties, computational models provide rapid and often highly accurate estimates, making them invaluable for early-stage screening. For more complex toxicological endpoints, while predictive models are improving, the current best practice involves a weight-of-evidence approach, combining in silico alerts, in vitro assays, and read-across data from well-characterized analogs.

Ultimately, in silico tools are not a replacement for experimental validation but a powerful partner. By leveraging predictive modeling, researchers can design more efficient experiments, reduce reliance on animal testing, and accelerate the journey from chemical discovery to safe and effective application.

References

  • This compound - 31691-23-3 - Vulcanchem. (n.d.). Vulcanchem.
  • This compound | C9H12O2 | CID 84804. (n.d.). PubChem. [Link]
  • Ethanol, 2-(4-methylphenoxy)-. (n.d.). Cheméo. [Link]
  • Ethanol, 2-(4-methylphenoxy)-. (n.d.). NIST WebBook. [Link]
  • RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 15149-10-7. (2024). Food and Chemical Toxicology.
  • methyl phenoxyethanol, 15149-10-7. (n.d.). The Good Scents Company. [Link]
  • Ethanol, 2-phenoxy-: Human health tier II assessment. (2013).
  • A Technical Guide to the Solubility of 2-(4

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A Researcher's Guide to Differentiating 2-(Methylphenoxy)ethanol Isomers: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of chemical research and drug development, the precise identification of structural isomers is not merely an academic exercise; it is a critical determinant of a substance's biological activity, toxicity, and physical properties. Isomers, compounds sharing the same molecular formula but differing in the arrangement of their atoms, can exhibit vastly different behaviors. This guide provides an in-depth comparative analysis of 2-(4-Methylphenoxy)ethanol and its ortho- and meta- isomers, leveraging a suite of spectroscopic techniques to unambiguously distinguish these closely related molecules.

The challenge lies in their identical molecular formula, C₉H₁₂O₂, and mass. Standard analytical methods that rely on these properties are insufficient. Therefore, we must turn to techniques that probe the very architecture of the molecules: their bond vibrations, the magnetic environments of their nuclei, and their electronic transitions. This guide will explore the application of Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing not just data, but the causal logic behind the experimental choices and interpretation of the resulting spectra.[1][2][3]

Vibrational Spectroscopy: IR and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful first-pass method for distinguishing isomers. These methods probe the vibrational modes of molecular bonds, which are highly sensitive to the local chemical environment and molecular symmetry.[1][2]

Infrared (IR) Spectroscopy: A Tale of Dipole Moments

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies.[2] For a vibration to be "IR active," it must result in a change in the molecule's net dipole moment. The resulting spectrum is a unique fingerprint, with specific peaks corresponding to different functional groups and structural features.[2] The substitution pattern on the benzene ring is particularly well-differentiated in the "fingerprint region" of the spectrum.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Ensure the sample is free of water and solvent. For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.

  • Background Spectrum: Acquire a background spectrum of the clean, empty sample compartment. This allows the instrument to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Spectrum Acquisition: Place the prepared sample in the spectrometer's sample holder.

  • Data Collection: Initiate the scan. The instrument will collect multiple interferograms, which are then subjected to a Fourier transform by the software to generate the final absorbance or transmittance spectrum.[4]

  • Data Processing: Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Prepare thin film of isomer on salt plate Background Acquire Background Spectrum (Air) Prep->Background Place in Spectrometer Sample Acquire Sample Spectrum Background->Sample Insert Sample Transform Fourier Transform (Interferogram -> Spectrum) Sample->Transform Analysis Peak Analysis & Identification Transform->Analysis

Caption: Experimental workflow for FTIR spectroscopy.

Comparative IR Data
Vibrational Mode2-(2-Methylphenoxy)ethanol (ortho)2-(3-Methylphenoxy)ethanol (meta)This compound (para)
O-H Stretch (Alcohol) ~3400 cm⁻¹ (broad)~3390 cm⁻¹ (broad)~3380 cm⁻¹ (broad)
Aromatic C-H Stretch >3000 cm⁻¹>3000 cm⁻¹>3000 cm⁻¹
Aliphatic C-H Stretch <3000 cm⁻¹<3000 cm⁻¹<3000 cm⁻¹
C=C Aromatic Stretch ~1600, 1495 cm⁻¹~1600, 1490 cm⁻¹~1610, 1510 cm⁻¹
C-O-C Stretch (Aryl Ether) ~1240 cm⁻¹~1250 cm⁻¹~1245 cm⁻¹
C-O Stretch (Primary Alcohol) ~1045 cm⁻¹~1050 cm⁻¹~1040 cm⁻¹
C-H Out-of-Plane Bending ~750 cm⁻¹ (strong) ~770, 690 cm⁻¹ (strong) ~820 cm⁻¹ (strong)

Note: Exact peak positions may vary slightly based on the experimental conditions.

Analysis and Interpretation

The most diagnostic information for differentiating these isomers via IR spectroscopy comes from the C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region.[2]

  • Ortho Isomer: A strong absorption band around 750 cm⁻¹ is characteristic of 1,2-disubstitution.

  • Meta Isomer: Two strong bands, one around 770 cm⁻¹ and another near 690 cm⁻¹, are indicative of 1,3-disubstitution.

  • Para Isomer: A single, strong absorption band typically appears between 800-850 cm⁻¹, here seen around 820 cm⁻¹, which is a hallmark of 1,4-disubstitution.[2]

While other peaks like the C-O and O-H stretches confirm the presence of the ether and alcohol functional groups, they show less significant variation between the isomers. The unique patterns in the fingerprint region, however, provide a rapid and reliable method of identification.

Raman Spectroscopy: The Symmetry Counterpart

Raman spectroscopy is complementary to IR. It also measures vibrational energy levels but relies on a different physical principle: inelastic scattering of monochromatic light (from a laser). A vibration is "Raman active" if it causes a change in the molecule's polarizability. For molecules with a center of symmetry, some vibrations may be Raman active but IR inactive, and vice-versa.

Experimental Protocol: Raman Spectroscopy
  • Sample Preparation: Place the liquid sample into a glass vial or NMR tube. The use of glass is permissible as it produces a very weak Raman signal.

  • Instrument Setup: Place the sample in the spectrometer's holder. Select the appropriate laser excitation wavelength and power. Lower power is used initially to avoid sample degradation or fluorescence.

  • Data Acquisition: Focus the laser onto the sample and begin collecting the scattered light. The spectrometer disperses the light by wavelength, and the detector measures the intensity of the Raman-shifted photons.

  • Data Processing: The software plots the intensity of the scattered light versus the energy shift (Raman shift, in cm⁻¹) relative to the laser line.

Raman_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Place liquid isomer in glass vial Laser Excite with Monochromatic Laser Prep->Laser Collection Collect Inelastically Scattered Light Laser->Collection Plotting Plot Intensity vs. Raman Shift (cm⁻¹) Collection->Plotting Analysis Analyze Characteristic Peak Shifts Plotting->Analysis NMR_Workflow Prep Dissolve Isomer in Deuterated Solvent + TMS Insert Insert Sample into Spectrometer Magnet Prep->Insert Tune Tune Probe & Shim Magnetic Field Insert->Tune Acquire Acquire FID (Pulse & Detect) Tune->Acquire Process Fourier Transform, Phase, and Integrate Acquire->Process Analyze Analyze Chemical Shifts, Splitting, & Integrals Process->Analyze

Caption: Experimental workflow for NMR spectroscopy.

Comparative ¹H NMR Data (300 MHz, CDCl₃)
Protons2-(2-Methylphenoxy)ethanol (ortho)2-(3-Methylphenoxy)ethanol (meta)This compound (para)
-OH ~2.0 ppm (s, broad, 1H)~2.1 ppm (s, broad, 1H)~2.0 ppm (s, broad, 1H)
Ar-CH₃ ~2.25 ppm (s, 3H)~2.34 ppm (s, 3H)~2.30 ppm (s, 3H)
-CH₂-OH ~4.00 ppm (t, 2H)~3.98 ppm (t, 2H)~3.97 ppm (t, 2H)
-O-CH₂- ~4.15 ppm (t, 2H)~4.12 ppm (t, 2H)~4.10 ppm (t, 2H)
Aromatic -H ~6.8-7.2 ppm (m, 4H)~6.7-7.2 ppm (m, 4H)~6.85 (d, 2H), ~7.10 (d, 2H)

s = singlet, d = doublet, t = triplet, m = multiplet

Comparative ¹³C NMR Data (75 MHz, CDCl₃)
Carbon2-(2-Methylphenoxy)ethanol (ortho)2-(3-Methylphenoxy)ethanol (meta)This compound (para)
Ar-CH₃ ~16.5 ppm~21.5 ppm~20.5 ppm
-CH₂-OH ~61.5 ppm~61.6 ppm~61.5 ppm
-O-CH₂- ~69.0 ppm~69.5 ppm~69.2 ppm
Aromatic Carbons 6 signals6 signals4 signals
(Approx. Ranges)112-156 ppm110-159 ppm114-156 ppm
Analysis and Interpretation

NMR provides the most definitive differentiation.

  • ¹H NMR Analysis: The key is the aromatic region.

    • Para Isomer: Exhibits a highly symmetrical and easily interpretable pattern. The two protons adjacent to the ether linkage are equivalent, as are the two protons adjacent to the methyl group. This results in a classic AA'BB' system that appears as two distinct doublets, each integrating to 2H.

    • Ortho and Meta Isomers: Lacking this symmetry, all four aromatic protons are in unique chemical environments. This leads to complex, overlapping multiplets that are difficult to resolve without higher-field instruments but are clearly distinct from the clean doublets of the para isomer. The relative positions of the multiplets for the ortho and meta isomers will also be unique.

  • ¹³C NMR Analysis: The number of aromatic signals is conclusive.

    • Para Isomer: Due to the plane of symmetry bisecting the molecule, there are only four unique carbon environments in the aromatic ring (the two carbons ortho to the ether are equivalent, the two carbons meta to the ether are equivalent, the carbon attached to the ether, and the carbon attached to the methyl group).

    • Ortho and Meta Isomers: With no such symmetry, all six carbons of the benzene ring are chemically non-equivalent, resulting in six distinct signals in the aromatic region of the spectrum. This provides an unambiguous method to distinguish the para isomer from the other two.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. For these isomers, the absorption is primarily due to π → π* transitions within the benzene ring. While the position of the methyl group does subtly influence the electronic structure, the resulting spectra are often very similar, making this the least definitive technique of the four. [5]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol or hexane). A typical concentration is around 10⁻⁴ to 10⁻⁵ M.

  • Blank Spectrum: Fill a quartz cuvette with the pure solvent and run a blank scan to establish a baseline.

  • Sample Spectrum: Fill a matched quartz cuvette with the sample solution and place it in the spectrometer.

  • Data Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance.

  • Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ).

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Prepare Dilute Solution of Isomer in Solvent Blank Run Blank (Pure Solvent) Prep->Blank Fill Cuvette Sample Run Sample Blank->Sample Replace with Sample Cuvette Plotting Plot Absorbance vs. Wavelength Sample->Plotting Analysis Determine λmax Plotting->Analysis

Caption: Experimental workflow for UV-Vis spectroscopy.

Comparative UV-Vis Data (in Ethanol)
Parameter2-(2-Methylphenoxy)ethanol (ortho)2-(3-Methylphenoxy)ethanol (meta)This compound (para)
λₘₐₓ₁ ~272 nm~272 nm~278 nm
λₘₐₓ₂ ~278 nm~278 nm~284 nm

Note: These values are approximate and represent the fine structure of the B-band.

Analysis and Interpretation

The UV absorption spectra of all three isomers are dominated by the phenoxy chromophore. As observed in the closely related cresol isomers, the spectra overlap extensively, making differentiation difficult. However, a slight bathochromic (red) shift can often be observed for the para isomer compared to the ortho and meta isomers. This is due to the electronic interaction between the electron-donating ether and methyl groups when they are in conjugation (para position), which slightly lowers the energy of the π → π* transition. Despite this subtle shift, UV-Vis spectroscopy should not be used as a primary method for identification in this case.

Conclusion

The differentiation of 2-(methylphenoxy)ethanol isomers is a task readily accomplished with the correct application of modern spectroscopic techniques.

  • IR and Raman spectroscopy provide rapid and effective methods, with the C-H out-of-plane bending modes in IR and the unique ring breathing modes in Raman serving as highly diagnostic fingerprints for the ortho, meta, and para substitution patterns.

  • UV-Vis spectroscopy is the least effective method, showing only subtle and often overlapping spectral shifts.

  • NMR spectroscopy stands as the definitive and most informative technique. ¹H NMR can distinguish the para isomer by its symmetrical aromatic splitting pattern, while ¹³C NMR provides an unambiguous answer by counting the number of unique aromatic carbon signals—four for the para isomer and six for both the ortho and meta isomers.

For researchers and drug development professionals, a multi-faceted approach is always recommended. Initial identification can be performed using vibrational spectroscopy, but for unequivocal structural confirmation, NMR spectroscopy is indispensable. This guide demonstrates that by understanding the causality behind the spectral differences, one can confidently navigate the subtleties of isomeric differentiation.

References

  • Moneeb, M. S., Hewala, I. I., Elmongy, H. A., & Wahbi, A. M. (2015). Simultaneous spectrophotometric determination of the three structural isomers of cresol using multivariate regression methods. Pakistan journal of pharmaceutical sciences, 28(4), 1323-1330. [Link]
  • Chemistry For Everyone (2025, February 15). Can IR Spectroscopy Distinguish Isomers? [Video]. YouTube. [Link]
  • Health Council of the Netherlands (1995). DECOS and SCG Basis for an Occupational Standard. Cresols (o-, m-, p-). Inchem.org. [Link]
  • Leps, B. (2023, February 24). What spectral technique is used to distinguish between structural isomers? Quora. [Link]
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 84804, this compound. PubChem.
  • Wiley Analytical Science (2020, January 19).
  • Zhang, J., et al. (2012). Determination of m-Cresol and p-Cresol in Industrial Cresols by Raman Spectrometer. Advanced Materials Research, 468-471, 1339-1342. [Link]
  • Wikipedia contributors. (2024, December 20). Fourier-transform infrared spectroscopy. In Wikipedia, The Free Encyclopedia.
  • Sharma, S., & Singh, P. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). International Journal of Chemical Studies, 5(4), 101-104. [Link]
  • NIST (n.d.). Ethanol, 2-(4-methylphenoxy)-. In NIST Chemistry WebBook.

Sources

A Senior Application Scientist’s Guide to Assessing the Purity of 2-(4-Methylphenoxy)ethanol from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-(4-Methylphenoxy)ethanol, a glycol ether with applications ranging from fragrance formulations to a potential excipient in pharmaceutical products, demands stringent purity control to ensure final product quality, safety, and performance.[1][2] The presence of uncharacterized or variable impurities can significantly impact a product's stability, toxicological profile, and regulatory compliance. This guide presents a multi-modal analytical framework designed for researchers, scientists, and drug development professionals to rigorously assess and compare the purity of this compound from various commercial suppliers. By integrating orthogonal analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR)—this guide establishes a self-validating system for robust quality assessment, moving beyond simple percentage purity to a comprehensive impurity profile.

The Imperative for Purity in Pharmaceutical and High-Grade Applications

In the context of pharmaceutical development, excipients are not inert fillers; they are critical components that can influence the stability and efficacy of the final drug product.[3] Regulatory bodies worldwide, guided by principles from the International Council for Harmonisation (ICH), mandate strict control over impurities.[4][5][6] The IPEC-PQG Good Manufacturing Practices (GMP) Guide for Pharmaceutical Excipients further underscores that quality cannot be assured by final testing alone but must be built into the manufacturing process.[7][8][9] Therefore, a thorough understanding of a raw material's purity and impurity profile is a foundational element of Quality by Design (QbD) and risk management.[10]

This guide provides the technical protocols to answer critical questions when qualifying a supplier:

  • What is the absolute purity of the material?

  • What are the identities and relative levels of volatile and non-volatile impurities?

  • How does the purity profile vary between suppliers?

A Multi-Modal Analytical Strategy

Relying on a single analytical technique can provide a limited and potentially misleading view of a substance's purity. A robust assessment employs orthogonal methods, where each technique measures the analyte and its impurities based on different chemical and physical principles. This approach ensures that a wider range of potential impurities is detected and accurately quantified.

Our recommended workflow integrates three core techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for identifying and quantifying volatile and semi-volatile organic impurities that may originate from starting materials, solvents, or synthetic byproducts.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): An exceptionally precise method for quantifying the main component and non-volatile or thermally labile impurities.[11]

  • Quantitative ¹H-NMR (qNMR): An absolute method that determines purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known concentration, without requiring reference standards for every impurity.[12]

G cluster_0 Purity Assessment Workflow cluster_1 Orthogonal Analytical Methods cluster_2 Data Integration & Supplier Qualification Sample This compound (from Supplier A, B, C) Prep Standardized Sample Preparation Sample->Prep GCMS GC-MS Analysis (Volatile Impurity Profile) Prep->GCMS Parallel Analysis HPLC HPLC-UV Analysis (Purity Assay & Non-Volatile Impurities) Prep->HPLC Parallel Analysis qNMR qNMR Analysis (Absolute Purity Determination) Prep->qNMR Parallel Analysis Analysis Comprehensive Data Analysis & Impurity Identification GCMS->Analysis HPLC->Analysis qNMR->Analysis Decision Supplier Qualification Decision (Risk-Based Assessment) Analysis->Decision G cluster_0 Potential Process-Related Impurities PCresol p-Cresol (Starting Material) Product This compound (Target Product) PCresol->Product Synthesis Reaction EG Ethylene Glycol (Starting Material) EG->Product Synthesis Reaction Dimer Dimerization Byproduct (e.g., C₁₈H₂₂O₃) Product->Dimer Side Reaction Solvent Residual Solvent (e.g., Toluene)

Sources

A Comparative Guide to the Biological Potency of 2-(4-Methylphenoxy)ethanol and its Methylated Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and cosmetic formulation, the selection of preservatives and active ingredients is paramount to ensure product safety and efficacy. Phenoxyethanol and its derivatives are a well-established class of compounds with broad-spectrum antimicrobial properties.[1][2] This guide provides a detailed comparative analysis of the biological potency of 2-(4-Methylphenoxy)ethanol and its structural isomers, 2-(2-Methylphenoxy)ethanol and 2-(3-Methylphenoxy)ethanol.

Due to a scarcity of direct comparative studies in publicly available literature, this guide will synthesize known data for the parent compound, phenoxyethanol, and the para-substituted isomer, with a theoretical exploration of the ortho- and meta-isomers based on established structure-activity relationship (SAR) principles. Detailed experimental protocols for the synthesis, antimicrobial, and cytotoxicity evaluation of these compounds are provided to empower researchers to conduct their own comparative studies.

Introduction to the Compounds of Interest

This compound, also known as p-tolyloxyethanol, and its ortho- and meta-isomers are aromatic ethers. The core structure consists of a phenoxy group linked to an ethanol moiety. The key structural variable among the isomers is the position of the methyl group on the phenyl ring. This seemingly minor difference can have significant implications for the physicochemical properties and, consequently, the biological activity of the molecules. Understanding these differences is crucial for optimizing formulations and for the development of new, more potent, or safer derivatives.

Physicochemical Properties: A Comparative Overview

Property2-(2-Methylphenoxy)ethanol (ortho)2-(3-Methylphenoxy)ethanol (meta)This compound (para)Phenoxyethanol (unsubstituted)
Molecular Formula C₉H₁₂O₂C₉H₁₂O₂C₉H₁₂O₂C₈H₁₀O₂
Molecular Weight 152.19 g/mol 152.19 g/mol [3]152.19 g/mol [4]138.16 g/mol
Boiling Point Data not available104-105 °C at 3mm Hg[3]261.19 °C (predicted)[1]245 °C
logP (predicted) ~2.1~2.11.65[1]1.16
Water Solubility Data not availableData not available9,407 mg/L at 25°C[1]26,000 mg/L at 25°C

Synthesis of Methylated Isomers of 2-Phenoxyethanol

The synthesis of these isomers is typically achieved via a Williamson ether synthesis, reacting the corresponding cresol (o-, m-, or p-cresol) with a two-carbon electrophile, such as 2-chloroethanol, in the presence of a base.[5]

Experimental Protocol: Synthesis of 2-(Methylphenoxy)ethanol Isomers

Materials:

  • o-cresol, m-cresol, or p-cresol

  • 2-chloroethanol[6]

  • Sodium hydroxide (NaOH)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Ethanol

  • Diethyl ether or Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Deprotonation of Cresol: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the respective cresol isomer (1 equivalent) in a suitable solvent like DMF or ethanol.

  • Add a base such as sodium hydroxide (1.1 equivalents) or anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to an hour to form the corresponding sodium or potassium cresoxide salt.

  • Etherification: To the stirred solution, add 2-chloroethanol (1.2 equivalents) dropwise.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If DMF was used, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3 x 50 mL). If ethanol was used, filter the salts and evaporate the solvent under reduced pressure, then proceed with extraction.

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure 2-(methylphenoxy)ethanol isomer.

Synthesis_Workflow Cresol Cresol Isomer (ortho, meta, or para) Deprotonation Deprotonation (Formation of Cresoxide) Cresol->Deprotonation Base Base (e.g., NaOH) Base->Deprotonation Solvent Solvent (e.g., Ethanol) Solvent->Deprotonation Chloroethanol 2-Chloroethanol Etherification Williamson Ether Synthesis (Reflux) Chloroethanol->Etherification Deprotonation->Etherification Workup Aqueous Work-up & Extraction Etherification->Workup Reaction Completion Purification Purification (e.g., Distillation) Workup->Purification Final_Product 2-(Methylphenoxy)ethanol Isomer Purification->Final_Product Pure Isomer

Caption: General workflow for the synthesis of 2-(methylphenoxy)ethanol isomers.

Comparative Biological Potency: A Structure-Activity Relationship (SAR) Perspective

In the absence of direct comparative experimental data for all three isomers, we can hypothesize their relative biological potencies based on SAR principles. The primary mechanism of action for phenoxyethanol and its derivatives is believed to be the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular components.[2]

  • Lipophilicity: Increased lipophilicity (a higher logP value) can enhance the partitioning of a molecule into the lipid bilayer of microbial cell membranes, potentially increasing its antimicrobial activity. The methyl group is lipophilic, and its addition to the phenoxyethanol structure is expected to increase the overall lipophilicity compared to the parent compound. The position of the methyl group can also subtly influence this property.

  • Steric Hindrance: The position of the methyl group can introduce steric hindrance, which might affect the molecule's ability to interact with and insert into the cell membrane. An ortho-substitution, for example, might present more steric bulk near the ether linkage compared to a para-substitution.

  • Electronic Effects: The methyl group is weakly electron-donating. This can influence the electron density of the aromatic ring and the ether oxygen, which could play a role in interactions with microbial targets.

Hypothesized Potency Ranking:

Based on the known properties of cresol isomers, where p-cresol is often cited as the most toxic and germicidal of the three, we can extrapolate a potential trend for their corresponding phenoxyethanol derivatives.[7][8] The para position allows for a more linear and less sterically hindered molecule compared to the ortho isomer, which may facilitate more efficient insertion into the cell membrane. The meta position represents an intermediate state.

Therefore, a plausible, albeit theoretical, ranking of antimicrobial potency would be:

This compound (para) ≥ 2-(3-Methylphenoxy)ethanol (meta) > 2-(2-Methylphenoxy)ethanol (ortho)

This hypothesis requires experimental validation.

Experimental Protocols for Biological Potency Evaluation

To facilitate the direct comparison of these isomers, the following standardized protocols for determining antimicrobial activity and cytotoxicity are recommended.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[9]

Materials:

  • Test compounds (the three isomers and phenoxyethanol)

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Compound Stock Solutions: Prepare stock solutions of each test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of each compound in the appropriate broth medium to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a turbidity equivalent to a 0.5 McFarland standard, and then dilute to the final desired concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include positive controls (microorganism in broth without compound) and negative controls (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

MIC_Workflow Start Start Prep_Compounds Prepare Stock Solutions of Test Compounds Start->Prep_Compounds Prep_Inoculum Prepare Standardized Microbial Inoculum Start->Prep_Inoculum Serial_Dilute Perform Serial Dilutions in 96-Well Plate Prep_Compounds->Serial_Dilute Inoculate Inoculate Plate with Microorganisms Serial_Dilute->Inoculate Prep_Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Determine MIC (Visual or Spectrophotometric) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and is a common initial screen for the cytotoxicity of compounds.[9]

Materials:

  • Test compounds

  • Mammalian cell line (e.g., HaCaT keratinocytes, HepG2 hepatocytes)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (solvent only).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.

Cytotoxicity_Workflow Start Start Seed_Cells Seed Mammalian Cells in 96-Well Plate Start->Seed_Cells Adhere Allow Cells to Adhere (Overnight Incubation) Seed_Cells->Adhere Treat_Cells Treat Cells with Test Compounds Adhere->Treat_Cells Incubate_Treatment Incubate for Exposure Period Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate to Allow Formazan Formation Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (e.g., 570 nm) Solubilize->Read_Absorbance Analyze Calculate Cell Viability and IC₅₀ Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.

Conclusion and Future Directions

While a definitive experimental comparison of the biological potency of this compound and its methylated isomers is not yet available, this guide provides a framework for such an investigation. Based on structure-activity relationship principles, it is hypothesized that the para-isomer may exhibit the most potent antimicrobial activity, followed by the meta- and then the ortho-isomer. However, this remains a theoretical assessment.

For researchers and drug development professionals, the provided synthesis and biological testing protocols offer a clear path to generating the necessary data for a direct and robust comparison. Such studies would be invaluable in elucidating the subtle but significant effects of methyl group positioning on the biological activity of this class of compounds, potentially leading to the development of more effective and safer antimicrobial agents for a variety of applications.

References

  • Cresol. In: Encyclopædia Britannica. [Link]
  • 2‐Propoxyethanol (2‐(Propyloxy)ethanol). Publisso. [Link]
  • Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. DTIC. [Link]
  • 2‐Propoxyethanol (2‐(Propyloxy)ethanol) [MAK Value Documentation, 2018].
  • A QSAR Analysis of 2-phenoxy-N-substituted Acetamide Analogues as Hypoxia-Inducible factor-1(HIF-1) Inhibitors: A Rational Approach to Anticancer Drug Design. PubMed. [Link]
  • Thompson DC, Perera K, London R. Cresol isomers: comparison of toxic potency in rat liver slices. J Toxicol Environ Health. 1994 May;42(1):93-106. [Link]
  • Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Rel
  • Methods for manufacturing phenoxyethanol.
  • This compound. PubChem. [Link]
  • Ethanol cytotoxicity to a transfected HepG2 cell line expressing human cytochrome P4502E1. PubMed. [Link]
  • Correlation of antimicrobial effects of phenoxyethanol with its free concentration in the water phase of o/w-emulsion gels.
  • Synthesis method of 2-methylphenoxyacetic acid.
  • 2-Chloro-m-cresol. Wikipedia. [Link]
  • Correlation of antimicrobial effects of phenoxyethanol with its free concentration in the water phase of o/w-emulsion gels. PubMed. [Link]
  • RELEVANCE TO PUBLIC HEALTH. In: Toxicological Profile for Cresols. NCBI. [Link]
  • 2-(2-(p-Tolyloxy)ethoxy)ethanol. PubChem. [Link]
  • Cresol. PubChem. [Link]
  • RIFM fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-, CAS Registry Number 72987-59-8. [Link]
  • Ethanol promotes cytotoxic effects of tumor necrosis factor-related apoptosis-inducing ligand through induction of reactive oxygen species in prost
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]
  • Cytotoxicity of ethanol measured by MTT-assay. Cell viability expressed as the percentage of the absorbance of the untreated control cells.
  • Cytotoxicity of millimolar concentrations of ethanol on HepG2 human tumor cell line compared to normal rat hep
  • Antimicrobial activity and cytotoxicity of the ethanol extract, fractions and eight compounds isolated from Eriosema robustum (Fabaceae). PMC - PubMed Central. [Link]

Sources

A Comparative Cost-Benefit Analysis of Synthetic Routes to 2-(4-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesizing a Key Intermediate

In the landscape of pharmaceutical and specialty chemical synthesis, the efficient production of key intermediates is paramount. 2-(4-Methylphenoxy)ethanol, a significant building block in the creation of various active pharmaceutical ingredients and other fine chemicals, presents a case study in the strategic selection of synthetic pathways. This guide offers an in-depth, objective comparison of the primary routes to this valuable compound, balancing chemical efficacy with economic viability.

This analysis moves beyond a simple recitation of procedural steps, delving into the mechanistic underpinnings and practical considerations of each method. By examining the Williamson ether synthesis, a route utilizing ethylene carbonate, and the Ullmann condensation, we provide the data-driven insights necessary for informed decision-making in a laboratory or industrial setting.

At a Glance: Comparing the Synthetic Pathways

Parameter Route 1: Williamson Ether Synthesis Route 2: Ethylene Carbonate Route Route 3: Ullmann Condensation
Starting Materials p-Cresol, 2-Chloroethanolp-Cresol, Ethylene Carbonatep-Cresol, 2-Haloethanol (e.g., 2-Bromoethanol)
Key Reagents/Catalysts Strong Base (e.g., NaOH, KOH), Optional: Phase-Transfer CatalystBasic Catalyst (e.g., K₂CO₃, Na-mordenite)Copper Catalyst (e.g., CuI, Cu₂O), Base
Typical Reaction Conditions Moderate to high temperature (reflux)High temperature (150-200 °C)High temperature (100-200 °C)
Reported Yield Good to Excellent (often >90% for analogous reactions)Good to Excellent (up to 97% for phenoxyethanol)[1]Moderate to Good (highly variable)
Product Purity Generally high after purificationHigh, with potential for carbonate byproducts[1]Variable, may require extensive purification
Estimated Cost per Mole Low to ModerateLow to ModerateModerate to High
Key Advantages Well-established, reliable, high yields, relatively inexpensive reagents.Avoids use of hazardous alkyl halides, can be highly selective.[1]Useful for sterically hindered substrates or when other methods fail.
Key Disadvantages Use of corrosive bases and potentially hazardous 2-chloroethanol.High reaction temperatures, potential for byproduct formation.High cost and potential toxicity of copper catalysts, harsh reaction conditions.

Route 1: The Classic Approach - Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers, and its application to the synthesis of this compound is a robust and well-understood process.[2][3] The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonating p-cresol with a strong base, acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol.

Mechanistic Rationale

The choice of a strong base, such as sodium hydroxide or potassium hydroxide, is critical to ensure the complete deprotonation of the phenolic hydroxyl group of p-cresol, forming the more nucleophilic p-methylphenoxide. 2-Chloroethanol serves as a suitable electrophile, with the chlorine atom acting as a good leaving group. To enhance the reaction rate and efficiency, particularly in biphasic systems, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide or benzyltriethylammonium chloride can be employed. The PTC facilitates the transport of the phenoxide anion from the aqueous phase to the organic phase where the reaction with 2-chloroethanol occurs.[2]

Williamson_Ether_Synthesis p_cresol p-Cresol phenoxide p-Methylphenoxide p_cresol->phenoxide Deprotonation product This compound phenoxide->product SN2 Attack chloroethanol 2-Chloroethanol chloroethanol->product base Base (NaOH/KOH) ptc PTC (optional) ptc->phenoxide Phase Transfer

Figure 1. Workflow of the Williamson Ether Synthesis.

Experimental Protocol
  • Materials: p-Cresol, sodium hydroxide (or potassium hydroxide), 2-chloroethanol, toluene (or another suitable solvent), and optionally a phase-transfer catalyst.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-cresol in the chosen solvent.

    • Add an aqueous solution of sodium hydroxide or potassium hydroxide to the flask and stir vigorously to form the sodium or potassium p-methylphenoxide.

    • If using, add the phase-transfer catalyst to the mixture.

    • Add 2-chloroethanol to the reaction mixture.

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

    • After completion, cool the reaction mixture and perform an aqueous workup to remove the base and any unreacted phenoxide.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Route 2: The "Green" Alternative - The Ethylene Carbonate Route

As the chemical industry increasingly embraces greener and safer processes, the use of ethylene carbonate as a hydroxyethylating agent presents an attractive alternative to the more hazardous 2-chloroethanol or ethylene oxide. This method avoids the use of halogenated compounds and proceeds through a different mechanistic pathway.

Mechanistic Rationale

In this route, the phenoxide ion, again generated from p-cresol and a base (often a milder base like potassium carbonate is sufficient), attacks one of the carbonyl carbons of ethylene carbonate. This is followed by the elimination of carbon dioxide to yield the desired product. The reaction is typically carried out at elevated temperatures in a solvent-free system or in a high-boiling solvent. The use of a heterogeneous catalyst, such as Na-mordenite, has been shown to be effective for the synthesis of the parent compound, 2-phenoxyethanol, offering the advantage of easy catalyst separation and recycling.[1]

Ethylene_Carbonate_Route p_cresol p-Cresol phenoxide p-Methylphenoxide p_cresol->phenoxide Deprotonation intermediate Intermediate phenoxide->intermediate Nucleophilic Attack ethylene_carbonate Ethylene Carbonate ethylene_carbonate->intermediate product This compound intermediate->product Decarboxylation co2 CO₂ intermediate->co2 base Base (K₂CO₃)

Figure 2. Workflow of the Ethylene Carbonate Route.

Experimental Protocol
  • Materials: p-Cresol, ethylene carbonate, and a basic catalyst (e.g., potassium carbonate or Na-mordenite).

  • Procedure:

    • Combine p-cresol, ethylene carbonate, and the catalyst in a reaction vessel equipped with a mechanical stirrer and a condenser.

    • Heat the mixture to a high temperature (e.g., 150-200 °C) with vigorous stirring.

    • Monitor the reaction progress by observing the evolution of carbon dioxide and by analytical techniques such as TLC or GC.

    • Upon completion, cool the reaction mixture.

    • If a heterogeneous catalyst is used, it can be removed by filtration.

    • The crude product can be purified by vacuum distillation to separate it from any unreacted starting materials and byproducts.

Route 3: An Alternative for Challenging Substrates - The Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms carbon-oxygen bonds, typically to create diaryl ethers.[4] While traditionally requiring harsh conditions, modern variations have made it a more viable option for certain substrates. For the synthesis of this compound, this would involve the coupling of p-cresol with a 2-haloethanol in the presence of a copper catalyst.

Mechanistic Rationale

The mechanism of the Ullmann condensation is complex and still a subject of some debate, but it is generally accepted to involve the formation of a copper(I) phenoxide species. This species then undergoes a reaction with the 2-haloethanol. The choice of copper catalyst (e.g., CuI, Cu₂O, or even copper metal) and base is crucial for the success of the reaction. The reaction often requires high temperatures and a polar, high-boiling solvent like DMF or NMP.

Ullmann_Condensation p_cresol p-Cresol cu_phenoxide Copper(I) p-Methylphenoxide p_cresol->cu_phenoxide Coordination product This compound cu_phenoxide->product Coupling haloethanol 2-Haloethanol haloethanol->product cu_catalyst Cu(I) Catalyst cu_catalyst->p_cresol base Base

Figure 3. Workflow of the Ullmann Condensation.

Experimental Protocol
  • Materials: p-Cresol, 2-haloethanol (e.g., 2-bromoethanol), a copper(I) catalyst (e.g., CuI or Cu₂O), a base (e.g., K₂CO₃ or Cs₂CO₃), and a high-boiling polar solvent (e.g., DMF or NMP).

  • Procedure:

    • To a reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the copper catalyst, the base, and the solvent.

    • Add p-cresol and the 2-haloethanol to the mixture.

    • Heat the reaction mixture to a high temperature (e.g., 100-200 °C) and stir for several hours to days, monitoring the reaction by TLC or GC.

    • After cooling, the reaction mixture is typically diluted with a solvent and washed with aqueous solutions to remove the copper catalyst and salts.

    • The organic layer is separated, dried, and concentrated.

    • Purification is often necessary and is typically achieved by column chromatography or vacuum distillation.

Cost-Benefit Analysis: A Deeper Dive

Factor Williamson Ether Synthesis Ethylene Carbonate Route Ullmann Condensation
Reagent Cost p-Cresol (

60-160/250mL)[5][6], NaOH (

40-100/100g)[7][8].
p-Cresol (

70/kg)[9], K₂CO₃ (
$10-25/500g)[10][11].
p-Cresol (~

100-110/250g[8], Cu₂O: ~$120-280/100g[12][13]).
Process Complexity Relatively straightforward, with well-established workup procedures.Simple, especially if solvent-free. Catalyst removal is simple for heterogeneous catalysts.More complex due to the need for an inert atmosphere and often more rigorous purification to remove copper residues.
Safety & Environmental Use of corrosive bases and toxic 2-chloroethanol. Generates salt waste.Avoids halogenated reagents. Ethylene carbonate is less hazardous than ethylene oxide. CO₂ is the only byproduct.Use of potentially toxic and environmentally harmful copper catalysts. High-boiling solvents can be difficult to remove and dispose of.
Scalability Highly scalable and widely used in industry.Potentially very scalable, especially with a recyclable heterogeneous catalyst.Can be challenging to scale up due to catalyst cost, removal, and harsh conditions.

Conclusion and Recommendations

For the laboratory-scale synthesis of this compound, the Williamson ether synthesis remains a highly attractive option due to its reliability, high yields, and the relatively low cost of starting materials. The procedure is well-documented for analogous compounds, providing a solid foundation for adaptation. The use of a phase-transfer catalyst can further enhance its efficiency.

The ethylene carbonate route presents a compelling "greener" alternative, particularly for industrial applications where the avoidance of hazardous reagents and the potential for catalyst recycling are significant advantages. While requiring higher temperatures, the high selectivity and atom economy make it a strong contender.

The Ullmann condensation , while a powerful tool in the synthetic chemist's arsenal, is likely a less practical choice for this specific transformation unless the other methods prove ineffective. The higher cost of catalysts, more demanding reaction conditions, and potential for purification challenges make it a secondary option.

Ultimately, the optimal choice of synthetic route will depend on the specific priorities of the researcher or organization, balancing the need for high yield and purity with considerations of cost, safety, and environmental impact. This guide provides the foundational data and experimental context to make that decision with confidence.

References

  • Tetrabutylammonium Bromide - 1643-19-2 Latest Price, Manufacturers & Suppliers. (n.d.). IndiaMART.
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  • Copper Oxide (Cuprous, Oxide), RED, CuO, 1 lb, 99.5% High Purity. (n.d.). eBay.
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Safety Operating Guide

Navigating the Disposal of 2-(4-Methylphenoxy)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper management of chemical waste is not just a matter of regulatory compliance, but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-(4-Methylphenoxy)ethanol, also known as Ethylene glycol mono-p-tolyl ether. By understanding the chemical's properties and the logic behind these disposal procedures, laboratories can ensure a self-validating system of safety and compliance.

Initial Hazard Assessment and Waste Determination: A Critical First Step

The cornerstone of proper chemical disposal is a thorough understanding of the substance's hazards. For this compound (CAS No. 15149-10-7), there is conflicting information in publicly available databases which necessitates a cautious approach.

According to the PubChem database, which aggregates data from multiple sources, this compound is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Oral, Category 4 (H302): Harmful if swallowed .[1] However, it is important to note that some notifications to the European Chemicals Agency (ECHA) C&L Inventory report the substance as not meeting the criteria for GHS hazard classification.[1] Given this discrepancy, it is imperative to err on the side of caution and manage this chemical as potentially hazardous.

Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[2][3][4] The generator of the waste is legally responsible for making this determination.[2][5]

Actionable Step: Always consult the manufacturer-specific Safety Data Sheet (SDS) that accompanied the chemical purchase. This document provides the most accurate and legally binding hazard classification for the specific formulation in your possession.

Table 1: Key Properties of this compound
PropertyValueSource
Molecular Formula C₉H₁₂O₂[1]
Molecular Weight 152.19 g/mol [1]
GHS Classification H302: Harmful if swallowed[1]
Synonyms Ethylene glycol mono-p-tolyl ether, 2-(p-Tolyloxy)ethanol[6]

The Disposal Decision Workflow: Hazardous vs. Non-Hazardous

Based on the initial hazard assessment, the disposal pathway for this compound will diverge. The following diagram illustrates the critical decision points in this process.

DisposalWorkflow cluster_0 Hazardous Waste Determination cluster_1 Disposal Pathways start Begin Waste Disposal Process for This compound haz_det Is the waste a RCRA hazardous waste? start->haz_det char_waste Does it exhibit a hazardous characteristic (e.g., toxicity)? haz_det->char_waste No listed_waste Is it a listed hazardous waste (e.g., F005)? haz_det->listed_waste Yes haz_disposal Manage as Hazardous Waste: - Accumulate in labeled, sealed containers - Segregate from incompatible materials - Dispose via licensed hazardous waste vendor char_waste->haz_disposal Yes non_haz_disposal Manage as Non-Hazardous Industrial Waste: - Accumulate in labeled, sealed containers - Dispose via a licensed industrial waste vendor - Do NOT dispose down the drain or in regular trash char_waste->non_haz_disposal No listed_waste->char_waste No listed_waste->haz_disposal Yes

Caption: Decision workflow for the proper disposal of this compound.

Step-by-Step Disposal Protocols

Protocol 1: Managing this compound as a Hazardous Waste

This protocol should be followed if the waste meets the criteria for a hazardous waste, either through its characteristics or as a listed waste. Given the "Harmful if swallowed" classification, a conservative approach would be to manage it as hazardous waste.

Personnel Safety:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves.

Waste Collection and Storage:

  • Container Selection: Use a chemically compatible container with a secure, tight-fitting lid. The container must be in good condition, free of leaks or residues on the exterior.

  • Labeling: Immediately label the waste container with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the date accumulation begins.[7] All constituents of a mixture must be listed.

  • Accumulation: Store the waste container at or near the point of generation. Keep the container closed except when adding waste.

  • Segregation: Store the container in a designated satellite accumulation area, segregated from incompatible materials, particularly strong oxidizing agents.

Disposal:

  • Vendor Selection: Arrange for pickup and disposal through your institution's licensed hazardous waste contractor.

  • Documentation: Maintain all records of hazardous waste determinations and disposal manifests as required by institutional policy and federal/state regulations.

Protocol 2: Managing this compound as a Non-Hazardous Industrial Waste

This protocol is appropriate only if a thorough hazardous waste determination, based on reliable data (such as a manufacturer's SDS stating it is non-hazardous and knowledge of the process generating the waste), concludes that the waste is not a RCRA hazardous waste.

Personnel Safety:

  • PPE: Standard laboratory PPE (lab coat, safety glasses, nitrile gloves) is still required.

Waste Collection and Storage:

  • Container Selection: Use a clearly labeled, leak-proof container with a secure lid.

  • Labeling: Label the container with the chemical name "this compound" and clearly mark it as "NON-HAZARDOUS WASTE."[8]

  • Accumulation: Store in a designated waste collection area to prevent accidental misuse or improper disposal.

Disposal:

  • Prohibited Disposal Methods: Do not dispose of this chemical down the drain or in the regular trash.[7] Even non-hazardous industrial waste requires proper management to protect the environment.[8]

  • Vendor Selection: Arrange for disposal through a licensed industrial waste management company. These vendors can handle non-hazardous chemical waste in an environmentally sound manner.[9]

Special Considerations and Causality

  • F005 Listed Waste Consideration: The EPA's F-list of hazardous wastes includes spent solvents. Specifically, F005 lists "2-ethoxyethanol," a related glycol ether.[14][15][16] If this compound is used as a solvent (e.g., for cleaning or dissolving other substances) and becomes contaminated, the resulting waste could potentially be classified as an F005 hazardous waste.[17] The key is that the substance must have been used for its "solvent properties."[17]

  • Empty Containers: Empty containers that held this compound must be properly managed. To be considered "RCRA empty," all possible material must be removed.[8] It is good practice to triple-rinse the container with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[18] After rinsing and air-drying, and with the label defaced, the container may be disposed of as regular solid waste.[18]

Conclusion: Prioritizing Safety Through Diligent Waste Management

The proper disposal of this compound requires a careful and informed approach, beginning with a thorough hazard assessment. Due to conflicting information regarding its GHS classification, a conservative strategy of managing it as a hazardous waste is recommended unless a definitive SDS from the manufacturer states otherwise. By following the detailed protocols for waste determination, collection, labeling, and disposal, laboratory professionals can uphold the highest standards of safety, ensure regulatory compliance, and contribute to a sustainable research environment.

References

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  • NIST.Ethanol, 2-(4-methylphenoxy)-. NIST Chemistry WebBook. [Link]
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  • California Department of Toxic Substances Control.Acute Oral Toxicity.[Link]
  • San Diego County.Defining Hazardous Waste.[Link]
  • Daniels Training Services.The Characteristic of Toxicity for Hazardous Waste in California.[Link]
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Navigating the Safe Handling of 2-(4-Methylphenoxy)ethanol: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of innovation, our commitment to safety is as paramount as our pursuit of discovery. This guide provides essential, direct guidance on the selection and use of Personal Protective Equipment (PPE) for handling 2-(4-Methylphenoxy)ethanol. Moving beyond a simple checklist, we delve into the causality behind each recommendation, ensuring every protocol is a self-validating system for your protection.

Immediate Safety Profile: Understanding the Hazard

This compound (CAS No. 15149-10-7) is a glycol ether.[1] While comprehensive toxicological data is still being developed, the primary hazards identified through aggregated GHS data and analogous compounds are significant. The most consistent classification is Acute Toxicity, Oral (Category 4) , indicated by the H302 "Harmful if swallowed" warning found in a majority of notifications to the ECHA C&L Inventory.[2]

Although some reports suggest the chemical does not meet all GHS hazard criteria, prudence dictates that we also consider potential hazards from structurally similar compounds.[2] For instance, 2-Phenoxyethanol, a related glycol ether, is classified as causing serious eye damage. Therefore, we must assume a risk of skin and severe eye irritation .

Given its low vapor pressure at ambient temperatures (0.00117 mm Hg), the risk of inhaling significant quantities of vapor is low during standard laboratory operations.[1] However, this risk can escalate if the compound is heated or aerosolized.

Core Principles of Protection: Mitigating Routes of Exposure

Effective PPE strategy is built on understanding and blocking the primary routes of chemical exposure. For this compound, these are:

  • Ingestion: Primarily through accidental transfer from contaminated hands.

  • Dermal Contact: Absorption through the skin or direct skin irritation.

  • Eye Contact: Splashes causing potentially severe irritation or damage.

  • Inhalation: Less common, but possible when handling powders or heating solutions.

Our PPE protocols are designed to create robust barriers against these pathways.

PPE Selection: A Task-Based Approach

The required level of PPE is dictated by the specific task and the potential for exposure. Below is a summary table and detailed breakdown for selecting appropriate protection.

Laboratory Task Minimum Required PPE
Storage & Transport Laboratory Coat, Safety Glasses, Nitrile Gloves
Weighing & Aliquoting (Solid) Laboratory Coat, Chemical Splash Goggles, Nitrile Gloves, Local Exhaust Ventilation (LEV) or Fume Hood
Solution Preparation & Transfers Chemical-Resistant Apron over Laboratory Coat, Chemical Splash Goggles, Nitrile Gloves, Fume Hood
Heating or Sonicating Solutions Chemical-Resistant Apron over Laboratory Coat, Face Shield over Chemical Splash Goggles, Nitrile Gloves, Fume Hood
Spill Cleanup Chemical-Resistant Coveralls, Chemical Splash Goggles, Heavy-Duty Nitrile or Butyl Rubber Gloves, Respirator (if spill is large or in a poorly ventilated area)

The potential for serious eye damage necessitates stringent protection.

  • Chemical Splash Goggles: These are mandatory for any task involving liquid handling. Unlike standard safety glasses, goggles provide a seal around the eyes, protecting against splashes from all angles.[3]

  • Face Shield: When handling larger volumes (>1 Liter) or performing operations with a high splash risk (e.g., heating, vortexing, sonicating), a face shield must be worn in addition to chemical splash goggles. The shield provides a critical secondary barrier for the entire face.[3]

Gloves are the primary defense against dermal absorption and irritation.[3]

  • Material: Nitrile gloves are the standard for incidental contact due to their balance of chemical resistance and dexterity.

  • Best Practices:

    • Always inspect gloves for tears or punctures before use.

    • For prolonged contact or immersion, consult a glove compatibility chart. While specific data for this compound is scarce, butyl rubber gloves are generally recommended for handling glycol ethers.[4]

    • Employ the "double-gloving" technique for added protection during high-risk procedures.

    • Remove gloves using a technique that avoids skin contact with the contaminated exterior and wash hands thoroughly afterward.[5]

  • Laboratory Coat: A standard, buttoned lab coat is required for all activities to protect street clothes and skin.

  • Chemical-Resistant Apron: For tasks involving significant liquid volumes, an apron made of rubber or another resistant material should be worn over the lab coat.[6]

  • Full-Body Protection: In the event of a large spill or uncontrolled release, chemical-resistant coveralls are necessary.[7] Closed-toe shoes are mandatory at all times in the laboratory.[6]

Due to its low volatility, respiratory protection is not typically required for routine handling in a well-ventilated area.[1] However, it becomes essential under specific conditions.

Respiratory_Protection_Decision_Tree start Handling This compound q1 Is the work performed in a certified chemical fume hood? start->q1 no_resp No Respiratory Protection Required q1->no_resp Yes q2 Is the material being heated, aerosolized, or generating dust? q1->q2 No q2->no_resp No resp_needed Use NIOSH-approved Respirator with Organic Vapor Cartridges and Particulate Filter (P95/P100) q2->resp_needed Yes

Caption: Decision workflow for respiratory protection.

Procedural Guidance: Safe Operational Plans

A disciplined sequence for putting on and removing PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On):

  • Body Protection: Don lab coat or coveralls.

  • Hand Protection: Put on the first pair of gloves (if double-gloving).

  • Respiratory Protection: If required, perform a fit check on your respirator.

  • Eye & Face Protection: Put on chemical splash goggles, followed by a face shield if needed.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing Sequence (Taking Off):

  • Outer Gloves: Remove the most contaminated item first.

  • Face & Eye Protection: Remove the face shield (if used), followed by goggles, from the back to the front.

  • Body Protection: Unbutton and remove the lab coat or coveralls, turning it inside out as you remove it to contain contaminants.

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

  • Alert: Notify personnel in the immediate area.

  • Isolate: Restrict access to the spill area.

  • Protect: Don appropriate PPE: chemical goggles, lab coat, and double nitrile gloves at a minimum. If the spill is large or ventilation is poor, a respirator is required.[7]

  • Contain: Cover the spill with an inert absorbent material like vermiculite or sand.[7]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Treat all cleanup materials as hazardous waste.

Disposal Plan: Managing Contaminated Materials

All materials contaminated with this compound must be handled as hazardous waste.

  • Contaminated PPE: Disposable gloves, aprons, and other heavily contaminated items should be placed in a designated, sealed hazardous waste container immediately after removal.[8]

  • Chemical Waste: Unused or waste this compound and its solutions must be collected in a clearly labeled, sealed container. Disposal must be carried out in accordance with all local, regional, and national environmental regulations.[7][8] Do not dispose of this chemical down the drain.[9]

By integrating these expert-validated protocols into your daily operations, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.

References

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  • SAFETY D
  • Material Safety D
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  • Understanding Solvents and PPE for Chemical Safety. MCR Safety.
  • What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals?. YouTube.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.